Product packaging for P 276-00(Cat. No.:CAS No. 920113-03-7)

P 276-00

Cat. No.: B045974
CAS No.: 920113-03-7
M. Wt: 438.3 g/mol
InChI Key: OOVTUOCTLAERQD-OJMBIDBESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Riviciclib is a potent, selective, and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle G1 to S phase transition. By specifically inhibiting CDK4/6, Riviciclib induces G1 phase cell cycle arrest, thereby preventing the proliferation of tumor cells that are dependent on cyclin D-CDK4/6 signaling for growth. This mechanism makes it a highly valuable compound for investigating cell cycle dynamics, cancer biology, and therapeutic resistance, particularly in breast cancer, liposarcoma, and other malignancies characterized by Rb pathway dysregulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21Cl2NO5 B045974 P 276-00 CAS No. 920113-03-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVTUOCTLAERQD-OJMBIDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920113-03-7
Record name P 276-00
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920113-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P-276-00
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920113037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIVICICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRP53ZDY6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

P276-00: A Multi-Targeted Cyclin-Dependent Kinase Inhibitor Disrupting Cell Cycle Progression and Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action

Introduction

P276-00, a novel flavone derivative, has emerged as a promising anti-neoplastic agent with potent activity against a spectrum of human cancers.[1] This technical guide provides a comprehensive analysis of the core mechanism of action of P276-00, delving into its molecular targets, the subsequent cellular consequences, and the experimental methodologies used to elucidate these pathways. As a multi-targeted cyclin-dependent kinase (CDK) inhibitor, P276-00 orchestrates a multi-pronged attack on the machinery that drives unregulated cancer cell proliferation.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic candidate.

Core Mechanism: Inhibition of Cyclin-Dependent Kinases

The primary mechanism of action of P276-00 is its potent and selective inhibition of multiple cyclin-dependent kinases, key regulators of cell cycle progression and transcription.[4] The inhibitory profile of P276-00 is crucial to its anti-cancer efficacy, with particular potency against CDK1, CDK4, and CDK9.[2][5]

Molecular Targets and Inhibitory Profile

P276-00 exhibits a distinct selectivity profile, favoring cancer cells over normal fibroblast cells.[1] Its inhibitory activity is most pronounced against CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin B complexes.[5] This multi-targeted approach is a key attribute, as it allows for the disruption of the cell cycle at multiple checkpoints and interference with transcriptional processes vital for cancer cell survival.

Kinase TargetIC50 (nM)Reference
CDK9/cyclin T120[2][5]
CDK4/cyclin D163[2][5]
CDK1/cyclin B79[2][5]
CDK2/cyclin E>2500[1]

Table 1: Inhibitory concentrations (IC50) of P276-00 against key cyclin-dependent kinases. The data highlights the potent and selective nature of P276-00.

The inhibition of CDK4/cyclin D1 by P276-00 is competitive with ATP, indicating that it binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate to its substrates.[1]

Signaling Pathways and Cellular Consequences

The inhibition of its target CDKs by P276-00 triggers a cascade of downstream events, culminating in cell cycle arrest and apoptosis.

Disruption of the G1/S Phase Transition

A primary consequence of P276-00 action is the arrest of the cell cycle at the G1/S checkpoint.[6] This is predominantly mediated through the inhibition of CDK4/cyclin D1. In a normal cell cycle, the CDK4/cyclin D1 complex phosphorylates the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which then activates the transcription of genes required for S-phase entry. By inhibiting CDK4, P276-00 prevents the phosphorylation of pRb.[1][3] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the transcription of S-phase genes and causing the cell to arrest in the G1 phase.[1][7]

G1_S_Transition_Inhibition cluster_G1_Phase G1 Phase cluster_S_Phase S Phase P276_00 P276-00 CDK4_D1 CDK4/Cyclin D1 P276_00->CDK4_D1 Inhibits pRb_E2F pRb-E2F Complex CDK4_D1->pRb_E2F Phosphorylates pRb E2F E2F pRb_E2F->E2F Releases G1_Arrest G1 Arrest pRb_E2F->G1_Arrest Maintains Sequestration S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression

Caption: P276-00-mediated inhibition of the G1/S transition.

Induction of Apoptosis

Beyond cell cycle arrest, P276-00 is a potent inducer of apoptosis, or programmed cell death.[6][8] This is achieved through at least two distinct mechanisms:

  • Caspase-3 Activation: P276-00 treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] This activation is a hallmark of apoptosis and leads to the cleavage of various cellular substrates, ultimately resulting in cell death.

  • Transcriptional Inhibition via CDK9: The inhibition of CDK9 by P276-00 is a critical component of its apoptotic mechanism.[8][9] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcriptional elongation. By inhibiting CDK9, P276-00 leads to a global downregulation of transcription.[8] This is particularly detrimental for cancer cells, which are often in a state of "transcriptional addiction" and rely on the continuous expression of short-lived anti-apoptotic proteins for their survival. A key target of this transcriptional inhibition is Mcl-1, a potent anti-apoptotic protein.[8][9] The downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins, tipping the scales towards cell death.[8]

Apoptosis_Induction cluster_Transcription Transcriptional Regulation cluster_Apoptosis Apoptotic Pathway P276_00 P276-00 CDK9_T1 CDK9/Cyclin T1 (P-TEFb) P276_00->CDK9_T1 Inhibits Caspase3 Caspase-3 Activation P276_00->Caspase3 Induces RNA_Pol_II RNA Polymerase II CDK9_T1->RNA_Pol_II Phosphorylates Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation Promotes Mcl1_Gene Mcl-1 Gene Transcription_Elongation->Mcl1_Gene Transcribes Mcl1_Protein Mcl-1 Protein Mcl1_Gene->Mcl1_Protein Translates to Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits Caspase3->Apoptosis Executes

Caption: Dual mechanisms of apoptosis induction by P276-00.

Experimental Validation

The elucidation of P276-00's mechanism of action is supported by a robust body of experimental evidence. The following protocols are foundational for characterizing the activity of CDK inhibitors like P276-00.

In Vitro Kinase Assay

Objective: To determine the inhibitory potency (IC50) of P276-00 against specific CDK/cyclin complexes.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified recombinant CDK/cyclin enzyme (e.g., CDK4/cyclin D1) with its specific substrate (e.g., a fragment of the retinoblastoma protein) in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of P276-00 to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (containing a radiolabeled γ-³²P-ATP tracer or using a luminescence-based ATP detection system).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, the remaining ATP is measured, which is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the P276-00 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of P276-00 on cell cycle distribution.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 or H-460) and allow them to adhere. Treat the cells with various concentrations of P276-00 or vehicle control for different time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of each cell.

  • Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates cell cycle arrest at that point.

Western Blot Analysis of Cell Cycle and Apoptotic Proteins

Objective: To investigate the effect of P276-00 on the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis.

Methodology:

  • Cell Lysis: After treatment with P276-00, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the proteins of interest (e.g., cyclin D1, CDK4, phospho-pRb, cleaved caspase-3, Mcl-1, and a loading control like β-actin).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate and detect the emitted light using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Sources

An In-depth Technical Guide to the Cyclin-Dependent Kinase Inhibitor P 276-00 and Its Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

P 276-00, also known as Riviciclib, is a flavone-derived small molecule inhibitor of cyclin-dependent kinases (CDKs). It has demonstrated potent anti-proliferative and pro-apoptotic activities in a range of cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, primary and secondary kinase targets, and the methodologies employed for its characterization. The guide is intended to serve as a resource for researchers and drug development professionals investigating CDK inhibitors and their therapeutic potential.

Introduction: The Rationale for Targeting Cyclin-Dependent Kinases in Oncology

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). These kinases, in complex with their regulatory cyclin partners, drive the progression of the cell through its various phases. Dysregulation of the CDK-cyclin axis is a hallmark of cancer, leading to uncontrolled cellular proliferation. Consequently, CDKs have emerged as attractive targets for anticancer drug development. This compound is a second-generation CDK inhibitor that has shown promise in preclinical studies due to its distinct selectivity profile and efficacy in various cancer models.

Chemical and Physical Properties of this compound

This compound, chemically described as 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methyl-3-pyrrolidinyl]-4H-1-benzopyran-4-one, is a synthetic flavone.[1] Its hydrochloride salt form is typically used in experimental and clinical settings.

PropertyValue
Molecular Formula C₂₁H₂₁Cl₂NO₅
Molecular Weight 438.3 g/mol
Appearance Solid
Solubility Soluble in DMSO and Acetonitrile

Primary Kinase Targets and Potency

This compound exhibits potent inhibitory activity against a specific subset of CDKs, primarily targeting those involved in cell cycle regulation and transcription. Its primary targets are CDK1, CDK4, and CDK9.[1][2][3]

TargetIC₅₀ (nM)
CDK9/cyclin T1 20
CDK4/cyclin D1 63
CDK1/cyclin B 79

IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

The inhibition of these key CDKs underpins the anti-cancer effects of this compound.

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

The primary mechanism of action of this compound is the induction of cell cycle arrest and subsequent apoptosis in cancer cells. This is achieved through the competitive inhibition of ATP binding to its primary CDK targets.[4]

Inhibition of CDK4/Cyclin D1 and G1 Phase Arrest

The CDK4/cyclin D1 complex is a critical regulator of the G1 to S phase transition in the cell cycle.[5] It phosphorylates the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[6][7]

By inhibiting CDK4/cyclin D1, this compound prevents the phosphorylation of pRb.[8] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the G1/S transition and causing cell cycle arrest in the G1 phase.[5]

G1_S_Transition_Inhibition Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates CDK4/Cyclin D1 Complex CDK4/Cyclin D1 Complex Cyclin D->CDK4/Cyclin D1 Complex CDK4 CDK4 CDK4->CDK4/Cyclin D1 Complex pRb pRb CDK4/Cyclin D1 Complex->pRb Phosphorylates E2F E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription pRb-E2F Complex pRb-E2F Complex pRb-E2F Complex->pRb pRb-E2F Complex->E2F Releases G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition Promotes P276-00 P276-00 P276-00->CDK4/Cyclin D1 Complex Inhibits

Figure 1: Inhibition of the G1/S transition by this compound.
Inhibition of CDK1/Cyclin B and G2/M Phase Arrest

The CDK1/cyclin B complex is essential for the entry of cells into mitosis (M phase). Inhibition of this complex by this compound can lead to cell cycle arrest at the G2/M checkpoint.

Inhibition of CDK9/Cyclin T1 and Transcriptional Regulation

CDK9, in a complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[2] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation of transcription. By inhibiting CDK9, this compound can globally suppress transcription, which disproportionately affects the expression of short-lived anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.

Transcriptional_Inhibition CDK9 CDK9 P-TEFb P-TEFb CDK9->P-TEFb Cyclin T1 Cyclin T1 Cyclin T1->P-TEFb RNA Pol II RNA Pol II P-TEFb->RNA Pol II Phosphorylates Phosphorylated RNA Pol II Phosphorylated RNA Pol II Transcriptional Elongation Transcriptional Elongation Phosphorylated RNA Pol II->Transcriptional Elongation Promotes Anti-apoptotic Proteins Anti-apoptotic Proteins Transcriptional Elongation->Anti-apoptotic Proteins Leads to synthesis of P276-00 P276-00 P276-00->P-TEFb Inhibits

Figure 2: Mechanism of transcriptional inhibition by this compound.
Induction of Apoptosis

The culmination of cell cycle arrest and transcriptional inhibition by this compound is the induction of apoptosis, or programmed cell death. This is evidenced by the activation of caspases and DNA fragmentation in treated cancer cells.[4]

Selectivity Profile and Off-Target Effects

A critical aspect of any kinase inhibitor is its selectivity. This compound has been shown to be highly selective for cancer cells over normal fibroblast cells.[4] In addition to its primary CDK targets, this compound has been tested against a panel of other kinases to determine its off-target effects. While it is more selective for CDK1, CDK4, and CDK9, some activity against other kinases has been observed, albeit at higher concentrations.[9] A comprehensive kinome scan would provide a more detailed understanding of its complete selectivity profile.

Experimental Protocols for Target Validation

The validation of this compound's targets and mechanism of action relies on a suite of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of its target CDKs.

Objective: To determine the IC₅₀ value of this compound for a specific CDK/cyclin complex.

Principle: A radiometric assay is commonly used, which measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate protein (e.g., a fragment of the Retinoblastoma protein).

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the recombinant human CDK/cyclin complex, the substrate peptide, and a mixture of cold and radiolabeled ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes) to allow for the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_0 Biochemical Kinase Assay Prepare Reaction Mix Prepare Reaction Mix Add P276-00 Add P276-00 Prepare Reaction Mix->Add P276-00 Incubate Incubate Add P276-00->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Capture Substrate Capture Substrate Stop Reaction->Capture Substrate Wash Wash Capture Substrate->Wash Measure Radioactivity Measure Radioactivity Wash->Measure Radioactivity Calculate IC50 Calculate IC50 Measure Radioactivity->Calculate IC50

Figure 3: Workflow for a biochemical kinase inhibition assay.
Cell-Based Assays for Target Engagement and Downstream Effects

Cell-based assays are crucial to confirm that this compound can enter cells, engage its targets, and elicit the expected biological responses.

Objective: To assess the effect of this compound on the phosphorylation of Rb in cancer cells.[8]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF-7 breast cancer cells) and treat with various concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Rb (at specific sites like Ser780) and total Rb.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to generate a chemiluminescent signal.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.[10]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[11]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with this compound to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Clinical Development and Future Perspectives

This compound has been evaluated in several clinical trials for various malignancies.

Trial IdentifierIndicationPhaseStatusKey Findings/Outcome
NCT00882063Relapsed/Refractory Multiple MyelomaI/IITerminatedInformation on the specific reasons for termination is not readily available in the public domain.
NCT00899054Squamous Cell Carcinoma of the Head and NeckI/IITerminatedThe trial was terminated, but specific reasons are not publicly detailed.
Phase IAdvanced Refractory NeoplasmsICompletedThe maximum tolerated dose (MTD) was determined. The most common adverse events were fatigue, nausea, and hypotension. Stable disease was observed in some patients.[12]
Phase IIRelapsed/Refractory Mantle Cell LymphomaIICompletedThe study showed limited efficacy, with most patients experiencing disease progression. The authors suggested that future studies should consider this compound earlier in the disease course or in combination therapies.[11]

While this compound has shown promising preclinical activity, its clinical development has faced challenges, highlighting the complexities of translating preclinical efficacy into clinical benefit for CDK inhibitors. The termination of some trials suggests that issues with efficacy, toxicity, or patient accrual may have been encountered.[4] Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound and exploring rational combination therapies to enhance its anti-tumor activity.

Conclusion

This compound is a potent inhibitor of CDK1, CDK4, and CDK9 with a well-defined mechanism of action involving cell cycle arrest and apoptosis. Its selectivity for cancer cells and activity against resistant tumors underscore the potential of targeting the cell cycle in oncology. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of similar CDK inhibitors. While clinical development of this compound has been met with challenges, the knowledge gained from its investigation continues to inform the broader field of CDK inhibitor research and development.

References

  • A phase 1 study of the selective cyclin dependent kinase inhibitor P276–00 in patients with advanced refractory neoplasms.
  • P276-00, a clinical-grade cyclin-dependent kinase (Cdk) inhibitor is...
  • Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,...
  • A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. PubMed. (2015).
  • Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. PubMed Central.
  • This compound | C21H21Cl2NO5 | CID 23643975 - PubChem - NIH.
  • CDK Inhibition | CDK Inhibitor Review - Selleck Chemicals.
  • Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 - MDPI.
  • In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. PubMed.
  • Quantifying CDK inhibitor selectivity in live cells - PMC - NIH. (2020).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
  • Apoptosis Protocols | Thermo Fisher Scientific - NG.
  • Selective inhibition of CDK4/6: A safe and effective str
  • CDK Signaling Pathway - Cre
  • Annexin V staining assay protocol for apoptosis - Abcam.
  • Rb Inhibits p27 Ubiquitination (A) Western blot of Rb and p27 levels in...
  • Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes - ResearchG
  • Detection of Retinoblastoma Protein Phosphoryl
  • Applying analytical method validation to cell-based potency assays. (2024).
  • In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • The G1-S transition is promoted by Rb degrad
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide - ResearchG
  • Cell based assays – Assay Development and Valid
  • Phosphorylation-induced Conformational Changes in the Retinoblastoma Protein Inhibit E2F Transactiv
  • Design and Validate a GMP Cell Based Assay - Marin Biologic Labor

Sources

Introduction: The Quest for Cell Cycle Control in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Development of P 276-00 (Riviciclib)

The deregulation of the cell cycle is a hallmark of cancer, making the core machinery that governs cell proliferation an attractive target for therapeutic intervention.[1] Cyclin-dependent kinases (CDKs), a family of serine/threonine protein kinases, are the master regulators of the cell cycle. Their aberrant activity, often due to overexpression of their cyclin partners or loss of endogenous inhibitors, provides a selective growth advantage to malignant cells.[1] This understanding spurred the development of small molecule inhibitors aimed at reinstating control over unchecked cell division. This compound, also known as Riviciclib, emerged from this effort as a potent, multi-CDK inhibitor with a compelling preclinical profile that propelled it into clinical investigation. This guide provides a comprehensive technical overview of its journey from a nature-inspired lead to a clinical candidate.

Part 1: Discovery - From Natural Product to Potent Flavone

The discovery of this compound is rooted in natural product chemistry, inspired by the chromone alkaloid rohitukine, which was isolated from the Indian plant Dysoxylum binectariferum.[2][3][4] This natural scaffold led to the development of synthetic flavoalkaloids, including the first-generation CDK inhibitor flavopiridol and, subsequently, this compound.[2][3]

The specific discovery of this compound was the result of a dedicated anticancer screening program at Nicholas Piramal Research Centre (now Piramal Healthcare Limited) in Mumbai, India.[1][4] The program focused on generating and evaluating novel flavone derivatives for their ability to inhibit Cdk4, a key regulator of the G1 phase of the cell cycle.[1] Through systematic structure-activity relationship (SAR) studies, researchers optimized lead compounds, culminating in the identification of this compound as the most potent derivative against the Cdk4-Cyclin D1 complex.[1]

G cluster_0 Discovery & Lead Optimization cluster_1 Preclinical & Clinical Development Rohitukine Rohitukine Flavone_Derivatives Flavone Derivatives Library Rohitukine->Flavone_Derivatives Inspiration SAR_Studies Structure-Activity Relationship (SAR) Studies Flavone_Derivatives->SAR_Studies Screening P276_00 This compound Identified SAR_Studies->P276_00 Optimization In_Vitro In Vitro Kinase Assays & Cell Line Studies P276_00->In_Vitro Characterization In_Vivo In Vivo Xenograft Models In_Vitro->In_Vivo Validation IND_Approval USFDA IND Approval In_Vivo->IND_Approval Efficacy & Safety Data Clinical_Trials Phase I/II Clinical Trials IND_Approval->Clinical_Trials Progression

Discovery and development workflow of this compound.

Part 2: Mechanism of Action - A Multi-Pronged Attack on the Cell Cycle

This compound exerts its anticancer effects by inhibiting multiple key players in the cell cycle and transcriptional regulation machinery. It is a potent, ATP-competitive inhibitor of several CDK-cyclin complexes.[1][5]

Kinase Selectivity Profile

The inhibitory activity of this compound was profiled against a panel of kinases, revealing high potency against CDKs critical for both cell cycle progression and transcription. Notably, it demonstrated greater selectivity for Cdk4-D1 compared to Cdk2-E and was inactive against many non-CDK kinases like MAPK1, MAPK2, and PKCα.[1]

Kinase TargetIC50 (nM)Primary Function
CDK9-CyclinT1 20Transcriptional Regulation (RNA Pol II)
CDK4-Cyclin D1 63G1 Phase Progression, Rb Phosphorylation
CDK1-Cyclin B 79G2/M Transition

Data sourced from MedchemExpress and Selleck Chemicals.[5][6][7]

Downstream Cellular Effects

The inhibition of these CDKs triggers a cascade of downstream events that collectively halt proliferation and induce programmed cell death.

  • Cell Cycle Arrest: By inhibiting CDK4/D1, this compound prevents the hyperphosphorylation of the Retinoblastoma protein (pRb).[1] This maintains pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the expression of genes required for the G1 to S phase transition.[1] This leads to a measurable arrest of cells in the G1 phase.[6]

  • Transcriptional Inhibition: this compound's potent inhibition of CDK9-Cyclin T1, the core of the positive transcription elongation factor b (P-TEFb), is a critical aspect of its mechanism.[8] CDK9 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a step required for productive transcript elongation. Inhibition of this process leads to a rapid decline in the levels of short-lived mRNA transcripts, particularly those encoding anti-apoptotic proteins like Mcl-1.[8][9]

  • Induction of Apoptosis: The combination of cell cycle arrest and the downregulation of survival proteins like Mcl-1 culminates in the induction of apoptosis.[8][9] This is evidenced experimentally by increased DNA fragmentation and the activation and cleavage of caspase-3, a key executioner caspase in the apoptotic pathway.[1]

G cluster_0 Cell Cycle Regulation cluster_1 Transcriptional Regulation P276_00 This compound CDK4_D1 CDK4/Cyclin D1 P276_00->CDK4_D1 pRb pRb Phosphorylation CDK4_D1->pRb E2F E2F Release pRb->E2F G1_S G1-S Transition E2F->G1_S Arrest G1 Arrest G1_S->Arrest Blocked P276_00_2 This compound CDK9_T1 CDK9/Cyclin T1 P276_00_2->CDK9_T1 RNAPII RNA Pol II Phosphorylation CDK9_T1->RNAPII Mcl1_mRNA Mcl-1 mRNA Transcription RNAPII->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibition Removed

Mechanism of action of this compound.

Part 3: Preclinical & Clinical Development

In Vitro Efficacy

This compound demonstrated potent antiproliferative effects across a broad panel of human cancer cell lines, with IC50 values typically ranging from 300 to 800 nmol/L.[5] Mechanistic studies in cell lines such as the human breast cancer cell line MCF-7 and the non-small cell lung carcinoma line H-460 confirmed the downregulation of cyclin D1, Cdk4, and pRb phosphorylation.[1] Importantly, this compound showed selectivity for cancer cells over normal cells, inducing apoptosis in H-460 lung cancer cells at concentrations that had minimal effect on normal lung fibroblasts (WI-38).[1][6] Its activity was also confirmed in hematological malignancies, including multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines, where it effectively induced apoptosis.[8][9][10]

In Vivo Antitumor Activity

The promising in vitro results were validated in multiple animal models.

  • Xenograft Models: this compound demonstrated significant in vivo efficacy, inhibiting tumor growth in xenograft models of human colon carcinoma (HCT-116), non-small cell lung carcinoma (H-460), and mantle cell lymphoma (Jeko-1).[5][9][10]

  • Murine Tumor Models: In syngeneic models, intraperitoneally administered this compound significantly inhibited the growth of murine colon cancer (CA-51) and Lewis lung carcinoma.[5]

  • Pharmacodynamic Studies: Analysis of tumor tissue from treated animals confirmed the on-target effects of the drug, showing downregulation of key proteins like cyclin D1, pRb, and the antiapoptotic protein Mcl-1.[9]

Clinical Trials

The strong preclinical data package led to the regulatory approval for clinical investigation. In July 2007, Nicholas Piramal India Limited announced that the USFDA had approved its Investigational New Drug (IND) application for this compound to treat Multiple Myeloma, a first for an Indian-discovered new chemical entity for cancer.[11]

This compound (Riviciclib) entered Phase I and Phase II clinical trials for several indications.[2][3]

  • Phase I: A first-in-human study evaluated the maximum tolerated dose and dose-limiting toxicities in patients with advanced solid tumors.[4]

  • Phase II: The drug was subsequently evaluated in patients with specific cancers, including:

    • Advanced refractory neoplasms and multiple myeloma.[2][3]

    • Relapsed or refractory mantle cell lymphoma.[12]

    • Metastatic triple-negative breast cancer (in combination with chemotherapy).[13]

    • Locally advanced squamous cell carcinoma of the head and neck (in combination with chemoradiation).[13]

The outcomes of these trials have been mixed. While the drug was relatively well-tolerated in some studies, it did not always produce the desired anti-tumor effects, and several trials were ultimately terminated.[12] This highlights the inherent challenges of translating preclinical potency into clinical efficacy, particularly with multi-kinase inhibitors where balancing on-target effects with off-target toxicities is complex.

Part 4: Key Experimental Protocol - In Vitro Kinase Inhibition Assay

The causality behind identifying this compound as a potent CDK inhibitor rests on robust biochemical assays. The following protocol is a synthesized representation of the methodology used to determine the IC50 values.

Objective: To quantify the concentration-dependent inhibition of CDK4/Cyclin D1 activity by this compound.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from γ-³²P-ATP) to a substrate protein (GST-Rb) by the CDK enzyme. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Materials:

  • Human Cdk4-D1 enzyme complex

  • Substrate: Glutathione S-transferase-Retinoblastoma (GST-Rb) fusion protein

  • This compound (test compound), dissolved in DMSO

  • Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Reaction Mix:

    • Unlabeled ("cold") ATP (40 μmol/L)

    • γ-³²P-ATP (10 μCi/mL)

    • Phosphatase Inhibitor Cocktail (e.g., β-glycerophosphate, NaF, sodium orthovanadate)

  • 96-well filter plates

  • Scintillation counter (e.g., Top Count)

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer to achieve a range of final assay concentrations. Include a "vehicle only" control (kinase buffer with DMSO).

  • Reaction Setup: To each well of a 96-well plate, add 25 μL of the test compound dilution or control.

  • Substrate Addition: Add the GST-Rb substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 50 μL (e.g., 100 ng) of the human Cdk4-D1 enzyme complex to each well. Immediately follow this by adding 25 μL of the ATP/phosphatase inhibitor reaction mix.

  • Incubation: Incubate the plate at 30°C for 30 minutes to allow the phosphorylation reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

  • Washing: Transfer the reaction mixture to a 96-well filter plate. Wash the wells multiple times with the stop buffer to remove unincorporated γ-³²P-ATP.

  • Quantification: Dry the filter plates and quantify the amount of incorporated ³²P into the GST-Rb substrate using a scintillation counter.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

This self-validating system, which includes controls and measures a direct enzymatic output, was fundamental in establishing the potency and selectivity of this compound, thereby justifying its advancement into cell-based assays and in vivo models.[1][5]

Conclusion

The story of this compound (Riviciclib) is a salient example of modern drug discovery, beginning with inspiration from a natural product and progressing through rational chemical optimization, rigorous mechanistic elucidation, and comprehensive preclinical testing. Its journey as the first Indian-discovered NCE for cancer to gain USFDA approval for clinical trials marked a significant milestone.[11] While its clinical development has faced hurdles, reflecting the broader challenges in oncology drug development, the in-depth study of this compound has contributed valuable insights into the therapeutic potential and complexities of targeting the cell cycle through multi-CDK inhibition.

References

  • Joshi KS, et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3):918-25. [Link]
  • Manohar SM, et al. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research, 35(6):821-30. [Link]
  • Shirsath NP, et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11(77). [Link]
  • Bharate SB, et al. (2010). Cyclin-dependent kinase inhibition by flavoalkaloids. Mini Reviews in Medicinal Chemistry, 10(12):1171-84. [Link]
  • ClinicalTrials.gov. (2008). Open Label Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms. U.S.
  • Shirsath NP, et al. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines.
  • Kumar, A., et al. (2022).
  • Piramal. (2007). Nicholas Piramal India Limited's IND-P276- a new drug discovery from Mumbai, India has been approved by USFDA. Piramal Pharma Solutions. [Link]
  • Bharate SB, et al. (2010). Cyclin-dependent kinase inhibition by flavoalkaloids. PubMed. [Link]
  • Patsnap Synapse. (2025). Riviciclib - Drug Targets, Indications, Patents.
  • Shivavedi, N., & Jain, S. K. (2017). REVIEW ON THE DISCOVERY OF ROHITUKINE-INSPIRED CDK INHIBITORS. The Pharmstudent, 28, 50-58. [Link]
  • ResearchGate. (n.d.). General structure of P276-00 series of flavones.
  • Current Opinion in Pharmacology. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. ScienceDirect. [Link]
  • Chen, X., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development.
  • Journal of Medicinal Chemistry. (2014). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy.
  • Malumbres, M., et al. (2011). The CDK inhibitors in cancer research and therapy. Journal of Cancer Research and Clinical Oncology, 137(8), 1259-1271. [Link]

Sources

P 276-00: A Technical Guide to a Rohitukine-Derived Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of P 276-00 (also known as Riviciclib), a semi-synthetic flavone derived from the natural chromone alkaloid rohitukine. This compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle and transcription. This document delves into the scientific underpinnings of this compound, from its natural origins and chemical synthesis to its detailed mechanism of action and extensive preclinical and clinical evaluation. Designed for researchers, scientists, and drug development professionals, this guide offers in-depth protocols, data-driven insights, and a thorough examination of the therapeutic potential of this compound in oncology.

Introduction: From a Natural Alkaloid to a Clinical Candidate

The quest for novel anticancer therapeutics has often led scientists to the rich chemical diversity of the natural world. One such promising lead is rohitukine, a chromone alkaloid first isolated from the Indian medicinal plant Dysoxylum binectariferum[1][2]. Rohitukine itself exhibits modest anti-inflammatory and immunomodulatory properties[3]. However, its true potential was unlocked through medicinal chemistry efforts that led to the development of potent semi-synthetic derivatives with significant anticancer activity.

Among these derivatives, two have gained prominence: flavopiridol and this compound[4][5]. Both are flavoalkaloids that function as inhibitors of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription that are often dysregulated in cancer[6]. This compound, developed by Piramal Life Sciences, emerged as a second-generation CDK inhibitor with a distinct selectivity profile and promising preclinical and clinical data[1][7]. This guide will focus on the core scientific and technical aspects of this compound, providing a detailed resource for the scientific community.

The Genesis of this compound: Synthesis and Physicochemical Properties

The journey to this compound begins with the isolation of its natural precursor, rohitukine.

Extraction and Purification of Rohitukine from Dysoxylum binectariferum

Rohitukine can be sustainably sourced from the leaves and bark of Dysoxylum binectariferum[8]. Various methods for its extraction and purification have been developed, ranging from traditional chromatographic techniques to more efficient, chromatography-free protocols.

Experimental Protocol: Chromatography-Free Isolation of Rohitukine

This protocol, adapted from established methods, provides a high-yield, scalable approach for obtaining pure rohitukine[9].

  • Extraction:

    • Air-dried and powdered leaves of D. binectariferum are extracted with 50% aqueous ethanol at a 1:10 solid-to-solvent ratio.

    • The extraction is performed under sonication for 1 hour at 40-50°C. This process is repeated three times.

    • The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Fractionation:

    • The crude extract is dissolved in 5% aqueous HCl to protonate the alkaloidal nitrogen of rohitukine, rendering it water-soluble.

    • This acidic solution is then washed with an immiscible organic solvent, such as ethyl acetate, to remove non-basic impurities.

    • The aqueous layer is collected and the pH is adjusted to 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the rohitukine, making it soluble in organic solvents.

    • The basic aqueous solution is then extracted with an organic solvent like dichloromethane or chloroform.

  • Crystallization and Purification:

    • The organic extract containing rohitukine is concentrated under reduced pressure.

    • The resulting residue is triturated with a non-polar solvent (e.g., n-hexane) to precipitate the rohitukine.

    • The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield rohitukine of high purity (>98%).

Chemical Synthesis of this compound

This compound is a semi-synthetic derivative of rohitukine. Its synthesis involves the modification of the rohitukine scaffold to enhance its CDK inhibitory activity and pharmacological properties. While the precise, proprietary industrial synthesis protocol is not publicly detailed, the chemical principles are well-established through the synthesis of analogous flavoalkaloids like flavopiridol[9][10]. The key structural difference between flavopiridol and this compound lies in the heterocyclic amine moiety attached to the flavone core; flavopiridol contains a piperidine ring, whereas this compound possesses a pyrrolidine ring.

The synthesis of the flavone core and its subsequent coupling with the desired heterocyclic amine is a critical aspect of generating this compound and its analogs.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a drug candidate is paramount for its development.

PropertyValueSource
IUPAC Name 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one hydrochloride[2]
Molecular Formula C₂₁H₂₀ClNO₅·HCl[11]
Molecular Weight 438.3 g/mol
Solubility Soluble in DMSO and water.[11]
Physical Appearance Solid[3]

Mechanism of Action: Potent Inhibition of Cyclin-Dependent Kinases

This compound exerts its anticancer effects through the potent and selective inhibition of several key cyclin-dependent kinases (CDKs). Deregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets[6]. This compound primarily targets CDK1, CDK4, and CDK9[11].

Kinase Selectivity Profile

The inhibitory activity of this compound against a panel of kinases demonstrates its selectivity for specific CDKs.

Kinase TargetIC₅₀ (nM)Source
CDK9/cyclin T1 20[11]
CDK4/cyclin D1 63[11]
CDK1/cyclin B 79[11]
CDK2/cyclin E >1000

This selectivity profile indicates that this compound is significantly more potent against CDK9, CDK4, and CDK1 compared to CDK2. This is a key differentiator from other pan-CDK inhibitors like flavopiridol, which also potently inhibits CDK2. The approximately 40-fold selectivity for CDK4/D1 over CDK2/E is a noteworthy feature[10][11].

Impact on Cell Cycle Progression and Transcription

The inhibition of specific CDKs by this compound leads to distinct cellular consequences:

  • Inhibition of CDK4/Cyclin D1: This complex is a critical regulator of the G1-S phase transition in the cell cycle. CDK4, in complex with cyclin D1, phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the transcription of genes required for DNA replication. By inhibiting CDK4, this compound prevents Rb phosphorylation, causing cell cycle arrest in the G1 phase[9].

  • Inhibition of CDK1/Cyclin B: CDK1 (also known as CDC2) and its regulatory partner cyclin B form the Maturation Promoting Factor (MPF), which is essential for the G2-M transition and entry into mitosis. Inhibition of CDK1 by this compound leads to a G2/M cell cycle arrest.

  • Inhibition of CDK9/Cyclin T1: This complex forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for productive transcription elongation[9]. By inhibiting CDK9, this compound globally suppresses transcription, leading to the depletion of short-lived anti-apoptotic proteins like Mcl-1 and ultimately inducing apoptosis[7].

Signaling Pathway Inhibition

The multifaceted mechanism of action of this compound can be visualized through its impact on key signaling pathways.

CDK4_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD1_CDK4 Cyclin D1/CDK4 Complex Mitogenic_Stimuli->CyclinD1_CDK4 Upregulates Rb Rb CyclinD1_CDK4->Rb Phosphorylates (pRb) G1_Arrest G1 Phase Arrest P276 This compound P276->CyclinD1_CDK4 Inhibits Rb_E2F Rb-E2F (Inactive) E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F->E2F Releases

Figure 1: this compound induces G1 phase arrest by inhibiting the CDK4/Cyclin D1/Rb pathway.

CDK1_Pathway G2_Phase G2 Phase CyclinB_CDK1 Cyclin B/CDK1 (MPF) G2_Phase->CyclinB_CDK1 Activates Mitotic_Substrates Mitotic Substrate Phosphorylation CyclinB_CDK1->Mitotic_Substrates Phosphorylates P276 This compound P276->CyclinB_CDK1 Inhibits G2_M_Arrest G2/M Phase Arrest Mitosis Mitosis (M Phase) Mitotic_Substrates->Mitosis Drives

Figure 2: this compound causes G2/M phase arrest by inhibiting the CDK1/Cyclin B complex.

CDK9_Pathway PTEFb CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (RNAP II) PTEFb->RNAPII Phosphorylates C-Terminal Domain P276 This compound P276->PTEFb Inhibits Apoptosis Apoptosis P276->Apoptosis Induces via Transcription Inhibition Transcription_Elongation Productive Transcription Elongation RNAPII->Transcription_Elongation Enables Anti_Apoptotic_Proteins Synthesis of Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_Apoptotic_Proteins Leads to Anti_Apoptotic_Proteins->Apoptosis Inhibits

Figure 3: this compound induces apoptosis by inhibiting the transcriptional activity of the CDK9/Cyclin T1 complex.

Preclinical and Clinical Evaluation

This compound has undergone extensive evaluation in both preclinical models and human clinical trials, demonstrating its potential as an anticancer agent.

In Vitro Antiproliferative Activity

This compound has shown potent antiproliferative effects against a broad range of human cancer cell lines.

Cell LineCancer TypeIC₅₀ (nM)Source
HCT-116Colon Carcinoma300-800[10]
U2OSOsteosarcoma300-800[10]
H-460Non-Small Cell Lung Carcinoma300-800[10]
HL-60Promyelocytic Leukemia300-800[10]
MCF-7Breast Cancer300-800[10]
PC-3Prostate Cancer300-800[10]
T-24Bladder Carcinoma300-800[10]
Jeko-1Mantle Cell Lymphoma350 (48h), 220 (96h)[6]
MinoMantle Cell Lymphoma500 (48h), 210-330 (96h)[6]
Rec-1Mantle Cell Lymphoma500 (48h), 210-330 (96h)[6]

Importantly, this compound has been found to be highly selective for cancer cells compared to normal fibroblast cells[10].

In Vivo Efficacy in Tumor Models

In vivo studies have corroborated the in vitro findings, with this compound demonstrating significant antitumor activity in various xenograft models.

Tumor ModelDosing RegimenOutcomeSource
Murine Colon Cancer (CA-51)50 mg/kg i.p. daily for 20 treatmentsSignificant growth inhibition[10]
Murine Lung Carcinoma (Lewis Lung)30 mg/kg i.p. twice daily, every other day for 7 treatmentsSignificant growth inhibition[10]
Human Colon Carcinoma (HCT-116) XenograftNot specifiedGrowth inhibition[10]
Human Non-Small Cell Lung Carcinoma (H-460) Xenograft50 mg/kgTumor volume reduction[3]

The maximum tolerated dose (MTD) in efficacy studies was determined to be 78 mg/kg/day[10].

Clinical Trials

This compound has advanced into clinical trials for various malignancies, both as a single agent and in combination with other therapies.

  • Phase I: A Phase I study in patients with advanced refractory neoplasms established the maximum tolerated dose and dose-limiting toxicities[1].

  • Phase II: this compound has been evaluated in Phase II trials for conditions including advanced refractory neoplasms and multiple myeloma[1][5]. In a study on relapsed or refractory mantle cell lymphoma, this compound was administered at a dose of 185 mg/m²/day for 5 days in a 21-day cycle. While the single-agent efficacy was modest in this heavily pre-treated population, the trial provided valuable insights for future studies, suggesting potential utility in combination therapies or earlier lines of treatment[7].

Key Experimental Methodologies

The evaluation of CDK inhibitors like this compound relies on a set of robust experimental protocols.

In Vitro CDK Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific CDK/cyclin complex.

Experimental Protocol: Radio-enzymatic Filter Binding Assay

  • Reaction Setup:

    • In a 96-well filter plate, add the test compound (this compound) at various concentrations.

    • Add the substrate (e.g., GST-Rb for CDK4) and the specific CDK/cyclin complex (e.g., CDK4/Cyclin D1).

    • Initiate the kinase reaction by adding a reaction mixture containing ATP and [γ-³²P]ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Washing:

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

    • Wash the filter plate multiple times with a wash buffer (e.g., TNEN buffer) to remove unincorporated [γ-³²P]ATP.

  • Detection and Analysis:

    • After drying the plate, add a scintillation cocktail to each well.

    • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis for Cellular Target Modulation

Western blotting is used to assess the effect of this compound on the protein levels and phosphorylation status of key cellular targets.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Culture cancer cells to a desired confluency and treat them with this compound at various concentrations and time points.

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, total Rb, Cyclin D1, CDK4, Mcl-1, and a loading control like β-actin).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

This compound stands as a testament to the power of natural product-inspired drug discovery. As a potent and selective inhibitor of CDK1, CDK4, and CDK9, it offers a multi-pronged attack on cancer cell proliferation, survival, and transcription. The extensive preclinical data and the progression into clinical trials underscore its therapeutic potential.

Future research should focus on several key areas:

  • Combination Therapies: Exploring synergistic combinations of this compound with other targeted agents or conventional chemotherapy to enhance efficacy and overcome resistance.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

  • Exploring New Indications: Investigating the potential of this compound in other diseases where CDK dysregulation plays a role.

This in-depth technical guide provides a solid foundation for researchers and clinicians working with or interested in this compound. By understanding its origins, synthesis, mechanism, and clinical journey, the scientific community can continue to unlock the full therapeutic potential of this promising rohitukine derivative.

References

  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., ... & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925. [Link]
  • Kumar, V., Guru, S. K., Jain, S. K., Joshi, P., Gandhi, S. G., Bharate, S. B., ... & Vishwakarma, R. A. (2016). A chromatography-free isolation of rohitukine from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties. Bioorganic & medicinal chemistry letters, 26(15), 3457-3463. [Link]
  • National Cancer Institute. (n.d.). NCI Drug Dictionary: CDK inhibitor P276-00.
  • Jain, S. K., Bharate, S. B., & Vishwakarma, R. A. (2012). Cyclin-dependent kinase inhibition by flavoalkaloids. Mini reviews in medicinal chemistry, 12(7), 632-649. [Link]
  • Bentham Science Publishers. (n.d.). Cyclin-Dependent Kinase Inhibition by Flavoalkaloids.
  • Varun, C. A., Kumar, P. M., & Shaanker, R. U. (2023). Rohitukine content across the geographical distribution of Dysoxylum binectariferum Hook F. and its natural derivatives as potential sources of CDK inhibitors. Heliyon, 9(2), e13469. [Link]
  • Mohanakumara, P., Sreejayan, N., Priti, V., Ramesha, B. T., Ravikanth, G., Ganeshaiah, K. N., & Shaanker, R. U. (2010). Dysoxylum binectariferum Hook. f (Meliaceae), a rich source of rohitukine. Fitoterapia, 81(2), 145-148. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9952923, Riviciclib (P276-00).
  • De Falco, G., & Giordano, A. (2002). Deregulations in the cyclin-dependent kinase-9-related pathway in cancer: implications for drug discovery and development. Cancer biology & therapy, 1(4), 337-341. [Link]
  • Gopal, A. K., Advani, R. H., Cassaday, R. D., Chawla, M. P., Nachankar, R. B., Gandhi, M. D., & Goy, A. (2015). A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. Clinical lymphoma, myeloma & leukemia, 15(6), 351-355. [Link]
  • Mintoo, M. J., Bashir, M., Goswami, A., & Abdullah, S. T. (2022). Exogenously Applied Rohitukine Inhibits Photosynthetic Processes, Growth and Induces Antioxidant Defense System in Arabidopsis thaliana. Plants, 11(15), 2011. [Link]
  • Cicenas, J., Kalyan, K., Sorokinas, A., Stankunas, E., Levy, J., & Valius, M. (2012). Cyclin dependent kinases in cancer: potential for therapeutic intervention. Cancers, 4(1), 74-96. [Link]
  • ResearchGate. (n.d.). Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,...
  • Shivavedi, N., & Jain, S. K. (2017). REVIEW ON THE DISCOVERY OF ROHITUKINE-INSPIRED CDK INHIBITORS. The Pharmstudent, 28, 50-58. [Link]
  • Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., Chile, S., Sivakumar, M., ... & Sharma, S. (2015). Production of Rohitukine in Leaves and Seeds of Dysoxylum Binectariferum: An Alternate Renewable Resource. Pharmacognosy magazine, 11(43), 575. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23643975, this compound.
  • The Pharmacological Implications of Flavopiridol: An Updated Overview. (2023). Pharmaceuticals, 16(11), 1599. [Link]
  • S-Creative Biogene. (2018, September 23). M phase cyclin : Cyclin B and CDK1 [Video]. YouTube. [Link]
  • Gopal, A. K., Advani, R. H., Cassaday, R. D., Chawla, M. P., Nachankar, R. B., Gandhi, M. D., & Goy, A. (2015). A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. Clinical lymphoma, myeloma & leukemia, 15(6), 351-355. [Link]

Sources

P 276-00 (Riviciclib): A Technical Guide to a Multi-Targeted CDK Inhibitor and Its Role in Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysregulation of the cell cycle is a fundamental characteristic of cancer, making the enzymes that control its progression, particularly cyclin-dependent kinases (CDKs), highly attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of P 276-00, also known as Riviciclib, a flavone-derived small molecule inhibitor of multiple CDKs. We will delve into its mechanism of action, focusing on its role in inducing cell cycle arrest and apoptosis. This document will further provide detailed experimental protocols for assessing the activity of this compound, present a consolidated overview of its preclinical efficacy, and summarize its clinical development landscape.

Introduction: The Rationale for Targeting CDKs in Oncology

The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs), in partnership with their regulatory cyclin subunits, form the central engine of this process.[1] In many cancers, genetic and epigenetic alterations lead to the hyperactivation of these CDK complexes, resulting in uncontrolled cell proliferation.[2] this compound (Riviciclib) emerged from a drug discovery program aimed at identifying novel flavones with anti-cancer properties.[3] It is a second-generation CDK inhibitor with a distinct profile, targeting multiple kinases involved in both cell cycle progression and transcriptional regulation.[1]

The Molecular Profile of this compound (Riviciclib)

This compound is a potent, ATP-competitive inhibitor of several key CDK-cyclin complexes.[4] Its multi-targeted nature distinguishes it from more selective CDK4/6 inhibitors.

Chemical Structure:

  • Systematic Name: 2-(2-chlorophenyl)-5,7-dihydroxy-8-((2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)chromen-4-one hydrochloride

  • Molecular Formula: C₂₁H₂₁Cl₂NO₅

  • Molecular Weight: 438.3 g/mol

Mechanism of Action: Inducing G1/S Phase Arrest and Apoptosis

This compound exerts its anti-neoplastic effects primarily through the inhibition of CDK1, CDK4, and CDK9.[5][6] This multi-pronged attack disrupts the cell cycle at critical checkpoints and interferes with transcriptional processes essential for tumor cell survival.

Inhibition of G1/S Transition through CDK4/Cyclin D1 Blockade

The progression from the G1 to the S phase of the cell cycle is a critical commitment point for cell division, largely governed by the activity of the CDK4/6-Cyclin D complex. A key substrate of this complex is the retinoblastoma protein (pRb).

  • pRb Phosphorylation: In proliferating cells, CDK4/Cyclin D1 phosphorylates pRb.

  • E2F Release: This phosphorylation event causes pRb to release the E2F family of transcription factors.

  • Gene Transcription: E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.

This compound directly inhibits CDK4/Cyclin D1, preventing the phosphorylation of pRb.[4] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the transcription of S-phase genes and inducing a G1 cell cycle arrest.[4][5]

P276-00_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD_CDK4 Cyclin D1 / CDK4 pRb_E2F pRb-E2F Complex CyclinD_CDK4->pRb_E2F Phosphorylates pRb pRb pRb (Hypophosphorylated) E2F E2F pRb_E2F->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression P276_00 This compound P276_00->CyclinD_CDK4 Inhibits

Figure 1. this compound mediated G1 cell cycle arrest.
Induction of Apoptosis through CDK9/Cyclin T1 Inhibition

Beyond its effects on cell cycle progression, this compound also potently inhibits CDK9/Cyclin T1, a key component of the positive transcription elongation factor b (P-TEFb).[7] P-TEFb is crucial for the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[8]

By inhibiting CDK9, this compound leads to a rapid decrease in Mcl-1 levels, tipping the cellular balance towards apoptosis.[8] This mechanism is particularly relevant in hematological malignancies like multiple myeloma and mantle cell lymphoma, which are often dependent on high levels of Mcl-1 for their survival.[8][9]

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in a wide range of cancer cell lines and in vivo xenograft models.

In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative effects across a variety of human cancer cell lines, with IC₅₀ values typically in the nanomolar range.

Cell LineCancer TypeIC₅₀ (nM)Reference
HCT-116Colon Carcinoma300 - 800[5]
H-460Non-Small Cell Lung Carcinoma300 - 800[5]
MCF-7Breast Cancer300 - 800[5]
HL-60Promyelocytic Leukemia300 - 800[5]
PC-3Prostate Cancer300 - 800[5]
U2OSOsteosarcoma300 - 800[5]
SiHaCervical Carcinoma300 - 800[5]
T-24Bladder Carcinoma300 - 800[5]

Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines.

In Vivo Antitumor Efficacy

The in vivo efficacy of this compound has been demonstrated in several murine xenograft models.

Xenograft ModelCancer TypeDosing RegimenOutcomeReference
HCT-116Colon Carcinoma35 mg/kg, i.p., daily for 10 daysSignificant tumor growth inhibition[10]
H-460Non-Small Cell Lung Carcinoma50 mg/kg, i.p., once daily for 20 treatmentsSignificant tumor growth inhibition[10]
CA-51Murine Colon Cancer50 mg/kg, i.p., daily for 20 treatmentsSignificant tumor growth inhibition[1]
Lewis LungMurine Lung Carcinoma30 mg/kg, i.p., twice daily, every other day for 7 treatmentsSignificant tumor growth inhibition[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models.

Clinical Development of this compound (Riviciclib)

This compound has been evaluated in several Phase I and Phase II clinical trials for various malignancies. However, its clinical development has faced challenges.

NCT NumberPhaseIndicationStatusReason for Termination (if applicable)
NCT00452278IIRelapsed or Refractory Mantle Cell LymphomaTerminatedLimited clinical activity
NCT00882063I/IIRelapsed and/or Refractory Multiple MyelomaTerminatedNot specified
NCT00899054I/IIAdvanced Head and Neck CancerTerminatedNot specified

Table 3: Summary of Key Clinical Trials of this compound (Riviciclib).

The Phase II study in patients with relapsed or refractory mantle cell lymphoma showed that this compound was generally well-tolerated, but demonstrated limited single-agent efficacy.[11]

Experimental Protocols

The following section provides detailed protocols for key experiments used to characterize the activity of this compound.

In Vitro CDK Kinase Assay

This protocol describes a method to determine the inhibitory activity of this compound against specific CDK-cyclin complexes.

CDK_Kinase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix (Buffer, Substrate, ATP with γ-³²P-ATP) Start->Prepare_Reaction_Mix Add_P276 Add this compound (or vehicle control) Prepare_Reaction_Mix->Add_P276 Add_Enzyme Add CDK-cyclin enzyme to initiate reaction Add_P276->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Wash_Beads Wash beads to remove unincorporated ³²P Stop_Reaction->Wash_Beads Measure_Radioactivity Measure radioactivity (Scintillation counting) Wash_Beads->Measure_Radioactivity Analyze_Data Analyze data and calculate IC₅₀ Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for an in vitro CDK kinase assay.

Materials:

  • Recombinant CDK-cyclin complexes (e.g., CDK4/D1, CDK9/T1)

  • Substrate (e.g., GST-pRb for CDK4/D1)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution with [γ-³²P]ATP

  • This compound stock solution

  • Glutathione-sepharose beads (for GST-tagged substrates)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Scintillation cocktail and counter

Procedure:

  • Prepare Substrate: Incubate GST-pRb with glutathione-sepharose beads to immobilize the substrate.

  • Reaction Setup: In a 96-well filter plate, add the following in order:

    • Kinase assay buffer

    • GST-pRb coated beads

    • Varying concentrations of this compound (or DMSO as a vehicle control)

    • Recombinant CDK-cyclin enzyme

  • Initiate Reaction: Add the ATP solution containing [γ-³²P]ATP to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a solution containing EDTA.

  • Washing: Wash the beads multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measurement: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This protocol describes the detection of key cell cycle proteins (e.g., Cyclin D1, pRb, phospho-pRb) in this compound-treated cells.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-pRb, anti-phospho-pRb (Ser780))

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Rationale for Experimental Model Selection

The choice of specific cancer cell lines and xenograft models in the preclinical evaluation of this compound is guided by their molecular characteristics, which can predict sensitivity to CDK inhibitors.

  • Rb-Proficient Cell Lines: this compound's mechanism of inducing G1 arrest is dependent on the presence of a functional retinoblastoma protein (pRb). Therefore, cancer cell lines with intact pRb are essential for studying this aspect of its activity.

  • High Cyclin D1 Expression: Tumors with overexpression of Cyclin D1, such as mantle cell lymphoma, are rational models for testing CDK4 inhibitors like this compound.

  • KRAS Mutant Cell Lines: Some studies suggest a synthetic lethal interaction between KRAS mutations and the inhibition of certain CDKs. Cell lines like HCT-116, which harbor a KRAS mutation, are therefore relevant models to explore this potential therapeutic strategy.[2]

  • In Vivo Xenograft Models: The use of human tumor xenografts in immunodeficient mice allows for the evaluation of a drug's in vivo efficacy, pharmacokinetics, and pharmacodynamics in a more complex biological system. The HCT-116 and H-460 xenograft models, for example, are well-established and have been shown to be sensitive to various anti-cancer agents, making them suitable for initial in vivo testing.[10]

Preclinical Safety and Toxicology

Preclinical safety and toxicology studies are crucial for determining the therapeutic window of a new drug candidate. For CDK inhibitors, common toxicities are often related to their effects on rapidly dividing normal cells. While specific preclinical toxicology reports for this compound are not extensively detailed in the public domain, the dose-limiting toxicities observed in clinical trials, such as neutropenia, are consistent with the on-target effects of CDK inhibition on hematopoietic progenitor cells. Safety pharmacology studies, which assess the effects of a drug on vital functions (cardiovascular, respiratory, and central nervous systems), are a standard part of the preclinical data package required for initiating human trials.

Conclusion

This compound (Riviciclib) is a potent, multi-targeted CDK inhibitor that has demonstrated significant preclinical anti-tumor activity through the induction of cell cycle arrest and apoptosis. Its ability to inhibit CDK4, CDK1, and CDK9 provides a multi-faceted approach to targeting cancer cell proliferation and survival. While its clinical development has encountered challenges, the study of this compound has contributed valuable insights into the therapeutic potential and complexities of targeting the cell cycle in oncology. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

References

  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., Lal, B., & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918–925. [Link]
  • Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., Chile, S., Sivakumar, M., Maier, A., Fiebig, H. H., & Sharma, S. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Molecular Cancer Therapeutics, 6(3), 926–934. [Link]
  • Manchanda, M., Rahaman, H., & Prasad, S. B. (2020). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Cellular and Molecular Medicine, 24(10), 5435–5451. [Link]
  • Costa-Cabral, S., Brough, R., Konde, A., Aarts, M., Campbell, J., Marinari, E., ... & Lord, C. J. (2016). CDK1 is a synthetic lethal target for KRAS mutant tumours. PloS one, 11(2), e0149099. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23643975, this compound.
  • ClinicalTrials.gov. (2012). A Study of P276-00 in Patients With Relapsed or Refractory Mantle Cell Lymphoma. [Link]
  • ClinicalTrials.gov. (2014). A Study of P276-00 in Relapsed and/or Refractory Multiple Myeloma. [Link]
  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146. [Link]
  • Immunomart. (n.d.). Riviciclib hydrochloride.
  • Shirsath, N. P., Rathos, M. J., Chaudhari, P. S., Joshi, K. S., Nagvekar, A. S., & Sharma, S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular cancer, 11, 77. [Link]
  • Raje, N., Hideshima, T., Mukherjee, S., Raab, M., Vallet, S., Chhetri, S., ... & Anderson, K. C. (2009). Preclinical activity of P276-00, a novel small-molecule cyclin-dependent kinase inhibitor in the therapy of multiple myeloma. Leukemia, 23(5), 961–970. [Link]
  • ClinicalTrials.gov. (2012). Safety and Efficacy Study of P276-00 in Combination With Radiation in Subjects With Advanced Head and Neck Cancer. [Link]
  • Cassaday, R. D., Goy, A., Advani, R. H., Chawla, S., Smith, M. R., Blevins, L., ... & Gopal, A. K. (2015). A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. Clinical lymphoma, myeloma & leukemia, 15(7), 392–397. [Link]

Sources

An In-Depth Technical Guide: Elucidating the Impact of P276-00 on the G1/S Phase Transition

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

This guide provides a comprehensive technical overview of P276-00, a flavone that acts as a cyclin-dependent kinase (CDK) inhibitor, with a specific focus on its molecular impact on the critical G1/S phase transition of the cell cycle. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of P276-00's mechanism of action and the experimental methodologies used to characterize its effects.

Introduction: The G1/S Transition - A Commitment to Proliferation

The cell division cycle is a fundamental process orchestrated by a series of tightly regulated events, ensuring the faithful replication and segregation of the genome. The transition from the first gap phase (G1) to the synthesis phase (S) represents a critical commitment point. In G1, the cell integrates extracellular and intracellular signals to decide whether to proliferate, enter a quiescent state (G0), or differentiate. Passage through the G1/S checkpoint, also known as the restriction point, renders the cell largely independent of mitogenic stimuli for the completion of the cell cycle.[1]

Dysregulation of the G1/S transition is a hallmark of cancer, often driven by the aberrant activity of cyclin-dependent kinases (CDKs).[2] These serine/threonine kinases, in complex with their regulatory cyclin partners, phosphorylate key substrates to drive cell cycle progression. Specifically, the cyclin D-CDK4/6 and cyclin E-CDK2 complexes are pivotal in orchestrating the G1 to S phase progression.[3]

P276-00 has emerged as a novel antineoplastic agent that targets these very kinases, offering a therapeutic strategy to rein in uncontrolled cell proliferation.[4] This guide will delve into the molecular intricacies of how P276-00 exerts its influence on the G1/S phase, the key players involved, and the robust experimental approaches to investigate these effects.

P276-00: A Selective Inhibitor of Cyclin-Dependent Kinases

P276-00 is a flavone molecule that has been identified as a potent inhibitor of several key CDKs.[4] Its primary targets relevant to the G1/S transition are CDK4 in complex with cyclin D1.[5][6] By inhibiting these kinases, P276-00 effectively blocks the phosphorylation of crucial downstream targets, thereby inducing a cell cycle arrest, primarily at the G1 phase.[4]

Mechanism of Action at the G1/S Boundary

The progression through the G1 phase and entry into the S phase is governed by a complex signaling network. Here's a step-by-step breakdown of the key events and how P276-00 intervenes:

  • Mitogen Stimulation and Cyclin D1 Expression: In response to growth factors, the expression of D-type cyclins (D1, D2, D3) is induced. Cyclin D1 then assembles with its catalytic partners, CDK4 and CDK6.[7][8]

  • Rb Phosphorylation: The active cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma protein (pRb) and other "pocket proteins" like p107 and p130.[9] In its hypophosphorylated state, pRb binds to and sequesters the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.

  • E2F Release and S-Phase Gene Expression: Phosphorylation of pRb by cyclin D-CDK4/6 leads to a conformational change, causing the release of E2F.[10] Liberated E2F then activates the transcription of genes essential for DNA replication, including cyclin E, cyclin A, and enzymes like DNA polymerase.

  • Cyclin E-CDK2 Activation: The newly synthesized cyclin E binds to CDK2, forming a complex that further phosphorylates pRb, creating a positive feedback loop that solidifies the commitment to S phase.[11] The cyclin E-CDK2 complex is also crucial for the initiation of DNA replication.

P276-00's Point of Intervention: P276-00 directly inhibits the kinase activity of the cyclin D1/CDK4 complex.[5] This blockade prevents the initial and subsequent hyperphosphorylation of pRb, keeping it in its active, E2F-binding state. Consequently, the transcription of S-phase genes is repressed, leading to a robust arrest of the cell cycle in the G1 phase.[4]

G1_S_Transition_Pathway

The Role of CDK Inhibitors: p21 and p27

The cell cycle is also negatively regulated by endogenous CDK inhibitors (CKIs). The Cip/Kip family, including p21(Cip1) and p27(Kip1), can bind to and inhibit the activity of cyclin-CDK complexes.[12][13] While their primary role is inhibitory, some studies suggest they can also act as assembly factors for cyclin D-CDK4 complexes.[14][15] The interplay between P276-00 and these endogenous inhibitors can influence the overall cellular response. For instance, the induction of p21 or p27 can potentiate the G1 arrest initiated by P276-00. However, some research indicates that a palbociclib-mediated G1 arrest can occur even in the absence of p21 and p27.[16]

Experimental Characterization of P276-00's Impact

A multi-faceted experimental approach is necessary to fully elucidate the effects of P276-00 on the G1/S transition. This section outlines key methodologies, from cell-based assays to molecular analyses.

Cell Culture and Synchronization

To study the effects of P276-00 on a specific phase of the cell cycle, it is often advantageous to use a synchronized cell population. Cell synchronization enriches the number of cells in a particular phase, allowing for a more precise analysis of phase-specific events.[17][18]

Protocol 1: Cell Synchronization by Serum Starvation (G0/G1 Arrest)

This method is a common and less perturbing way to arrest cells in the G0/G1 phase.[19][20]

  • Cell Seeding: Plate cells at a density that will not lead to contact inhibition during the starvation period.

  • Washing: Once cells have adhered, wash them twice with serum-free medium to remove any residual growth factors.[21]

  • Starvation: Culture the cells in a medium containing a low percentage of serum (e.g., 0.1-0.5% FBS) for 24-72 hours. The optimal duration depends on the cell line.[20][21]

  • Release: To re-stimulate cell cycle entry, replace the low-serum medium with a complete growth medium containing 10-20% FBS.

  • P276-00 Treatment: Add P276-00 at the desired concentration at the time of release or at specific time points post-release to assess its impact on G1 progression.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[22] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the differentiation of G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phase cells.[23][24]

Protocol 2: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Harvesting: Harvest both adherent and floating cells to account for any detached apoptotic cells.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent cell clumping. Cells can be stored at -20°C for several weeks.[25][26]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide and RNase A. RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[27][28]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[25]

  • Analysis: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.[24]

Flow_Cytometry_Workflow

Molecular Analysis of G1/S Regulatory Proteins

To dissect the molecular mechanism of P276-00-induced G1 arrest, it is essential to examine its effects on the key regulatory proteins. Western blotting is a standard technique used to detect and quantify the levels of specific proteins in a cell lysate.[29]

Protocol 3: Western Blotting for Cyclin D1, CDK4, and Phospho-pRb

  • Protein Extraction: Lyse P276-00-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[30]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Cyclin D1, CDK4, phospho-pRb (e.g., Ser780), and a loading control (e.g., β-actin or GAPDH).[31][32]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified to determine relative protein levels.

In Vitro Kinase Assays

To directly assess the inhibitory effect of P276-00 on CDK activity, in vitro kinase assays can be performed. These assays measure the ability of a specific CDK complex to phosphorylate a substrate in the presence and absence of the inhibitor.[33][34]

Protocol 4: CDK4/Cyclin D1 Kinase Assay

  • Immunoprecipitation: Immunoprecipitate CDK4/cyclin D1 complexes from cell lysates using an antibody against CDK4 or cyclin D1.[35]

  • Kinase Reaction: Resuspend the immunoprecipitated complexes in a kinase buffer containing a pRb fragment as a substrate, ATP (often radiolabeled with ³²P), and varying concentrations of P276-00.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. If using radiolabeled ATP, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated pRb. The intensity of the phosphorylated substrate band is proportional to the kinase activity. Non-radioactive methods using phosphospecific antibodies or luminescence-based ATP detection are also available.[36][37]

Data Presentation and Interpretation

The quantitative data generated from these experiments should be presented clearly for easy interpretation.

Table 1: Illustrative IC50 Values of P276-00 Against G1/S CDKs

CDK/Cyclin ComplexIC50 (nM)
CDK4/Cyclin D170
CDK1/Cyclin B95
CDK9/Cyclin T120

Note: These are representative values and can vary depending on the assay conditions and cell line. Clinical trial data suggests that at certain doses, the concentration of P276-00 can exceed the IC50 for CDK4.[6]

Table 2: Example of Cell Cycle Distribution Changes Induced by P276-00

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 2.530.1 ± 1.814.7 ± 1.2
P276-00 (1 µM)82.5 ± 3.110.3 ± 1.57.2 ± 0.9

Illustrative data showing a significant increase in the G1 population and a corresponding decrease in the S and G2/M populations following P276-00 treatment.[38]

Conclusion and Future Directions

P276-00 represents a promising class of anti-cancer agents that effectively target the G1/S phase transition by inhibiting key cyclin-dependent kinases. The experimental framework outlined in this guide provides a robust approach to characterizing its mechanism of action. Future research could explore the synergistic effects of P276-00 with other chemotherapeutic agents, investigate potential mechanisms of resistance, and further delineate its impact on the broader cellular signaling network. While early clinical trials showed P276-00 to be well-tolerated, its single-agent efficacy was limited in some contexts.[39] Therefore, exploring its use in combination therapies or in specific patient populations with defined molecular signatures will be crucial for its future clinical development.[40][41][42]

References

  • JoVE. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
  • Digital Commons@Becker.
  • University of Wisconsin Carbone Cancer Center. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
  • Wikipedia.
  • Assay Genie.
  • ResearchGate. Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,.... [Link]
  • Bitesize Bio. How to perform cell synchronization in specific cell cycle phases. [Link]
  • Bio-protocol. Reversible and effective cell cycle synchronization method for studying stage-specific processes. [Link]
  • PubMed Central.
  • Springer Nature Experiments. Measuring Cyclin-Dependent Kinase Activity. [Link]
  • PubMed. P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. [Link]
  • ASCO Publications. A phase 1 study of the selective cyclin dependent kinase inhibitor P276–00 in patients with advanced refractory neoplasms. [Link]
  • PubMed. A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. [Link]
  • JoVE.
  • PubMed Central. Assessing G1-to-S-phase progression after genotoxic stress. [Link]
  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
  • PubMed Central. Basic Methods of Cell Cycle Analysis. [Link]
  • ResearchGate. Western blot assay detects protein levels of cyclin D1 (D1), CDK4,.... [Link]
  • University of Chicago. Cell Cycle Analysis. [Link]
  • DelveInsight.
  • PubMed Central.
  • ResearchGate.
  • MBL Intern
  • PubMed. New roles for p21 and p27 cell-cycle inhibitors: a function for each cell compartment?. [Link]
  • PubMed Central. The p21(Cip1) and p27(Kip1) CDK 'inhibitors' are essential activators of cyclin D-dependent kinases in murine fibroblasts. [Link]
  • PubMed Central. p21 and p27: roles in carcinogenesis and drug resistance. [Link]
  • PubMed Central. Flipping the Switch from G1 to S Phase with E3 Ubiquitin Ligases. [Link]
  • PubMed. The p21(Cip1) and p27(Kip1) CDK 'inhibitors' are essential activators of cyclin D-dependent kinases in murine fibroblasts. [Link]
  • PubMed. P27Kip1 and p21Cip1 are not required for the formation of active D cyclin-cdk4 complexes. [Link]
  • Reactome. Mitotic G1 phase and G1/S transition. [Link]
  • PubMed Central. Cyclin D-CDK4 relieves cooperative repression of proliferation and cell cycle gene expression by DREAM and RB. [Link]
  • Reactome. G1/S Transition. [Link]
  • Frontiers.
  • ResearchGate.
  • PubMed Central. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27. [Link]
  • National Institutes of Health.
  • MDPI. CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy. [Link]
  • National Cancer Institute. Clinical Trials Using Cyclin-Dependent Kinase 6 Inhibitor. [Link]
  • PubMed. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis. [Link]
  • MD Anderson Cancer Center. The next generation of CDK inhibitors is coming. [Link]
  • PubMed Central.

Sources

An In-depth Technical Guide to the Molecular Targets of P-276-00 (Riviciclib)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

P-276-00, also known as Riviciclib, is a potent, small-molecule flavone derivative that functions as a multi-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] Its primary mechanism of action involves the competitive inhibition of the ATP-binding pocket of key kinases that are fundamental regulators of cell cycle progression and transcription. This targeted inhibition leads to cell cycle arrest, primarily at the G1/S transition, and the induction of apoptosis in malignant cells.[1][4] Clinical and preclinical studies have established its significant anti-proliferative effects across a range of human cancer cell lines, including those resistant to standard chemotherapies.[5][6] This guide provides a detailed examination of the principal molecular targets of P-276-00, the signaling pathways it modulates, and the validated experimental workflows used to characterize its mechanism of action. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.

Introduction to P-276-00: A Multi-Kinase Inhibitor

The deregulation of cyclin-dependent kinases is a hallmark of cancer, providing tumor cells with a distinct proliferative advantage.[7] This has made CDKs highly attractive targets for oncologic drug development. P-276-00 emerged from a discovery program aimed at identifying potent and selective CDK inhibitors. It belongs to the flavone class of compounds and has progressed to Phase II clinical trials for various hematological malignancies and solid tumors, including mantle cell lymphoma and head and neck squamous cell carcinoma (HNSCC).[2][8]

The therapeutic rationale for P-276-00 is based on its ability to simultaneously inhibit multiple key CDKs involved in two critical cellular processes: cell cycle control and transcriptional regulation. This dual mechanism provides a powerful approach to halting tumor growth and inducing cancer cell death.

Primary Molecular Targets: The Cyclin-Dependent Kinase Family

P-276-00 exhibits potent inhibitory activity against a specific subset of CDKs, primarily targeting those active in the G1 phase of the cell cycle and those involved in regulating transcription. Kinase profiling has identified CDK4, CDK1, and CDK9 as its most significant targets.[9][10][11][12]

Quantitative Inhibition Profile of P-276-00

The potency of P-276-00 is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity. The compound demonstrates high potency against its primary targets, with IC50 values in the nanomolar range. It shows significantly higher selectivity for CDK4/Cyclin D1 over CDK2/Cyclin E, a key differentiator from first-generation pan-CDK inhibitors.[13]

Target Kinase ComplexIC50 (nM)Key Cellular Function
CDK9 / Cyclin T1 20Transcriptional Elongation
CDK4 / Cyclin D1 63G1 Phase Progression, Rb Phosphorylation
CDK1 / Cyclin B 79G2/M Phase Transition
CDK2 / Cyclin E ~2500G1/S Transition, S Phase Progression

Data compiled from multiple sources.[5][6][9][10][11][12][13]

Mechanism of Inhibition: ATP Competition

P-276-00 functions as an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket on the kinase, directly competing with the endogenous ATP substrate. This mode of action is critical; by occupying this site, P-276-00 prevents the transfer of the gamma-phosphate from ATP to the kinase's target substrate, thereby blocking the downstream signaling event. The choice to develop an ATP-competitive inhibitor is strategic, as the ATP-binding site is highly conserved, but subtle differences between kinase families can be exploited to achieve selectivity.

Key Signaling Pathways Modulated by P-276-00

The anti-neoplastic activity of P-276-00 is a direct consequence of its ability to disrupt fundamental signaling pathways that govern cell life and death.

Inhibition of the G1/S Phase Transition via CDK4/Cyclin D1

The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint in the cell cycle, and it is tightly regulated by the CDK4/Cyclin D1 complex. This complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the genes necessary for DNA replication.

P-276-00-mediated inhibition of CDK4 prevents the phosphorylation of Rb at key sites, such as Serine 780.[5] This keeps Rb in its active, E2F-bound state, effectively creating a roadblock at the G1/S checkpoint and inducing cell cycle arrest.[4] This mechanism is particularly relevant in cancers with an overactive CDK4/Cyclin D1 axis, such as mantle cell lymphoma, which is characterized by the t(11;14) translocation leading to Cyclin D1 overexpression.[8]

G1_S_Pathway cluster_0 Normal G1/S Progression cluster_1 Effect of P-276-00 CDK4_D1 CDK4/Cyclin D1 Rb Rb CDK4_D1->Rb Phosphorylates (p) E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes Activates Progression G1/S Progression S_Phase_Genes->Progression P276 P-276-00 CDK4_D1_inhib CDK4/Cyclin D1 P276->CDK4_D1_inhib Inhibits Rb_active Active Rb CDK4_D1_inhib->Rb_active E2F_seq E2F Rb_active->E2F_seq Sequesters Arrest G1 Arrest E2F_seq->Arrest

Figure 1: P-276-00 mechanism in G1/S arrest.

Transcriptional Regulation through Inhibition of CDK9/Cyclin T1

Many cancers become "addicted" to the continuous transcription of key survival proteins, such as the anti-apoptotic protein Mcl-1. The CDK9/Cyclin T1 complex, also known as the positive transcription elongation factor b (P-TEFb), is essential for this process. It phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), an event that is critical for the transition from transcriptional initiation to productive elongation.

P-276-00 is a potent inhibitor of CDK9.[9][10][11] By blocking CDK9 activity, P-276-00 prevents RNAPII-dependent transcription, leading to a rapid decline in the levels of short-lived mRNA transcripts and their corresponding proteins.[14] The depletion of crucial survival proteins like Mcl-1 tips the cellular balance towards apoptosis, providing a second, powerful mechanism for inducing cancer cell death.[14] This is particularly effective in malignancies like multiple myeloma that are highly dependent on Mcl-1.[14]

CDK9_Pathway cluster_0 Normal Transcription cluster_1 Effect of P-276-00 CDK9_T1 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_T1->RNAPII Phosphorylates (p) DNA DNA Template RNAPII->DNA mRNA mRNA Transcript (e.g., Mcl-1) RNAPII->mRNA Elongation Survival Cell Survival mRNA->Survival P276 P-276-00 CDK9_T1_inhib CDK9/Cyclin T1 P276->CDK9_T1_inhib Inhibits RNAPII_stall Stalled RNAPII CDK9_T1_inhib->RNAPII_stall mRNA_down ↓ Mcl-1 mRNA RNAPII_stall->mRNA_down Transcription Block Apoptosis Apoptosis mRNA_down->Apoptosis

Figure 2: P-276-00 mechanism in transcriptional inhibition.

Experimental Workflows for Target Validation

The characterization of a kinase inhibitor like P-276-00 requires a multi-faceted approach, progressing from biochemical assays to cell-based systems to confirm its mechanism and effects. The following protocols represent a self-validating workflow designed to rigorously assess target engagement and cellular consequences.

Workflow Overview

A logical progression of experiments is crucial for validating a molecular target. The causality is clear: first, confirm direct inhibition of the purified enzyme; second, demonstrate that this inhibition translates to a measurable effect on the immediate downstream target in a cellular context; and third, show that this target engagement produces the intended global cellular outcome (e.g., cell cycle arrest).

Workflow cluster_0 Target Validation Workflow A Step 1: Biochemical Assay (In Vitro Kinase Assay) B Step 2: Target Engagement Assay (Western Blot for pRb) A->B Confirms Cellular Target Modulation C Step 3: Phenotypic Assay (Cell Cycle Analysis) B->C Links Target to Cellular Outcome

Figure 3: Logical workflow for P-276-00 target validation.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the IC50 of P-276-00 against purified CDK4/Cyclin D1 by measuring the inhibition of radiolabeled phosphate incorporation into a substrate.

Causality: This is the foundational experiment. It directly measures the compound's effect on the isolated target kinase, free from cellular complexity. Using an ATP concentration near the Michaelis constant (Km) for the enzyme provides a sensitive measure for an ATP-competitive inhibitor.[15]

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA. Immediately before use, add DTT to 0.25 mM.[8]

    • ATP Stock: 10 mM ATP in kinase buffer.

    • γ-³³P-ATP Cocktail: Prepare a working solution by mixing cold ATP stock and [γ-³³P]-ATP in kinase buffer to achieve a final assay concentration of 10 µM ATP.[16]

    • Enzyme: Recombinant human CDK4/Cyclin D1. Dilute in Kinase Dilution Buffer (Kinase Buffer + 50 ng/µl BSA) to the desired working concentration.[8]

    • Substrate: Recombinant Rb protein (e.g., GST-Rb). Dilute to a final concentration of 0.2 mg/ml in kinase buffer.[8]

    • Inhibitor: Prepare a serial dilution of P-276-00 in 10% DMSO.

  • Assay Execution:

    • To a 96-well plate, add 5 µL of serially diluted P-276-00 or vehicle (DMSO control).

    • Add 10 µL of the Rb substrate solution to each well.

    • Add 10 µL of the diluted CDK4/Cyclin D1 enzyme to each well to initiate the pre-incubation.

    • Incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding 25 µL of the γ-³³P-ATP cocktail. The final reaction volume is 50 µL.

    • Incubate the reaction for 20 minutes at 30°C.

  • Reaction Quenching and Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a P81 phosphocellulose filter plate.

    • Wash the plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the plate and add scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of P-276-00 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Western Blot Analysis for Phospho-Rb (Ser780)

Objective: To confirm that P-276-00 inhibits CDK4 activity inside cancer cells by measuring the phosphorylation status of its direct substrate, Rb.

Causality: This experiment bridges the gap between biochemical activity and cellular function. A decrease in pRb (Ser780) levels following drug treatment provides direct evidence of target engagement in a physiological context.[5][6]

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., MCF-7, H-460) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of P-276-00 (e.g., 0.1 µM to 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5 minutes.

    • Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (Ser780).[4]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To validate the results, strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[5]

    • Quantify band intensities and normalize the phospho-Rb signal to the total Rb signal to determine the specific reduction in phosphorylation.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Objective: To determine the effect of P-276-00 on cell cycle distribution and quantify the percentage of cells arrested in the G1 phase.

Causality: This is the ultimate phenotypic readout of CDK4 inhibition. Propidium iodide (PI) is a stoichiometric DNA dye, meaning the amount of fluorescence is directly proportional to the DNA content.[17] An accumulation of cells with 2N DNA content (the G1 peak) is the expected outcome of a functional G1/S checkpoint block.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells as described in the Western blot protocol.

    • Treat cells with P-276-00 and a vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and pellet by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 0.5 mL of PBS. To achieve a single-cell suspension, gently vortex.

    • Fix the cells by adding the suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This step is critical to prevent cell clumping.[10]

    • Incubate the cells in ethanol for at least 2 hours (or overnight) at 4°C to ensure proper fixation and permeabilization.[9][11]

  • Staining:

    • Pellet the fixed cells by centrifugation and decant the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 0.5 mL of PI staining solution (e.g., PBS containing 50 µg/mL Propidium Iodide, 0.1% Triton X-100, and 100 µg/mL RNase A).[18] The RNase is essential to prevent staining of double-stranded RNA.

    • Incubate in the dark for 30 minutes at room temperature.[10]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., FL2 or FL3).

    • Collect data for at least 10,000 events per sample.

    • Use a linear scale for the DNA content histogram.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of P-276-00-treated samples to the vehicle control to quantify the G1 arrest.

Conclusion and Future Directions

P-276-00 (Riviciclib) is a well-characterized multi-CDK inhibitor with a compelling dual mechanism of action that potently targets both cell cycle progression and transcriptional regulation. Its high affinity for CDK4/Cyclin D1 and CDK9/Cyclin T1 provides a strong rationale for its application in cancers driven by aberrant G1/S transition and transcriptional addiction. The experimental workflows detailed in this guide provide a robust framework for researchers to further investigate P-276-00 or novel CDK inhibitors, ensuring scientific rigor from biochemical characterization to phenotypic validation. Future research will likely focus on identifying predictive biomarkers for patient stratification and exploring synergistic combination therapies to overcome potential resistance mechanisms.

References

  • Recent Progress in CDK4/6 Inhibitors and PROTACs. (2023-12-13). MDPI.
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., Lal, B., & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918–925.
  • CDK Inhibition | CDK Inhibitor Review. Selleck Chemicals.
  • Riviciclib hydrochloride (P276-00) CDK inhibitor. Selleck Chemicals.
  • Malumbres, M., Pevarello, P., Barbacid, M., & Bischoff, J. R. (2008). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Cancers, 1(1), 30–53.
  • Riviciclib (P276-00 free base) | CDK Inhibitor. MedchemExpress.com.
  • Definition of CDK inhibitor P276-00. NCI Drug Dictionary - National Cancer Institute.
  • Riviciclib hydrochloride (P276-00). Selleck Chemicals.
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics.
  • Riviciclib hydrochloride (P276-00) | Apoptosis Inducer. MedChemExpress.com.
  • A phase 1 study of the selective cyclin dependent kinase inhibitor P276–00 in patients with advanced refractory neoplasms. (2007). ASCO Publications.
  • Chen, Y., et al. (2020). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology.
  • Nakath, N., et al. (2013). Molecular mechanisms of anti-tumor properties of P276-00 in head and neck squamous cell carcinoma. BMC Cancer.
  • Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms. PatLynk.
  • Gopal, A. K., et al. (2015). A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. Clinical Lymphoma, Myeloma & Leukemia.
  • Gopal, A. K., et al. (2015). A Phase II, Single-Arm, Open-Label, Multicenter Study to Evaluate the Efficacy and Safety of P276-00, a Cyclin Dependent Kinase Inhibitor, in Patients with Relapsed or Refractory Mantle Cell Lymphoma. PubMed Central.
  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Efforts.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,... ResearchGate.
  • CDK4/cyclin D1 Kinase Assay Service. Reaction Biology.
  • Cell Cycle Analysis. Flow Cytometry Core Facility.
  • Cell cycle analysis. Wikipedia.
  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology.
  • Cui, H., Loftus, K. M., Noell, C. R., & Solmaz, S. R. (2022). Cdk 1 Specific Phosphorylation Sites Identification by Kinase Assay. JoVE.
  • Rathos, M. J., et al. (2010). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research.

Sources

P276-00 in Multiple Myeloma Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cell Cycle in Multiple Myeloma

Multiple myeloma (MM) is a malignancy of plasma cells that remains largely incurable, necessitating the development of novel therapeutic strategies. A key characteristic of cancer cells, including those in multiple myeloma, is the deregulation of the cell cycle, leading to uncontrolled proliferation. This makes the core machinery of the cell cycle, particularly cyclin-dependent kinases (CDKs), attractive targets for therapeutic intervention. P276-00, a flavone derivative, is a small molecule inhibitor of CDKs that has demonstrated significant preclinical activity in multiple myeloma. This guide provides an in-depth technical overview of P276-00, its mechanism of action, and detailed protocols for its evaluation in a research setting.

Mechanism of Action: A Dual Approach to Halting Myeloma Progression

P276-00 exerts its anti-myeloma effects through the inhibition of multiple CDKs, primarily targeting CDK4/6 and CDK9. This dual mechanism allows it to interfere with both cell cycle progression and transcriptional regulation, leading to cell cycle arrest and apoptosis.

Inhibition of the Cyclin D/CDK4-6/Rb Pathway

In multiple myeloma, the overexpression of D-type cyclins is a frequent oncogenic event. These cyclins form active complexes with CDK4 and CDK6, which then phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb (p-Rb) releases the E2F transcription factor, allowing for the transcription of genes necessary for the G1 to S phase transition of the cell cycle.

P276-00 competitively binds to the ATP-binding pocket of CDK4, preventing the formation of the active Cyclin D1/CDK4 complex. This leads to a reduction in Rb phosphorylation, maintaining Rb in its active, E2F-bound state. Consequently, the cell cycle is arrested in the G1 phase.[1][2]

P276 P276-00 CDK4_6 CDK4/6 P276->CDK4_6 Inhibits Rb Rb CDK4_6->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 Activates pRb p-Rb Rb->pRb E2F E2F Rb->E2F Sequesters G1_S G1/S Phase Progression E2F->G1_S Promotes

Caption: P276-00 inhibits CDK4/6, preventing Rb phosphorylation and G1/S progression.

Targeting Transcriptional Addiction through CDK9 Inhibition

Multiple myeloma cells are often characterized by a high level of transcriptional activity, a phenomenon known as "transcriptional addiction," to maintain their survival and proliferation. CDK9, as a component of the positive transcription elongation factor b (P-TEFb), plays a crucial role in this process by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation.

P276-00 also potently inhibits CDK9.[1] This inhibition leads to a global decrease in transcription, including the downregulation of short-lived anti-apoptotic proteins that are critical for the survival of myeloma cells, most notably Myeloid Cell Leukemia-1 (Mcl-1).[1] The depletion of Mcl-1 shifts the balance towards apoptosis, leading to programmed cell death.

cluster_RNAPII RNAPII Phosphorylation P276 P276-00 CDK9 CDK9/Cyclin T1 (P-TEFb) P276->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII p-RNA Polymerase II RNAPII->pRNAPII p Transcription Transcriptional Elongation pRNAPII->Transcription Mcl1 Mcl-1 mRNA Transcription->Mcl1 Mcl1_prot Mcl-1 Protein Mcl1->Mcl1_prot Apoptosis Apoptosis Mcl1_prot->Apoptosis Inhibits

Caption: P276-00 inhibits CDK9, leading to decreased Mcl-1 and induction of apoptosis.

Preclinical Efficacy: Data Summary

P276-00 has demonstrated dose-dependent cytotoxicity against a panel of multiple myeloma cell lines, including those resistant to conventional therapies.

Cell LineIC50 (µM) for P276-00Reference
RPMI-8226~0.5 - 1.0[3]
U266~0.5 - 1.0[3]
MM.1S~0.4 - 0.8[3]
OPM2~0.4 - 0.8[3]
KMS-12-BM~0.4 - 0.8[3]
Dox40 (Doxorubicin-resistant)~0.4 - 1.0[3]
MM.1R (Dexamethasone-resistant)~0.4 - 1.0[3]

In vivo studies using xenograft models of human multiple myeloma in immunodeficient mice have confirmed the anti-tumor activity of P276-00, demonstrating significant inhibition of tumor growth.[1][2]

Experimental Protocols for the Evaluation of P276-00

The following section provides detailed, step-by-step methodologies for key experiments to assess the efficacy of P276-00 in a laboratory setting.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Start Seed MM Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with P276-00 (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->Add_Solubilizer Read Read Absorbance (570 nm) Add_Solubilizer->Read

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed multiple myeloma cells in a 96-well flat-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to acclimate.

  • Treatment: Prepare serial dilutions of P276-00 in complete culture medium. Add 100 µL of the P276-00 dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Start Treat MM Cells with P276-00 Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate (15 min, Room Temp, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Treat multiple myeloma cells with the desired concentrations of P276-00 for the indicated time.

  • Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

Workflow:

Start Treat MM Cells with P276-00 Harvest Harvest Cells Start->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Treat_RNase Treat with RNase A Wash->Treat_RNase Stain Stain with Propidium Iodide Treat_RNase->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Step-by-Step Protocol:

  • Cell Treatment: Treat multiple myeloma cells with P276-00 at the desired concentrations.

  • Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • Staining: Add propidium iodide to a final concentration of 50 µg/mL.

  • Analysis: Analyze the samples on a flow cytometer.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the effect of P276-00 on key signaling molecules.

Key Proteins to Analyze:

  • Rb and phospho-Rb: To confirm the inhibition of CDK4/6 activity.

  • Mcl-1: To verify the downstream effect of CDK9 inhibition.

  • Cleaved PARP and Cleaved Caspase-3: As markers of apoptosis induction.

  • β-actin or GAPDH: As a loading control.

Step-by-Step Protocol:

  • Cell Lysis: After treatment with P276-00, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Perspectives

P276-00 represents a promising therapeutic agent for multiple myeloma due to its dual inhibitory action on CDK4/6 and CDK9. This in-depth guide provides the foundational knowledge and detailed experimental protocols for researchers to effectively investigate the preclinical efficacy and mechanism of action of P276-00. Further research should focus on its synergistic potential with other anti-myeloma agents and the identification of biomarkers to predict patient response. The methodologies outlined herein provide a robust framework for such investigations, contributing to the advancement of novel therapies for this challenging malignancy.

References

  • Raje, N., Hideshima, T., Mukherjee, S., Raab, M., Vallet, S., Chhetri, S., ... & Anderson, K. C. (2009). Preclinical activity of P276-00, a novel small-molecule cyclin-dependent kinase inhibitor in the therapy of multiple myeloma. Leukemia, 23(5), 961–970. [Link]
  • Chauhan, D., Singh, A. V., Brahmandam, M., Tyagi, S., Li, G., Johnston, J., ... & Anderson, K. C. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia research, 35(6), 821–830. [Link]
  • Raje, N., Kumar, S., Hideshima, T., Ishitsuka, K., Chauhan, D., Mitsiades, C., ... & Anderson, K. C. (2006). Targeting Cyclin D1 in the Treatment of Multiple Myeloma: Preclinical Validation of a Novel Specific Small Molecule Cyclin D1 Inhibitor, P276-00. Blood, 108(11), 276. [Link]

Sources

An In-Depth Technical Guide to the Role of P276-00 in Mantle Cell Lymphoma Studies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Mantle Cell Lymphoma (MCL) is an aggressive B-cell non-Hodgkin lymphoma defined by the constitutive overexpression of cyclin D1, a key regulator of the cell cycle. This molecular hallmark makes the cyclin-dependent kinases (CDKs) that partner with cyclin D1, namely CDK4 and CDK6, compelling therapeutic targets. P276-00, a novel flavone-derived small molecule, emerged as a potent inhibitor of multiple CDKs, primarily CDK4/cyclin D1, CDK1/cyclin B, and the transcriptional kinase CDK9/cyclin T1.[1][2] This guide provides a comprehensive technical overview of the scientific rationale, preclinical validation, and clinical investigation of P276-00 in MCL. We will dissect its dual mechanism of action—cell cycle arrest and transcriptional inhibition—detail the key experimental protocols used to validate its efficacy, and synthesize the learnings from its journey from promising preclinical data to the challenging results of its Phase II clinical trial as a monotherapy.

The Pathogenic Driver in Mantle Cell Lymphoma: A Rationale for CDK Inhibition

Mantle Cell Lymphoma is characterized in the vast majority of cases by the chromosomal translocation t(11;14)(q13;q32).[3][4] This event places the CCND1 gene (encoding cyclin D1) under the control of the potent immunoglobulin heavy chain enhancer, leading to its aberrant and continuous expression.[5] Cyclin D1 is not typically expressed in normal B-lymphocytes.[6] Its primary oncogenic role in MCL is to form a holoenzyme with CDK4 or CDK6. This complex phosphorylates and inactivates the retinoblastoma tumor suppressor protein (RB).[3] In its active, hypophosphorylated state, RB sequesters E2F transcription factors. Upon RB phosphorylation, these E2F factors are released, enabling the transcription of genes essential for the G1 to S phase transition of the cell cycle, thus driving uncontrolled cellular proliferation.

This direct and critical reliance on the cyclin D1-CDK4/6-RB axis provides a clear and rational therapeutic target. Small molecule inhibitors designed to block the kinase activity of CDK4/6 can, in principle, restore the G1 checkpoint and halt the proliferation of MCL cells. Standard treatments for MCL, particularly for younger, fit patients, involve aggressive chemoimmunotherapy followed by autologous stem cell transplantation.[7][8] However, the disease is considered incurable, with eventual relapse being common, creating a significant unmet need for novel, targeted therapies in the relapsed/refractory setting.[9]

P276-00: A Multi-Pronged Attack on the MCL Cellular Machinery

P276-00 is a selective and potent inhibitor targeting several key cyclin-dependent kinases. Its utility in MCL stems from a dual mechanism of action that targets both cell cycle progression and transcriptional regulation, two critical pathways for cancer cell survival.

Mechanism I: G1 Cell Cycle Arrest via CDK4/Cyclin D1 Inhibition

The primary and most direct mechanism of P276-00 in MCL is the inhibition of the CDK4/cyclin D1 complex. By competitively binding to the ATP pocket of CDK4, P276-00 prevents the phosphorylation of the RB protein. This maintains RB in its active, growth-suppressive state, keeping E2F transcription factors sequestered and preventing the cell from progressing into the S phase, thereby inducing G1 cell cycle arrest.

G1_Arrest cluster_pathway Cyclin D1/CDK4 Pathway in MCL CyclinD1 Cyclin D1 (Overexpressed in MCL) CDK4 CDK4 CyclinD1->CDK4 Forms Complex RB RB CDK4->RB Phosphorylates E2F E2F RB->E2F Sequesters pRB p-RB (Inactive) S_Phase G1/S Phase Progression E2F->S_Phase Activates Transcription P276 P276-00 P276->CDK4 Inhibits

P276-00 induces G1 cell cycle arrest by inhibiting CDK4.
Mechanism II: Transcriptional Inhibition via CDK9/Cyclin T1 Blockade

Beyond its effect on the cell cycle, P276-00 is a potent inhibitor of CDK9.[1] CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, an event required for the transition from transcriptional initiation to productive elongation.[1] In many cancers, including MCL, survival is dependent on the continuous expression of short-lived anti-apoptotic proteins, such as Mcl-1. By inhibiting CDK9, P276-00 prevents the phosphorylation of RNA Polymerase II, leading to a global downregulation of transcription, with a particularly strong impact on proteins with short half-lives like Mcl-1.[1] The loss of these pro-survival signals ultimately pushes the cell toward apoptosis.

Transcriptional_Inhibition cluster_pathway CDK9 Transcriptional Pathway CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Pol II CDK9->RNAPII Phosphorylates pRNAPII p-RNA Pol II (Active) Transcription Gene Transcription pRNAPII->Transcription Mcl1 Mcl-1 (Anti-apoptotic protein) Transcription->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis Inhibits P276 P276-00 P276->CDK9 Inhibits P276->Apoptosis Promotes

P276-00 promotes apoptosis by inhibiting CDK9-mediated transcription.

Preclinical Validation: Demonstrating Potency in MCL Models

Robust preclinical studies provided a strong rationale for advancing P276-00 into clinical trials. These studies utilized established MCL cell lines and xenograft models to assess cytotoxicity, validate the proposed mechanisms of action, and evaluate in vivo efficacy.

In Vitro Cytotoxicity

P276-00 demonstrated significant, dose-dependent cytotoxic effects against multiple human MCL cell lines.[1] The potency of the compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is lost.

Table 1: In Vitro Potency of P276-00 in MCL Cell Lines

Cell Line IC50 at 48 hours (µmol/L)
Jeko-1 0.35
Mino 0.5
Rec-1 0.5

Data sourced from Shirsath et al., 2012.[1][10]

Protocol Spotlight: Cell Viability Assay (CCK-8)

This protocol outlines a standard method for determining the IC50 values presented above. The causality behind this experimental design is to establish a dose-response curve, which is fundamental to understanding a compound's potency.

Objective: To measure the dose-dependent cytotoxic effect of P276-00 on MCL cells.

Methodology:

  • Cell Seeding: Seed MCL cell lines (e.g., Jeko-1, Mino, Rec-1) in 96-well plates at a density of 1x10⁴ cells/well in 100 µL of complete RPMI-1640 medium. The choice of seeding density is critical; it must be high enough for a robust signal but low enough to prevent cells from becoming confluent before the end of the assay.

  • Compound Preparation: Prepare a 2X serial dilution of P276-00 in culture medium, ranging from a high concentration (e.g., 10 µmol/L) to a low concentration (e.g., 0.01 µmol/L). Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: After 24 hours of incubation to allow cell adherence, add 100 µL of the 2X P276-00 dilutions to the respective wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

  • Incubation: Incubate the plates for the desired time points (e.g., 48 and 96 hours). The choice of multiple time points allows for the assessment of time-dependent effects.

  • Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. CCK-8 contains a tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a colored formazan product.

  • Data Acquisition: Incubate for 2-4 hours, then measure the absorbance at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the P276-00 concentration and fit a non-linear regression curve to calculate the IC50 value.

Mechanism Validation and In Vivo Studies

Western blot analyses confirmed that P276-00 treatment led to a decrease in the phosphorylation of RNA Polymerase II, validating its inhibitory effect on CDK9.[1] Furthermore, flow cytometry analysis of P276-00-treated MCL cells showed a significant, time- and dose-dependent increase in the sub-G1 population, which is indicative of apoptosis.[1]

In vivo studies using a Jeko-1 xenograft model in severe combined immunodeficient (SCID) mice demonstrated that P276-00, administered as a single agent, resulted in significant anti-tumor efficacy and an increased survival period for the treated mice compared to the vehicle-treated control group.[1][10] This transition from in vitro to in vivo models is a critical step, validating that the compound retains its activity within a complex biological system.

Xenograft_Workflow cluster_workflow Murine Xenograft Study Workflow node1 1. Cell Culture (e.g., Jeko-1 MCL cells) node2 2. Implantation Subcutaneous injection into flank of SCID mice node1->node2 node3 3. Tumor Growth Monitor until tumors reach a palpable volume (e.g., 100 mm³) node2->node3 node4 4. Randomization Divide mice into cohorts (Vehicle vs. P276-00) node3->node4 node5 5. Treatment Administer P276-00 or Vehicle (e.g., daily IV injection) node4->node5 node6 6. Monitoring & Endpoints - Tumor volume measurements - Body weight (toxicity) - Survival analysis node5->node6

A typical experimental workflow for an in vivo xenograft study.

Clinical Reality: The Phase II Trial in Relapsed/Refractory MCL

Based on the compelling preclinical data, a Phase II, single-arm, open-label clinical trial (NCT00843050) was initiated to evaluate the efficacy and safety of P276-00 in patients with relapsed or refractory MCL.[2][11][12]

Table 2: Summary of Phase II Clinical Trial of P276-00 in R/R MCL

Parameter Details
Study ID NCT00843050
Patient Population 13 patients with relapsed/refractory Mantle Cell Lymphoma
Treatment Regimen P276-00 at 185 mg/m²/day, administered as an IV infusion on Days 1-5 of a 21-day cycle
Primary Outcome Objective Response Rate (ORR)
Key Results - No objective responses (Complete or Partial Response) were observed. - Two patients (15%) experienced Stable Disease. - The estimated median time to progression was 43 days.
Safety The agent was generally well-tolerated. 84.6% of patients experienced a treatment-emergent adverse event deemed related to P276-00.

Data sourced from Gopal et al., 2015.[2][13]

The results were disappointing. Despite its potent preclinical activity, single-agent P276-00 failed to produce objective responses in a heavily pre-treated patient population.[2][13]

Synthesis and Future Perspectives

The journey of P276-00 in MCL research highlights a common and critical challenge in oncology drug development: the discrepancy between preclinical promise and clinical efficacy. Several factors could contribute to this outcome:

  • Monotherapy vs. Combination: The complexity of cancer signaling often means that blocking a single pathway is insufficient. The tumor can develop resistance or bypass the inhibited node. Preclinical data showed that P276-00 acts synergistically with agents like doxorubicin and bortezomib, suggesting its true potential may lie in combination strategies.[2]

  • Patient Population: The patients in the Phase II trial were heavily pre-treated and had refractory disease, which is inherently more difficult to treat. It is possible that P276-00 could have greater efficacy if used earlier in the disease course before multiple resistance mechanisms have been acquired.[2][13]

  • Pharmacokinetics and Tumor Microenvironment: The in vivo microenvironment is far more complex than in vitro culture. Factors related to drug delivery, metabolism, and interactions with stromal cells can all impact a drug's efficacy.

While the monotherapy trial did not lead to a new treatment for MCL, the study of P276-00 and other CDK inhibitors has been invaluable. It has reinforced the biological importance of the CDK4/6 pathway in MCL and has paved the way for the investigation of next-generation CDK inhibitors, often in combination with other targeted agents like BTK inhibitors (e.g., ibrutinib, acalabrutinib).[14][15] Studies combining the CDK4/6 inhibitor palbociclib with ibrutinib, for example, have shown promising response rates in R/R MCL, validating the concept of a dual-pathway blockade.[15]

References

  • Shirsath, N. P., Manohar, S. M., Joshi, K. S., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11, 77. [Link]
  • Gopal, A. K., Goy, A., Gordon, L. I., et al. (2015). A Phase II, Single-Arm, Open-Label, Multicenter Study to Evaluate the Efficacy and Safety of P276-00, a Cyclin Dependent Kinase Inhibitor, in Patients with Relapsed or Refractory Mantle Cell Lymphoma. Clinical Lymphoma, Myeloma & Leukemia, 15(7), 392-397. [Link]
  • Jares, P., Colomer, D., & Campo, E. (2012). Mantle cell lymphoma: biology, pathogenesis, and the molecular basis of treatment in the genomic era. Blood, 120(23), 4515-4525. [Link]
  • Pérez-Galán, P., Dreyling, M., & Wiestner, A. (2011). Mantle cell lymphoma: biology, pathogenesis, and the molecular basis of treatment in the genomic era.
  • Smedby, K. E. (2025).
  • Piramal Enterprises Limited. (2012). A Phase II Study to Evaluate Efficacy and Safety of P276-00 in Relapsed and/or Refractory Mantle Cell Lymphoma. ClinicalTrials.gov. [Link]
  • Shirsath, N. P., Manohar, S. M., Joshi, K. S., et al. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines.
  • ResearchGate. (n.d.). P276-00 mediated cytotoxic effect in MCL cell lines: Dose and time... [Link]
  • Beà, S., & Campo, E. (2018). Molecular pathogenesis of Mantle Cell Lymphoma. PMC. [Link]
  • Webpathology. (n.d.). Mantle Cell Lymphoma : Cyclin D1. [Link]
  • National Cancer Institute. (2025).
  • Mayo Clinic. (n.d.).
  • Pérez-Galán, P., et al. (2011). Molecular Targeted Approaches in Mantle Cell lymphoma. PMC. [Link]
  • Smith, M. R. (2022). New Directions for Mantle Cell Lymphoma in 2022.
  • Fu, K., et al. (2005). Cyclin D1–negative mantle cell lymphoma: a clinicopathologic study based on gene expression profiling. Blood. [Link]
  • Jain, P., & Wang, M. (2023). Current Treatments in Mantle Cell Lymphoma. CancerNetwork. [Link]
  • Munoz, J. (2020). Mantle Cell Lymphoma: Overview and Standard of Care. Targeted Oncology. [Link]
  • Smith, M. R., et al. (2016). Recommendations for Clinical Trial Development in Mantle Cell Lymphoma.
  • Gopal, A. K., et al. (2015). A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. PubMed. [Link]
  • Smith, M. R., et al. (2016). Recommendations for Clinical Trial Development in Mantle Cell Lymphoma. PMC. [Link]
  • Chen-Kiang, S. (2017). CDK 4/6 Inhibitors in Mantle Cell Lymphoma. OncLive. [Link]
  • Morschhauser, F., et al. (2020). Clinical activity of abemaciclib in patients with relapsed or refractory mantle cell lymphoma - a phase II study.

Sources

P 276-00 (Riviciclib) in Non-Small Cell Lung Cancer: A Technical Guide on Mechanism, Preclinical Validation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: The dysregulation of the cell cycle is a fundamental characteristic of cancer, making the machinery that governs cell proliferation a prime target for therapeutic intervention. In non-small cell lung cancer (NSCLC), aberrations in the Cyclin-Dependent Kinase (CDK)-Cyclin-Retinoblastoma (Rb) pathway are prevalent, providing a strong rationale for the development of CDK inhibitors. This technical guide provides an in-depth analysis of P 276-00 (Riviciclib), a novel flavone-derived small molecule inhibitor targeting multiple CDKs. We will dissect its mechanism of action, focusing on its potent inhibition of CDK1, CDK4, and CDK9, and explore the downstream consequences for cell cycle progression and transcriptional regulation. This guide synthesizes key preclinical data from both in vitro and in vivo NSCLC models, presenting quantitative evidence of its anti-proliferative and pro-apoptotic activity, both as a monotherapy and in synergistic combination with conventional chemotherapeutics. Furthermore, we provide detailed, field-proven experimental protocols for the evaluation of this compound, designed to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential as a therapeutic agent in NSCLC.

Part 1: The Rationale for CDK Inhibition in Non-Small Cell Lung Cancer

The progression through the cell division cycle is a tightly regulated process orchestrated by the sequential activation and inactivation of Cyclin-Dependent Kinases (CDKs). In cancer, this regulation is frequently lost, leading to uncontrolled cellular proliferation.[1] In NSCLC, over 70% of tumors exhibit inactivation of the retinoblastoma (Rb) pathway, a critical checkpoint controlling the G1 to S phase transition.[2]

This loss of control is often due to:

  • Overexpression of D-type cyclins: These proteins are sensors for extracellular mitogenic signals and act as the regulatory subunits for CDK4 and CDK6.

  • Amplification of the CDK4 gene: This leads to an excess of the catalytic engine that drives G1 progression.[2]

  • Loss of endogenous CDK inhibitors: The CDKN2A gene, which encodes the inhibitor p16INK4a, is frequently deleted or silenced in NSCLC.[2]

These alterations collectively lead to the hyperphosphorylation of the Rb protein (pRb) by CDK4/6. Phosphorylated pRb releases the E2F family of transcription factors, which in turn activate the genes necessary for DNA replication and S-phase entry.[3] Therefore, inhibiting CDKs, particularly CDK4, presents a direct strategy to restore this critical cell cycle checkpoint. Furthermore, targeting transcriptional CDKs like CDK9, which regulate the expression of short-lived anti-apoptotic proteins critical for cancer cell survival, offers a complementary mechanism to induce cell death.[4][5]

Part 2: this compound - A Multi-Targeted CDK Inhibitor

This compound is a second-generation, semi-synthetic flavone derived from rohitukine, an alkaloid from an Indian plant.[6][7] It has been developed as a potent inhibitor of multiple CDKs, offering a multi-pronged attack on the cancer cell's proliferative and survival machinery.

Mechanism of Action

This compound exerts its anti-neoplastic effects by competitively binding to the ATP-binding pocket of several key CDKs.[8] Its primary targets are CDK4 complexed with Cyclin D1, CDK1 complexed with Cyclin B, and CDK9 complexed with Cyclin T1.[9]

  • Inhibition of CDK4/Cyclin D1: This is the cornerstone of its cell cycle arrest activity. By inhibiting CDK4, this compound prevents the phosphorylation of Rb. Hypophosphorylated Rb remains bound to E2F, blocking the transcription of S-phase genes and inducing a robust G1 phase arrest.[3][8]

  • Inhibition of CDK9/Cyclin T1: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II, a step required for productive transcript elongation. By inhibiting CDK9, this compound causes a global decrease in transcription, preferentially affecting genes with short half-lives, including critical anti-apoptotic proteins like Mcl-1.[4][5] This transcriptional disruption is a potent driver of apoptosis in cancer cells that are often "addicted" to high levels of these survival proteins.

  • Inhibition of CDK1/Cyclin B: As the primary mitotic kinase, CDK1 is essential for the G2/M transition and progression through mitosis. Inhibition of CDK1 can lead to a G2 arrest.[10]

cluster_0 This compound Dual Mechanism of Action cluster_1 Cell Cycle Control cluster_2 Transcriptional Regulation P276 This compound CDK4 CDK4/CycD1 P276->CDK4 inhibits CDK9 CDK9/CycT1 P276->CDK9 inhibits pRb pRb-P CDK4->pRb phosphorylates E2F E2F pRb->E2F releases G1_S G1-S Transition E2F->G1_S activates RNAPII RNA Pol II-P CDK9->RNAPII phosphorylates Transcription Gene Transcription (e.g., Mcl-1) RNAPII->Transcription elongates Apoptosis Apoptosis Transcription->Apoptosis repression induces

Caption: Dual inhibitory mechanism of this compound on cell cycle and transcription.
Kinase Selectivity Profile

The efficacy and therapeutic window of a kinase inhibitor are defined by its selectivity. This compound demonstrates high potency against its primary CDK targets with significant selectivity over other kinases.[3][8]

Kinase TargetIC₅₀ (nmol/L)Reference
CDK9/Cyclin T1 20[3][9]
CDK4/Cyclin D1 63[3][9]
CDK1/Cyclin B 79[9]
CDK2/Cyclin E >2,500[3]
Other KinasesGenerally less selective
Table 1: In Vitro Kinase Inhibitory Potency of this compound.

This profile is noteworthy for its ~40-fold selectivity for CDK4-D1 over CDK2-E, which may contribute to a more favorable toxicity profile compared to less selective pan-CDK inhibitors that strongly target CDK2.[3]

Part 3: Preclinical Efficacy of this compound in NSCLC Models

In Vitro Evidence

Robust preclinical data underscores the potential of this compound in NSCLC. Studies on the human non-small cell lung carcinoma cell line H-460 have been particularly informative.

  • Anti-proliferative Activity: this compound demonstrates potent antiproliferative effects across a range of human cancer cell lines, with IC₅₀ values typically between 300 and 800 nmol/L.[8][9]

  • Cell Cycle Arrest: Treatment of H-460 cells with this compound leads to a significant downregulation of Cyclin D1 and CDK4, a decrease in the phosphorylation of Rb at the CDK4-specific site (Ser780), and a resultant cell cycle arrest in the G1 phase.[8][11]

  • Induction of Apoptosis: A key finding is the high selectivity of this compound for inducing apoptosis in cancer cells over normal cells.[8] In a direct comparison, this compound induced substantial apoptosis in H-460 lung cancer cells while having minimal effect on normal lung fibroblasts (WI-38).[3] This induction of cell death is correlated with the activation of caspase-3.[8]

Cell LineTypeTreatmentApoptosis (%)Reference
H-460 NSCLC2.5 µmol/L this compound85%[3]
H-460 NSCLC5.0 µmol/L this compound73%[3]
WI-38 Normal Lung Fibroblast5.0 µmol/L this compound5%[3]
Table 2: Selective Induction of Apoptosis by this compound in NSCLC vs. Normal Cells.
In Vivo Evidence

The in vitro activity of this compound translates to significant efficacy in animal models of lung cancer.

  • Murine Lung Carcinoma Model (Lewis Lung): In this model, intraperitoneal administration of this compound at a dose of 60 mg/kg (administered as 30 mg/kg twice daily) on alternate days resulted in significant inhibition of tumor growth.[9][10]

  • Human NSCLC Xenograft Model (H-460): this compound also demonstrated significant tumor growth inhibition in mice bearing H-460 xenografts, validating its efficacy against human NSCLC in vivo.[9]

Synergistic Combination Strategies

A promising avenue for CDK inhibitors is in combination with standard-of-care chemotherapies. Research has shown that this compound acts synergistically with doxorubicin in NSCLC models.[12]

  • Mechanism of Synergy: Doxorubicin treatment can induce a G2/M arrest in cancer cells, a state from which they can potentially recover. Subsequent treatment with this compound abrogates this arrest and potently induces apoptosis. This effect is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the inhibition of doxorubicin-induced Cdk1.[12]

  • In Vivo Synergy: In the H-460 xenograft model, a sequence-specific combination of doxorubicin followed by this compound resulted in significantly greater tumor growth inhibition than either agent alone.[12] This suggests that this compound can potentiate the efficacy of conventional chemotherapy, potentially allowing for lower, less toxic doses of the chemotherapeutic agent.

Part 4: Methodologies for Evaluating this compound Efficacy

Reproducible and well-controlled experiments are paramount in drug development. The following protocols are foundational for assessing the activity of CDK inhibitors like this compound.

cluster_0 Preclinical Evaluation Workflow for this compound A Target Validation (In Vitro Kinase Assay) B Cellular Activity (Proliferation & Apoptosis Assays) A->B C Mechanism of Action (Western Blot for pRb, Cyclin D1) B->C D In Vivo Efficacy (NSCLC Xenograft Model) C->D E Combination Studies (Synergy with Doxorubicin) D->E

Caption: A logical workflow for the preclinical assessment of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ of this compound against specific CDK/Cyclin complexes.

Causality: This is the primary assay to confirm direct target engagement and potency. The use of a radioisotope like ³²P allows for highly sensitive detection of substrate phosphorylation. The filter plate system enables efficient separation of the phosphorylated substrate from unused ATP.

Methodology: (Adapted from[3][9])

  • Preparation: Coat a 96-well filter plate with glutathione to capture the GST-tagged Retinoblastoma (GST-Rb) substrate.

  • Substrate Addition: Add 50 µL of GST-Rb bound to GSH-Sepharose beads in kinase buffer to each well. Apply vacuum to remove the buffer.

  • Reaction Mix: Prepare a reaction mix containing kinase buffer, 40 µmol/L unlabeled ATP, 10 µCi/mL γ-³²P-ATP, and a phosphatase inhibitor cocktail. Add 25 µL to each well.

  • Compound Addition: Add 25 µL of this compound (serially diluted to final concentrations) or vehicle (DMSO) control.

  • Enzyme Initiation: Initiate the reaction by adding 50 µL (e.g., 100 ng) of the active human CDK/Cyclin enzyme (e.g., CDK4/D1) in kinase buffer.

  • Incubation: Incubate the plate for 30 minutes at 30°C.

  • Washing: Stop the reaction by applying vacuum and washing the plate three times with TNEN buffer (20 mmol/L Tris pH 8.0, 100 mmol/L NaCl, 1 mmol/L EDTA, 0.5% NP-40) to remove unincorporated ³²P-ATP.

  • Detection: Air-dry the filter plate. Add 30 µL of scintillation cocktail to each well and quantify the incorporated ³²P on a scintillation counter (e.g., Top Count).

  • Analysis: Calculate the percent inhibition relative to the vehicle control for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (Propidium Iodide)

Objective: To measure the effect of this compound on the proliferation of NSCLC cell lines.

Causality: This assay quantifies the overall cytotoxic and/or cytostatic effect of the compound on the cell population. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The total fluorescence is directly proportional to the number of cells, providing a reliable measure of cell proliferation.

Methodology: (Adapted from[12])

  • Cell Seeding: Seed NSCLC cells (e.g., H-460) in a 96-well plate at a density of ~5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control. For combination studies, a primary drug (e.g., doxorubicin) can be added for a set time, removed, and followed by this compound treatment.

  • Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours).

  • Cell Lysis & Staining:

    • Carefully remove the culture medium.

    • Add 50 µL of a hypotonic PI solution (containing sodium citrate and Triton X-100) to each well to lyse the cells and stain the nuclei.

  • Reading: Read the fluorescence on a plate reader with an excitation wavelength of ~540 nm and an emission wavelength of ~620 nm.

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ for antiproliferative activity.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

Objective: To validate the mechanism of action by observing changes in key cell cycle regulatory proteins.

Causality: This protocol provides a direct link between drug treatment and the molecular phenotype. A decrease in pRb phosphorylation at CDK4-specific sites is the definitive downstream marker of target engagement in the cell. Observing a decrease in Cyclin D1 levels provides further validation of cell cycle arrest.

Methodology: (Adapted from[3][8])

  • Treatment and Lysis: Treat sub-confluent plates of H-460 cells with this compound (e.g., 1.5 µmol/L) or vehicle for various time points (e.g., 3, 6, 12, 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) from each sample and separate them by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-phospho-Rb (Ser780), anti-Cyclin D1, anti-CDK4) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control to determine relative protein expression changes.

Part 5: Clinical Perspective and Future Directions

This compound (Riviciclib) has progressed into Phase I and II clinical trials for several malignancies, including advanced solid tumors, mantle cell lymphoma, and pancreatic cancer.[6][13][14] A Phase I trial in patients with advanced refractory solid tumors established that this compound was generally well-tolerated and could achieve plasma concentrations exceeding the levels required for antiproliferative activity in vitro.[13] Confirmed stable disease was observed in several patients.[13]

However, the broader class of second-generation, less-selective CDK inhibitors has faced challenges, with some trials being terminated due to toxicity or insufficient efficacy.[6] The future success of this compound in NSCLC will likely depend on two key areas:

  • Biomarker-Driven Patient Selection: The strong mechanistic link to the Rb pathway suggests that tumors with specific genetic profiles, such as CDKN2A loss, CCND1 amplification, or CDK4 amplification, may be particularly sensitive to this compound. Future clinical trials should incorporate robust biomarker analysis to identify patient populations most likely to respond.

  • Rational Combination Therapies: The preclinical synergy with doxorubicin provides a strong rationale for combining this compound with DNA-damaging agents.[12] Furthermore, exploring combinations with other targeted therapies relevant to NSCLC (e.g., MEK inhibitors in KRAS-mutant tumors) or with immune checkpoint inhibitors could unlock its full potential.[1] CDK4/6 inhibition has been shown to promote anti-tumor immunity, providing a compelling basis for such combinations.[1]

Despite the disappointing results of some early-generation CDK inhibitors in lung cancer, the potent, multi-targeted profile of this compound, combined with strong preclinical data in NSCLC models, warrants its continued investigation, particularly within a biomarker-stratified and combination-therapy framework.[15]

References

  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., Lal, B., & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918–925. [Link]
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., Lal, B., & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics. [Link]
  • Li, Z., Dong, J., Wang, L., & Chen, X. (2021). CDK inhibitors in cancer therapy, an overview of recent development. American Journal of Cancer Research, 11(5), 1913–1935. [Link]
  • Manchado, E., & Malumbres, M. (2017). Targeting Transcriptional CDK9 in Cancer. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (A & B) The effect of P276-00 and doxorubicin treatment on growth of three NSCLC cell lines. [Link]
  • Li, Z., Dong, J., Wang, L., & Chen, X. (2021). CDK inhibitors in cancer therapy, an overview of recent development. American journal of cancer research, 11(5), 1913–1935. [Link]
  • Patnaik, A., et al. (2007). A phase 1 study of the selective cyclin dependent kinase inhibitor P276–00 in patients with advanced refractory neoplasms. Journal of Clinical Oncology. [Link]
  • ResearchGate. General structure of P276-00 series of flavones. [Link]
  • ResearchGate. Effect of P276-00 on cell cycle protein levels. [Link]
  • Malik, D., et al. (2011). The CDK inhibitors in cancer research and therapy. Journal of Cancer Research and Clinical Oncology. [Link]
  • Dhakal, A., et al. (2017). Clinical Development of Cyclin-Dependent Kinase Inhibitors in Lung Cancer.
  • Zhao, Y., et al. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules. [Link]
  • Johnson, N., et al. (2020). Cyclin-dependent kinase inhibitors for the treatment of lung cancer. Expert Opinion on Pharmacotherapy. [Link]
  • Rathos, M. J., et al. (2013). Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells. BMC Cancer. [Link]
  • SciSpace. (2016). A Phase II, Single-Arm, Open-Label, Multicenter Study to Evaluate the Efficacy and Safety of P276-00, a Cyclin-Dependent Kinase. [Link]
  • Li, Z., et al. (2021). Mechanisms and Implications of CDK4/6 Inhibitors for the Treatment of NSCLC. Frontiers in Oncology. [Link]
  • Sharma, P., et al. (2023).
  • Joshi, K. S., et al. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Molecular Cancer Therapeutics. [Link]
  • Rathos, M. J., et al. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research. [Link]

Sources

P276-00: A Cyclin-Dependent Kinase Inhibitor for Solid Tumor Therapy: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for CDK Inhibition in Oncology

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In concert with their regulatory partners, cyclins, CDKs drive the progression of the cell through its various phases. Dysregulation of this intricate machinery is a hallmark of cancer, leading to uncontrolled cellular proliferation. Consequently, CDKs have emerged as pivotal therapeutic targets in oncology. P276-00, a novel flavone derivative, has been identified as a potent inhibitor of multiple CDKs, demonstrating significant preclinical anti-tumor activity and warranting investigation in the context of solid malignancies. This guide provides a comprehensive technical overview of the preliminary studies of P276-00, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Core Proliferative Engine

P276-00 exerts its anti-neoplastic effects by selectively targeting key CDK-cyclin complexes that govern cell cycle progression and transcription. It is a potent inhibitor of CDK1, CDK4, and CDK9, with IC50 values of 79 nM, 63 nM, and 20 nM, respectively[1][2][3]. The compound functions as an ATP-competitive inhibitor, directly competing with ATP for binding to the kinase domain of the CDKs[4].

The primary mechanism of action in the context of cell cycle arrest involves the inhibition of the CDK4/cyclin D1 complex. This complex is responsible for the phosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the G1 to S phase transition. By inhibiting CDK4, P276-00 prevents pRb phosphorylation, maintaining it in its active, tumor-suppressive state, thereby inducing a G1 cell cycle arrest[1][5].

Furthermore, the inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), disrupts the transcription of anti-apoptotic proteins, such as Mcl-1. This contributes to the induction of apoptosis in cancer cells, a key mechanism for its therapeutic efficacy[6].

G1_S_Transition_Control GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway GFR->Ras_Raf_MEK_ERK CyclinD1 Cyclin D1 Ras_Raf_MEK_ERK->CyclinD1 Upregulates CyclinD1_CDK4_6 Cyclin D1-CDK4/6 Complex CyclinD1->CyclinD1_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD1_CDK4_6 pRb pRb CyclinD1_CDK4_6->pRb Phosphorylates (P) G1_Arrest G1 Phase Arrest pRb_E2F pRb-E2F Complex pRb->pRb_E2F S_Phase_Genes S-Phase Progression Genes pRb->S_Phase_Genes Represses E2F E2F E2F->pRb_E2F pRb_E2F->S_Phase_Genes E2F Release & Transcription Activation P276_00 P276-00 P276_00->CyclinD1_CDK4_6 Inhibits MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Data Analysis start Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight start->adhere treat Treat with P276-00 adhere->treat incubate72 Incubate for 72 hours treat->incubate72 addMTT Add MTT Reagent incubate72->addMTT incubate4 Incubate for 4 hours addMTT->incubate4 solubilize Solubilize Formazan with DMSO incubate4->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Figure 2: Workflow for In Vitro Cell Proliferation (MTT) Assay.

Biochemical studies have confirmed that treatment of cancer cell lines, such as H-460 (non-small cell lung carcinoma) and MCF-7 (breast cancer), with P276-00 leads to a significant downregulation of cyclin D1 and CDK4 protein levels. [2][4]This is accompanied by a decrease in the phosphorylation of pRb at the CDK4-specific site, Ser780, confirming the on-target activity of the compound in a cellular context.[1][2][4] Furthermore, P276-00 has been shown to induce apoptosis, as evidenced by the activation of caspase-3 and the formation of a DNA ladder in human promyelocytic leukemia (HL-60) cells.[1][4]

Preclinical In Vivo Studies: Efficacy in Solid Tumor Models

The anti-tumor efficacy of P276-00 has been demonstrated in several murine xenograft models of human solid tumors.

Table 2: In Vivo Efficacy of P276-00 in Murine Xenograft Models

Tumor ModelDosing RegimenOutcome
Murine Colon Cancer (CA-51)50 mg/kg, i.p., daily for 20 treatmentsSignificant growth inhibition
Murine Lewis Lung Carcinoma60 mg/kg (30 mg/kg twice daily), i.p., every other day for 7 treatmentsSignificant growth inhibition
Human Colon Carcinoma (HCT-116) Xenograft35 kg/mg , i.p., daily for 10 daysSignificant growth inhibition
Human Non-Small Cell Lung Carcinoma (H-460) XenograftNot specifiedGrowth inhibition
Human Multiple Myeloma (RPMI-8226) XenograftNot specifiedAntitumor activity

Data compiled from multiple sources.[1][6][7]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study
  • Cell Implantation: Subcutaneously implant human tumor cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into vehicle control and P276-00 treatment groups.

  • Treatment Administration: Administer P276-00 via intraperitoneal (i.p.) injection according to the specified dosing regimen.

  • Tumor Measurement: Measure tumor volume (length x width²) and body weight two to three times per week.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Early Clinical Development in Solid Tumors

The promising preclinical data for P276-00 led to its evaluation in early-phase clinical trials. A Phase I study was conducted in patients with advanced refractory neoplasms to determine the maximum tolerated dose, safety, and pharmacokinetic profile of P276-00. This study established a recommended dose for further clinical investigation.

Subsequently, a Phase II study evaluated the efficacy and safety of P276-00 in patients with relapsed or refractory mantle cell lymphoma, a malignancy characterized by the overexpression of cyclin D1.[8] While the single-agent activity was modest in this heavily pretreated population, with two patients achieving stable disease, the trial provided valuable insights into the clinical activity and safety profile of P276-00.[8] The study concluded that future investigations of CDK inhibitors in this setting might be more effective earlier in the disease course or in combination with other therapies.[8]

Conclusion and Future Directions

P276-00 is a potent CDK inhibitor with a well-defined mechanism of action centered on the induction of cell cycle arrest and apoptosis. Extensive preclinical studies have demonstrated its significant anti-proliferative activity in a wide range of solid tumor cell lines and its efficacy in in vivo tumor models. Early clinical trials have established its safety profile and have provided initial indications of its clinical activity.

The future development of P276-00 in solid tumors will likely focus on several key areas:

  • Combination Therapies: Exploring synergistic combinations with other anti-cancer agents, such as chemotherapy, targeted therapies, or immunotherapies.

  • Biomarker-Driven Patient Selection: Identifying predictive biomarkers to enrich for patient populations most likely to respond to P276-00 treatment. Given its mechanism, tumors with alterations in the cyclin D-CDK4/6-Rb pathway are logical targets.

  • Exploration in Other Solid Tumor Types: Expanding clinical investigations into other solid malignancies where CDK dysregulation is a known driver of tumorigenesis.

References

  • Joshi KS, Rathos MJ, Joshi RD, Sivakumar M, Mascarenhas M, Kamble S, Lal B, Sharma S. In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Mol Cancer Ther. 2007 Mar;6(3):918-25. [Link]
  • Definition of CDK inhibitor P276-00 - NCI Drug Dictionary.
  • Makhija, S., Shivekar, A., Lal, B., Sharma, S., & Plunkett, W. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia research, 35(6), 821–830. [Link]
  • In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics. [Link]
  • Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms.
  • Gopal, A. K., Smith, M. R., Parekh, S., Forero-Torres, A., O'Connor, O. A., Advani, R. H., ... & Sharma, S. (2015). A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. Clinical lymphoma, myeloma & leukemia, 15(7), 417–421. [Link]

Sources

An In-depth Technical Guide to the Effect of P 276-00 on Retinoblastoma Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The retinoblastoma protein (Rb) is a cornerstone of cell cycle regulation, acting as a critical tumor suppressor by governing the G1/S phase transition. Its function is tightly controlled by sequential phosphorylation, primarily mediated by cyclin-dependent kinases (CDKs). Dysregulation of the Rb pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. P 276-00, a novel flavone derivative, has emerged as a potent inhibitor of specific CDKs, demonstrating significant antitumor activity. This guide provides a detailed technical examination of the mechanism of action of this compound, with a core focus on its direct and downstream effects on the phosphorylation state of the retinoblastoma protein. We will dissect the underlying molecular interactions, provide validated experimental protocols to assess these effects, and present the data in a framework designed for the discerning scientific professional.

The Retinoblastoma Protein: Guardian of the Cell Cycle Checkpoint

The retinoblastoma protein (pRb) functions as a critical gatekeeper of the cell cycle, preventing cells from progressing from the G1 (first gap) phase to the S (synthesis) phase until appropriate mitogenic signals are received.[1][2] In its active, hypophosphorylated state, pRb binds to and sequesters members of the E2F family of transcription factors.[3] This pRb-E2F complex actively represses the transcription of genes essential for DNA replication and S-phase entry, such as cyclin E, cyclin A, and various DNA synthesis enzymes.[1][4]

The inactivation of pRb, a necessary step for cell cycle progression, is orchestrated by a series of phosphorylation events.[5]

  • Initial Phosphorylation: In response to growth signals, cyclin D-CDK4 and cyclin D-CDK6 complexes are activated. These complexes initiate the phosphorylation of pRb on multiple serine and threonine residues.[5][6]

  • Hyperphosphorylation: This initial "hypophosphorylation" by CDK4/6 primes pRb for subsequent phosphorylation by the cyclin E-CDK2 complex in late G1.[5][6] This leads to a state of "hyperphosphorylation," causing a conformational change in pRb that disrupts its binding to E2F.[3]

  • G1/S Transition: The release of active E2F drives the transcription of S-phase genes, committing the cell to DNA replication and division.[7][8]

Given this pivotal role, the CDK-Rb-E2F axis is one of the most frequently disrupted pathways in human cancer, making it a highly attractive target for therapeutic development.[8][9]

G1_S_Transition cluster_G1 G1 Phase cluster_repressor Repressor Complex cluster_S S Phase Mitogens Mitogenic Signals CycD_CDK46 Cyclin D CDK4/6 Mitogens->CycD_CDK46 activates pRb Active pRb (Hypophosphorylated) CycD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F binds pRb_p Inactive pRb (Hyperphosphorylated) pRb->pRb_p Hyper- phosphorylation (CycE-CDK2) E2F_free Free E2F E2F->E2F_free released S_Genes S-Phase Gene Transcription E2F_free->S_Genes activates DNA_Rep DNA Replication S_Genes->DNA_Rep

Figure 1: The Rb-E2F signaling pathway controlling the G1/S transition.

This compound: A Selective Cyclin-Dependent Kinase Inhibitor

This compound is a flavone derivative identified as a potent small-molecule inhibitor of cyclin-dependent kinases.[7][10] Unlike early-generation, non-specific CDK inhibitors that were hampered by toxicity, this compound exhibits a more selective profile.[9][11] Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of specific CDKs, thereby preventing the phosphorylation of their substrates.[7][10]

Kinase Selectivity Profile

The efficacy and therapeutic window of a kinase inhibitor are largely defined by its selectivity. In vitro kinase assays have demonstrated that this compound has the highest potency against CDK4/Cyclin D1, CDK1/Cyclin B, and CDK9/Cyclin T1, with significantly lower activity against other kinases.[7][10][12] This selectivity is critical, as potent inhibition of CDK4 is directly relevant to controlling pRb phosphorylation at the G1 checkpoint.

Kinase ComplexIC₅₀ (nmol/L)Primary Role
CDK9-T1 20Transcription Elongation
CDK4-D1 63G1 Progression, Rb Phosphorylation
CDK1-B <100G2/M Transition
CDK2-E ~2500G1/S Transition, S-Phase
Table 1: Kinase Inhibitory Profile of this compound. Data compiled from in vitro enzyme assays. The compound shows approximately 40-fold greater selectivity for CDK4-D1 over CDK2-E, highlighting its potential to specifically target the initial steps of Rb inactivation.[7][10]

This profile suggests that the primary effect of this compound on cell cycle progression is mediated through the inhibition of CDK4, thereby preventing the initial, rate-limiting phosphorylation of pRb required for G1 exit.

P276_Mechanism cluster_repressor Repressor Complex Maintained P276 This compound CycD_CDK46 Cyclin D CDK4/6 P276->CycD_CDK46 inhibits pRb Active pRb (Hypophosphorylated) CycD_CDK46->pRb phosphorylation blocked E2F E2F pRb->E2F remains bound G1_Arrest G1 Cell Cycle Arrest pRb->G1_Arrest

Figure 2: Mechanism of this compound action on the Rb pathway.

Experimental Validation of this compound's Effect on Rb Phosphorylation

To rigorously validate the mechanism of this compound, a multi-pronged experimental approach is required. The core objective is to demonstrate that this compound (A) directly inhibits CDK4 kinase activity, (B) reduces the level of phosphorylated pRb at specific sites in treated cells, and (C) causes a functional cell cycle arrest consistent with an active Rb pathway.

In Vitro Kinase Assay: Direct Evidence of Inhibition

The most direct method to confirm the mechanism is to measure the enzymatic activity of the target kinase in the presence of the inhibitor.

Principle: This assay uses purified, recombinant CDK4/Cyclin D1 enzyme and a purified pRb substrate. Kinase activity is measured by the amount of ATP consumed, often quantified via a luminescent signal. A decrease in signal in the presence of this compound indicates direct inhibition.

Protocol: CDK4/Cyclin D1 Kinase Activity Assay

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., kinase assay buffer). Prepare a reaction mixture containing recombinant CDK4/Cyclin D1 enzyme and a recombinant Rb protein substrate.[13][14]

  • Reaction Initiation: In a 96-well plate, add the this compound dilutions to the wells. Add the kinase/substrate mixture to each well.

  • ATP Addition: Initiate the kinase reaction by adding a solution containing a defined concentration of ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Terminate the reaction and measure the remaining ATP using a detection reagent like Kinase-Glo® Max, which generates a luminescent signal inversely proportional to kinase activity.[14]

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation & Trustworthiness: The protocol must include a positive control (e.g., a known CDK4/6 inhibitor like Palbociclib) and a negative control (vehicle, e.g., DMSO). This ensures the assay is responsive and that the observed inhibition is due to the compound, not the solvent.

Western Blot Analysis: Cellular Confirmation of Reduced pRb Phosphorylation

This technique provides direct evidence of the target engagement within a cellular context by quantifying the levels of phosphorylated pRb.

Principle: Western blotting uses specific antibodies to detect the total amount of a protein and its phosphorylated forms in cell lysates. By comparing the ratio of phosphorylated pRb (p-pRb) to total pRb in treated versus untreated cells, one can quantify the effect of the inhibitor. Studies have specifically shown this compound reduces phosphorylation at the CDK4-specific site, Serine 780.[7][10]

Protocol: Western Blot for Phospho-Rb (Ser780)

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF-7 breast cancer or H-460 lung cancer cells) and treat with various concentrations of this compound for a defined period (e.g., 24 hours).[7]

  • Cell Lysis: Harvest cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer. Crucially, this buffer must be supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[15] Keep samples on ice at all times.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 30-50 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.[16]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[15] Causality Note: Milk is avoided as a blocking agent because it contains casein, a phosphoprotein that can cause high background with phospho-specific antibodies.[15][16]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-pRb (Ser780).

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To validate, the same membrane can be stripped of antibodies and re-probed for total pRb and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and that the drug does not degrade the pRb protein itself.

WB_Workflow Start Cell Treatment with this compound Lysis Lysis with Phosphatase Inhibitors Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer PVDF Transfer SDSPAGE->Transfer Block Blocking (5% BSA) Transfer->Block Ab1 Primary Antibody (p-Rb Ser780) Block->Ab1 Ab2 Secondary Antibody (HRP-conjugated) Ab1->Ab2 Detect ECL Detection Ab2->Detect Analysis Data Analysis Detect->Analysis

Figure 3: Experimental workflow for Western blot analysis of pRb phosphorylation.
Cell Cycle Analysis: Measuring the Functional Outcome

The ultimate functional consequence of inhibiting pRb phosphorylation is cell cycle arrest in the G1 phase. This can be precisely quantified using flow cytometry.

Principle: This technique measures the DNA content of individual cells. Cells in G1 have a normal (2n) DNA content, cells in S phase have an intermediate amount, and cells in G2 or mitosis (G2/M) have double (4n) the DNA content. A fluorescent dye like propidium iodide (PI) binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[17] An accumulation of cells with 2n DNA content indicates G1 arrest.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound as described for the Western blot protocol. Include an untreated control.

  • Harvesting: Harvest both adherent and floating cells to include any apoptotic populations.

  • Fixation: Resuspend cells in PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. This permeabilizes the cells to allow the dye to enter. Cells can be stored at -20°C.[17][18]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining buffer containing propidium iodide and RNase A.[17] Causality Note: RNase A is essential to degrade any double-stranded RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[17]

  • Data Acquisition: Incubate for 20-30 minutes in the dark. Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000-20,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of cell count versus fluorescence intensity.[19] The software will deconvolute the histogram to calculate the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G1 population with a corresponding decrease in the S and G2/M populations in this compound-treated samples confirms G1 arrest.[20][21]

FC_Workflow Start Cell Treatment Harvest Harvest Cells Start->Harvest Fix Fixation (70% Ethanol) Harvest->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Acquire Flow Cytometer Data Acquisition Stain->Acquire Analyze Histogram Analysis (% G1, S, G2/M) Acquire->Analyze

Figure 4: Workflow for cell cycle analysis via flow cytometry.

Conclusion and Future Directions

The evidence strongly supports a clear mechanism of action for this compound. By selectively inhibiting CDK4/Cyclin D1, this compound prevents the critical initiating phosphorylation of the retinoblastoma protein.[7][10] This maintains pRb in its active, tumor-suppressive state, keeping E2F transcription factors sequestered and resulting in a robust G1 cell cycle arrest. The experimental workflows detailed herein provide a reliable framework for validating this effect, from direct enzyme inhibition to cellular target engagement and functional outcome. These findings underscore the therapeutic potential of targeting the CDK-Rb axis and provide a solid mechanistic foundation for the continued clinical development of this compound and other second-generation CDK inhibitors in oncology.[11][12]

References

  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., Lal, B., & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918–925. [Link]
  • Spring, L. M., Wander, S. A., & Bardia, A. (2017). Mechanisms of therapeutic CDK4/6 inhibition in breast cancer. Breast Cancer Research, 19(1), 1-11. [Link]
  • Al-Qasem, A., Alhajj, M., & Mohammad, H. (2023). Mechanism of action of CDK 4/6 inhibitors.
  • Joshi, K. S., Rathos, M. J., Mahajan, N. S., Wagh, V., Shenoy, S., Bhatia, D., ... & Sharma, S. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Molecular cancer therapeutics, 6(3), 926-934. [Link]
  • Garrido-Castro, A. C., Goel, S., & Tolaney, S. M. (2023). CDK4/6 Inhibitors: The Mechanism of Action May Not Be as Simple as Once Thought. American Society of Clinical Oncology. [Link]
  • Li, Z., Wang, M., Yu, X., & Wang, Y. (2022). CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). Oncology Reports, 47(5), 1-13. [Link]
  • Yang, C., Li, Z., Li, Y., & Liu, S. (2023). The G1/S transition is promoted by Rb degradation via the E3 ligase UBR5. bioRxiv. [Link]
  • Breastcancer.org. (2023). What Are CDK4/6 Inhibitors?
  • Knudsen, K. E., & Wang, J. Y. (1997). Inhibition of DNA synthesis by RB: effects on G1/S transition and S-phase progression. Genes & development, 11(11), 1459-1472. [Link]
  • Knudsen, E. S., & Wang, J. Y. (1997). Differential Regulation of Retinoblastoma Protein Function by Specific Cdk Phosphorylation Sites. Journal of Biological Chemistry, 272(44), 27593-27600. [Link]
  • Wikipedia. (n.d.). Retinoblastoma protein.
  • Malumbres, M. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. Oncology. [Link]
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., ... & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular cancer therapeutics, 6(3), 918-925. [Link]
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Rubin, S. M. (2013). Deciphering the Rb phosphorylation code. Trends in biochemical sciences, 38(1), 12-19. [Link]
  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular cancer, 11, 77. [Link]
  • Yang, C., Li, Z., Li, Y., & Liu, S. (2023). The G1/S transition is promoted by Rb degradation via the E3 ligase UBR5. bioRxiv. [Link]
  • Creative Biolabs. (2024). What are RB1 modulators and how do they work?
  • Lees, J. A., Buchkovich, K. J., Anderson, B. D., Whitaker, L. L., & Harlow, E. (1991). The retinoblastoma protein is phosphorylated on multiple sites by human cdc2. The EMBO journal, 10(13), 4279-4290. [Link]
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-6. [Link]
  • University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Flow Cytometry Core. [Link]
  • Sharma, S., & Sharma, G. (2012). Cyclin-dependent kinase inhibition by flavoalkaloids. Mini reviews in medicinal chemistry, 12(7), 634-647. [Link]
  • Shivavedi, N., & Kumar, S. (2017). REVIEW ON THE DISCOVERY OF ROHITUKINE-INSPIRED CDK INHIBITORS. The Pharmstudent, 28, 50-58. [Link]
  • Manning, A. L., & Dyson, N. J. (2011). Posttranslational Modifications of the Retinoblastoma Tumor Suppressor Protein as Determinants of Function. Trends in biochemical sciences, 36(12), 629-637. [Link]
  • ResearchGate. (n.d.). Effect of P276-00 on cell cycle protein levels.
  • Mendoza, F., & Capul, A. (2018). Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. Methods in molecular biology, 1765, 127-137. [Link]
  • Boffo, S., Damato, A., Alfano, R., & Giordano, A. (2011). Transcription Inhibition as a Therapeutic Target for Cancer. Current pharmaceutical design, 17(33), 3637-3651. [Link]
  • Malumbres, M., Pevarello, P., Barbacid, M., & Bischoff, J. R. (2008). CDK inhibitors in cancer research and therapy. Trends in cell biology, 18(4), 161-167. [Link]
  • Raje, N., Kumar, S., Hideshima, T., Roccaro, A., Ishitsuka, K., Yasui, H., ... & Anderson, K. C. (2005). Preclinical activity of P276-00, a novel small-molecule cyclin-dependent kinase inhibitor in the therapy of multiple myeloma. Blood, 106(1), 317-320. [Link]
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • BPS Bioscience. (n.d.). CDK6/CyclinD3 Kinase Assay Kit.
  • Oncohema Key. (2017). Retinoblastoma: Clinical and Molecular Perspectives.
  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]
  • Van den Heuvel, S. (2005). Cell-cycle regulation. WormBook: the online review of C. elegans biology, 1-16. [Link]
  • Hirte, H., Moore, M., Siu, L. L., Oza, A., Sridhara, R., & Eisenhauer, E. (2007). A phase 1 study of selective cyclin dependent kinase inhibitor P276-00 in patients with advanced refractory solid tumors. Journal of Clinical Oncology, 25(18_suppl), 2515-2515. [Link]
  • Khan, I., & Asiri, A. M. (2022). The Pharmacological Implications of Flavopiridol: An Updated Overview. Molecules, 27(19), 6296. [Link]
  • Sari, Y., & Priyanto, R. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Scientific Reports, 14(1), 1-11. [Link]
  • BPS Bioscience. (n.d.). CDK4 Assay Kit.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Guzi, T. J., Dwyer, M. P., & Parry, D. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 103. [Link]
  • ResearchGate. (n.d.). INK4–CDK6 complexes are insensitive to CDK4/6i.

Sources

P276-00: A Technical Guide to its In Vitro Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the in vitro efficacy of P276-00, a potent flavone-derived cyclin-dependent kinase (CDK) inhibitor. We will delve into its molecular mechanism of action, provide a comprehensive overview of its cytotoxic and anti-proliferative effects across a spectrum of human cancer cell lines, and present detailed, field-proven protocols for evaluating its activity. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the preclinical assessment of novel therapeutic agents.

Introduction: Targeting the Cell Cycle with P276-00

Uncontrolled cellular proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle machinery. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as key regulators of cell cycle progression.[1] The aberrant activity of CDKs is a frequent oncogenic event, making them compelling targets for therapeutic intervention.

P276-00, also known as Riviciclib, is a novel small molecule inhibitor that has demonstrated significant promise in preclinical studies.[2][3] It exhibits potent inhibitory activity against several key CDKs, including CDK1, CDK4, and CDK9.[2][3][4] This multi-targeted profile allows P276-00 to disrupt cell cycle progression at multiple checkpoints and interfere with transcriptional regulation, ultimately leading to cell cycle arrest and apoptosis in malignant cells.[5][6][7] This guide will provide a comprehensive overview of the in vitro methodologies used to characterize the anti-cancer properties of P276-00.

Mechanism of Action: A Multi-Pronged Attack on Cell Cycle and Transcription

P276-00 exerts its anti-neoplastic effects primarily through the competitive inhibition of ATP binding to the catalytic subunit of CDKs.[6][8] Its high potency against CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1 complexes underpins its efficacy.[1][6][8]

  • Inhibition of the G1/S Transition: By targeting the CDK4/cyclin D1 complex, P276-00 prevents the phosphorylation of the retinoblastoma protein (pRb).[6][8] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and effectively arresting cells in the G1 phase of the cell cycle.[3][6][8]

  • Induction of G2/M Arrest: Inhibition of CDK1/cyclin B by P276-00 disrupts the G2/M checkpoint, leading to cell cycle arrest in the G2 or M phase in certain cancer cell types.[9]

  • Transcriptional Inhibition: P276-00 potently inhibits CDK9/cyclin T1, a key component of the positive transcription elongation factor b (P-TEFb).[7] This inhibition leads to decreased phosphorylation of the C-terminal domain of RNA polymerase II, resulting in the downregulation of anti-apoptotic proteins such as Mcl-1 and subsequent induction of apoptosis.[5][7]

P276-00_Mechanism_of_Action cluster_G1_S G1/S Phase Control cluster_G2_M G2/M Phase Control cluster_Transcription Transcriptional Regulation CDK4_D1 CDK4/Cyclin D1 pRb pRb CDK4_D1->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Cell Proliferation Cell Proliferation S_Phase_Genes->Cell Proliferation CDK1_B CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_B->G2_M_Transition promotes G2_M_Transition->Cell Proliferation CDK9_T1 CDK9/Cyclin T1 RNAPII RNA Pol II CDK9_T1->RNAPII phosphorylates Mcl1 Mcl-1 RNAPII->Mcl1 transcribes Apoptosis Apoptosis Mcl1->Apoptosis inhibits P276 P276-00 P276->CDK4_D1 inhibits P276->CDK1_B inhibits P276->CDK9_T1 inhibits

Figure 1: Simplified signaling pathway illustrating the multi-targeted mechanism of action of P276-00.

In Vitro Anti-Proliferative Activity of P276-00

The cytotoxic and anti-proliferative effects of P276-00 have been evaluated across a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a potent and selective activity against malignant cells, while showing less efficacy against normal fibroblast cells.[6][8]

Cell LineCancer TypeIC50 (µM)AssayReference
Jeko-1Mantle Cell Lymphoma0.35 (48h)CCK8[5]
MinoMantle Cell Lymphoma0.5 (48h)CCK8[5]
Rec-1Mantle Cell Lymphoma0.5 (48h)CCK8[5]
HCT-116Colon Carcinoma0.3 - 0.83H-thymidine uptake[2]
U2OSOsteosarcoma0.3 - 0.83H-thymidine uptake[2]
H-460Non-Small Cell Lung0.3 - 0.83H-thymidine uptake[2]
HL-60Promyelocytic Leukemia0.3 - 0.83H-thymidine uptake[2]
HT-29Colon Carcinoma0.3 - 0.83H-thymidine uptake[2]
SiHaCervical Carcinoma0.3 - 0.83H-thymidine uptake[2]
MCF-7Breast Carcinoma0.3 - 0.83H-thymidine uptake[2]
Colo-205Colon Carcinoma0.3 - 0.83H-thymidine uptake[2]
SW-480Colon Carcinoma0.3 - 0.83H-thymidine uptake[2]
PC-3Prostate Carcinoma0.3 - 0.83H-thymidine uptake[2]
Caco2Colon Carcinoma0.3 - 0.83H-thymidine uptake[2]
T-24Bladder Carcinoma0.3 - 0.83H-thymidine uptake[2]
RPMI-8226Multiple MyelomaPotent (conc. not specified)Not specified[7]

Experimental Protocols for In Vitro Evaluation

Cell Proliferation and Viability Assays

Assessing the impact of P276-00 on cell proliferation and viability is a critical first step. The MTT and SRB assays are robust and widely used colorimetric methods for this purpose.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism convert MTT into a purple formazan product.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of P276-00 and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

The SRB assay is a method based on the measurement of cellular protein content.[13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[14]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.[13][15]

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14]

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]

  • Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]

  • Absorbance Measurement: Read the absorbance at approximately 510 nm.[14]

Proliferation_Assay_Workflow cluster_workflow Cell Proliferation/Viability Assay cluster_mtt MTT Assay cluster_srb SRB Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells end End treat_cells Treat with P276-00 (serial dilutions) seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt fix_cells Fix cells with TCA incubate->fix_cells incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_mtt Read absorbance (~570nm) add_solubilizer->read_mtt read_mtt->end wash_tca Wash with water fix_cells->wash_tca add_srb Add SRB solution wash_tca->add_srb wash_srb Wash with acetic acid add_srb->wash_srb solubilize_srb Solubilize dye with Tris base wash_srb->solubilize_srb read_srb Read absorbance (~510nm) solubilize_srb->read_srb read_srb->end

Figure 2: General experimental workflow for MTT and SRB cell proliferation assays.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of single cells following treatment with P276-00.[16][17]

Protocol:

  • Cell Seeding: Plate a low density of single cells in 6-well plates.

  • Treatment: Treat the cells with P276-00 for a specified period.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks, allowing colonies to form.[18]

  • Fixation and Staining: Fix the colonies with a solution like 4% paraformaldehyde and stain with crystal violet.[17]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).[16]

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is the standard method to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with P276-00 for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.[19][20]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[20][21]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[19]

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis start Start culture_cells Culture and treat cells with P276-00 start->culture_cells end End harvest_cells Harvest cells (adherent + floating) culture_cells->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix in cold 70% ethanol wash_pbs->fix_ethanol stain_pi Stain with Propidium Iodide and RNase A fix_ethanol->stain_pi analyze_flow Analyze by flow cytometry stain_pi->analyze_flow analyze_flow->end

Figure 3: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Apoptosis Assays

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[23] PI is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Culture and Treatment: Treat cells with P276-00 to induce apoptosis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V conjugate and PI to the cell suspension.

  • Incubation: Incubate at room temperature in the dark for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible.[24]

Molecular Correlates of P276-00 Activity

The cellular effects of P276-00 are underpinned by specific molecular changes that can be monitored by techniques such as Western blotting. Treatment with P276-00 has been shown to cause a significant downregulation of cyclin D1 and Cdk4, and a decrease in the phosphorylation of pRb at Ser780 in cell lines such as H-460 and MCF-7.[6][8][25] Furthermore, the induction of apoptosis by P276-00 is associated with the cleavage of PARP and a decline in the levels of the anti-apoptotic protein Mcl-1.[7]

Molecular_Effects_of_P276 cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation P276 P276-00 Treatment CyclinD1 Cyclin D1 Levels P276->CyclinD1 decreases Cdk4 Cdk4 Levels P276->Cdk4 decreases pRb_phos pRb Phosphorylation (Ser780) P276->pRb_phos decreases Mcl1 Mcl-1 Levels P276->Mcl1 decreases PARP PARP P276->PARP Cell_Cycle_Arrest G1 Arrest pRb_phos->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Mcl1->Apoptosis_Induction Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleavage Cleaved_PARP->Apoptosis_Induction

Figure 4: Key molecular changes induced by P276-00 leading to cell cycle arrest and apoptosis.

Conclusion

P276-00 is a potent CDK inhibitor with significant in vitro anti-cancer activity across a wide range of human cancer cell lines. Its ability to induce cell cycle arrest and apoptosis is mediated by its inhibitory action on CDK1, CDK4, and CDK9. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of P276-00 and other CDK inhibitors. The consistent and reproducible data generated from these assays are essential for advancing our understanding of the therapeutic potential of targeting the cell cycle in oncology.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Creative Bioarray. (n.d.). Soft Agar Assay for Colony Formation Protocol.
  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11(1), 77.
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., Lal, B., & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918–925.
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., Lal, B., & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. PubMed.
  • Raje, N., Kumar, S., Hideshima, T., Ishitsuka, K., Chauhan, D., Mitsiades, C., Podar, K., Le Gouill, S., Shringarpure, R., Hodi, F. S., & Anderson, K. C. (2005). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. PubMed.
  • Virender, K. & O'Malley, J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH.
  • S. Kiruthiga, R. S. Priya, & S. Pandian. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • National Cancer Institute. (n.d.). Definition of CDK inhibitor P276-00.
  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
  • Cellculture2 - Altervista. (2024). Cell quantitation: SRB Assay.
  • protocols.io. (2023). SRB assay for measuring target cell killing.
  • Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., Chile, S., Sivakumar, M., Maier, A., Fiebig, H. H., & Sharma, S. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. PubMed.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Selleck Chemicals. (n.d.). Riviciclib hydrochloride (P276-00).
  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. PubMed.
  • ResearchGate. (n.d.). Effect of P276-00 on cell cycle protein levels.
  • R&D Systems. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips [Video]. YouTube.
  • Rathos, M. J., Joshi, K. S., Khan, W., Sharma, R., & Sharma, S. (2013). Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells. ResearchGate.
  • Rathos, M. J., Joshi, K. S., Khan, W., Sharma, R., & Sharma, S. (2013). Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells. BMC Cancer, 13, 32.
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Horton, T. (1994). MTT Cell Assay Protocol.

Sources

P276-00: An In-Depth Technical Guide to a Multi-CDK Inhibitor with Selectivity for CDK1, CDK4, and CDK9

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

P276-00, also known as Riviciclib, is a flavone-derived small molecule inhibitor of cyclin-dependent kinases (CDKs) that has garnered significant interest in the field of oncology.[1][2] As a key regulator of cell cycle progression and transcription, CDKs represent a critical class of targets for anti-cancer drug development. P276-00 distinguishes itself through its potent inhibitory activity against a specific subset of CDKs, namely CDK1, CDK4, and CDK9.[3][4][5][6][7] This technical guide provides a comprehensive overview of P276-00, with a particular focus on its selectivity profile, mechanism of action, and the experimental methodologies used to characterize its activity.

The Genesis of P276-00: A Flavone Derivative

P276-00 belongs to a novel series of flavones synthesized with the aim of developing potent and selective CDK inhibitors.[8] Flavonoids, a class of naturally occurring compounds, have a long history in medicinal chemistry and have served as a scaffold for the development of various therapeutic agents. The development of P276-00 from this chemical class highlights the potential of natural product-inspired drug discovery in generating novel anti-cancer agents.

Unraveling the Selectivity Profile of P276-00

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. P276-00 has been characterized as a multi-targeted CDK inhibitor with a distinct selectivity pattern.

Biochemical Potency: IC50 and Ki Values

In-vitro kinase assays have been instrumental in defining the inhibitory potency of P276-00 against various CDK-cyclin complexes. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

P276-00 exhibits potent inhibition of CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin B, with IC50 values in the nanomolar range. Notably, it displays the highest potency against CDK9, followed by CDK4 and CDK1.[3][4][5][6][7]

Kinase ComplexIC50 (nM)
CDK9/cyclin T120[3][4][5][6][7]
CDK4/cyclin D163[3][4][5][6][7]
CDK1/cyclin B79[3][4][5][6][7]
CDK2/cyclin E>2500[8]

Table 1: Inhibitory potency (IC50) of P276-00 against key CDK-cyclin complexes.

Mechanism of Inhibition: An ATP-Competitive Blocker

Kinetic studies have revealed that P276-00 acts as an ATP-competitive inhibitor.[8] This means that P276-00 binds to the ATP-binding pocket of the CDK enzyme, directly competing with the endogenous ATP substrate. This mode of action is a common mechanism for many small molecule kinase inhibitors.

ATP_Competition cluster_kinase CDK Active Site CDK CDK Substrate Substrate CDK->Substrate Phosphorylates ATP_pocket ATP-Binding Pocket ATP ATP ATP->ATP_pocket Binds P276 P276-00 P276->ATP_pocket Competitively Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

P276-00 competes with ATP for the kinase active site.

The Triad of Inhibition: Impact on Cellular Processes

The simultaneous inhibition of CDK1, CDK4, and CDK9 by P276-00 results in a multi-pronged attack on cancer cell proliferation and survival.

CDK4 Inhibition: Halting the G1 to S Transition

CDK4, in complex with cyclin D, is a key driver of the G1 phase of the cell cycle.[10][11][12] The primary substrate of the CDK4/cyclin D complex is the retinoblastoma protein (Rb).[13] Phosphorylation of Rb by CDK4/cyclin D leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[10] By inhibiting CDK4, P276-00 prevents the phosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state and inducing a G1 cell cycle arrest.[8][14]

G1_S_Transition CDK4_D CDK4/Cyclin D Rb Rb CDK4_D->Rb Phosphorylates G1_arrest G1 Arrest E2F E2F Rb->E2F Inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes Activates P276 P276-00 P276->CDK4_D Inhibits

Inhibition of CDK4 by P276-00 leads to G1 cell cycle arrest.
CDK1 Inhibition: Blocking Entry into Mitosis

CDK1, the engine of the G2/M transition, partners with cyclin B to drive cells into mitosis.[15][16][17] The activity of the CDK1/cyclin B complex is tightly regulated, and its activation is a critical step for the initiation of mitotic events. Inhibition of CDK1 by P276-00 prevents cells from entering mitosis, leading to a G2/M arrest.[15][16] This can be particularly effective in cancer cells with a defective G1 checkpoint, which rely on the G2/M checkpoint for DNA damage repair before cell division.

G2_M_Transition CDK1_B CDK1/Cyclin B Mitosis Mitosis CDK1_B->Mitosis Promotes G2_arrest G2/M Arrest P276 P276-00 P276->CDK1_B Inhibits

P276-00-mediated CDK1 inhibition blocks mitotic entry.
CDK9 Inhibition: Suppressing Transcription and Inducing Apoptosis

CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex with its partner Cyclin T1, plays a crucial role in the regulation of transcription elongation by RNA polymerase II.[9][18] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA polymerase II, as well as negative elongation factors, leading to the release of paused polymerase and promoting productive transcription.[1][9][19] Many cancer cells exhibit "transcriptional addiction," a heightened reliance on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 for their survival. By inhibiting CDK9, P276-00 effectively shuts down this transcriptional machinery, leading to the rapid depletion of these critical survival proteins and subsequently inducing apoptosis.[19][20]

Transcription_Elongation CDK9_T1 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_T1->RNAPII Phosphorylates Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) RNAPII->Anti_apoptotic Transcription Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits P276 P276-00 P276->CDK9_T1 Inhibits

Inhibition of CDK9 by P276-00 disrupts transcription and promotes apoptosis.

Experimental Validation: Protocols and Methodologies

The characterization of P276-00 has been supported by a range of in-vitro and cell-based assays. The following protocols provide a framework for the key experiments used to evaluate the activity of CDK inhibitors like P276-00.

In-Vitro Kinase Assay (Radiometric)

This assay directly measures the catalytic activity of a purified kinase and its inhibition by a test compound.

Principle: The transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase is quantified.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a phosphatase inhibitor cocktail.

  • Enzyme and Substrate Addition: Add the purified CDK/cyclin complex and its specific substrate (e.g., a peptide or protein) to the reaction mixture.

  • Inhibitor Incubation: Add varying concentrations of P276-00 (or vehicle control) to the reaction tubes and incubate for a defined period to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a set time, ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper.

  • Separation and Quantification: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP using SDS-PAGE and autoradiography or by washing the phosphocellulose paper. Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of P276-00 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Principle: The reduction of a tetrazolium compound (MTS) by viable, metabolically active cells into a colored formazan product is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, NCI-H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of P276-00 (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well.

  • Incubation: Incubate the plate at 37°C for 1-4 hours, allowing the viable cells to convert MTS to formazan.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with P276-00 for a desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to label these early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with P276-00 to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Rationale for Experimental Choices

The selection of appropriate experimental systems is crucial for the accurate evaluation of a drug candidate.

Choice of Cell Lines
  • MCF-7 (Human Breast Adenocarcinoma): This cell line is estrogen receptor-positive (ER+) and retains a functional Rb pathway.[21][22][23][24] Its dependence on the CDK4/6-Rb axis for G1 progression makes it a suitable model to study the effects of CDK4 inhibitors like P276-00 on cell cycle arrest.[25]

  • NCI-H460 (Human Non-Small Cell Lung Carcinoma): This cell line is known to have a wild-type p53 status and is sensitive to apoptosis induction by various agents.[26][27][28][29][30] Its use allows for the investigation of P276-00's ability to induce apoptosis, likely through the inhibition of CDK9 and the subsequent downregulation of anti-apoptotic proteins.

Clinical Perspective

P276-00 has been evaluated in Phase I and II clinical trials for various refractory neoplasms, including mantle cell lymphoma.[10][13] While single-agent activity has been modest, these studies have provided valuable information on the safety profile and pharmacokinetics of the compound.[10][13] The future of P276-00 and other multi-targeted CDK inhibitors may lie in combination therapies, where their ability to induce cell cycle arrest and apoptosis can synergize with other anti-cancer agents.

Conclusion

P276-00 is a potent, multi-targeted CDK inhibitor with a distinct selectivity profile for CDK1, CDK4, and CDK9. Its ability to concurrently inhibit key regulators of cell cycle progression and transcription provides a strong rationale for its development as an anti-cancer agent. The in-depth understanding of its mechanism of action, facilitated by a suite of well-defined experimental protocols, is essential for its continued investigation and potential clinical application. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of P276-00 and other CDK inhibitors.

References

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Use of P 276-00 (Riviciclib) in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Cell Proliferation with P 276-00

This compound, also known as Riviciclib, is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] As a flavone derivative, it exerts its anti-proliferative effects by targeting key regulators of the cell cycle and transcription, positioning it as a valuable tool for cancer research and drug development.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture experiments. We will delve into its mechanism of action, provide detailed protocols for assessing its biological effects, and offer insights into data interpretation, ensuring scientific integrity and reproducibility.

This compound primarily inhibits CDK1, CDK4, and CDK9.[3][6] The inhibition of CDK4 and its binding partner, Cyclin D1, is crucial for its role in arresting the cell cycle at the G1/S transition.[5][6] This is achieved by preventing the phosphorylation of the Retinoblastoma (Rb) protein, a key tumor suppressor. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry. Furthermore, the inhibition of CDK1/Cyclin B blocks the G2/M transition, while the targeting of CDK9/Cyclin T1 disrupts transcription by inhibiting RNA Polymerase II, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and ultimately inducing apoptosis.[4]

Mechanism of Action: A Multi-Pronged Attack on Cell Cycle and Transcription

The efficacy of this compound stems from its ability to competitively bind to the ATP-binding pocket of several key CDKs. This targeted inhibition disrupts the carefully orchestrated series of events that govern cell division and survival.

P276_Mechanism_of_Action cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription CDK4_CyclinD1 CDK4/Cyclin D1 pRb p-Rb CDK4_CyclinD1->pRb Rb_E2F Rb-E2F Complex E2F E2F Rb_E2F->E2F S_phase_genes S-Phase Gene Transcription G1_Arrest G1 Arrest CDK1_CyclinB CDK1/Cyclin B Mitosis Mitosis G2_M_Arrest G2/M Arrest CDK9_CyclinT1 CDK9/Cyclin T1 RNA_Pol_II RNA Pol II CDK9_CyclinT1->RNA_Pol_II Mcl1_mRNA Mcl-1 mRNA RNA_Pol_II->Mcl1_mRNA Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein Apoptosis_Inhibition Inhibition of Apoptosis Apoptosis Apoptosis P276 This compound P276->CDK4_CyclinD1 P276->CDK1_CyclinB P276->CDK9_CyclinT1

Caption: Mechanism of action of this compound (Riviciclib).

Experimental Protocols: A Step-by-Step Guide

Preparation of this compound Stock Solution

To ensure accurate and reproducible results, proper handling and preparation of this compound are paramount.

  • Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[7][8]

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, anhydrous DMSO.

    • Gently warm the vial at 37°C for 10-15 minutes and vortex to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

    • When preparing working concentrations for cell culture, dilute the stock solution in fresh, pre-warmed culture medium. The final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantitative analysis of DNA content, enabling the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the amount of DNA in the cell.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.

    • Harvest both adherent and floating cells and wash them with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[10]

    • Incubate the cells in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assessment by Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a direct indication of apoptosis induction.

  • Principle: This fluorometric assay utilizes a specific caspase-3 substrate (DEVD-AFC) that, when cleaved by active caspase-3, releases a fluorescent compound (AFC). The fluorescence intensity is proportional to the caspase-3 activity.[11][12]

  • Protocol:

    • Treat cells with this compound as described previously.

    • Harvest the cells and lyse them using a chilled cell lysis buffer.

    • Incubate the cell lysate on ice for 10 minutes.

    • Add the cell lysate to a 96-well plate.

    • Prepare a reaction buffer containing the caspase-3 substrate (DEVD-AFC) and DTT.

    • Add the reaction buffer to each well and incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[11][12]

    • The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

Western Blot Analysis of Key Signaling Proteins

Western blotting is a powerful technique to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the CDK signaling pathway.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.

  • Protocol:

    • Treat cells with this compound, harvest, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. (See Table 2 for recommended antibodies and starting dilutions).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

Quantitative Data Summary
Parameter This compound Concentration Range Typical Treatment Duration Cell Lines Reference
IC50 (Cell Viability) 300 - 800 nM48 - 96 hoursHCT-116, U2OS, H-460, HL-60, MCF-7, etc.[7]
G1 Arrest 1.5 - 5 µM24 - 72 hoursH-460, WI-38[3][13]
Apoptosis Induction 0.25 - 5.0 µM24 - 48 hoursHL-60, H-460

Table 1: Representative effective concentrations and treatment durations of this compound in various cancer cell lines.

Target Protein Expected Change with this compound Validated Antibody (Example) Starting Dilution Reference
CDK1 No change in total proteinAbcam (ab18)1:1000
CDK4 DownregulationCell Signaling Technology (#12790)1:1000[14]
CDK9 No change in total proteinCell Signaling Technology (#2316)1:1000[15]
Cyclin D1 DownregulationCell Signaling Technology (#2922)1:1000[16]
p-Rb (Ser780) DownregulationCell Signaling Technology (#8180)1:1000[17]
Total Rb Downregulation (at later time points)Cell Signaling Technology (#9302)1:1000[18]
Mcl-1 DownregulationCell Signaling Technology (#5453)1:1000[19]
Cleaved PARP UpregulationCell Signaling Technology (#5625)1:1000[10]
β-actin (Loading Control) No changeSigma-Aldrich (A5441)1:5000

Table 2: Recommended antibodies and starting dilutions for Western blot analysis.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with This compound start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability (MTT Assay) harvest->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle apoptosis Apoptosis Assay (Caspase-3 Activity) harvest->apoptosis western Western Blot Analysis harvest->western data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western->data_analysis

Caption: General experimental workflow for studying the effects of this compound.

Conclusion and Future Directions

This compound (Riviciclib) is a powerful research tool for investigating the roles of CDK1, CDK4, and CDK9 in cell cycle regulation, transcription, and apoptosis. The protocols outlined in this guide provide a robust framework for characterizing the cellular responses to this compound treatment. By employing these methodologies, researchers can gain valuable insights into the therapeutic potential of targeting the CDK signaling pathway in various cancer models. Future studies could explore the synergistic effects of this compound with other anti-cancer agents and investigate potential mechanisms of resistance to this class of inhibitors. As with any experimental work, meticulous attention to detail, proper controls, and careful data interpretation are essential for generating high-quality, reliable results.

References

  • MTT Assay of Cell Numbers after Drug/Toxin Tre
  • 1007-Caspase-3 Fluorometric Substrate, DEVD-AFC. (n.d.). BioVision.
  • Cell Cycle Staining using PI. (n.d.). UAMS Department of Microbiology and Immunology.
  • Protocol of Cell Cycle Staining Flow Cytometry. (n.d.). Creative Biolabs Antibody.
  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
  • Roscovitine in cancer and other diseases. (2015).
  • Antibody Selection and Dilution. (n.d.). Bio-Rad.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). CLYTE Technologies.
  • Caspase-3, 7 Activity Fluorometric Assay Kit. (n.d.). UBPBio.
  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). JoVE.
  • A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. (2013). MethodsX, 1, 33-39.
  • Western blot analysis of cyclin (Cyc), CDK, and CKI expression in... (n.d.). ResearchGate.
  • General Recommendations for Using Secondary Antibodies in Western blots. (n.d.). dianova GmbH.
  • CDK4 Antibodies. (n.d.). Antibodies.com.
  • anti-CDK4 Antibody [ABIN560292]. (n.d.). antibodies-online.com.
  • Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. (2022). Genes & Diseases, 9(5), 1153-1163.
  • General structure of P276-00 series of flavones. (n.d.). ResearchGate.
  • Definition of CDK inhibitor P276-00. (n.d.). NCI Drug Dictionary - National Cancer Institute.

Sources

P 276-00 Application Notes: A Researcher's Guide to Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of P 276-00 to induce apoptosis in cancer cell lines. This document outlines the molecular mechanism of this compound, detailed protocols for its application in cell culture, and methods for the subsequent analysis of apoptosis.

Introduction: Understanding this compound

This compound is a flavone and a potent, selective inhibitor of cyclin-dependent kinases (CDKs).[1] It primarily targets Cdk9/cyclin T1, Cdk4/cyclin D1, and Cdk1/cyclin B, which are crucial regulators of cell cycle progression and transcription.[2][3] By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and subsequent induction of apoptosis in various cancer cells.[1][4] This targeted approach makes this compound a valuable tool for cancer research and a potential therapeutic agent. The compound is currently in Phase II clinical trials for advanced refractory neoplasms and multiple myeloma.[2][5]

Mechanism of Action: How this compound Induces Apoptosis

The primary mechanism by which this compound induces apoptosis is through the inhibition of key CDKs, triggering a cascade of cellular events:

  • Inhibition of Cdk4/cyclin D1 and Cdk1/cyclin B: This leads to cell cycle arrest, primarily at the G1/S transition.[1] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), a key step for cells to proceed through the G1 phase of the cell cycle.[6]

  • Inhibition of Cdk9/cyclin T1: Cdk9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many genes, including those encoding anti-apoptotic proteins.[7] By inhibiting Cdk9, this compound prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a shutdown of transcription for short-lived anti-apoptotic proteins like Mcl-1.[7][8]

  • Downregulation of Anti-Apoptotic Proteins: The inhibition of transcription leads to a rapid decrease in the levels of key survival proteins, most notably Mcl-1, which is a critical anti-apoptotic member of the Bcl-2 family.[2][8] The loss of Mcl-1 disrupts the balance between pro- and anti-apoptotic proteins at the mitochondria, favoring the induction of apoptosis.

  • Activation of the Apoptotic Cascade: The culmination of these events is the activation of the intrinsic apoptotic pathway. This is evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of executioner caspases, such as caspase-3.[6][8]

Signaling Pathway of this compound Induced Apoptosis

P276_Apoptosis_Pathway cluster_cdk CDK Inhibition cluster_cellcycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation cluster_apoptosis Apoptosis Induction P276 This compound CDK4_D1 Cdk4/Cyclin D1 P276->CDK4_D1 Inhibits CDK1_B Cdk1/Cyclin B P276->CDK1_B Inhibits CDK9_T1 Cdk9/Cyclin T1 (P-TEFb) P276->CDK9_T1 Inhibits pRb pRb Phosphorylation Mcl1_Protein Mcl-1 Protein CDK4_D1->pRb Promotes G1_S_Arrest G1/S Phase Arrest RNA_Pol_II RNA Polymerase II Phosphorylation CDK9_T1->RNA_Pol_II Promotes pRb->G1_S_Arrest Prevents Apoptotic_Cascade Apoptotic Cascade (Caspase Activation, PARP Cleavage) G1_S_Arrest->Apoptotic_Cascade Leads to Mcl1_mRNA Mcl-1 mRNA Transcription RNA_Pol_II->Mcl1_mRNA Promotes Mcl1_mRNA->Mcl1_Protein Translates to Mcl1_Protein->Apoptotic_Cascade Inhibits Apoptosis Apoptosis Apoptotic_Cascade->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Cell Line Selection and Culture

This compound has demonstrated efficacy in a variety of cancer cell lines. The choice of cell line should be guided by the specific research question. Examples of responsive cell lines include:

  • Mantle Cell Lymphoma (MCL): Jeko-1, Mino, Rec-1[2]

  • Multiple Myeloma (MM): RPMI-8226[8]

  • Promyelocytic Leukemia: HL-60[6]

  • Non-small Cell Lung Carcinoma: H-460[6]

  • Breast Cancer: MCF-7[6]

Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Determining Optimal this compound Concentration and Treatment Duration

The optimal concentration and treatment duration for this compound are cell-line dependent. It is crucial to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) and the optimal time for apoptosis induction.

Table 1: Exemplary IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48hIC50 (µM) at 96hReference
Jeko-1Mantle Cell Lymphoma0.350.22[9]
MinoMantle Cell Lymphoma0.50.33[9]
Rec-1Mantle Cell Lymphoma0.50.21[9]

Protocol 1: Dose-Response and Time-Course for Apoptosis Induction

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubation: Incubate the cells for different time points (e.g., 24, 48, 72, 96 hours).

  • Viability Assay: At each time point, assess cell viability using a standard method such as the MTT or CCK-8 assay.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value at each time point.

Experimental Workflow for Apoptosis Analysis

Apoptosis_Analysis_Workflow cluster_assays Apoptosis Assays Start Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Harvest->Flow_Cytometry Western_Blot Western Blot (Caspase-3, PARP, Mcl-1) Harvest->Western_Blot DNA_Frag DNA Fragmentation Assay (DNA Laddering) Harvest->DNA_Frag Data_Analysis Data Analysis & Interpretation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis DNA_Frag->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for analyzing this compound-induced apoptosis.

Methods for Detecting Apoptosis

A multi-faceted approach is recommended to confirm that this compound is inducing apoptosis.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

  • Cell Treatment and Harvesting: Treat cells with the predetermined optimal concentration and duration of this compound. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Apoptotic Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and Mcl-1. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Table 2: Time-Dependent Effects of this compound on Apoptosis Markers

Cell LineTreatmentTime (hours)Observed EffectReference
Jeko-1, Rec-1IC50 of this compound24Increase in cleaved PARP[2]
HL-600.5, 0.75, 1 µM24Dose-dependent increase in caspase-3 activity[6]
H-4601.5 µM3Decrease in pRb phosphorylation[6]
H-4601.5 µM6Decrease in cyclin D1 levels[6]
MCF-71.5 µM9Decrease in Cdk4 levels[6]
Jeko-11.5 µM6Reduction of Mcl-1 mRNA[2]

Protocol 4: DNA Fragmentation Assay

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

  • Cell Treatment and DNA Extraction: Treat cells with this compound for a sufficient duration to induce late-stage apoptosis (e.g., 24-48 hours). Extract genomic DNA using a commercially available kit.

  • Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Data Interpretation and Troubleshooting

  • Flow Cytometry: An increase in the Annexin V positive cell population with increasing this compound concentration or treatment time is indicative of apoptosis.

  • Western Blot: A decrease in the full-length forms of caspase-3 and PARP with a corresponding increase in their cleaved fragments confirms the activation of the apoptotic cascade. A decrease in Mcl-1 levels provides evidence for the mechanism of action.

  • DNA Laddering: The appearance of a DNA ladder confirms the execution phase of apoptosis.

Troubleshooting:

  • No Apoptosis Observed: The concentration of this compound may be too low, or the treatment duration too short. Re-evaluate the dose-response and time-course. Ensure the this compound stock solution is properly prepared and stored.

  • High Background in Assays: Ensure proper washing of cells and use appropriate blocking buffers in Western blotting. For flow cytometry, optimize compensation settings to minimize spectral overlap between fluorochromes.

Conclusion

This compound is a potent inducer of apoptosis in a range of cancer cell lines through its targeted inhibition of key cyclin-dependent kinases. By following the detailed protocols and understanding the underlying mechanism of action outlined in these application notes, researchers can effectively utilize this compound as a tool to investigate apoptotic signaling pathways and explore its potential as an anti-cancer therapeutic.

References

  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11, 77. [Link]
  • Joshi, K. S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925. [Link]
  • Sonawane, V., Rao, S. V., & Joshi, K. S. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research, 35(6), 821-830. [Link]
  • National Cancer Institute. (n.d.). NCI Drug Dictionary: CDK inhibitor P276-00.
  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines.
  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11(1), 77. [Link]
  • Krystof, V., & Uldrijan, S. (2011). The CDK inhibitors in cancer research and therapy. Current Drug Targets, 12(14), 1955-1968. [Link]
  • Manohar, S. M., et al. (2011). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Cancer Biology & Therapy, 11(7), 654-665. [Link]
  • ResearchGate. (n.d.). Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,...
  • Malumbres, M., & Carnero, A. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. Current Pharmaceutical Design, 18(19), 2892-2905. [Link]
  • ResearchGate. (n.d.). P276-00 on positive regulators of cell cycle along and anti-apoptotic protein.

Sources

Application Notes and Protocols: Western Blot Analysis of Cellular Responses to the CDK Inhibitor P 276-00

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Mechanism of P 276-00

This compound (also known as Riviciclib) is a flavone-derived, potent, and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] Its primary targets are CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1, with IC₅₀ values of 63 nM, 79 nM, and 20 nM, respectively.[2][3] By competitively binding to the ATP pocket of these kinases, this compound disrupts key cellular processes, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][4] This makes it a compound of significant interest in oncology research and drug development.

Western blotting is an indispensable immunodetection technique for dissecting the molecular mechanisms of drug action. For this compound, it serves as a robust method to validate its on-target effects and characterize its downstream cellular consequences. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret Western blot experiments for cells treated with this compound. We will delve into the causality behind protocol choices, ensuring a self-validating experimental design that delivers trustworthy and reproducible results.

Scientific Principle: The this compound Signaling Cascade

The anti-proliferative effects of this compound are multifaceted, stemming from its inhibition of distinct CDK complexes that govern cell cycle progression and transcriptional regulation.

  • G1 Cell Cycle Arrest: The CDK4/cyclin D1 complex is a critical regulator of the G1 to S phase transition. It phosphorylates the Retinoblastoma protein (pRb), causing it to release the E2F transcription factor.[5] E2F then activates the transcription of genes required for DNA synthesis. This compound inhibits CDK4, preventing pRb phosphorylation. This maintains pRb in its active, E2F-bound state, thereby halting the cell cycle in the G1 phase.[3][4]

  • Transcriptional Inhibition & Apoptosis Induction: CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II).[6] This action is essential for the transcriptional elongation of many genes, particularly those encoding short-lived survival proteins. This compound's potent inhibition of CDK9 leads to a rapid decrease in the transcription of anti-apoptotic proteins like Mcl-1.[6][7] The loss of these survival signals, coupled with cell cycle disruption, triggers the intrinsic apoptotic pathway, marked by the activation of executioner caspases like Caspase-3 and the subsequent cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[4][7]

Caption: this compound mechanism of action.

Experimental Design and Expected Outcomes

A successful study requires careful planning of dose-response and time-course experiments. The IC₅₀ of this compound varies between cell lines (typically 300-800 nM), so initial dose-finding assays are recommended.[2] Time-course experiments are crucial as the effects on pRb phosphorylation can be seen as early as 3 hours, while changes in total protein levels and apoptosis markers may require 12-48 hours.[4]

Key Protein Targets and Expected Changes

The following table summarizes the primary targets for Western blot analysis and the anticipated results following effective this compound treatment.

Target ProteinFunction / RoleExpected Change with this compoundRationale
p-pRb (Ser780) Phosphorylated (inactive) Retinoblastoma proteinDecrease Direct consequence of CDK4 inhibition.[3][4]
Total pRb Tumor suppressor, G1/S checkpoint regulatorDecrease (at later time points)Downstream effect following cell cycle arrest.[3]
Cyclin D1 Regulatory subunit of CDK4Decrease This compound treatment leads to downregulation of Cyclin D1 protein levels.[3][4]
Total CDK4 Catalytic subunit for pRb phosphorylationDecrease This compound treatment leads to downregulation of CDK4 protein levels.[4]
p-RNA Pol II (Ser2) Phosphorylated (active) RNA Polymerase IIDecrease Direct consequence of CDK9 inhibition.[6]
Mcl-1 Anti-apoptotic proteinDecrease Transcriptional inhibition due to CDK9 blockade.[6][7]
Cleaved Caspase-3 Executioner caspaseIncrease Marker of apoptosis induction.[4]
Cleaved PARP Substrate of cleaved Caspase-3Increase Hallmark of apoptosis.[7]
β-Actin / GAPDH Housekeeping proteinNo Change Loading control to ensure equal protein loading per lane.

Western Blot Workflow

The diagram below outlines the complete experimental procedure, from initial cell treatment to final data analysis. Each step is critical for generating high-quality, interpretable data.

A 1. Cell Culture & this compound Treatment B 2. Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF or Nitrocellulose) D->E F 6. Immunoblotting (Blocking & Antibody Incubation) E->F G 7. Detection & Imaging (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Sources

Cell viability assay protocol using P 276-00

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantifying Anti-Proliferative Efficacy: A Cell Viability Assay Protocol for the CDK Inhibitor P276-00

Abstract

This document provides a comprehensive guide for assessing the cytotoxic and anti-proliferative effects of P276-00, a potent flavone-based cyclin-dependent kinase (CDK) inhibitor. P276-00 targets key regulators of the cell cycle, primarily CDK1, CDK4, and CDK9, leading to cell cycle arrest and apoptosis in a wide range of cancer cell lines.[1][2][3][4] This application note details a robust, step-by-step protocol for determining the half-maximal inhibitory concentration (IC₅₀) of P276-00 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. We delve into the mechanism of action, provide field-proven insights for experimental design, and offer guidance on data interpretation and troubleshooting, ensuring a self-validating and reliable workflow for researchers in oncology and drug development.

Scientific Foundation: Mechanism of Action of P276-00

Understanding the molecular mechanism of P276-00 is critical for designing and interpreting cell viability experiments. Cell cycle progression is a tightly regulated process orchestrated by the sequential activation of CDKs. In many cancers, this regulation is lost, leading to uncontrolled proliferation.[5][6]

P276-00 exerts its anti-neoplastic activity by inhibiting key CDKs:

  • CDK4/cyclin D1 Inhibition : This is a primary target. The CDK4/cyclin D1 complex is responsible for phosphorylating the Retinoblastoma protein (pRb).[7][8] Phosphorylated pRb releases the E2F transcription factor, which then activates genes required for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[9] P276-00 competitively binds to the ATP-binding pocket of CDK4, preventing pRb phosphorylation and causing the cell cycle to arrest in the G1 phase.[7]

  • CDK1/cyclin B & CDK9/cyclin T1 Inhibition : P276-00 also potently inhibits CDK1 and CDK9.[2][3][10] Inhibition of CDK1/cyclin B disrupts the G2/M transition, while CDK9 inhibition affects transcriptional regulation, further contributing to the compound's anti-tumor effects.

This multi-targeted inhibition ultimately leads to apoptosis (programmed cell death), which can be observed in sensitive cell lines like the human promyelocytic leukemia cell line, HL-60.[7][11]

P276 P276-00 CDK4_D1 CDK4 / Cyclin D1 Complex P276->CDK4_D1 Inhibits Arrest G1 Phase Arrest P276->Arrest Induces pRb_E2F pRb-E2F Complex (Active Repressor) CDK4_D1->pRb_E2F Phosphorylates pRb pRb_p p-pRb (Inactive) pRb_E2F->pRb_p E2F Free E2F pRb_E2F->E2F Releases pRb_p->E2F Releases G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes Activates CellCycle Cell Cycle Progression (G1 to S Phase) G1_S_Genes->CellCycle Drives

Figure 1. Mechanism of P276-00-induced G1 cell cycle arrest.
Materials and Reagents
  • P276-00 hydrochloride (or free base): Source from a reputable chemical supplier.

  • Cell Line : A cancer cell line known to be sensitive to P276-00 (see Table 1).

  • Dimethyl sulfoxide (DMSO) : Anhydrous, cell culture grade.

  • Complete Growth Medium : Appropriate for the selected cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS) : Sterile, pH 7.4.

  • Trypsin-EDTA : 0.25% or 0.05% as required for cell detachment.

  • MTT Reagent : (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.

  • MTT Solubilization Solution : e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol, or pure DMSO.

  • Equipment :

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.

    • Multichannel pipette.

P276-00 Stock Solution Preparation

The solubility and stability of the compound are paramount for reproducible results. The hydrochloride salt form of P276-00 generally offers enhanced water solubility and stability compared to the free base.[10] However, DMSO is the most common solvent for initial stock preparation.

  • Reconstitution : Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving P276-00 in anhydrous DMSO.[1][9][11] Moisture in DMSO can reduce the solubility of some compounds.[1] Warm the vial to 37°C for 10 minutes and vortex to ensure complete dissolution.

  • Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (stable for ≥ 4 years under proper storage).[11]

  • Working Solutions : On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the final desired treatment concentrations. Note: The final DMSO concentration in the culture wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Protocol: Step-by-Step Workflow

This protocol is optimized for a 96-well plate format. It is essential to include proper controls: untreated cells, vehicle control (cells treated with the highest concentration of DMSO used), and a blank (medium only).

start Start seed 1. Seed Cells in 96-well plate (24h incubation) start->seed treat 2. Treat Cells with P276-00 dilutions (48-72h incubation) seed->treat add_mtt 3. Add MTT Reagent (0.5 mg/mL final conc.) (2-4h incubation) treat->add_mtt solubilize 4. Solubilize Formazan (Add 100µL Solubilizer) (2-4h or overnight) add_mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read analyze 6. Analyze Data (% Viability vs. [Conc]) Calculate IC50 read->analyze end End analyze->end

Figure 2. Experimental workflow for the P276-00 cell viability assay.
  • Cell Preparation : Culture cells until they reach 70-80% confluency in a T-75 flask. Harvest adherent cells using Trypsin-EDTA and neutralize with complete medium. For suspension cells, collect them by centrifugation.

  • Cell Counting : Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability (should be >95%).

  • Seeding : Dilute the cell suspension to the predetermined optimal seeding density (see Table 1). Pipette 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation : Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach (for adherent lines) and resume logarithmic growth.[12][13]

  • Prepare Drug Dilutions : Prepare a series of 2X concentrated P276-00 solutions in complete medium. A typical starting range is 0.1 to 10 µM, based on the known IC₅₀ range of 300-800 nM for many cell lines.[1][7]

  • Administer Treatment : Carefully add 100 µL of the 2X P276-00 dilutions to the corresponding wells, bringing the final volume to 200 µL. For vehicle control wells, add medium containing the same concentration of DMSO as the highest drug concentration well.

  • Incubation : Return the plate to the incubator for the desired exposure time, typically 48 to 72 hours.[2][14]

  • Add MTT Reagent : After the treatment period, add 20 µL of 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[15]

  • Incubation : Incubate the plate for 2-4 hours at 37°C.[12][16] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]

  • Solubilize Formazan Crystals :

    • Adherent Cells : Carefully aspirate the medium without disturbing the formazan crystals attached to the cells at the bottom. Add 150 µL of MTT solubilization solution (e.g., DMSO) to each well.[13]

    • Suspension Cells : Centrifuge the plate (if possible), then carefully remove the supernatant. Alternatively, add 100 µL of the solubilization solution directly to the 220 µL of medium+MTT.

  • Dissolution : Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[13][17]

  • Measure Absorbance : Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background noise.[17]

  • Data Processing :

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀ : Plot % Viability against the log of the P276-00 concentration. Use a non-linear regression (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value, which is the concentration of P276-00 that inhibits cell viability by 50%.

Key Experimental Parameters & Optimization

Successful and reproducible assays depend on careful optimization. The following table provides starting points for various cancer cell lines.

Parameter Recommendation & Rationale
Cell Line Selection HCT-116 (Colon), H-460 (NSCLC), MCF-7 (Breast), HL-60 (Leukemia). These lines have documented sensitivity to P276-00.[1][7]
Seeding Density 5,000 - 10,000 cells/well. Rationale: This must be optimized for each cell line to ensure cells are in the exponential growth phase during treatment and do not become over-confluent in control wells, which would skew results.[13][15]
P276-00 Concentration Logarithmic dilutions from 10 nM to 10 µM. Rationale: This wide range will capture the full dose-response curve, including the baseline, the steep inhibitory phase, and the plateau, which is essential for accurate IC₅₀ calculation. The known IC₅₀ is ~300-800 nM.[1][7]
Treatment Duration 48 - 72 hours. Rationale: As P276-00 acts on the cell cycle, a longer incubation period (at least two cell doubling times) is often required to observe significant anti-proliferative effects.[2][14]
Troubleshooting
Problem Potential Cause Solution
High background in blank wells Medium contamination (bacterial/yeast); Phenol red interference.Use sterile technique. Consider using phenol red-free medium for the assay phase.[12]
Low signal in control wells Seeding density too low; cells are unhealthy or have been passaged too many times.Optimize seeding density; use cells at a lower passage number in their logarithmic growth phase.
Inconsistent replicates Uneven cell seeding; edge effects in the 96-well plate; incomplete formazan dissolution.Mix cell suspension thoroughly before and during seeding. Avoid using the outermost wells of the plate. Ensure complete mixing after adding the solubilization solution.
No dose-response observed P276-00 concentration range is incorrect; compound has degraded; cell line is resistant.Test a wider concentration range (e.g., up to 50 µM). Verify stock solution integrity. Confirm cell line identity and sensitivity.
Conclusion

This application note provides a validated protocol for assessing the efficacy of the CDK inhibitor P276-00. By leveraging the MTT assay, researchers can reliably quantify the compound's anti-proliferative effects and determine its IC₅₀ value across various cancer cell lines. Adherence to the principles of proper experimental design, including optimization of cell density and inclusion of appropriate controls, will ensure the generation of high-quality, reproducible data critical for advancing pre-clinical cancer research.

References
  • Cancers (Basel). CDK inhibitors in cancer therapy, an overview of recent development. [Online].
  • Molecular Cancer Therapeutics. In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. [Online].
  • National Cancer Institute. Definition of CDK inhibitor P276-00. [Online].
  • ResearchGate. MTT Proliferation Assay Protocol. [Online].
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Online].
  • OncLive. Targeting Cell Cycle Progression: CDK4/6 Inhibition in Breast Cancer. [Online].
  • Drug Discovery and Development. New p27 inhibitors show promise in cancer treatment. [Online].
  • BreastCancer.org. What Are CDK4/6 Inhibitors?. [Online].

Sources

Application Notes and Protocols for P 276-00 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical administration of P 276-00, a potent cyclin-dependent kinase (CDK) inhibitor, in mouse xenograft models. This compound has demonstrated significant antitumor activity in various cancer models by targeting key regulators of the cell cycle.[1][2][3][4][5] This guide offers detailed, field-proven protocols for the establishment of human tumor xenografts, preparation and administration of this compound via intraperitoneal and oral routes, and methodologies for monitoring tumor progression and ensuring animal welfare. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step to ensure reproducibility and data integrity.

Introduction: The Scientific Rationale for Targeting CDKs with this compound

Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of cyclin-dependent kinases (CDKs) and their cyclin partners. These protein complexes are crucial for orchestrating the progression of the cell cycle.[6] this compound, a flavone derivative, is a potent inhibitor of CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin B, with IC50 values of 20 nM, 63 nM, and 79 nM, respectively.[7] By inhibiting these key kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells, including those resistant to conventional chemotherapeutics like cisplatin.[3] Preclinical studies have demonstrated its efficacy in various human tumor xenograft models, making it a promising candidate for further investigation.[1][3][4]

Mechanism of Action: A Visualized Pathway

The primary mechanism of action of this compound involves the inhibition of CDKs, leading to the disruption of the cell cycle. The following diagram illustrates the key signaling pathway targeted by this compound.

P276-00_Mechanism_of_Action cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition cluster_Transcription Transcription Regulation CyclinD_CDK4 Cyclin D / CDK4/6 Cell_Cycle_Arrest Cell Cycle Arrest pRb pRb E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CyclinB_CDK1 Cyclin B / CDK1 M_Phase_Entry Mitosis CyclinB_CDK1->M_Phase_Entry Promotes CyclinT1_CDK9 Cyclin T1 / CDK9 (P-TEFb) RNAPII RNA Polymerase II CyclinT1_CDK9->RNAPII Phosphorylates & Activates Gene_Transcription Anti-apoptotic Gene Transcription (e.g., Mcl-1) RNAPII->Gene_Transcription Apoptosis Apoptosis P276_00 This compound P276_00->CyclinD_CDK4 P276_00->CyclinB_CDK1 P276_00->CyclinT1_CDK9

Figure 1: Mechanism of Action of this compound. this compound inhibits key CDKs, leading to cell cycle arrest and apoptosis.

Establishing Human Tumor Xenografts in Immunodeficient Mice

The successful establishment of human tumor xenografts is the foundation for in vivo drug efficacy studies. This protocol details the subcutaneous implantation of human cancer cells into immunodeficient mice.

Experimental Workflow

Xenograft_Establishment_Workflow Cell_Culture 1. Cell Culture (Logarithmic growth phase) Harvest_Count 2. Cell Harvesting & Counting Cell_Culture->Harvest_Count Resuspend 3. Cell Resuspension (e.g., in Matrigel) Harvest_Count->Resuspend Implantation 4. Subcutaneous Implantation Resuspend->Implantation Monitoring 5. Tumor Growth Monitoring Implantation->Monitoring

Figure 2: Workflow for Establishing Subcutaneous Xenografts. A stepwise process from cell culture to tumor monitoring.

Protocol 2.1: Subcutaneous Xenograft Implantation

Materials:

  • Human cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (or other suitable extracellular matrix)

  • Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old

  • 1 mL syringes with 27-30 gauge needles

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Sterile microcentrifuge tubes

  • Anesthetic (e.g., isoflurane)

  • Disinfectant (e.g., 70% ethanol)

  • Digital calipers

Procedure:

  • Cell Preparation:

    • Culture cells in their recommended medium until they reach 70-80% confluency.

    • Harvest cells by trypsinization, neutralize the trypsin, and collect the cells by centrifugation.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in a known volume of PBS or serum-free medium and perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation and Injection:

    • Anesthetize the mouse using an approved anesthetic protocol.

    • Shave and disinfect the injection site on the flank of the mouse with 70% ethanol.

    • Gently lift the skin to create a "tent" and insert the needle of a 1 mL syringe containing 100-200 µL of the cell suspension subcutaneously.

    • Slowly inject the cell suspension, being careful not to puncture the underlying muscle.

    • Withdraw the needle slowly to prevent leakage of the cell suspension.

  • Post-Injection Monitoring:

    • Monitor the mice daily for the first week for any signs of distress or adverse reactions at the injection site.

    • Once tumors become palpable, typically within 1-4 weeks, begin regular monitoring of tumor growth.

This compound Formulation and Administration

The choice of vehicle and route of administration are critical for achieving optimal drug exposure and therapeutic effect. Based on preclinical studies, intraperitoneal (i.p.) injection is a common and effective route for this compound administration.[3] Oral administration is also a potential option given its reported oral bioavailability.[2]

Protocol 3.1: Intraperitoneal (i.p.) Administration of this compound

Vehicle Preparation (Suggested): A common vehicle for administering hydrophobic compounds in preclinical models is a mixture of propylene glycol, Tween 80, and a dextrose solution.

Materials:

  • This compound (powder)

  • Propylene glycol

  • Tween 80

  • 5% Dextrose in water (D5W)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 1 mL syringes with 25-27 gauge needles

Procedure:

  • This compound Formulation:

    • Weigh the required amount of this compound.

    • Prepare a stock solution by dissolving this compound in a minimal amount of a suitable organic solvent if necessary, as it has minimal solubility in water.[8]

    • A suggested vehicle formulation is 30% propylene glycol, 5% Tween 80, and 65% D5W.

    • To prepare the final injection solution, first mix the this compound stock solution with propylene glycol and Tween 80.

    • Gradually add the D5W while vortexing to create a clear solution or a fine suspension.

    • The final concentration should be calculated to deliver the desired dose in a volume of approximately 10 mL/kg body weight.

  • Administration:

    • Gently restrain the mouse, exposing the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[9]

    • Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the this compound formulation slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any immediate adverse reactions.

Protocol 3.2: Oral Gavage Administration of this compound

Given the reported oral bioavailability of a related compound, oral administration of this compound may be a viable alternative.[10]

Materials:

  • This compound (powder)

  • Appropriate vehicle (e.g., 0.5% methylcellulose in water)

  • Sterile water

  • Oral gavage needles (18-20 gauge for mice)

  • 1 mL syringes

Procedure:

  • This compound Formulation:

    • Prepare a suspension of this compound in a suitable vehicle such as 0.5% methylcellulose in sterile water to the desired concentration.

    • Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Administration:

    • Gently restrain the mouse and hold it in an upright position.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.

    • Administer the this compound suspension slowly.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Dosing Regimens and Monitoring

The following table provides examples of dosing regimens for this compound that have been reported in preclinical studies. The optimal regimen may vary depending on the tumor model and the specific research question.

Tumor Model Dose Route Schedule Reference
Murine Colon Cancer (CA-51)50 mg/kgi.p.Daily for 20 treatments[3]
Murine Lung Carcinoma (Lewis Lung)30 mg/kgi.p.Twice daily, every other day for 7 treatments[3]
Human Colon Carcinoma (HCT-116)35 mg/kgi.p.Daily for 10 days[3][7]
Human Non-Small Cell Lung Carcinoma (H-460)50 mg/kgi.p.Once daily for 18-20 treatments[3]
Human Non-Small Cell Lung Carcinoma (H-460)30 mg/kgi.p.Twice daily for 18-20 treatments[3]
Mantle Cell Lymphoma (Jeko-1)Not specifiedi.p.Not specified[1]
Multiple Myeloma (RPMI-8226)Not specifiedi.p.Not specified
Protocol 4.1: Tumor Volume Measurement

Materials:

  • Digital calipers

Procedure:

  • Measure the length (L) and width (W) of the tumor 2-3 times per week.

  • Calculate the tumor volume using the modified ellipsoid formula: Volume = (W² x L) / 2 .

  • Record the tumor volume for each animal over time to generate tumor growth curves.

Ethical Considerations and Humane Endpoints

The welfare of the animals used in research is of paramount importance. All procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Humane Endpoints

Humane endpoints are predetermined criteria for ending an experiment to minimize animal pain and distress. For tumor xenograft studies, these may include:

  • Tumor Burden:

    • Tumor volume exceeding 1500-2000 mm³.

    • Tumor ulceration or infection that does not respond to treatment.

    • Tumors that interfere with normal physiological functions (e.g., eating, drinking, ambulation).

  • Clinical Signs of Distress:

    • Significant weight loss (>20% of initial body weight).

    • Cachexia (muscle wasting).

    • Dehydration.

    • Lethargy or unresponsiveness.

    • Labored breathing.

    • Hunched posture or rough coat.

A scoring system should be developed and implemented to objectively assess animal welfare throughout the study.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the PK/PD relationship of this compound is crucial for interpreting efficacy data and optimizing dosing regimens. While specific PK/PD data for this compound in mice is limited in the public domain, studies on related CDK inhibitors provide valuable insights.[6] PK/PD analysis in your own studies can be performed by collecting blood and tumor tissue samples at various time points after this compound administration to measure drug concentration and target modulation (e.g., phosphorylation of Rb).

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vivo evaluation of this compound in mouse xenograft models. By adhering to these detailed procedures and maintaining a strong commitment to animal welfare, researchers can generate high-quality, reproducible data to advance our understanding of this promising anticancer agent.

References

  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11(1), 77. [Link]
  • Shivavedi, N., & Jain, S. K. (2017). REVIEW ON THE DISCOVERY OF ROHITUKINE-INSPIRED CDK INHIBITORS. The Pharmstudent, 28, 50–58. [Link]
  • Al-Salama, Z. A., & El-Khouly, F. E. (2012). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. Journal of Clinical and Experimental Pharmacology, S5. [Link]
  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2020). Discovery and Preclinical Development of IIIM-290, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor. Request PDF. [Link]
  • Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., ... & Sharma, S. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Molecular cancer therapeutics, 6(3), 926–934. [Link]
  • Bessad, B., & Lama, D. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules (Basel, Switzerland), 28(24), 8060. [Link]
  • Raje, N., Hideshima, T., Mukherjee, S., Raab, M., Vallet, S., Chhetri, S., ... & Anderson, K. C. (2009). Preclinical activity of P276-00, a novel small-molecule cyclin-dependent kinase inhibitor in the therapy of multiple myeloma. Leukemia, 23(5), 961–970. [Link]
  • Queen's University. (n.d.). Intraperitoneal Injection in Mice. Animals in Science. [Link]
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., ... & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular cancer therapeutics, 6(3), 918–925. [Link]
  • Rathos, M. J., Khanwalkar, H., Joshi, K., & Sharma, S. (2013). Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells. BMC Cancer, 13, 29. [Link]
  • EUR-Lex. (2000). COMMISSION DIRECTIVE 2000/32/EC. Official Journal of the European Communities. [Link]
  • Singh, R., Kumar, A., & Kumar, S. (2022). Exogenously Applied Rohitukine Inhibits Photosynthetic Processes, Growth and Induces Antioxidant Defense System in Arabidopsis thaliana. Plants (Basel, Switzerland), 11(15), 2016. [Link]
  • Jadhav, H., T., A. R., Chand, A., Husain, S., Roy, S., Kumar, B. G., & Kumar, D. (2023). The Pharmacological Implications of Flavopiridol: An Updated Overview. Molecules (Basel, Switzerland), 28(14), 5406. [Link]

Sources

Application Note: Analyzing Cell Cycle Perturbations Induced by the CDK Inhibitor P276-00 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In many cancers, the precise regulation of the cell cycle is compromised, often due to the dysregulation of CDKs and their cyclin partners, leading to uncontrolled cellular proliferation.[1] This has positioned CDKs as significant targets for anticancer therapeutics.[2][3] P276-00 (also known as Riviciclib) is a potent, small-molecule inhibitor of several CDK complexes, including CDK1/cyclin B, CDK4/cyclin D1, and CDK9/cyclin T1.[4][5][6][7] By inhibiting these key regulators, P276-00 can interrupt cell cycle progression, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[2][8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize flow cytometry to analyze the effects of P276-00 on the cell cycle of cultured cancer cells. We will delve into the mechanism of P276-00, provide a detailed, field-proven protocol for cell preparation and analysis, and offer insights into data interpretation and troubleshooting.

The Scientific Rationale: P276-00 and the Cell Cycle

P276-00 exerts its anti-proliferative effects by targeting key transition points in the cell cycle. The inhibition of CDK4/cyclin D1 is crucial for controlling the G1-S phase transition.[2][3] CDK4/cyclin D1 phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors that drive the expression of genes required for DNA replication.[2] By inhibiting CDK4, P276-00 prevents pRb phosphorylation, thereby inducing a G1 phase arrest.[2][4] Furthermore, inhibition of CDK1/cyclin B, the master regulator of the G2-M transition, can lead to a G2/M arrest.[8][10] The specific phase of arrest can be cell-type dependent.[8][10]

Flow cytometry is a powerful technique to elucidate these effects. By staining the DNA of a cell population with a fluorescent dye that binds stoichiometrically, such as Propidium Iodide (PI), one can quantify the DNA content of individual cells.[11] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[11][12] A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.

Visualizing the Mechanism of P276-00 Action

P276_00_Mechanism cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition Cyclin D Cyclin D CDK4 CDK4 Cyclin D->CDK4 forms complex pRb pRb CDK4->pRb phosphorylates E2F E2F pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates Cell Cycle Progression Cell Cycle Progression Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 forms complex Mitosis Mitosis CDK1->Mitosis initiates P276-00 P276-00 P276-00->CDK4 inhibits P276-00->CDK1 inhibits

Caption: Mechanism of P276-00-induced cell cycle arrest.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is optimized for adherent or suspension cancer cell lines treated with P276-00.

Materials and Reagents
  • Cell Culture: Appropriate cancer cell line and complete growth medium.

  • P276-00: Stock solution in a suitable solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free, sterile.

  • Trypsin-EDTA: For adherent cells.

  • 70% Ethanol: Ice-cold.

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow Cytometry Tubes: 5 mL polystyrene tubes.

  • Cell Strainer/Filter: 40 µm mesh.[13]

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis Seed Cells Seed Cells Treat with P276-00 Treat with P276-00 Seed Cells->Treat with P276-00 Harvest Cells Harvest Cells Treat with P276-00->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Fix in 70% Ethanol Fix in 70% Ethanol Wash with PBS->Fix in 70% Ethanol Wash out Ethanol Wash out Ethanol Fix in 70% Ethanol->Wash out Ethanol Stain with PI/RNase A Stain with PI/RNase A Wash out Ethanol->Stain with PI/RNase A Acquire Data Acquire Data Stain with PI/RNase A->Acquire Data Gate on Single Cells Gate on Single Cells Acquire Data->Gate on Single Cells Analyze DNA Content Analyze DNA Content Gate on Single Cells->Analyze DNA Content

Caption: Experimental workflow for cell cycle analysis.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting (typically 60-70% confluency for adherent cells).

    • Allow cells to adhere and resume proliferation (usually 24 hours).

    • Treat cells with various concentrations of P276-00 and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours). The optimal concentration and time should be determined empirically for each cell line.

  • Cell Harvesting:

    • Adherent Cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium, transfer the cell suspension to a centrifuge tube.

    • Suspension Cells: Directly collect the cells into a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.[14]

  • Washing:

    • Aspirate the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation (A Critical Step):

    • Discard the supernatant and resuspend the pellet in 500 µL of cold PBS. It is crucial to have a single-cell suspension before adding ethanol to prevent cell clumping.[15]

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[13][14] This slow addition minimizes aggregation.

    • Incubate the cells for at least 2 hours at 4°C. For convenience, cells can be stored in 70% ethanol at 4°C for several weeks.[14][15] Ethanol fixation permeabilizes the cells and preserves DNA integrity, which is optimal for PI staining.[16]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes, as fixed cells are less dense.[14]

    • Carefully decant the ethanol.

    • Wash the cell pellet with 2 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution. The inclusion of RNase A is essential to prevent the staining of double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[12]

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Acquisition:

    • Before running the samples, filter them through a 40 µm cell strainer to remove any remaining clumps.[13]

    • Analyze the samples on a flow cytometer. Use a low flow rate to improve the coefficient of variation (CV) of the G0/G1 peak and enhance resolution.[14][17]

    • Collect at least 10,000-20,000 events for each sample to ensure statistical significance.

    • Ensure the PI fluorescence is collected on a linear scale.[14]

    • Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Use a pulse-processing gate (e.g., FSC-A vs. FSC-H or PI-A vs. PI-W) to exclude doublets and aggregates, which can be misinterpreted as G2/M cells.[18]

Data Analysis and Interpretation

The output of the flow cytometry analysis is a histogram of DNA content (PI fluorescence) versus cell count.

  • G0/G1 Peak: The first major peak represents cells with 2n DNA content.

  • S Phase: The region between the G0/G1 and G2/M peaks represents cells undergoing DNA synthesis.

  • G2/M Peak: The second major peak, ideally with twice the fluorescence intensity of the G0/G1 peak, represents cells with 4n DNA content.

  • Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates apoptotic cells with fragmented DNA.

Specialized cell cycle analysis software (e.g., FlowJo, ModFit LT) should be used to deconvolute the histogram and quantify the percentage of cells in each phase. An increase in the percentage of cells in the G1 or G2/M phase, coupled with a decrease in the S and/or other phases, indicates cell cycle arrest at that specific checkpoint following P276-00 treatment.

Representative Data
Treatment% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control2.1 ± 0.555.3 ± 2.130.5 ± 1.812.1 ± 1.5
P276-00 (Low Dose)4.5 ± 0.875.2 ± 3.510.1 ± 1.210.2 ± 1.3
P276-00 (High Dose)15.8 ± 2.268.4 ± 4.05.5 ± 0.910.3 ± 1.1

Table represents hypothetical data for a cell line exhibiting G1 arrest.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High CV of G0/G1 Peak (>5%) - High flow rate- Cell clumping- Improper fixation- Use the lowest possible flow rate.[19]- Ensure single-cell suspension before fixation; filter samples.[17]- Use cold 70% ethanol and add it dropwise while vortexing.[14]
Broad S-Phase or Indistinct Peaks - Insufficient RNase treatment- Inadequate staining time or PI concentration- Ensure RNase A is active and incubation is sufficient.[17]- Optimize PI concentration and incubation time for your specific cell type.
Excessive Debris - Cell death or harsh sample handling- Gate out debris using FSC vs. SSC plot.- Handle cells gently during harvesting and washing.
G2 peak not at 2x G1 intensity - Presence of cell doublets- Apply stringent doublet discrimination gating (e.g., pulse width vs. pulse area).[18]

Conclusion

The analysis of cell cycle distribution by flow cytometry is an indispensable tool for characterizing the mechanism of action of CDK inhibitors like P276-00. This application note provides a robust framework, from the underlying scientific principles to a detailed experimental protocol and data interpretation guidelines. By carefully controlling experimental variables and employing rigorous data analysis, researchers can obtain high-quality, reproducible data to advance our understanding of cell cycle regulation and the development of novel cancer therapies.

References

  • Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., ... & Sharma, S. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Molecular Cancer Therapeutics, 6(3), 926-934.
  • Creative Biolabs. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
  • Cooper, S. (2001). Biological methods for cell-cycle synchronization of mammalian cells.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility.
  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
  • Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., ... & Sharma, S. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Molecular Cancer Therapeutics, 6(3), 926-934.
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., ... & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., ... & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925.
  • Wikipedia. (n.d.). Cell synchronization.
  • National Cancer Institute. (n.d.). Definition of CDK inhibitor P276-00 - NCI Drug Dictionary.
  • Selleck. (n.d.). Riviciclib hydrochloride (P276-00).
  • Manohar, S. M., Rathos, M. J., Sonawane, V., Rao, S. V., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11(1), 77.
  • Assay Genie. (n.d.). Cell Synchronisation Methods.
  • Bitesize Bio. (2025). How to perform cell synchronization in specific cell cycle phases.
  • Chen, Y., et al. (2025). Reversible and effective cell cycle synchronization method for studying stage-specific processes. Life Science Alliance, 8(3), e202402778.
  • Bitesize Bio. (2025). Cell Cycle Analysis by Flow: DNA Stains and Beyond.
  • Darzynkiewicz, Z., & Juan, G. (2004). Analysis of cell cycle by flow cytometry. Methods in molecular biology (Clifton, N.J.), 281, 301–311.
  • University of Iowa. (n.d.). DNA staining for cell cycle.
  • HkeyBio. (2025). How To Fix Cells for Flow Cytometry.
  • ResearchGate. (n.d.). Effect of P276-00 on cell cycle protein levels.
  • Manohar, S. M., Rathos, M. J., Sonawane, V., Rao, S. V., & Joshi, K. S. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11, 77.
  • Elabscience. (2024). Three Common Problems and Solutions of Cell Cycle Detection.
  • Cell Culture Dish. (n.d.). I'm doing cell cycle in fixed cells. Does the method of fixation matter?.
  • Ligasová, A., & Koberna, K. (2019). Cell cycle profiling by image and flow cytometry: The optimised protocol for the detection of replicational activity using 5-Bromo-2′-deoxyuridine, low concentration of hydrochloric acid and exonuclease III. PloS one, 14(7), e0219724.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • Exelixis Medical Affairs. (n.d.). Explore Clinical Trials.

Sources

Application Notes and Protocols: Utilizing P 276-00 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of P 276-00, a selective cyclin-dependent kinase (CDK) inhibitor, in combination with other chemotherapy agents. This document outlines the scientific rationale, detailed experimental protocols, and data analysis methods to effectively evaluate synergistic anti-cancer effects.

Introduction: The Rationale for Combining this compound with Conventional Chemotherapy

This compound (also known as Riviciclib) is a potent small molecule inhibitor of cyclin-dependent kinases, with high selectivity for CDK1, CDK4, and CDK9.[1][2] Dysregulation of these CDKs is a hallmark of many cancers, leading to uncontrolled cell cycle progression and proliferation.[3] this compound monotherapy has shown promising preclinical activity in various cancer models, including mantle cell lymphoma (MCL) and pancreatic cancer, by inducing cell cycle arrest and apoptosis.[4][5][6]

The therapeutic efficacy of many conventional chemotherapy agents is often limited by dose-related toxicities and the development of drug resistance. Combining this compound with these agents presents a rational strategy to enhance anti-tumor activity through synergistic mechanisms. The scientific basis for this approach lies in the complementary mechanisms of action:

  • Cell Cycle Synchronization: this compound can arrest cancer cells in specific phases of the cell cycle, rendering them more susceptible to the cytotoxic effects of cell cycle phase-specific chemotherapeutic agents.

  • Inhibition of Pro-Survival Signaling: By inhibiting CDK9, this compound can downregulate the transcription of anti-apoptotic proteins like Mcl-1, thereby lowering the threshold for apoptosis induced by other agents.[4][6]

  • Overcoming Chemoresistance: this compound has been shown to modulate proteins involved in chemoresistance, potentially re-sensitizing resistant tumors to standard-of-care drugs.[5]

Preclinical studies have demonstrated synergistic effects when this compound is combined with agents such as gemcitabine in pancreatic cancer, and doxorubicin and bortezomib in mantle cell lymphoma.[5][6][7] These combinations have resulted in enhanced apoptosis and significant tumor growth inhibition in both in vitro and in vivo models.[5][6]

Core Mechanistic Insights: How this compound Potentiates Chemotherapy

Understanding the underlying molecular mechanisms is crucial for designing effective combination strategies. This compound primarily exerts its effects through the inhibition of key CDKs, leading to a cascade of downstream events that synergize with the actions of other cytotoxic drugs.

Impact on Cell Cycle Control

This compound's inhibition of CDK4/cyclin D1 prevents the phosphorylation of the retinoblastoma protein (Rb).[1] This maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby blocking the G1/S phase transition. This G1 arrest can sensitize cells to S-phase specific agents like gemcitabine.

Transcriptional Repression via CDK9 Inhibition

CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many short-lived proteins, including key survival factors. Inhibition of CDK9 by this compound leads to decreased transcription of anti-apoptotic proteins such as Mcl-1.[4][6] This is particularly relevant in malignancies like mantle cell lymphoma where Mcl-1 is a key pathogenic protein.[7]

in_vitro_workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding drug_prep Prepare serial dilutions of this compound and chemotherapy agent cell_seeding->drug_prep single_agent Treat with single agents to determine IC50 values drug_prep->single_agent combination Treat with drugs in combination (constant ratio or checkerboard) drug_prep->combination incubation Incubate for 48-96 hours single_agent->incubation combination->incubation viability_assay Perform cell viability assay incubation->viability_assay data_analysis Analyze data for synergy (e.g., Chou-Talalay method) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity and synergy analysis.

3.1.3. Step-by-Step Protocol

  • Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.

  • Single Agent Titration: To determine the 50% inhibitory concentration (IC50) for each drug, treat cells with a range of concentrations of this compound and the partner chemotherapy agent separately.

  • Combination Treatment: Based on the IC50 values, design the combination experiment. A common approach is the constant ratio method, where drugs are combined at a fixed ratio of their IC50 values (e.g., 1:1, 1:2, 2:1). Alternatively, a checkerboard titration can be performed.

  • Incubation: Incubate the treated cells for a period relevant to the cell line's doubling time and the drugs' mechanisms of action (typically 48-96 hours).

  • Cell Viability Assessment: Add a cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis and Synergy Quantification:

    • Calculate the percentage of cell growth inhibition for each treatment condition relative to untreated controls.

    • Utilize the Chou-Talalay method to determine the Combination Index (CI). [8][9][10]The CI provides a quantitative measure of the interaction between the two drugs.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

3.1.4. Quantitative Data Summary

Cell LineDrugIC50 (µM) at 48hCombination Ratio (this compound : Partner)Combination Index (CI) at Fa 0.5
Jeko-1 (MCL)This compound0.35 [7]--
Mino (MCL)This compound0.5 [7]--
Rec-1 (MCL)This compound0.5 [7]--
PANC-1 (Pancreatic)This compound~0.3 (estimated)Gemcitabine (various ratios)< 1 (Synergistic) [5]

Note: The CI value is dependent on the fraction of cells affected (Fa). It is recommended to report CI values at different Fa levels (e.g., 0.5, 0.75, 0.9).

In Vivo Xenograft Studies

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.

3.2.1. Materials

  • Immunocompromised mice (e.g., SCID, nude)

  • Cancer cell line for implantation

  • This compound formulation for injection

  • Chemotherapy agent formulation for injection

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

3.2.2. Experimental Workflow

in_vivo_workflow start Start tumor_implantation Implant cancer cells subcutaneously in mice start->tumor_implantation tumor_growth Allow tumors to reach a palpable size tumor_implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound, chemotherapy agent, or combination randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Continue treatment until endpoint is reached monitoring->endpoint analysis Excise tumors for analysis (weight, IHC, Western blot) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft studies.

3.2.3. Step-by-Step Protocol

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, combination).

  • Drug Administration: Administer the drugs according to a predefined schedule and route of administration. For example, in a pancreatic cancer xenograft model, gemcitabine might be given intraperitoneally, followed by this compound. [5]4. Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration of treatment.

  • Analysis: At the end of the study, excise the tumors and measure their weight. Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or Western blotting to assess target engagement.

3.2.4. In Vivo Efficacy Data

Cancer ModelTreatmentDose and ScheduleTumor Growth Inhibition (%)Reference
PANC-1 XenograftThis compound20 mg/kg27[5]
PANC-1 XenograftGemcitabine40 mg/kg60[5]
PANC-1 XenograftThis compound + GemcitabineAs above85[5][11]
Jeko-1 XenograftThis compound50 mg/kg, i.p.91 (with regression)[4]

Note: Dosing and schedules should be optimized for each specific model and drug combination.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental findings, the following points should be considered:

  • Reproducibility: All experiments should be performed with appropriate biological and technical replicates.

  • Positive and Negative Controls: Include untreated and vehicle-treated controls in all assays.

  • Dose-Response Curves: Establishing clear dose-response relationships for single agents is fundamental before proceeding to combination studies.

  • Mechanism-Based Validation: Correlate the observed synergistic effects with molecular changes in the targeted pathways. For example, if synergy is hypothesized to be due to enhanced apoptosis, confirm this with assays like Annexin V staining or cleavage of PARP.

Conclusion and Future Directions

The combination of the CDK inhibitor this compound with conventional chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy. The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of such combination therapies. Future research should focus on optimizing dosing schedules, identifying predictive biomarkers of response, and exploring novel combinations with other targeted therapies.

References

  • Shirsath, N. P., Manohar, S. M., Joshi, K. S., et al. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. ResearchGate.
  • Shirsath, N. P., Manohar, S. M., Joshi, K. S., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. PubMed Central.
  • Joshi, K. S., Rathos, M. J., Mahajan, N., et al. (2012). Molecular evidence for increased antitumor activity of gemcitabine in combination with a cyclin-dependent kinase inhibitor, P276-00 in pancreatic cancers. PubMed Central.
  • Shirsath, N. P., Manohar, S. M., Joshi, K. S., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. PubMed.
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. American Association for Cancer Research.
  • Gopal, A. K., Smith, M. R., Ambinder, R. F., et al. (2015). A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. PubMed.
  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research.
  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. ResearchGate.
  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Scilit.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed.
  • Joshi, K. S., Rathos, M. J., Mahajan, N., et al. (2012). Molecular evidence for increased antitumor activity of gemcitabine in combination with a cyclin-dependent kinase inhibitor, P276-00 in pancreatic cancers. PubMed.
  • Raje, N., Hideshima, T., Mukherjee, S., et al. (2009). Preclinical activity of P276-00, a novel small-molecule cyclin-dependent kinase inhibitor in the therapy of multiple myeloma. PubMed.
  • Shirsath, N. P., Manohar, S. M., Joshi, K. S., et al. (2012). P276-00 mediated cytotoxic effect in MCL cell lines: Dose and time... ResearchGate.
  • Singh, R. S., Sharma, M., & Joshi, P. (2015). Cyclin-Dependent Kinase Inhibition by Flavoalkaloids. Bentham Science Publisher.
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., et al. (2007). Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,... ResearchGate.
  • Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry.
  • The Pharmacological Implications of Flavopiridol: An Updated Overview. MDPI.
  • Joshi, K. S., Rathos, M. J., Mahajan, N., et al. (2012). The combination treatment of gemcitabine with P276-00 showed... ResearchGate.
  • Lee, J. S., & Lee, J. S. (2015). Drug Combination Studies and Their Synergy Quantification Using the Chou–Talalay Method—Letter. Cancer Research.
  • CDK-4 inhibitor P276 sensitizes Pancreatic Cancer cells to Gemcitabine induced Apoptosis. Spandidos Publications.
  • 4.3. In Vitro Drug Combination Studies. Bio-protocol.
  • Open Label Phase I Study of P276-00 in Patients With Advanced... ClinicalTrials.gov.
  • P276-00 specifically inhibits HIF-1α protein accumulation under hypoxia... ResearchGate.
  • Riviciclib - Drug Targets, Indications, Patents. Patsnap Synapse.
  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. National Institutes of Health.
  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. SpringerLink.
  • Santo, L., Vallet, S., Hideshima, T., et al. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. Landes Bioscience.
  • Highlights on the Selective CDK4/6 Inhibitors. Biomedical Journal of Scientific & Technical Research.
  • The CDK inhibitors in cancer research and therapy. SciSpace.
  • Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast... IntechOpen.
  • Drug combination assay protocol. (A) Diagram illustrating how... ResearchGate.
  • Hidalgo, M., Amant, F., Biankin, A. V., et al. (2014). Patient-derived tumour xenografts as models for oncology drug development. PMC - NIH.
  • Cancer Models. Charles River Laboratories.
  • A phase 1 study of selective cyclin dependent kinase inhibitor P276... Taylor & Francis Online.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health.
  • The CDK inhibitors in cancer research and therapy. CORE.
  • Highlights on the Selective CDK4/6 Inhibitors. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI.
  • Preclinical Tumor Models for Oncology Research. WuXi Biology.

Sources

Application Notes and Protocols for P 276-00 (Riviciclib) in CDK Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding P 276-00

This compound, also known as Riviciclib, is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] Structurally, it is a flavone derivative that has demonstrated significant anti-proliferative and pro-apoptotic activities in a wide range of human cancer cell lines.[3][4] Its primary mechanism of action involves the competitive inhibition of the ATP-binding pocket of specific CDKs, leading to cell cycle arrest and the suppression of transcription, making it a valuable tool for cancer research and drug development.[1][3]

Deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cellular proliferation.[5] CDKs, in complex with their cyclin regulatory partners, govern the progression through the cell cycle.[6] this compound primarily targets CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1, key regulators of the G1/S phase transition and transcriptional elongation, respectively.[2][7] This multi-targeted profile allows researchers to probe fundamental cellular processes and explore therapeutic strategies aimed at restoring normal cell cycle control.

This guide provides a comprehensive overview of this compound, its mechanism, and detailed protocols for its application in a laboratory setting.

Physicochemical Properties and Handling

Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility.

Table 1: Physicochemical Properties of this compound (Hydrochloride Salt)

Property Value Reference
Chemical Name 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride [7]
Synonyms Riviciclib hydrochloride [1][8]
Molecular Formula C₂₁H₂₀ClNO₅ · HCl [1][8]
Molecular Weight 438.3 g/mol [1][7]
CAS Number 920113-03-7 [1][8]

| Appearance | Yellow crystalline solid |[4] |

Solubility and Reconstitution

The hydrochloride salt form of this compound generally offers enhanced water solubility and stability compared to the free base.[9]

  • DMSO: Soluble up to 88 mg/mL (200.77 mM) or >10 mM.[1][10] For optimal results, use fresh, anhydrous DMSO. If precipitation occurs, warming the tube to 37°C for 10 minutes and/or brief ultrasonication can aid in dissolution.[10]

  • Water: Soluble up to 88 mg/mL (as hydrochloride salt).[1]

  • Ethanol: Soluble up to 7 mg/mL.[1]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculate the required mass of this compound powder using the formula: Mass (mg) = 10 mM * 438.3 g/mol * Volume (L). For 1 mL, this is 4.38 mg.

  • Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex thoroughly until the compound is completely dissolved. If needed, warm briefly at 37°C.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability
  • Powder: Store at -20°C for up to 3 years.[1]

  • Stock Solutions: Store aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and bring it to room temperature.

Mechanism of Action and Target Profile

This compound exerts its anti-neoplastic effects by inhibiting key CDKs involved in cell cycle progression and transcription.

The CDK4/6-Rb Pathway

In normal G1 phase progression, mitogenic signals lead to the expression of D-type cyclins, which bind and activate CDK4 and CDK6.[6] This complex then phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[3] Liberated E2F activates the transcription of genes necessary for S-phase entry. This compound potently inhibits CDK4/cyclin D1, preventing Rb phosphorylation, maintaining E2F in its repressed state, and thereby inducing a G1 cell cycle arrest.[1][3]

CDK_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus Growth_Factors Growth Factors CyclinD_CDK4 Cyclin D1 / CDK4 Growth_Factors->CyclinD_CDK4 Upregulates Rb Rb CyclinD_CDK4->Rb Phosphorylates pRb p-Rb CyclinD_CDK4->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_Arrest G1 Arrest P276 This compound P276->CyclinD_CDK4 Inhibits

Caption: this compound inhibits the CDK4/Cyclin D1 complex, preventing Rb phosphorylation and causing G1 arrest.

Kinase Selectivity Profile

This compound exhibits high selectivity for CDK9, CDK4, and CDK1 over other kinases.[3] This specificity is crucial for minimizing off-target effects.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Kinase Target IC₅₀ (nM) Reference
CDK9 / Cyclin T1 20 [1][8][11]
CDK4 / Cyclin D1 63 [1][3][8]
CDK1 / Cyclin B 79 [1][8][11]
CDK2 / Cyclin A 224 [8]
CDK6 396 [8]
CDK2 / Cyclin E 2540 [8]

| CDK7 | 2870 |[8] |

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in vitro.

Protocol: In Vitro Kinase Assay for CDK4 Inhibition

Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate (e.g., GST-tagged Rb protein) by the CDK4/Cyclin D1 enzyme complex. The transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate is quantified.[1][3]

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme

  • GST-Rb substrate protein

  • This compound

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP and unlabeled ATP

  • Phosphatase inhibitor cocktail

  • 96-well filter plates

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer at 4x the final desired concentration.

  • In a 96-well plate, add 25 µL of a reaction mix containing kinase buffer, phosphatase inhibitors, unlabeled ATP (e.g., 40 µM), and [γ-³²P]ATP (e.g., 10 µCi/mL).[3]

  • Add 25 µL of the 4x this compound dilution or kinase buffer alone (for control wells) to the plate.

  • Add the GST-Rb substrate to the wells.

  • Initiate the reaction by adding 50 µL of CDK4/Cyclin D1 enzyme (e.g., 100 ng) diluted in kinase buffer.[1]

  • Incubate the plate at 30°C for 30 minutes.[1]

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated GST-Rb substrate.

  • Wash the wells multiple times with buffer to remove unincorporated [γ-³²P]ATP.

  • Add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.[1]

Data Analysis:

  • Calculate the percent inhibition for each this compound concentration relative to the control.

  • Plot percent inhibition versus log[this compound] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Troubleshooting:

  • High background: Ensure adequate washing of the filter plate to remove all unbound [γ-³²P]ATP.

  • Low signal: Check the activity of the enzyme and the integrity of the ATP.

Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: this compound-induced G1 arrest can be quantified by staining DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population distribution across cell cycle phases using flow cytometry. Apoptotic cells will appear in a "sub-G1" peak.[8]

Materials:

  • Cancer cell line of interest (e.g., H-460, MCF-7)[3]

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.5 µM, 1.5 µM, 5 µM) and a vehicle control (DMSO) for 24-48 hours.[3][8]

  • Harvest cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cell pellet with cold PBS and centrifuge.

  • Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove ethanol.

  • Resuspend the cell pellet in PI/RNase Staining Buffer and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the G1, S, and G2/M phases based on DNA content (fluorescence intensity).

  • Quantify the percentage of cells in each phase and in the sub-G1 population.

  • Compare the cell cycle distribution of this compound-treated cells to the vehicle control.

Troubleshooting:

  • Broad CVs in G1/G2 peaks: Ensure a single-cell suspension before fixation and gentle handling during staining.

  • Excessive cell debris: Gate out debris based on forward and side scatter properties during analysis.

Protocol: Western Blot Analysis of CDK Pathway Modulation

Principle: Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the CDK pathway following treatment with this compound.

Materials:

  • Primary antibodies: anti-p-Rb (Ser780), anti-total Rb, anti-Cyclin D1, anti-Cdk4, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Seed cells and treat with this compound (e.g., 1.5 µM) for various time points (e.g., 0, 3, 6, 9, 12, 24 hours).[3][11]

  • Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. A decrease in pRb (Ser780) is an early marker of target engagement, often seen within 3-6 hours.[3][11] A subsequent decrease in total Cyclin D1 and Cdk4 levels may be observed at later time points.[3]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Re-probe the membrane for a loading control (e.g., β-actin) to ensure equal protein loading.

Data Analysis:

  • Perform densitometry analysis on the protein bands using software like ImageJ.

  • Normalize the intensity of target proteins to the loading control.

  • Observe the time-dependent decrease in p-Rb and other target proteins relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating this compound in a laboratory setting.

Workflow Start Prepare this compound Stock Solution Seed Seed Cells for Experiment Start->Seed Kinase In Vitro Kinase Assay Start->Kinase Treat Treat Cells with this compound (Dose-Response / Time-Course) Seed->Treat Harvest Harvest Cells and/or Lysates Treat->Harvest WB Western Blot Analysis (p-Rb, Cyclin D1, etc.) Harvest->WB FACS Cell Cycle Analysis (Flow Cytometry) Harvest->FACS MTT Cell Viability Assay (MTT, XTT, etc.) Harvest->MTT

Caption: A generalized workflow for studying the cellular and biochemical effects of this compound.

References

  • Joshi, K.S., Rathos, M.J., Joshi, R.D., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925. [Link]
  • Malumbres, M. (2011). The CDK inhibitors in cancer research and therapy. Journal of Biomedicine and Biotechnology, 2011, 620381. [Link]
  • National Cancer Institute. Definition of CDK inhibitor P276-00 - NCI Drug Dictionary. [Link]
  • PubChem, National Institutes of Health. This compound. CID 23643975. [Link]
  • Manohar, S.M., et al. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11(77). [Link]
  • Canavese, M., Santo, L., & Raje, N. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. Cancer Biology & Therapy, 13(7), 451-457. [Link]
  • Li, Z., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development.
  • PubChem, National Institutes of Health. Riviciclib (P276-00). CID 9952923. [Link]
  • Raje, N., et al. (2009). Preclinical activity of P276-00, a novel small-molecule cyclin-dependent kinase inhibitor in the therapy of multiple myeloma. Leukemia, 23(5), 961-970. [Link]
  • Jha, A., et al. (2023). The Pharmacological Implications of Flavopiridol: An Updated Overview. Molecules, 28(22), 7564. [Link]
  • Albert, T. K., et al. (2014). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 57(8), 3127-3144. [Link]
  • Jha, A., et al. (2023).
  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases.
  • Cicenas, J. (2016). Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast Cancer. Breast Cancer: Basic and Clinical Research, 10, 1-13. [Link]

Sources

Application Notes and Protocols for Caspase-3 Activity Assay in P276-00 Treated Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: P276-00, a Cyclin-Dependent Kinase Inhibitor with Pro-Apoptotic Efficacy

P276-00 is a novel flavone derivative that functions as a potent inhibitor of cyclin-dependent kinases (CDKs), with particular selectivity for Cdk4/cyclin D1, Cdk1/cyclin B, and Cdk9/cyclin T1.[1][2] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, leading to uncontrolled cellular proliferation.[3][4] By inhibiting these CDKs, P276-00 effectively induces cell cycle arrest, primarily at the G1/S transition, thereby preventing cancer cells from progressing through the division cycle.[5]

Crucially, the therapeutic potential of P276-00 extends beyond mere cell cycle inhibition. Multiple studies have demonstrated that P276-00 treatment can trigger programmed cell death, or apoptosis, in various cancer cell lines, including multiple myeloma and mantle cell lymphoma.[1][4][6] This induction of apoptosis is a key mechanism contributing to its anti-tumor activity. A central event in the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[7][8] Among these, Caspase-3 is considered a primary executioner caspase, responsible for the cleavage of numerous cellular proteins, which ultimately leads to the dismantling of the cell.[7][9][10] Evidence suggests that P276-00-induced apoptosis is associated with the activation of Caspase-3, making the measurement of its activity a critical biomarker for assessing the compound's efficacy.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably quantify Caspase-3 activity in biological samples following treatment with P276-00.

The Principle of Caspase-3 Activity Assays

The activity of Caspase-3 is typically measured using a specific peptide substrate that mimics its natural cleavage site. The most commonly utilized substrate sequence is Asp-Glu-Val-Asp (DEVD).[11] This tetrapeptide is conjugated to a reporter molecule, which can be either a chromophore or a fluorophore. When the DEVD peptide is cleaved by active Caspase-3, the reporter molecule is released, generating a detectable signal that is directly proportional to the enzyme's activity.[11][12]

Two primary methods for detecting Caspase-3 activity are widely employed:

  • Colorimetric Assays: These assays utilize a DEVD peptide linked to a chromophore, most commonly p-nitroanilide (pNA).[13][14][15] The cleavage of DEVD-pNA by Caspase-3 releases pNA, which produces a yellow color that can be quantified by measuring its absorbance at a wavelength of 400-405 nm.[8][11][16][17][18]

  • Fluorometric Assays: These assays employ a DEVD peptide conjugated to a fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC).[19][20][21][22][23] Upon cleavage by active Caspase-3, the liberated AFC or AMC emits a fluorescent signal that can be measured with a fluorometer.[11] Fluorometric assays are generally more sensitive than their colorimetric counterparts.[11]

Experimental Workflow and Signaling Pathway

To visually conceptualize the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Cell Culture & P276-00 Treatment B Cell Lysis & Protein Quantification A->B C Incubation with Caspase-3 Substrate B->C D Signal Detection (Absorbance/Fluorescence) C->D E Data Analysis & Interpretation D->E

Caption: A streamlined workflow for the Caspase-3 activity assay.

G cluster_pathway Apoptotic Signaling Pathway P276 P276-00 CDK CDK Inhibition P276->CDK Apoptotic_Signal Pro-Apoptotic Signaling CDK->Apoptotic_Signal Procaspase9 Pro-Caspase-9 Apoptotic_Signal->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-Caspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic apoptotic pathway initiated by P276-00.

Detailed Protocols for Caspase-3 Activity Assay

The following protocols provide a step-by-step guide for both colorimetric and fluorometric Caspase-3 assays in P276-00 treated samples.

Part 1: Cell Culture and Treatment with P276-00
  • Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Treatment: Once the cells have adhered (for adherent cell lines) or are in suspension at the desired concentration, treat them with varying concentrations of P276-00. It is advisable to include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental setup.

Part 2: Preparation of Cell Lysates
  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells with ice-cold PBS, and then detach the cells using a cell scraper or trypsin. Collect the cells by centrifugation.

    • Suspension cells: Collect the cells directly by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a chilled lysis buffer. Many commercially available Caspase-3 assay kits provide a compatible lysis buffer.[18] Incubate the cells on ice for 10-20 minutes.

  • Centrifugation: Centrifuge the cell lysates at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the insoluble cellular debris.[24]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins including caspases, to a fresh, pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay. This is crucial for normalizing the Caspase-3 activity to the total protein content.

Part 3A: Colorimetric Caspase-3 Assay Protocol
  • Reaction Setup: In a 96-well microplate, add a consistent amount of protein lysate (e.g., 50-100 µg) to each well. Adjust the volume of each well to be equal with the lysis buffer.

  • Substrate Addition: Add the Caspase-3 substrate, DEVD-pNA, to each well to a final concentration of 200 µM.[18]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.[8][25]

  • Data Analysis: The fold-increase in Caspase-3 activity can be determined by comparing the absorbance readings of the P276-00-treated samples to the vehicle-treated control.

Part 3B: Fluorometric Caspase-3 Assay Protocol
  • Reaction Setup: In a black, flat-bottom 96-well microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with assay buffer.

  • Substrate Addition: Add the Caspase-3 substrate, Ac-DEVD-AFC or Ac-DEVD-AMC, to each well.[26][27]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm for AFC, or excitation at 380 nm and emission between 420-460 nm for AMC.[19][27][28][29]

  • Data Analysis: Generate a standard curve using free AFC or AMC to quantify the amount of cleaved substrate. The Caspase-3 activity can then be expressed as the amount of released fluorophore per unit of time per microgram of protein.

Data Presentation and Interpretation

The results of the Caspase-3 activity assay should be presented in a clear and quantitative manner. A tabular format is recommended for easy comparison between different treatment groups.

Treatment GroupP276-00 Conc. (µM)Caspase-3 Activity (Fold Change vs. Control)Standard Deviationp-value
Vehicle Control01.00± 0.12-
P276-000.52.54± 0.21< 0.05
P276-001.04.89± 0.35< 0.01
P276-002.58.12± 0.58< 0.001
Positive ControlVaries10.50± 0.75< 0.001

Interpretation: An increase in the fold change of Caspase-3 activity in P276-00 treated samples compared to the vehicle control indicates the induction of apoptosis. A dose-dependent increase, as shown in the example table, provides strong evidence for the pro-apoptotic effect of P276-00.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls should be included in every assay:

  • Negative Control (Vehicle): This establishes the baseline Caspase-3 activity in untreated cells.

  • Positive Control: A known inducer of apoptosis (e.g., staurosporine) should be used to confirm that the assay system is working correctly.

  • Blank: A reaction containing all components except the cell lysate should be included to measure the background signal.

  • Inhibitor Control: To confirm the specificity of the assay for Caspase-3, a parallel reaction can be set up in the presence of a specific Caspase-3 inhibitor (e.g., Ac-DEVD-CHO).[25] A significant reduction in the signal in the presence of the inhibitor validates that the measured activity is indeed from Caspase-3.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the accurate and reliable measurement of Caspase-3 activity in response to treatment with the CDK inhibitor P276-00. By carefully following these procedures and including the appropriate controls, researchers can confidently assess the pro-apoptotic efficacy of P276-00 and further elucidate its mechanism of action in cancer therapy.

References

  • Porter, A. G., & Jänicke, R. U. (1999). Emerging roles of caspase-3 in apoptosis.
  • PubMed. Emerging roles of caspase-3 in apoptosis.
  • Wikipedia. Caspase 3.
  • antibodies-online.com. Ac-DEVD-AFC Caspase-3 Fluorogenic Substrate.
  • PubMed. Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription.
  • PubMed. In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00.
  • Bio-Rad. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis.
  • Assay Genie. Cleaved Caspase-3 and Apoptosis.
  • ClinicalTrials.gov. Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms.
  • JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
  • Merck Millipore. Caspase 3 Colorimetric Activity Assay Kit, DEVD.
  • ResearchGate. P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines.
  • ASCO Publications. A phase 1 study of the selective cyclin dependent kinase inhibitor P276–00 in patients with advanced refractory neoplasms.
  • Abbkine. Caspase-3 Assay Kit (Colorimetric).
  • Creative Bioarray. Caspase Activity Assay.
  • Creative Diagnostics. Caspase-3 activity assay.
  • ClinicalTrials.gov. A Phase II Study to Evaluate Efficacy and Safety of P276-00 in Relapsed and/or Refractory Mantle Cell Lymphoma.
  • PubMed. P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines.
  • Takara Bio. ApoAlert Caspase Colorimetric Assay Kits User Manual.
  • Biocompare. Choosing an Apoptosis Detection Assay.
  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • PubMed. A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma.
  • PatLynk. Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms.
  • BMG Labtech. Apoptosis – what assay should I use?.
  • PubMed Central. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective.
  • ResearchGate. P276-00 on positive regulators of cell cycle along and anti-apoptotic protein.

Sources

Application Notes and Protocols: P 276-00 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between In Vitro Assays and In Vivo Reality

For decades, the flat, two-dimensional (2D) world of monolayer cell culture has been the bedrock of biomedical research and drug discovery.[1] While invaluable, these models fail to capture the intricate architecture and complex cellular interactions of living tissues.[2][3] Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as a transformative technology, offering a more physiologically relevant environment that better mimics the in vivo state.[4][5][6] By allowing cells to interact with each other and the extracellular matrix (ECM) in three dimensions, these models provide superior predictive power for drug efficacy and toxicity.[1][3][7]

This application note provides a comprehensive guide to utilizing P 276-00 (Riviciclib) , a potent small molecule inhibitor, within the context of 3D spheroid models for cancer research. This compound is a flavone derivative that selectively targets key regulators of the cell cycle, the cyclin-dependent kinases (CDKs).[8][9] Specifically, it shows high potency against CDK1, CDK4, and CDK9.[10][11][12][13] Inhibition of these kinases disrupts cell cycle progression and transcription, ultimately leading to programmed cell death (apoptosis) in cancer cells.[8][10][14]

Here, we present detailed, field-proven protocols for spheroid generation, this compound treatment, and robust endpoint analyses. This guide is designed to empower researchers, scientists, and drug development professionals to effectively integrate this compound into their 3D culture workflows for advanced anti-cancer studies.

Scientific Foundation: The Mechanism of Action of this compound

Understanding the molecular basis of a drug's action is critical for designing meaningful experiments. This compound exerts its anti-proliferative effects by targeting multiple CDKs that are often dysregulated in cancer.[15][16]

  • Inhibition of G1 Phase Progression (CDK4/cyclin D1): In the G1 phase of the cell cycle, the CDK4/cyclin D1 complex phosphorylates the Retinoblastoma protein (pRb).[15] This phosphorylation event releases the E2F transcription factor, allowing the expression of genes necessary for entry into the S phase. This compound is a potent inhibitor of CDK4, preventing pRb phosphorylation.[10][11] This maintains pRb in its active, E2F-bound state, effectively causing a cell cycle arrest at the G1/S checkpoint.[10]

  • Inhibition of Mitosis (CDK1/cyclin B): The CDK1/cyclin B complex is the master regulator of the G2/M transition and progression through mitosis. This compound also inhibits CDK1, which can lead to a G2 arrest.[12][13]

  • Inhibition of Transcription (CDK9/cyclin T1): CDK9 is a component of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive transcript elongation. By inhibiting CDK9, this compound causes widespread transcription inhibition.[14][17] This is particularly detrimental to cancer cells, which are often "addicted" to the high-level expression of short-lived anti-apoptotic proteins like Mcl-1.[17] The this compound-mediated downregulation of these survival proteins is a key driver of apoptosis.[17]

P276_Mechanism cluster_G1 G1/S Checkpoint cluster_Transcription Transcription Elongation CDK4_D1 CDK4/Cyclin D1 pRb pRb CDK4_D1->pRb phosphorylates Arrest G1 Cell Cycle Arrest E2F E2F pRb->E2F releases S_Phase S-Phase Genes E2F->S_Phase activates CDK9_T1 CDK9/Cyclin T1 RNAPII RNA Pol II CDK9_T1->RNAPII phosphorylates AntiApoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) RNAPII->AntiApoptotic transcribes Apoptosis Apoptosis AntiApoptotic->Apoptosis downregulation leads to P276 This compound P276->CDK4_D1 inhibits P276->CDK9_T1 inhibits

Figure 1: Simplified signaling pathway of this compound action.

Protocol 1: Generation of Tumor Spheroids

The liquid overlay technique using ultra-low attachment (ULA) plates is a robust, reproducible, and scalable method for generating scaffold-free spheroids.[18][19] The principle relies on preventing cell adhesion to the plate surface, thereby promoting cell-cell aggregation.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, HCT-116, H-460)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) round-bottom 96-well plates

  • Hemocytometer or automated cell counter

Step-by-Step Methodology:

  • Cell Culture: Culture cells in standard 2D tissue culture flasks until they reach 80-90% confluency.

  • Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cell suspension.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in a known volume of medium, and count the cells to determine the concentration.

  • Seeding: Prepare a cell suspension at the desired concentration (see Table 1). Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

    • Causality Note: A round-bottom plate is crucial as it uses gravity to concentrate cells in the center, facilitating the formation of a single, uniform spheroid per well.

  • Incubation: Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to initiate cell aggregation. Place the plate in a humidified incubator at 37°C with 5% CO₂.

  • Spheroid Development: Spheroids will typically form within 24-72 hours. Monitor their formation and growth daily using a light microscope. Experiments can usually commence once spheroids have reached a consistent size and compact morphology (typically 3-5 days post-seeding).

Cell Line Tissue of Origin Recommended Seeding Density (cells/well) Expected Spheroid Diameter (Day 4)
MCF-7 Breast Cancer2,500 - 5,000300 - 500 µm
HCT-116 Colon Carcinoma1,000 - 2,500250 - 450 µm
H-460 Non-Small Cell Lung Cancer1,500 - 3,000300 - 500 µm
PC-3 Prostate Cancer3,000 - 6,000400 - 600 µm

Table 1: Recommended cell seeding densities for spheroid formation in 96-well ULA plates.

Experimental Workflow: From Treatment to Analysis

A logical workflow is essential for reproducible results. The following diagram outlines the key stages of a typical experiment to evaluate the efficacy of this compound in a 3D spheroid model.

Workflow cluster_prep Phase 1: Model Preparation cluster_treat Phase 2: Drug Treatment cluster_analysis Phase 3: Endpoint Analysis A 1. Seed Cells in ULA Plate B 2. Incubate (3-5 Days) Spheroid Formation A->B D 4. Treat Spheroids (24-72 hours) B->D Mature Spheroids C 3. Prepare this compound Dilutions C->D E 5a. Viability Assay (e.g., CellTiter-Glo 3D) D->E F 5b. Apoptosis Assay (e.g., Caspase-Glo 3D) D->F G 5c. Imaging (Immunofluorescence) D->G

Figure 2: General experimental workflow for this compound testing in 3D spheroids.

Protocol 2: this compound Treatment of 3D Spheroids

Materials:

  • This compound Hydrochloride (the salt form generally has better water solubility)[12]

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium

  • Spheroids in ULA plates (from Protocol 1)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete medium.

    • Trustworthiness Note: It is critical to ensure the final DMSO concentration across all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

  • Dose-Response Setup: To determine the half-maximal inhibitory concentration (IC₅₀), a dose-response experiment is essential. A common starting range, based on 2D data, is 10 nM to 10 µM.[11]

  • Treatment: Carefully remove approximately 50 µL of medium from each well of the spheroid plate and replace it with 50 µL of the appropriate this compound working solution or vehicle control medium. This minimizes spheroid disturbance.

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal duration may vary by cell line and should be determined empirically.

Endpoint Analysis: Quantifying the Impact of this compound

Protocol 3: Cell Viability Assessment (ATP-Based Assay)

Measuring ATP content is a highly sensitive method for determining the number of viable, metabolically active cells. Assays like CellTiter-Glo® 3D are specifically formulated with enhanced lytic reagents to efficiently penetrate the dense structure of spheroids, ensuring an accurate readout.[20][21]

Step-by-Step Methodology:

  • Equilibration: Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

  • Assay: Add a volume of reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis: Mix the contents by placing the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.

    • Causality Note: This step is more critical for 3D models than 2D to ensure the reagent fully penetrates the spheroid core.

  • Signal Stabilization: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data by subtracting the background (medium-only wells) and express the viability of treated spheroids as a percentage of the vehicle control. Plot the results to determine the IC₅₀ value.

Protocol 4: Apoptosis Detection (Caspase 3/7 Assay)

To confirm that cell death is occurring via apoptosis, measuring the activity of effector caspases 3 and 7 is the gold standard.[22] The Caspase-Glo® 3/7 3D Assay is a luminescent, add-mix-measure assay optimized for this purpose in 3D models.[22][23]

Step-by-Step Methodology:

  • Equilibration: Follow Step 1 from Protocol 3.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 3D reagent according to the manufacturer's protocol.

  • Assay: Add a volume of reagent equal to the volume of medium in each well.

  • Incubation: Mix gently on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

    • Expertise Note: Incubation time may need optimization depending on the spheroid size and cell type to allow for complete reagent penetration and signal generation.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Express results as fold-change in caspase activity over the vehicle control.

Protocol 5: Immunofluorescence Staining and Confocal Imaging

Immunofluorescence provides invaluable spatial information, allowing visualization of drug effects on protein expression and localization within the 3D architecture.

Materials:

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-phospho-Rb (Ser780))

  • Fluorescently-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Step-by-Step Methodology:

  • Spheroid Collection: Carefully collect spheroids from wells using a wide-bore pipette tip and pool them in a 1.5 mL microcentrifuge tube.

  • Fixation: Gently wash the spheroids with PBS. Pellet them by centrifugation (100 x g, 2 min). Resuspend in 4% PFA and fix for 1 hour at room temperature.[24][25]

    • Causality Note: Fixation cross-links proteins, preserving the spheroid's structure for subsequent staining steps.

  • Washing: Wash 3 times with PBS, pelleting between each wash.

  • Permeabilization: Resuspend in Permeabilization Buffer for 20 minutes at room temperature. This allows antibodies to access intracellular targets.[24]

  • Blocking: Wash with PBS. Resuspend in Blocking Buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Resuspend spheroids in Blocking Buffer containing the primary antibody at its optimal dilution. Incubate overnight at 4°C with gentle rocking.

  • Washing: Wash 3-5 times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Resuspend in Blocking Buffer containing the fluorescently-conjugated secondary antibody. Incubate for 2 hours at room temperature, protected from light.

  • Nuclear Staining: Wash as in Step 7. Add DAPI solution and incubate for 20 minutes.

  • Mounting & Imaging: Wash a final time. Mount spheroids on a glass slide or in an imaging-compatible plate. Image using a confocal microscope to acquire optical z-sections through the spheroid.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Spheroid Size/Shape - Inaccurate initial cell count.- Cell clumping before seeding.- Use of flat-bottom or non-ULA plates.- Ensure a single-cell suspension before seeding.- Use a round-bottom ULA plate.- Perform a low-speed centrifugation after seeding.
Low Signal in Viability/Apoptosis Assay - Incomplete spheroid lysis.- Insufficient incubation with assay reagent.- Spheroids are too large, leading to a necrotic core with low metabolic activity.- Increase shaker time/speed during lysis step.- Optimize reagent incubation time (up to 2 hours).- Use smaller spheroids or seed fewer cells initially.
High Background in Immunofluorescence - Insufficient blocking.- Incomplete washing.- Secondary antibody is non-specific.- Increase blocking time to 2 hours.- Increase the number and duration of wash steps.- Run a secondary-antibody-only control to check for specificity.
Poor Antibody Penetration in Imaging - Spheroid is too large/dense.- Permeabilization time is too short.- Use a stronger permeabilization agent (e.g., Saponin) or increase Triton X-100 incubation time.- Consider using smaller spheroids for imaging-based endpoints.

Conclusion

The transition from 2D to 3D cell culture models represents a significant leap forward in creating more predictive and physiologically relevant in vitro cancer models.[18] The CDK inhibitor this compound, with its well-defined mechanism of action targeting cell cycle progression and transcription, is an excellent candidate for investigation in these advanced systems.[10][14] The protocols detailed in this application note provide a robust framework for generating tumor spheroids, evaluating the potent anti-proliferative and pro-apoptotic effects of this compound, and visualizing its mechanistic impact within a 3D context. By combining these methodologies, researchers can gain deeper insights into drug efficacy that more closely mirror the complex in vivo tumor microenvironment, ultimately accelerating the path of promising therapeutics from the bench to the bedside.

References

  • Joshi, K.S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics. [Link]
  • Chen, P. et al. (2020). CDK inhibitors in cancer therapy, an overview of recent development.
  • Hasan, A., et al. (2023). Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. Mary Ann Liebert, Inc., publishers. [Link]
  • FluoroFinder. 2D vs 3D Cell Cultures. [Link]
  • Rijal, G. & Li, W. (2017). Cell Viability Assays for 3D Cellular Constructs. SpringerLink. [Link]
  • Allevi by 3D Systems. Common Viability Assays for 3D Culture. [Link]
  • ResearchGate. Advantages of 2D versus 3D cell culture systems. [Link]
  • Tibbitt, M.W. & Anseth, K.S. (2009). Hydrogels as Extracellular Matrix Mimics for 3D Cell Culture. Biotechnology and Bioengineering. [Link]
  • Kamarudin, A. A., et al. (2024). Collagen as extracellular matrix (ECM) for three-dimensional (3D) cell culture models: A mini-review. Transactions on Science and Technology. [Link]
  • Biocompare.
  • Creative Bioarray. 3D Spheroid & Organoid Culture. [Link]
  • JoVE. Immunofluorescent Staining of Spheroids: A Technique to Analyze Spheroids for Expression of Intra- and Extracellular Antigen Expression. [Link]
  • Biocompare. Extracellular Matrix: The Secret Sauce of 3D Cell Culture. [Link]
  • Pharma Now. 3D vs 2D Cell Culture: Which Model Suits Your Lab in 2025?. [Link]
  • QIMA Life Sciences. 2D vs. 3D Cell Culture: Is There a Clear Winner?. [Link]
  • Asati, V., et al. (2024). Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside.
  • Roskoski, R. Jr. (2021). Potential of Cyclin-Dependent Kinase Inhibitors as Cancer Therapy.
  • Bach, M. (2021). Overcoming Challenges to Detect Apoptosis in 3D Cell Structures. Promega Connections. [Link]
  • Patsnap. What is the relevance of 3D cell cultures vs 2D cultures?. [Link]
  • Tadesse, S., et al. (2018). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. Journal of Medicinal Chemistry. [Link]
  • Karagiannis, G. D., et al. (2023). Recreating the extracellular matrix: novel 3D cell culture platforms in cancer research. The FEBS Journal. [Link]
  • Mimetas.
  • National Cancer Institute. Definition of CDK inhibitor P276-00. [Link]
  • Rathos, M. J., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer. [Link]
  • Roy, D., et al. (2023).
  • Jones, J. (2023). Spheroids vs. Organoids: Which 3D Cell Culture Model is Best for You?. Bio-Techne. [Link]
  • Rasmussen, M.K., et al. (2019). Immunostaining infiltrating spheroids as preparation for quantitative light-sheet imaging. protocols.io. [Link]
  • Raje, N., et al. (2008). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia. [Link]
  • Advanced BioMatrix. User Protocol: Immunofluorescence Staining. [Link]
  • Adebayo, K. E., et al. (2022).
  • Corning Life Sciences. Cell Culture Protocol: Best Practice in Spheroid and Organoid Cultures. [Link]
  • Ciuperca, R.I., et al. (2022).
  • Kumar, V., et al. (2013). Cyclin-dependent kinase inhibition by flavoalkaloids. Current Pharmaceutical Design. [Link]
  • Rana, S. & Kumar, V. (2013). Cyclin-dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. [Link]
  • Islam, M. T., et al. (2021).
  • Lee, D. W., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines. [Link]
  • ResearchGate. Effect of P276-00 on cell cycle protein levels. [Link]
  • Niles, A.L., et al. (2019). Real-time apoptosis and necrosis detection in 3D spheroid cell models.
  • Visikol. 3D Cell Model Apoptosis Assay Service. [Link]

Sources

In vivo imaging of P 276-00 effects on tumor growth

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Longitudinal In Vivo Imaging of Tumor Response to P 276-00, a Multi-Targeting Cyclin-Dependent Kinase Inhibitor

Abstract

The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, making them prime targets for therapeutic intervention.[1][2] this compound (also known as Riviciclib) is a potent, small-molecule flavone derivative that selectively inhibits multiple CDKs, primarily CDK1, CDK4, and CDK9, thereby disrupting cell cycle progression and transcription, ultimately leading to apoptosis in cancer cells.[3][4][5] This application note provides a comprehensive guide for the non-invasive, longitudinal monitoring of the therapeutic efficacy of this compound in preclinical tumor models using in vivo bioluminescence imaging (BLI). We present detailed, field-tested protocols for establishing luciferase-expressing xenograft models, drug administration, imaging acquisition, and data analysis. The methodologies described herein are designed to provide a robust and reproducible framework for evaluating the pharmacodynamic effects and anti-tumor activity of this compound, facilitating its preclinical development.

Scientific Background & Mechanism of Action

The Role of CDKs in Cancer

Cyclin-dependent kinases are a family of serine/threonine kinases that act as master regulators of the cell cycle.[6][7] Their activity is dependent on binding to regulatory cyclin subunits. The CDK4/Cyclin D complex, in particular, governs the G1-S phase transition. It phosphorylates the retinoblastoma protein (pRb), causing the release of the E2F transcription factor, which in turn activates genes required for DNA synthesis and S-phase entry.[3] In many cancers, this pathway is hyperactivated, leading to uncontrolled cellular proliferation.[8]

This compound: A Multi-Targeting Kinase Inhibitor

This compound is a novel CDK inhibitor with a distinct selectivity profile.[3][9] Unlike highly specific CDK4/6 inhibitors, this compound also potently inhibits CDK1/Cyclin B (essential for the G2/M transition) and CDK9/Cyclin T1 (a key component of the positive transcription elongation factor b, P-TEFb).[4][10][11] Inhibition of CDK9 suppresses the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, which is crucial for the survival of many cancer cells, including multiple myeloma and mantle cell lymphoma.[12][13] This multi-pronged attack on cell cycle progression and transcriptional regulation forms the basis of its potent anti-tumor activity.[3][14]

Parameter Description Reference
Compound Name This compound (Riviciclib)[4][10]
Chemical Class Flavone[3][5]
Primary Targets CDK9/Cyclin T1, CDK4/Cyclin D1, CDK1/Cyclin B[4][10][11]
IC₅₀ Values ~20 nM (CDK9), ~63 nM (CDK4), ~79 nM (CDK1)[4][11]
Mechanism ATP-competitive inhibition[3][11]
Cellular Effects G1 and/or G2 phase cell cycle arrest, induction of apoptosis[3][10]

Table 1: Profile of the CDK Inhibitor this compound.

The primary mechanism involving CDK4 inhibition is visualized below. By inhibiting CDK4, this compound prevents the phosphorylation of pRb, maintaining it in its active, E2F-bound state. This blocks the transcription of S-phase genes and halts cell proliferation at the G1 checkpoint.

P276_Mechanism_of_Action cluster_other_targets Additional this compound Targets Mitogens Growth Factors (Mitogenic Signals) CyclinD_CDK4 Cyclin D / CDK4 Complex Mitogens->CyclinD_CDK4 Upregulates pRb_E2F pRb-E2F Complex (Active Repressor) CyclinD_CDK4->pRb_E2F Phosphorylates pRb_p p-pRb (Inactive) pRb_E2F->pRb_p E2F E2F (Free) pRb_E2F->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Progression G1-S Phase Progression S_Phase->Progression P276 This compound P276->CyclinD_CDK4 Inhibits CDK1 CDK1/Cyclin B (G2/M Arrest) CDK9 CDK9/Cyclin T1 (Transcriptional Inhibition, Mcl-1 Downregulation) P276_2 This compound P276_2->CDK1 P276_2->CDK9

Figure 1: Simplified Signaling Pathway for this compound. This diagram illustrates the primary mechanism of this compound in blocking the G1-S cell cycle transition by inhibiting the CDK4/Cyclin D complex. Additional key targets (CDK1, CDK9) are also noted.

Preclinical In Vivo Imaging Strategy

To accurately assess the anti-tumor efficacy of this compound, a longitudinal study design using a human tumor xenograft model in immunodeficient mice is essential.[15][16] This approach allows for the repeated, non-invasive measurement of tumor burden in the same animal over time, reducing animal usage and improving the statistical power of the study.[17]

Bioluminescence imaging (BLI) is the modality of choice for this application.[18] It relies on tumor cells that have been genetically engineered to stably express a luciferase enzyme. Upon systemic administration of the substrate (e.g., D-luciferin), the enzyme catalyzes a reaction that produces light, which can be detected and quantified by a sensitive CCD camera.[19] The resulting signal intensity, measured as total flux (photons/second), is directly proportional to the number of viable tumor cells.[20]

Experimental_Workflow A 1. Cell Line Engineering (Stable Luciferase Expression) B 2. Cell Culture & Harvest A->B C 3. Subcutaneous Implantation (Immunodeficient Mice) B->C D 4. Tumor Growth Monitoring (Palpable Tumors ~100-150 mm³) C->D E 5. Randomization into Cohorts D->E F1 6a. Treatment Group (this compound Administration) E->F1 F2 6b. Control Group (Vehicle Administration) E->F2 G 7. Longitudinal Bioluminescence Imaging (e.g., Weekly for 21-28 Days) F1->G F2->G H 8. Data Acquisition & Analysis (Tumor Volume & Photon Flux) G->H I 9. Endpoint Analysis (Tumor Excision, Histology, PK/PD) G->I H->G Repeat Imaging Cycle

Figure 2: Overall Experimental Workflow. This flowchart outlines the key steps from cell line preparation to in vivo imaging and endpoint analysis for assessing the efficacy of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of Luciferase-Expressing Cancer Cells
  • Rationale: Stable expression of a luciferase reporter gene is critical for reliable and reproducible BLI signal. Lentiviral transduction is a highly efficient method for achieving stable integration into the host cell genome.

  • Cell Line Selection: Choose a human cancer cell line known to be sensitive to CDK inhibitors, such as H-460 (non-small cell lung cancer) or MCF-7 (breast cancer).[3] Culture cells in the recommended medium and conditions.

  • Transduction: Transduce cells with a lentiviral vector carrying a firefly luciferase (luc2) gene under a constitutive promoter (e.g., CMV or EF1α).

  • Selection: Two days post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Validation: Expand the resistant cell population and validate luciferase activity via an in vitro assay. Create a serial dilution of cells and confirm a linear relationship between cell number and bioluminescence signal.

Protocol 2: Establishment of Subcutaneous Xenograft Model
  • Rationale: Subcutaneous models are technically straightforward, and tumor growth can be easily monitored by both caliper measurements and BLI.[21] The use of immunodeficient mice (e.g., NOD-SCID or Athymic Nude) is mandatory to prevent rejection of the human tumor cells.[15][16]

  • Animal Model: Use 6-8 week old female immunodeficient mice. Allow animals to acclimatize for at least one week before the procedure.

  • Cell Preparation: Harvest luciferase-expressing cells during their logarithmic growth phase. Wash cells twice with sterile, serum-free medium or PBS. Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 10 x 10⁶ cells per 100 µL. Keep cells on ice.

  • Implantation: Anesthetize the mouse. Shave the right dorsal flank and sterilize the area with an alcohol wipe. Using a 27-gauge needle, inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously.

  • Monitoring: Monitor the animals daily for health and welfare. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.

Protocol 3: this compound Formulation and Dosing
  • Rationale: Proper formulation and administration are key to achieving effective drug exposure in vivo. Dosing regimens should be based on prior preclinical studies demonstrating efficacy and tolerability.[4][10][11]

  • Reconstitution: Prepare this compound (hydrochloride or free base) in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Dose Calculation: Preclinical studies have shown efficacy at doses ranging from 35-50 mg/kg, administered daily via i.p. injection.[4][10] Calculate the required volume for each animal based on its most recent body weight.

  • Study Groups: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Cohort Treatment Dose Route Schedule
1 Vehicle ControlN/Ai.p.Daily, 5 days/week
2 This compound50 mg/kgi.p.Daily, 5 days/week

Table 2: Example In Vivo Study Design.

Protocol 4: In Vivo Bioluminescence Imaging (BLI)
  • Rationale: BLI provides a quantitative measure of viable tumor burden. A consistent imaging protocol is crucial for generating comparable longitudinal data.[18][22]

  • Baseline Imaging: Perform imaging on Day 0, immediately before the first dose, to establish a baseline signal for each tumor.

  • Substrate Preparation: Prepare a stock solution of D-luciferin potassium salt in sterile PBS at 15 mg/mL. Filter-sterilize and protect from light.

  • Administration: Administer D-luciferin via i.p. injection at a dose of 150 mg/kg.

  • Image Acquisition: Wait for 10-15 minutes for the substrate to biodistribute. Anesthetize the mice using isoflurane and place them in the imaging chamber of an IVIS® Spectrum or similar system.

  • Imaging Parameters: Acquire images using an open filter ("Luminescence") with an exposure time between 1 second and 1 minute, adjusting to avoid saturation. Use a medium binning setting.

  • Longitudinal Imaging: Repeat the imaging procedure at regular intervals (e.g., once or twice weekly) throughout the study.

Data Acquisition and Analysis

  • Rationale: Quantitative analysis of both BLI signal and physical tumor volume provides a comprehensive picture of the drug's effect.[23] While volume measures overall size, BLI specifically reflects the viable cell mass, which can decrease due to drug-induced apoptosis or necrosis even if the physical size has not yet changed.[20]

  • Image Quantification: Use the accompanying analysis software (e.g., Living Image®) to draw a region of interest (ROI) around the tumor area on each image.

  • Data Extraction: Quantify the light emission from each ROI as Total Flux (photons/second).

  • Data Presentation: Plot the mean tumor volume and mean total flux for each group over time. Normalize the BLI signal for each animal to its own Day 0 baseline value to account for initial variations.

Day Group Mean Tumor Volume (mm³) ± SEM Mean Total Flux (photons/sec) ± SEM
0 Vehicle125.4 ± 10.21.8 x 10⁸ ± 0.3 x 10⁸
This compound128.1 ± 11.51.9 x 10⁸ ± 0.4 x 10⁸
7 Vehicle350.7 ± 25.65.2 x 10⁸ ± 0.8 x 10⁸
This compound210.3 ± 18.92.5 x 10⁸ ± 0.5 x 10⁸
14 Vehicle890.2 ± 60.11.5 x 10⁹ ± 0.2 x 10⁹
This compound255.8 ± 22.41.1 x 10⁸ ± 0.3 x 10⁸
21 Vehicle1540.6 ± 112.82.9 x 10⁹ ± 0.4 x 10⁹
This compound280.5 ± 35.10.9 x 10⁸ ± 0.2 x 10⁸

Table 3: Example Quantitative Data Summary. This table presents hypothetical data demonstrating the effective inhibition of both tumor growth and bioluminescence signal in the this compound treated group compared to the vehicle control.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with multiple comparisons) to determine the significance of the differences between the treatment and control groups over time.[24]

Troubleshooting & Expert Insights

  • Issue: High variability in BLI signal within a group.

    • Cause & Solution: This can result from inconsistent timing between luciferin injection and imaging, or inaccurate i.p. injections. Ensure a precise timer is used for all animals and that personnel are properly trained in injection techniques.

  • Issue: Decreasing BLI signal but stable or increasing tumor volume.

    • Cause & Solution: This is an expected and insightful result. It often indicates that the treatment is causing significant cell death and necrosis within the tumor core, which is not yet reflected by a change in physical size.[20] This highlights the advantage of BLI over caliper-only measurements.

  • Issue: No tumor take or slow growth.

    • Cause & Solution: This may be due to low cell viability, insufficient cell number, or the specific cell line's growth characteristics. Always use cells in the log-growth phase and consider co-injecting with Matrigel to support initial establishment.[21]

References

  • Joshi, K.S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-25. [Link]
  • Malumbres, M. (2011). Animal Models for Studying the In Vivo Functions of Cell Cycle CDKs. Methods in Molecular Biology, 761, 413-29. [Link]
  • Li, Z., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development.
  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]
  • Morton, C.L., & Houghton, P.J. (2007). Establishment of human tumor xenografts in immunodeficient mice.
  • Peyressatre, M., et al. (2015). CDK inhibitors in cancer therapy: a patent review (2009 – 2014).
  • Houghton, P.J., et al. (2007). Establishment of human tumor xenografts in immunodeficient mice. Protocol Exchange. [Link]
  • VanArsdale, T., et al. (2021). The evolution of cyclin dependent kinase inhibitors in the treatment of cancer. Expert Review of Anticancer Therapy, 21(10), 1105-1124. [Link]
  • National Cancer Institute. (n.d.). NCI Drug Dictionary: CDK inhibitor P276-00.
  • ResearchGate. (n.d.). Effect of P276-00 on cell cycle protein levels.
  • Shirsath, N.P., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11, 77. [Link]
  • Fassl, A., et al. (2022). Cyclin-Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Cancers, 14(18), 4389. [Link]
  • Raje, N., et al. (2009). Preclinical activity of P276-00, a novel small-molecule cyclin-dependent kinase inhibitor in the therapy of multiple myeloma. Leukemia, 23(5), 961-70. [Link]
  • An, Z., et al. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Current Protocols in Pharmacology, Chapter 14, Unit 14.15. [Link]
  • Lapenna, S., & Giordano, A. (2009). CDK inhibitors: from the bench to clinical trials. Current Drug Targets, 10(12), 1166-71. [Link]
  • Kumar, D., et al. (2012). Cyclin-Dependent Kinase Inhibition by Flavoalkaloids. Current Pharmaceutical Design, 18(20), 2864-2875. [Link]
  • Bishayee, A., et al. (2022). The Pharmacological Implications of Flavopiridol: An Updated Overview. International Journal of Molecular Sciences, 23(19), 11886. [Link]
  • Rathos, M.J., et al. (2010). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Molecular Cancer Therapeutics, 9(9), 2735-44. [Link]
  • Stout, D., & David, J. (2018). Optical Bioluminescence Protocol for Imaging Mice. Methods in Molecular Biology, 1790, 29-40. [Link]
  • Grellet, A., et al. (2013). In vivo mathematical modeling of tumor growth from imaging data: soon to come in the future?. Diagnostic and Interventional Imaging, 94(6), 615-27. [Link]
  • Richmond, T.D., et al. (2009). Abstract #2343: Establishing primary human tumor xenografts for use in oncology drug discovery. Cancer Research, 69(8_Supplement), 2343. [Link]
  • ResearchGate. (n.d.). Use of CDK Inhibitors in Animal Models of Disease.
  • Shirsath, N.P., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11, 77. [Link]
  • Jenkins, D.E., et al. (2018). Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice. PLoS One, 13(12), e0207903. [Link]
  • JoVE. (2022). Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts. YouTube. [Link]
  • ClinicalTrials.gov. (2012). Open Label Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms.
  • Patsnap Synapse. (2025). Riviciclib.
  • Malumbres, M. (2011). Animal Models for Studying the In Vivo Functions of Cell Cycle CDKs.
  • Zulkifli, M.H.B., et al. (2024). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances, 4(1), ltae010. [Link]
  • American Association for Cancer Research. (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types.
  • Grasso, C.S., et al. (2015). In vivo xenograft models and bioluminescence analysis. Bio-protocol, 5(20), e1627. [Link]
  • Bio-protocol. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. Bio-protocol. [Link]
  • Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging.
  • Hoffman, R. (2015). Statistical analysis of in vivo tumor growth experiments. Semantic Scholar. [Link]
  • University of Arizona. (n.d.). Image Analysis.
  • ResearchGate. (n.d.). Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast.
  • Champions Oncology. (n.d.). Preclinical In Vivo Imaging.
  • JoVE. (2009). In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum. Journal of Visualized Experiments. [Link]

Sources

Application Notes & Protocols: A Guide to Measuring the Effect of P 276-00 on Cyclin D1 Expression

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to accurately measure the effects of P 276-00 (Riviciclib) on cyclin D1 expression. This compound is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity in various cancer models.[1][2] A key aspect of its mechanism involves the modulation of critical cell cycle regulators, including cyclin D1.[3][4] These application notes detail the scientific rationale and step-by-step protocols for determining the cytotoxic profile of this compound, and subsequently quantifying its impact on both cyclin D1 protein and CCND1 mRNA levels. The protocols are designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor and trustworthiness.

Introduction: The Scientific Rationale

1.1 this compound: A Multi-CDK Inhibitor

This compound, also known as Riviciclib, is a flavone derivative identified as a potent inhibitor of multiple cyclin-dependent kinases.[5] Its primary targets include CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1, with IC50 values in the nanomolar range (63 nM, 79 nM, and 20 nM, respectively).[4][6] By inhibiting these key regulators, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[5][7]

1.2 The Central Role of Cyclin D1 in Cell Cycle Progression

Cyclin D1 is a critical regulatory protein that governs the transition from the G1 phase to the S phase of the cell cycle. It forms a complex with CDK4 and CDK6, which then phosphorylates the Retinoblastoma protein (Rb).[2][8] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication.[2] Overexpression of cyclin D1 is a hallmark of several cancers, including mantle cell lymphoma and breast cancer, making the CDK4/cyclin D1 axis an attractive therapeutic target.[9][10]

1.3 The Hypothesis: this compound Downregulates Cyclin D1

The primary mechanism of this compound involves the direct, ATP-competitive inhibition of CDK4 activity.[1][3] However, studies have also demonstrated that treatment with this compound leads to a significant downregulation of cyclin D1 and CDK4 protein levels.[1][3][4] This suggests a multi-faceted mechanism of action. The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), may also contribute to the downregulation of short-lived and highly regulated transcripts like CCND1. This guide provides the experimental framework to dissect these effects.

G cluster_0 G1 Phase Regulation Mitogens Mitogenic Signals (Growth Factors) CDK4_D1 CDK4 / Cyclin D1 Complex Mitogens->CDK4_D1 Upregulates Cyclin D1 Rb Retinoblastoma (Rb) Protein CDK4_D1->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activates Transcription P276 This compound P276->CDK4_D1 Inhibits Kinase Activity & Downregulates Expression workflow start Start: Select Cancer Cell Line step1 Stage 1: Determine IC50 (Cell Viability Assay) start->step1 step2 Stage 2: Treat Cells (Time-Course & Dose-Response) step1->step2 Use IC50 value to inform treatment dose step3a Stage 3a: Analyze Protein (Western Blot for Cyclin D1) step2->step3a step3b Stage 3b: Analyze mRNA (RT-qPCR for CCND1) step2->step3b end Synthesize Data & Draw Conclusions step3a->end step3b->end

Figure 2. Overall experimental workflow for measuring this compound's effect on Cyclin D1.

Stage 1: Determination of this compound Bioactivity (Cell Viability Assay)

3.1 Rationale

Before assessing the effect of this compound on specific molecular targets, it is crucial to determine its cytotoxic and anti-proliferative concentration range in the chosen cell line. [11][12]This is typically achieved by calculating the half-maximal inhibitory concentration (IC50). This value guides the selection of appropriate concentrations for subsequent mechanistic studies, ensuring that observed changes in cyclin D1 are not merely a secondary effect of widespread, non-specific cell death. This compound has demonstrated IC50 values ranging from 300 to 800 nmol/L across various cancer cell lines. [1][4] 3.2 Protocol: Resazurin (AlamarBlue)-Based Viability Assay

This protocol uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent resorufin. [12]This provides a quantitative measure of viable cells. [13][14] Materials:

  • Selected cancer cell line (e.g., MCF-7, H-460) [1][3]* Complete growth medium

  • This compound (Riviciclib)

  • DMSO (vehicle control)

  • 96-well clear-bottom black plates

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in complete medium by serial dilution. A typical range would be from 10 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared 2X this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add 10 µL of the resazurin reagent to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the fluorescence of a "no-cell" blank control from all readings.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

3.3 Data Presentation Example

This compound Conc. (nM)Average Fluorescence% Viability (Normalized)
0 (Vehicle)85432100.0%
108499099.5%
508123495.1%
1007543288.3%
2505987670.1%
5004312350.5%
10002198725.7%
500084569.9%

Stage 2: Measuring Cyclin D1 Protein Expression

4.1 Rationale

Western blotting is a semi-quantitative technique used to detect and measure the abundance of a specific protein in a complex mixture. [15][16]By treating cells with this compound at a concentration around the calculated IC50 over a time course, we can directly visualize and quantify the resulting changes in cyclin D1 protein levels. [17] 4.2 Protocol: Western Blotting for Cyclin D1

Materials:

  • 6-well plates

  • This compound at a working concentration (e.g., 1X or 2X the IC50 value)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibody: Anti-Cyclin D1 (rabbit or mouse monoclonal) [8][18]* Primary Antibody: Anti-β-actin or Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with the selected concentration of this compound for various time points (e.g., 0, 6, 12, 24 hours). Include a vehicle-only control for the longest time point.

  • Protein Extraction: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane. [15]6. Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-Cyclin D1 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times for 5 minutes each with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the Cyclin D1 band intensity to the corresponding loading control band intensity.

4.3 Data Presentation Example

Treatment Time (hours)Normalized Cyclin D1 Intensity (Arbitrary Units)Fold Change vs. 0h
01.001.00
60.780.78
120.450.45
240.210.21

Stage 3: Measuring CCND1 mRNA Expression

5.1 Rationale

To determine if the observed decrease in cyclin D1 protein is a result of reduced gene transcription, we will use Reverse Transcription Quantitative PCR (RT-qPCR). [19]This highly sensitive technique measures the amount of specific mRNA transcripts. A decrease in CCND1 mRNA following this compound treatment would suggest that the drug acts, at least in part, by inhibiting the transcriptional machinery responsible for CCND1 expression, a plausible effect given its inhibition of CDK9. [2][3] 5.2 Protocol: RT-qPCR for CCND1

Materials:

  • Cell samples from the same time-course experiment as the Western Blot

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • High-Capacity cDNA Reverse Transcription Kit

  • qPCR Master Mix (e.g., SYBR Green-based)

  • Validated qPCR primers for human CCND1 and a stable housekeeping gene (e.g., GAPDH or ACTB) [20][21]* qPCR instrument (e.g., LightCycler, ABI 7700) [20][22] Procedure:

  • RNA Extraction: Lyse cells from the time-course experiment and extract total RNA according to the manufacturer's protocol. Elute in nuclease-free water.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis): Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. [20]4. qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, set up reactions in triplicate for the target gene (CCND1) and the housekeeping gene. A typical 20 µL reaction includes:

    • 10 µL 2X SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template

    • 6 µL Nuclease-free water

  • qPCR Run: Perform the qPCR on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min). [20][23]Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis (ΔΔCt Method):

    • Calculate the average quantification cycle (Ct) value for each triplicate.

    • Normalize the Ct value of the target gene to the housekeeping gene for each sample: ΔCt = Ct(CCND1) - Ct(GAPDH) .

    • Calculate the difference between the treated sample ΔCt and the control (0h) sample ΔCt: ΔΔCt = ΔCt(Treated) - ΔCt(Control) .

    • Determine the fold change in expression: Fold Change = 2^(-ΔΔCt) .

5.3 Data Presentation Example

Treatment Time (hours)Average ΔCtΔΔCt (vs. 0h)Fold Change in CCND1 mRNA
04.520.001.00
65.010.490.71
125.891.370.39
246.982.460.18

Interpretation and Conclusion

By integrating the results from these three stages, a clear picture of this compound's effect on cyclin D1 emerges.

  • Correlated Decrease: If both cyclin D1 protein (Western Blot) and CCND1 mRNA (RT-qPCR) levels decrease over time, it provides strong evidence that this compound inhibits CCND1 gene transcription, leading to reduced protein synthesis. This aligns with its known activity as a CDK9 inhibitor.

  • Protein Decrease Only: If cyclin D1 protein levels decrease without a corresponding drop in mRNA levels, it might suggest that this compound promotes post-translational degradation of the cyclin D1 protein, though this is less consistent with its primary mechanism.

  • Contextualizing Viability: The cell viability data (IC50) confirms that these molecular changes are occurring at concentrations that are therapeutically relevant and not simply the result of acute, non-specific toxicity.

These protocols provide a robust framework for characterizing the mechanism of action of this compound and other CDK inhibitors. The findings from such studies are critical for preclinical validation and advancing our understanding of targeted cancer therapies.

References

  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., Lal, B., & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918–925. [Link]
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. PubMed. [Link]
  • National Cancer Institute. (n.d.). Definition of CDK inhibitor P276-00. NCI Drug Dictionary.
  • MDPI. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. MDPI. [Link]
  • Creative Bioarray. (n.d.). Cell Viability Assays. Creative Bioarray.
  • Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Sygnature Discovery.
  • ClinicalTrials.gov. (2009). Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms. ClinicalTrials.gov. [Link]
  • ResearchGate. (n.d.). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. ResearchGate.
  • ResearchGate. (n.d.). Effect of P276-00 on cell cycle protein levels. ResearchGate.
  • ClinicalTrials.gov. (n.d.). A Phase II Study to Evaluate Efficacy and Safety of P276-00 in Relapsed and/or Refractory Mantle Cell Lymphoma. ClinicalTrials.gov.
  • Canavese, M., Santo, L., & Raje, N. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. Cancer Biology & Therapy, 13(6), 451-457. [Link]
  • MBL International. (n.d.). Anti-Cyclin D1. MBL International.
  • IntechOpen. (2022). Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast Cancer. IntechOpen. [Link]
  • Bio Optica. (n.d.). Cyclin D1. Bio Optica.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad.
  • Haematologica. (n.d.). SUPPLEMENTARY APPENDIX. Haematologica.
  • National Institutes of Health (NIH). (n.d.). CyclinD1/CyclinD3 Ratio by Real-Time PCR Improves Specificity for the Diagnosis of Mantle Cell Lymphoma. NIH.
  • OriGene Technologies. (n.d.). Cyclin D1 (CCND1) Human qPCR Primer Pair. OriGene Technologies.
  • Bio-Rad. (n.d.). Protocol for Single Cell Gene Expression Profiling by Multiplex RT-qPCR. Bio-Rad.
  • ResearchGate. (n.d.). RT-qPCR analysis of CCND1 mRNA levels. ResearchGate.

Sources

Protocol for assessing P 276-00's impact on RNA polymerase II

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Multi-Tiered Protocol for Assessing the Impact of P 276-00 on RNA Polymerase II Activity and Transcriptional Elongation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The regulation of transcription is a cornerstone of cellular function, and its dysregulation is a hallmark of cancer. RNA Polymerase II (Pol II), the enzyme responsible for transcribing all protein-coding genes, is a critical node of this regulation. Its processivity is tightly controlled by a series of post-translational modifications, particularly the phosphorylation of its C-terminal domain (CTD). This compound (Riviciclib) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK9[1][2][3]. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays an essential role in phosphorylating Serine 2 (Ser2) of the Pol II CTD heptad repeat (YSPTSPS)[4][5]. This Ser2 phosphorylation is a key signal for releasing Pol II from promoter-proximal pausing, a major rate-limiting step in transcription, allowing it to transition into a productive elongation phase[6][7][8]. This document provides a comprehensive, multi-tiered experimental strategy to rigorously assess and validate the hypothesis that this compound inhibits transcriptional elongation by suppressing CDK9-mediated Pol II phosphorylation.

Hypothesized Mechanism of Action

This compound is hypothesized to function by directly inhibiting the kinase activity of CDK9. This prevents the phosphorylation of the Pol II CTD at Ser2 residues. The absence of this critical phosphorylation mark traps Pol II in a paused state near the transcription start site (TSS), thereby inhibiting productive gene transcription, particularly for genes with short-lived transcripts such as oncogenes and anti-apoptotic factors like Mcl-1[9].

MOA P276 This compound CDK9 CDK9/Cyclin T1 (P-TEFb) P276->CDK9 Inhibition PolII_Paused Paused RNA Pol II (Ser5-P) CDK9->PolII_Paused Phosphorylates Ser2 PolII_Elongating Elongating RNA Pol II (Ser2-P / Ser5-P) PolII_Paused->PolII_Elongating Pause Release Transcription Productive Transcription Elongation PolII_Elongating->Transcription Workflow cluster_0 Tier 1: Biochemical & Cellular Target Validation cluster_1 Tier 2: Cellular Mechanism Confirmation cluster_2 Tier 3: Functional Genomic Consequence KinaseAssay Protocol 3.1 In Vitro CDK9 Kinase Assay CETSA Protocol 3.2 Cellular Thermal Shift Assay (CETSA) KinaseAssay->CETSA Confirms Direct Inhibition WB Protocol 3.3 Western Blot for Pol II Phosphorylation CETSA->WB Validates Cellular Target Engagement GROseq Protocol 3.4 Global Run-On Sequencing (GRO-seq) WB->GROseq Links Target Inhibition to Functional Readout

Sources

Troubleshooting & Optimization

P 276-00 (Riviciclib) Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for P 276-00 (Riviciclib), a novel flavone-derived, small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] this compound is a potent inhibitor of CDK1, CDK4, and CDK9, and has demonstrated significant anti-proliferative and apoptotic activity in a range of cancer models, leading to its evaluation in clinical trials.[1][3][4][5][6]

A common hurdle encountered by researchers during preclinical development is the compound's limited solubility in aqueous media. This is a frequent characteristic of potent, complex heterocyclic molecules developed for oncology.[7][8] This guide provides an in-depth, experience-driven framework for understanding and systematically overcoming the solubility challenges associated with this compound, ensuring reliable and reproducible experimental outcomes.

Section 1: Understanding the Molecule - The Root of the Solubility Challenge

A fundamental understanding of the physicochemical properties of this compound is the first step in designing an effective solubilization strategy.

FAQ 1.1: What are the key chemical properties of this compound that affect its solubility?

This compound's solubility is dictated by a balance between its large, hydrophobic core and a single ionizable functional group.

  • Hydrophobic Scaffold : The core structure is a flavone, a large, rigid, and predominantly non-polar ring system. This hydrophobic character is the primary reason for its low intrinsic water solubility.[9][10]

  • Basic Ionizable Center : The molecule contains a substituted pyrrolidine ring, which includes a tertiary amine.[2][11] Amines are basic and can be protonated to form a positively charged ammonium salt.[12][13] This charged species is significantly more water-soluble than the neutral form.[14][15]

The interplay between these two features is critical. In neutral aqueous solutions (pH ~7), the amine is largely in its uncharged, less soluble form, leading to poor solubility.

Table 1: Physicochemical Properties of this compound (Riviciclib)

Property Value Implication for Solubility Source
Molecular Formula C₂₁H₂₀ClNO₅ - [16]
Molecular Weight 401.8 g/mol Larger molecules often have lower solubility. [16]
XLogP3-AA 3.3 A positive value indicates a preference for a lipidic (non-polar) environment over an aqueous one. [16]
Hydrogen Bond Donors 3 Can participate in some hydrogen bonding with water. [16]
Hydrogen Bond Acceptors 6 Can participate in some hydrogen bonding with water. [16]

| Topological Polar Surface Area | 90.2 Ų | A moderate value; higher values generally correlate with better solubility. |[16] |

cluster_P276 This compound (Riviciclib) Structure cluster_Factors Key Physicochemical Drivers of Solubility P276_Structure General Structure: 2-(2-chlorophenyl)-5,7-dihydroxy-8-[...]-chromen-4-one Hydrophobic Large, Rigid Flavone Core (Hydrophobic) P276_Structure->Hydrophobic Basic_Center Basic Tertiary Amine (Ionizable Center) P276_Structure->Basic_Center Low_Solubility Low Intrinsic Aqueous Solubility Hydrophobic->Low_Solubility pH_Dependent_Solubility pH-Dependent Solubility (Soluble at Low pH) Basic_Center->pH_Dependent_Solubility cluster_strategies Solubility Enhancement Start Start: Precipitation Observed in Aqueous Medium Check_DMSO Is final DMSO concentration <= 0.5%? Start->Check_DMSO Reduce_Conc Reduce final this compound concentration Start->Reduce_Conc If possible pH_Strategy Strategy 1: pH Optimization (Lower pH) Check_DMSO->pH_Strategy Yes CoSolvent_Strategy Strategy 2: Co-solvents & Excipients Check_DMSO->CoSolvent_Strategy Yes Assess_Compatibility Is low pH or excipient compatible with my assay? pH_Strategy->Assess_Compatibility CoSolvent_Strategy->Assess_Compatibility Success Proceed with Experiment Reduce_Conc->Success Assess_Compatibility->Reduce_Conc No Assess_Compatibility->Success Yes

Caption: A logical workflow for troubleshooting this compound solubility issues.

Strategy 1: pH Optimization

Leveraging the basic amine in this compound's structure is the most direct way to enhance its aqueous solubility.

The solubility of basic compounds like this compound is highly pH-dependent. [17]As the pH of the aqueous solution decreases, the concentration of protons (H⁺) increases. These protons are available to protonate the nitrogen atom on the pyrrolidine ring, converting the molecule into its cationic (charged) form. This charged form is significantly more soluble in polar solvents like water. Therefore, the solubility of this compound will dramatically increase in acidic conditions (pH < 6) compared to neutral or basic conditions. [12][18]

This protocol is suitable for cell-free assays (e.g., kinase assays) where the buffer composition can be controlled.

  • Select a Buffer: Choose a buffer system appropriate for your desired pH range (e.g., Sodium Acetate for pH 4-5.5, MES for pH 5.5-6.5).

  • Prepare Buffer: Prepare a 50-100 mM stock of the chosen buffer.

  • Adjust pH: Carefully adjust the pH to the desired value (e.g., pH 5.0) using HCl or NaOH.

  • Test Solubility: Perform a trial dilution of your this compound DMSO stock into the acidic buffer. Visually inspect for clarity.

  • Assay Compatibility Warning: Crucially , you must validate that this acidic pH does not interfere with your experimental endpoint. Enzyme activity, protein stability, and other biological processes are often highly sensitive to pH. Always run a vehicle control with the acidic buffer alone.

Strategy 2: Co-solvents & Excipients

For more complex systems like cell culture or in vivo studies, where altering pH is not feasible, formulation vehicles containing co-solvents and other excipients are required. [8][19]

Yes. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle, making it more hospitable to hydrophobic molecules. For in vivo studies, biocompatible co-solvents and surfactants are essential.

Table 2: Common Excipients for Preclinical Formulations of Poorly Soluble Compounds

Excipient Class Examples Mechanism of Action Common Use
Co-solvents PEG 300/400, Propylene Glycol (PG), Ethanol Reduces solvent polarity. Parenteral, Oral [5]
Surfactants Tween® 80, Solutol® HS-15, Cremophor® EL Form micelles that encapsulate the drug. [20] Parenteral, Oral [21]

| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes, shielding the hydrophobic drug from water. [22][23]| Parenteral |

This protocol describes a common starting point for developing a parenteral formulation.

  • Prepare Components:

    • This compound (solid)

    • Solubilizer: Propylene glycol or a 50:50 mix of PEG 400 and water.

    • Surfactant: Tween 80

    • Final Diluent: Saline or 5% Dextrose in Water (D5W)

  • Initial Solubilization: Dissolve the required amount of this compound in a small volume of the solubilizer (e.g., 30% of the final volume). Gentle heating or sonication may be required.

  • Add Surfactant: Add the surfactant (e.g., 5-10% of the final volume) and mix until a clear solution is formed.

  • Final Dilution: Slowly add the final diluent (e.g., 60-65% of the final volume) to the mixture while vortexing continuously.

  • Observe: The final formulation should be a clear, particle-free solution. A validated formulation for Riviciclib hydrochloride injection involves 30% propylene glycol, 5% Tween 80, and 65% D5W. [5]

Section 4: Quantitative Solubility Assessment

Visual inspection is useful but subjective. For rigorous drug development, quantitative measurement of solubility in your final experimental medium is recommended.

FAQ 4.1: How can I accurately measure the solubility of this compound in my specific buffer?

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method . [24]This method measures the saturation concentration of a drug in a solution that is in equilibrium with its solid phase.

  • Add Excess Compound: Add an excess amount of solid this compound powder to a vial containing your specific aqueous medium (e.g., PBS pH 7.4, cell culture media). The amount should be enough that undissolved solid remains visible.

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is to ensure equilibrium is reached. [25]3. Separate Phases: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This is typically done by centrifugation at high speed (e.g., 14,000 rpm for 15 min) or by filtration through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

  • Quantify: Accurately dilute a sample of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires a standard curve of known this compound concentrations.

    • UV-Vis Spectroscopy: A simpler method, but less specific. Requires a standard curve and is only suitable if no other components in the medium absorb at the same wavelength. [17]5. Result: The measured concentration is the thermodynamic equilibrium solubility of this compound in that specific medium and at that temperature.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics. [Link]
  • Pharma's Almanac. (n.d.). Solving parenteral solubility challenges in the development of oncology therapeutics. Pharma's Almanac. [Link]
  • Rathos, M. J., Joshi, K. S., Khan, T., et al. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research. [Link]
  • Chemguide. (n.d.). Solubility and pH of amines. Chemguide. [Link]
  • Subramaniam, D., Periyasamy, G., Ponnurangam, S., et al. (2012). CDK-4 Inhibitor P276 Sensitizes Pancreatic Cancer Cells to Gemcitabine-Induced Apoptosis. Molecular Cancer Therapeutics. [Link]
  • Manufacturing Chemist. (2022). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]
  • Dr.Oracle. (2024).
  • Iliescu, R. I., Zgârian, R. G., & Gafițanu, C. A. (2021).
  • Subramaniam, D., Periyasamy, G., Ponnurangam, S., et al. (2012). CDK-4 inhibitor P276 sensitizes pancreatic cancer cells to gemcitabine-induced apoptosis. Molecular Cancer Therapeutics. [Link]
  • Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility?.
  • A.T., S., & Amin, K. (2023). Physiochemical assessment of pharmaceutical salt forms. Modern Chemistry. [Link]
  • Raje, N., Hideshima, T., Mukherjee, S., et al. (2009). Preclinical activity of P276-00, a novel small-molecule cyclin-dependent kinase inhibitor in the therapy of multiple myeloma. Leukemia. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Langer, A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).
  • Mandhair, H., Janku, F., Hess, K., et al. (2014). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines.
  • Viljoen, J. C., D'yakonova, M., & Dillen, L. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]
  • Lee, Y. C., Kim, S. J., & Kim, H. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]
  • Janković, B., & Ibrić, S. (2019). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics. [Link]
  • ResearchGate. (n.d.). General structure of P276-00 series of flavones.
  • Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare. [Link]
  • National Center for Biotechnology Information. (n.d.). Riviciclib (P276-00).
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • ResearchGate. (n.d.). Discovery and Preclinical Development of IIIM-290, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor.
  • BMG LABTECH. (2023).
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Janku, F., Kiselev, P., & Marszalek, A. (2014). A Phase II, Single-Arm, Open-Label, Multicenter Study to Evaluate the Efficacy and Safety of P276-00, a Cyclin Dependent Kinase Inhibitor, in Patients with Relapsed or Refractory Mantle Cell Lymphoma. PLoS ONE. [Link]
  • Sharma, G., & Kumar, A. (2023).
  • Murtagh, J. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
  • Janku, F., Kiselev, P., Marszalek, A., et al. (2014). A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. PLoS ONE. [Link]
  • Michael, I. (2024). Formulation strategies for poorly soluble drugs.
  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. LibreTexts Chemistry. [Link]
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Study.com. (n.d.). When added to water, soluble amines will:. Study.com. [Link]

Sources

How to prevent P 276-00 precipitation in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Precipitation in Cell Culture

Welcome to the technical support center for P-276-00. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge encountered during in vitro experiments: the precipitation of P-276-00 in cell culture media. As a Senior Application Scientist, my goal is to provide you with the mechanistic understanding and practical solutions to ensure the success and reproducibility of your experiments.

Understanding P-276-00

P-276-00, also known as Riviciclib, is a potent flavone-derived inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1, CDK4, and CDK9.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, which leads to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in cancer cells.[1][2][4] This makes P-276-00 a valuable tool in cancer research. However, its hydrophobic nature can present solubility challenges in aqueous cell culture environments.

Frequently Asked Questions (FAQs)

Q1: What is P-276-00 and what is its primary mechanism of action?

A1: P-276-00 is a small molecule inhibitor of cyclin-dependent kinases (CDKs), with high potency against CDK1, CDK4, and CDK9.[2][3][5] By inhibiting these key regulators of the cell cycle, P-276-00 disrupts the proliferation of cancer cells, leading to cell cycle arrest and apoptosis.[4][6]

Q2: I've observed a precipitate in my cell culture media after adding P-276-00. What is the likely cause?

A2: Precipitation of P-276-00 upon dilution of a DMSO stock solution into aqueous culture media is a common issue. This "crashing out" is primarily due to the compound's low solubility in aqueous solutions. Several factors can contribute to this, including the final concentration of P-276-00 exceeding its solubility limit, a rapid change in solvent polarity upon dilution, and interactions with components in the culture media.[7][8]

Q3: Is the hydrochloride salt form of P-276-00 more soluble?

A3: Yes, the salt form of a compound, such as Riviciclib hydrochloride, generally has improved water solubility and stability compared to the free base form.[5] While both forms exhibit comparable biological activity at equivalent molar concentrations, using the hydrochloride salt may help mitigate precipitation issues.[5]

Troubleshooting Guide: P-276-00 Precipitation

This guide provides a structured approach to diagnosing and resolving P-276-00 precipitation in your cell culture experiments.

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I prepared a stock solution of P-276-00 in DMSO. When I add it to my cell culture medium, a precipitate forms instantly. What's happening and how can I prevent it?

Answer: This is a classic case of a hydrophobic compound "crashing out" of solution. The rapid shift from a favorable organic solvent (DMSO) to an unfavorable aqueous environment (cell culture media) causes the compound to aggregate and precipitate.

Causality and Solutions:

Potential CauseScientific ExplanationRecommended Solution
High Final Concentration The final working concentration of P-276-00 in the media surpasses its aqueous solubility limit.Decrease the final concentration of P-276-00. It's crucial to determine the maximum soluble concentration through a solubility test.
Rapid Dilution Direct addition of a concentrated stock into a large volume of media causes a sudden and dramatic change in solvent polarity, leading to precipitation.[7]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[7] Add the compound dropwise while gently swirling the media to ensure gradual mixing.[9]
Low Media Temperature The solubility of many compounds, including P-276-00, is temperature-dependent and often decreases at lower temperatures.[9]Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[7][9]
High Final DMSO Concentration While DMSO is an excellent solvent for the stock solution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[10]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cellular toxicity and its impact on compound solubility.[10]
Issue 2: Delayed Precipitation in the Incubator

Question: The media with P-276-00 appeared clear initially, but after a few hours or days at 37°C, I see a cloudy or crystalline precipitate. What could be the cause?

Answer: Delayed precipitation suggests that while the compound was initially soluble, changes in the media conditions over time within the incubator have reduced its solubility.

Causality and Solutions:

Potential CauseScientific ExplanationRecommended Solution
Media pH Shift Cellular metabolism can alter the pH of the culture medium over time. The solubility of ionizable compounds is often pH-dependent.[11][12] P-276-00 has a pKa of 5.83, indicating its solubility can be influenced by pH changes.[13]Ensure your media is adequately buffered for the CO2 concentration in your incubator. Consider using a medium with HEPES buffer for more stable pH control.
Interaction with Media Components Components in the media, such as salts, amino acids, and proteins in serum, can interact with P-276-00, potentially reducing its solubility over time.[14]Test the stability of P-276-00 in your specific cell culture medium over the duration of your experiment. If using serum-free media, be aware that the absence of proteins can sometimes increase the likelihood of precipitation for certain compounds.[14]
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including P-276-00, pushing its concentration beyond the solubility limit.[14]Maintain proper humidification in your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Temperature Fluctuations Frequent removal of culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the solubility of the compound.[14]Minimize the time that culture plates or flasks are outside the incubator. When possible, perform manipulations in a heated hood.

Experimental Protocols

Protocol 1: Preparation of P-276-00 Stock Solution
  • Solvent Selection: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to prepare the primary stock solution. The solubility of P-276-00 in DMSO is greater than 10 mM.[2]

  • Reconstitution:

    • Before opening, centrifuge the vial of P-276-00 powder to collect all the material at the bottom.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[2]

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10]

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solution in Cell Culture Media
  • Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): For high final concentrations, consider making an intermediate dilution of the DMSO stock in pre-warmed media.

  • Final Dilution:

    • Gently vortex or swirl the pre-warmed media.

    • Add the P-276-00 stock solution dropwise to the swirling media. This gradual addition helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is as low as possible, ideally below 0.1%, and does not exceed 0.5%.[10] Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Visual Troubleshooting Guide

G cluster_0 Troubleshooting P-276-00 Precipitation start Precipitation Observed issue_type When does precipitation occur? start->issue_type immediate Immediately upon adding to media issue_type->immediate Immediately delayed After incubation issue_type->delayed Over Time cause_immediate1 High Final Concentration? immediate->cause_immediate1 cause_delayed1 pH Shift in Media? delayed->cause_delayed1 cause_immediate2 Rapid Dilution? cause_immediate1->cause_immediate2 No solution_immediate1 Decrease final concentration cause_immediate1->solution_immediate1 Yes cause_immediate3 Cold Media? cause_immediate2->cause_immediate3 No solution_immediate2 Perform serial dilution & add dropwise cause_immediate2->solution_immediate2 Yes solution_immediate3 Use pre-warmed (37°C) media cause_immediate3->solution_immediate3 Yes cause_delayed2 Media Evaporation? cause_delayed1->cause_delayed2 No solution_delayed1 Use HEPES buffered media cause_delayed1->solution_delayed1 Yes cause_delayed3 Interaction with Media Components? cause_delayed2->cause_delayed3 No solution_delayed2 Ensure proper incubator humidification cause_delayed2->solution_delayed2 Yes solution_delayed3 Test compound stability in specific media cause_delayed3->solution_delayed3 Yes

Caption: A decision tree for troubleshooting P-276-00 precipitation.

References

  • National Cancer Institute. (n.d.). Definition of CDK inhibitor P276-00. NCI Drug Dictionary.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • APExBIO. (n.d.). P276-00 - Potent CDK1/4/9 Inhibitor for Cell Cycle Research.
  • Joshi, K. S., et al. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11(1), 77.
  • Joshi, K. S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-25.
  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Canavese, M., Santo, L., & Raje, N. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. Cancer Biology & Therapy, 13(7), 451-457.
  • Li, Z., et al. (2020). CDK inhibitors in cancer therapy, an overview of recent development.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • BenchChem. (n.d.). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • MedchemExpress. (n.d.). Riviciclib (P276-00 free base) | CDK Inhibitor.
  • Selleck Chemicals. (n.d.). Riviciclib hydrochloride (P276-00) CDK inhibitor.
  • Cayman Chemical. (n.d.). P276-00 (hydrochloride) (Riviciclib, CAS Number: 920113-03-7).
  • Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • BenchChem. (n.d.). P-276-00 free base | High Purity CDK9 Inhibitor.
  • Selleck. (n.d.). Riviciclib hydrochloride (P276-00).
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Popa-Burke, I. G., et al. (2004). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 9(4), 330-340.
  • Mota, F. L., et al. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions, 17, 975-980.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Edoxaban Precipitation in In Vitro Assays.
  • Journal of Pharmaceutical Analysis. (2015). Solubility: The Important Phenomenon in Pharmaceutical Analysis. 5(6), 345-349.
  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Journal of Visualized Experiments. (2019, December 13). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Journal of Drug Delivery Science and Technology. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. 57, 101729.
  • BenchChem. (n.d.). Application Notes and Protocols: Dissolving and Storing Compound X.
  • MDPI. (2022, August 3). Exogenously Applied Rohitukine Inhibits Photosynthetic Processes, Growth and Induces Antioxidant Defense System in Arabidopsis thaliana.
  • ResearchGate. (n.d.). P276-00, a clinical-grade cyclin-dependent kinase (Cdk) inhibitor is....

Sources

Technical Support Center: P 276-00 (Riviciclib)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for P 276-00 (Riviciclib). This guide is designed for researchers, scientists, and drug development professionals to ensure the successful application of this compound in your experiments. Here, you will find in-depth information on the long-term stability of this compound stock solutions, detailed protocols for handling and validation, and troubleshooting guides to address common challenges.

I. Understanding this compound: Mechanism and Stability

This compound, also known as Riviciclib, is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK4, and CDK9.[1][2] Its mechanism of action involves binding to the ATP pocket of these kinases, preventing the phosphorylation of key substrate proteins like the Retinoblastoma protein (Rb).[2][3] This inhibition leads to cell cycle arrest, typically at the G1/S phase, and subsequently induces apoptosis in susceptible cancer cell lines.[1][4]

This compound belongs to the flavonoid class of compounds.[5] The stability of flavonoids can be influenced by factors such as pH, temperature, light, and oxidation.[5][6][7] While specific long-term degradation pathways for this compound are not extensively published, studies on related flavonoids show that degradation can occur through hydrolysis or oxidation, particularly under non-optimal pH or high-temperature conditions.[6][8] Therefore, adherence to proper storage and handling protocols is critical to maintain the compound's integrity and ensure experimental reproducibility.

II. Frequently Asked Questions (FAQs) on Stock Solution Stability

This section addresses the most common questions regarding the preparation, storage, and long-term stability of this compound stock solutions.

Q1: What is the best solvent to prepare this compound stock solutions?

A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][9] this compound is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions (e.g., >10 mM).[6] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as DMSO is hygroscopic (absorbs moisture from the air).[10] Water contamination can accelerate the degradation of the compound and may lead to solubility issues.[10][11]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Proper storage is paramount for maintaining the activity of your this compound stock. The following conditions are recommended by multiple suppliers and are based on general best practices for small molecule inhibitors.

Storage ConditionDurationRationale & Best Practices
-80°C in DMSO Up to 6 months [9][12]This is the optimal condition for long-term storage. The ultra-low temperature minimizes molecular motion, significantly slowing down potential degradation reactions.
-20°C in DMSO Up to 1 month [9][12][13]Suitable for short-term storage. While effective, the rate of potential degradation is higher than at -80°C. Some suppliers suggest stability for up to 3 months, but a 1-month guideline is more conservative for ensuring maximum potency.[14]
Solid (Powder) ≥ 3-4 years at -20°C [1][15]In its solid, lyophilized form, this compound is highly stable when stored protected from moisture and light.

Q3: How many freeze-thaw cycles can a this compound stock solution tolerate?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles .[12][16] Each cycle introduces the risk of water condensation into the DMSO stock, which can compromise the compound's stability. The best practice is to aliquot the main stock solution into single-use volumes immediately after preparation. This ensures that you are always working with a solution that has undergone minimal temperature cycling.

Q4: My vial of solid this compound arrived at room temperature, but the label says to store at -20°C. Is it still viable?

A4: Yes, the compound is stable. Small molecules like this compound are typically stable at ambient temperatures for the duration of shipping (usually less than a week).[10][13][14] The recommended storage temperature of -20°C is for ensuring long-term stability. Upon receipt, you should immediately store the vial at -20°C as indicated.

Q5: Are there any visual cues that my this compound stock solution has degraded?

A5: Visual inspection alone is not a reliable method for determining chemical degradation. A degraded solution may show no change in color or clarity. However, the appearance of precipitation or crystals upon thawing, which cannot be redissolved with gentle warming (to 37°C) and vortexing, could indicate a problem with solubility or stability. The most definitive way to assess the activity of your stock solution is to perform a functional validation assay (see Section IV).

III. Troubleshooting Guide

This guide provides solutions to specific issues that you may encounter during your experiments with this compound.

Issue 1: Precipitation Observed When Diluting Stock Solution into Aqueous Media

This is a common issue known as "solvent shock," where a compound that is soluble in a high-concentration organic solvent (like DMSO) precipitates when rapidly diluted into an aqueous buffer or cell culture medium.[1]

G cluster_0 Preparation cluster_1 Dilution Process cluster_2 Verification A High-Concentration DMSO Stock (e.g., 10 mM) C Create Intermediate Dilution in DMSO if necessary A->C For very high final conc. D Add Stock Solution Dropwise to Vortexing Medium A->D Direct Dilution B Pre-warm Aqueous Medium to 37°C B->D C->D E Ensure Rapid & Uniform Mixing D->E F Visually Inspect Final Solution for Cloudiness/Precipitate E->F G Proceed to Experiment F->G Solution is Clear H Troubleshoot Further F->H Precipitate Observed

Caption: Workflow to prevent precipitation during dilution.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration : Ensure the final concentration of DMSO in your cell culture medium is non-toxic and as low as possible, typically ≤0.5%.[16]

  • Pre-warm Your Medium : Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.[1]

  • Improve Mixing : Add the DMSO stock solution dropwise into the vortexing or swirling aqueous medium. This facilitates rapid dispersion and prevents localized high concentrations of the compound that can trigger precipitation.[1]

  • Use Serum : If your experimental design allows, the proteins in fetal bovine serum (FBS) can act as stabilizing agents and help keep hydrophobic compounds in solution.[1]

  • Test Solubility Limit : If precipitation persists, perform a simple solubility test. Prepare your working solution at the highest intended concentration and incubate it under your experimental conditions (e.g., 37°C, 5% CO₂) for a few hours. Visually inspect for precipitation before treating your cells.[16]

Issue 2: Lack of Expected Biological Activity

If this compound is not producing the expected cell cycle arrest or apoptotic effect, it could be due to compound inactivity, experimental setup, or the biological system itself.

G A Compound Integrity Check Storage History Aliquoted? Freeze-thaws? Age of Stock D Perform Functional Validation Assay (See Protocol Below) A->D B Experimental Protocol Correct Concentration? Appropriate Controls? Cell Health/Density? E Re-evaluate Experimental Design B->E C Biological System Cell Line Expresses Target CDKs? Rb Protein Functional? Compensatory Pathways? C->E D->B Stock Active F Prepare Fresh Stock Solution D->F Stock Inactive

Caption: Decision-making workflow for inactive compound.

Troubleshooting Steps:

  • Verify Compound Integrity :

    • Storage : Confirm that the stock solution was stored correctly (aliquoted, at -80°C, protected from light).

    • Activity Check : The most crucial step is to validate the activity of your current stock solution. Proceed to the functional validation protocol in Section IV. If the stock is inactive, prepare a fresh solution from the solid compound.

  • Examine Experimental Parameters :

    • Assay Choice : For CDK4/6 inhibitors that cause G1 arrest, cell viability assays based on metabolic activity (e.g., MTT, CellTiter-Glo) can be misleading. Arrested cells may be larger and more metabolically active, masking the anti-proliferative effect. Use assays that measure cell number (e.g., direct counting, crystal violet) or DNA content (e.g., CyQUANT).[4]

    • Controls : Ensure you have included a vehicle control (e.g., 0.1% DMSO) and a positive control (a compound known to work in your system).

  • Assess the Biological Model :

    • Target Expression : Confirm that your chosen cell line expresses the target kinases (CDK1, CDK4, CDK9).

    • Rb Status : The anti-proliferative activity of CDK4/6 inhibition is highly dependent on a functional Retinoblastoma (Rb) protein.[3][4] Cell lines with mutated or absent Rb (e.g., some small-cell lung cancer lines) will be intrinsically resistant.

IV. Self-Validating Protocol: Functional Assay for this compound Activity

To ensure the trustworthiness of your results, you must periodically validate the biological activity of your this compound stock solution. The following protocol uses Western Blotting to detect the inhibition of Rb phosphorylation at Serine 780 (a specific CDK4 site), a direct downstream marker of this compound activity.[2][3]

Objective: To confirm the bioactivity of a this compound stock solution by measuring its ability to inhibit Rb phosphorylation in a sensitive cell line.
Materials:
  • Cell Line: An Rb-proficient cancer cell line sensitive to CDK4/6 inhibition (e.g., MCF-7, HCT-116).[2]

  • This compound Stock Solution: The solution to be tested.

  • Cell Culture Medium: Appropriate for your chosen cell line.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-Rb (Ser780).

    • Primary Antibody: Rabbit or Mouse anti-Total Rb.

    • Primary Antibody: Loading control (e.g., anti-GAPDH or anti-β-actin).

    • Secondary Antibody: HRP-conjugated anti-Rabbit or anti-Mouse IgG.

  • Standard Western Blotting reagents and equipment.

Step-by-Step Methodology:
  • Cell Seeding: Plate your chosen cells in a 6-well plate at a density that will result in 60-70% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare working solutions of this compound in pre-warmed cell culture medium. A good starting concentration range to test is 0.5 µM, 1 µM, and 2 µM.

    • Include a "Vehicle Control" well treated with the same final concentration of DMSO as your highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for 24 hours. This duration is typically sufficient to observe a significant decrease in Rb phosphorylation.[3]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Rb (Ser780) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the signal.

  • Stripping and Re-probing (Optional but Recommended):

    • After imaging, you can strip the membrane and re-probe with antibodies for Total Rb and a loading control to ensure equal protein loading and to assess the ratio of phosphorylated to total Rb.

Expected Outcome for an Active Stock Solution:

You should observe a dose-dependent decrease in the band intensity corresponding to phospho-Rb (Ser780) in the this compound-treated samples compared to the vehicle control. The levels of Total Rb and the loading control should remain relatively constant across all lanes. A clear reduction in p-Rb signal at concentrations of ~1 µM or lower confirms that your this compound stock solution is biologically active.

V. References

  • Captivate Bio. (n.d.). Small Molecules FAQ. Retrieved from [Link]

  • Zhou, Y., et al. (2019). The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition. Molecules, 24(16), 2933. Available at: [Link]

  • Joshi, K.S., Rathos, M.J., Joshi, R.D., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925. Available at: [Link]

  • PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. Available at: [Link]

  • ACS Publications. (2025). Flavonoid Stability and Biotransformation in Agricultural Soils. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Gelbert, L.M., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Investigational New Drugs, 32(5), 825-37. Available at: [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Rathos, M.J., et al. (2012). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Molecular Cancer Therapeutics, 11(5), 1098-1107. Available at: [Link]

Sources

Navigating Inconsistent Results with P 276-00: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for P 276-00 (Riviciclib), a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges and sources of variability encountered during in-vitro experiments with this compound. As a flavone-derived molecule targeting the core cell cycle machinery, this compound offers a powerful tool for cancer research; however, its application requires a nuanced understanding of its mechanism and careful experimental execution to ensure reproducible and reliable data.

This guide moves beyond a simple recitation of protocols. Here, we delve into the "why" behind experimental choices, offering insights grounded in the biochemical properties of this compound and the cell biology it modulates. Our goal is to empower you to not only identify the source of inconsistent results but also to proactively design robust experiments that yield clear, interpretable data.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the use of this compound.

Q1: What is the primary mechanism of action for this compound?

This compound, also known as Riviciclib, is a small molecule inhibitor that selectively targets multiple cyclin-dependent kinases. It exhibits potent inhibitory activity against CDK1, CDK4, and most notably, CDK9.[1][2] By competing with ATP for the binding pocket of these kinases, this compound effectively blocks their catalytic activity.[3] The inhibition of CDK4/Cyclin D1 prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby maintaining Rb in its active, growth-suppressive state. This leads to a G1 phase cell cycle arrest.[3][4] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis.[5]

Q2: I'm observing significant variability in my IC50 values for this compound between experiments. What are the likely causes?

Inconsistent IC50 values are a frequent challenge and can stem from several factors. It is crucial to recognize that even minor variations in your experimental setup can lead to significant discrepancies. Key areas to investigate include:

  • Compound Handling and Stability: this compound is available as a free base and a hydrochloride salt. The hydrochloride salt form generally has enhanced water solubility and stability.[6] Ensure you are using the same form consistently. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles) can lead to compound degradation.

  • Cell-Based Variables:

    • Cell Line Authenticity and Passage Number: Cell lines can exhibit genetic drift over time and with increasing passage numbers, altering their sensitivity to drugs. It is critical to use authenticated cell lines and maintain a consistent, low passage number for your experiments.

    • Cell Seeding Density: The initial number of cells plated can dramatically affect the final IC50 value. Overly confluent or sparse cultures will respond differently to the inhibitor. Standardize your seeding density across all experiments.

  • Assay Conditions: Minor variations in incubation times, serum concentration in the media, and even the type of microplate used can introduce variability.

Q3: My this compound treatment is not inducing the expected level of apoptosis. What should I check?

Several factors can contribute to a weaker-than-expected apoptotic response:

  • Cell Line Resistance: Not all cell lines are equally sensitive to this compound. The genetic background of the cells, particularly the status of the Rb pathway, is a key determinant of sensitivity.[7] Cell lines with a non-functional Rb protein (Rb-null) will be inherently resistant to CDK4/6 inhibition-mediated G1 arrest.

  • Sub-optimal Concentration or Treatment Duration: The induction of apoptosis by this compound is both dose- and time-dependent.[5] You may need to perform a time-course experiment and a more detailed dose-response curve to identify the optimal conditions for your specific cell line.

  • Downstream Assay Issues: The method used to detect apoptosis (e.g., Annexin V staining, caspase activity assay, PARP cleavage) may require optimization. Ensure your detection reagents are working correctly and that you are analyzing the cells at an appropriate time point post-treatment.

Troubleshooting Common Issues

This section provides a more in-depth, structured approach to resolving specific experimental problems.

Issue 1: Inconsistent IC50 Values

Inconsistent IC50 values are a primary source of frustration in drug efficacy studies. The following table outlines a systematic approach to troubleshooting this issue.

Potential Cause Underlying Reason Recommended Action
Compound Solubility/Stability This compound, particularly the free base, may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration. The compound can also degrade with improper storage.- Use the hydrochloride salt of this compound for improved solubility and stability. - Prepare fresh stock solutions in anhydrous DMSO. Aliquot into single-use vials and store at -80°C for up to 6 months.[8][9] Avoid repeated freeze-thaw cycles. - When diluting into culture media, ensure the final DMSO concentration is low (<0.5%) and consistent across all wells.
Cell Line Health and Consistency High passage numbers can lead to phenotypic and genotypic changes. Mycoplasma contamination can alter cellular responses.- Use cell lines from a reputable source and maintain a cell bank of low-passage aliquots. - Regularly test for mycoplasma contamination. - Ensure cells are in the exponential growth phase at the time of treatment.
Inconsistent Seeding Density Cell density affects nutrient availability, cell-cell contact signaling, and the effective drug-to-cell ratio, all of which can influence drug sensitivity.- Perform accurate cell counts (e.g., using a hemocytometer or automated cell counter) before seeding. - Optimize and standardize the seeding density for your specific cell line and assay duration to ensure cells are sub-confluent at the end of the experiment.
Variability in Assay Conditions Differences in serum concentration, incubation time, and plate type can all contribute to inconsistent results.- Use the same batch of fetal bovine serum (FBS) for a set of experiments, as lot-to-lot variability can be significant. - Strictly adhere to a standardized incubation time. - Use the same type and brand of microplates for all experiments.
Issue 2: Weak or Absent Downstream Signaling Effects (e.g., pRb Inhibition)

A common endpoint for this compound activity is the reduction of phosphorylated Retinoblastoma protein (pRb). If you are not observing this effect, consider the following:

Potential Cause Underlying Reason Recommended Action
Incorrect Timepoint for Analysis The inhibition of Rb phosphorylation can be a rapid event, occurring within a few hours of treatment.[8]- Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to determine the optimal timepoint for observing maximal pRb inhibition in your cell line.[3]
Sub-optimal Drug Concentration The concentration of this compound may be too low to effectively inhibit CDK4/6.- Titrate the concentration of this compound in your experiment. A concentration of 1.5 µM has been shown to be effective in reducing pRb levels in H-460 cells.[3]
Western Blotting Technical Issues Problems with protein extraction, gel electrophoresis, transfer, or antibody incubation can all lead to weak or no signal.- Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of pRb. - Optimize your western blot protocol, including antibody concentrations and incubation times. - Use a positive control (e.g., lysate from untreated, actively cycling cells) and a negative control (e.g., lysate from Rb-null cells, if available).
Cell Line is Rb-Deficient Some cancer cell lines have lost the RB1 gene and do not express the Rb protein.- Verify the Rb status of your cell line from the literature or by performing a baseline western blot for total Rb protein. This compound will not affect pRb levels in Rb-null cells.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

This compound Mechanism of Action in the Cell Cycle

G cluster_0 G1 Phase Regulation Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Upregulates Rb Rb CyclinD_CDK46->Rb Phosphorylates (pRb) (Inactivates) E2F E2F Rb->E2F Sequesters (Inhibits) G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription P276 This compound P276->CyclinD_CDK46 Inhibits P16 p16 (INK4a) P16->CyclinD_CDK46 Inhibits

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and G1/S transition.

Troubleshooting Workflow for Inconsistent Results

G Start Inconsistent Results with this compound Check_Compound Step 1: Verify Compound Integrity & Handling Start->Check_Compound Check_Cells Step 2: Assess Cell Line Health & Consistency Check_Compound->Check_Cells If compound is OK Check_Assay Step 3: Standardize Assay Parameters Check_Cells->Check_Assay If cells are healthy Analyze_Downstream Step 4: Troubleshoot Downstream Readouts Check_Assay->Analyze_Downstream If assay is standardized Outcome_Consistent Consistent Results Analyze_Downstream->Outcome_Consistent If readouts are optimized Outcome_Inconsistent Results Still Inconsistent (Re-evaluate Hypothesis) Analyze_Downstream->Outcome_Inconsistent If issues persist

Caption: A systematic workflow for troubleshooting inconsistent experimental results with this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key experiments used to characterize the effects of this compound.

Protocol 1: Cell Viability/IC50 Determination using a Tetrazolium-Based Assay (e.g., MTT/XTT)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound hydrochloride stock solution (10 mM in anhydrous DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with media only (no cells) to serve as a background control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from your 10 mM stock. A common concentration range to test is 0.01 to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Viability Assay:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).

    • Subtract the background absorbance (media only wells).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percent viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • This compound hydrochloride stock solution

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. For adherent cells, trypsinize and collect them. Combine with the supernatant containing any floating cells.

    • Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.

    • Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[10][11]

Protocol 3: Western Blot for pRb and Cyclin D1

This protocol details the detection of changes in the phosphorylation of Rb and the expression of Cyclin D1.

Materials:

  • This compound hydrochloride stock solution

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Rb (Ser780), anti-total Rb, anti-Cyclin D1, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as desired.

    • Wash cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system or X-ray film.

    • If necessary, strip the membrane and re-probe for total Rb, Cyclin D1, and a loading control.[3][12][13]

References

  • Joshi, K.S., Rathos, M.J., Joshi, R.D., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925.
  • The Cyclin D–CDK4/6–RB–E2F pathway and its interaction with the MEP50/PRMT5-p53-p21-CDK2 axis. (n.d.). ResearchGate.
  • Joshi, K.S., Rathos, M.J., Mahajan, P., et al. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Molecular Cancer Therapeutics, 6(3), 926-934.
  • The retinoblastoma-E2F pathway. Phosphorylation by the CDK4/6 complex... (n.d.). ResearchGate.
  • Calbó, J., Parreno, M., Carcereny, E., et al. (2011). A comprehensive modular map of molecular interactions in RB/E2F pathway. Molecular Systems Biology, 7, 527.
  • Manchado, E., Malumbres, M. (2018). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 8(6), 843-853.
  • CDK4/6 activation triggers Rb phosphorylation and E2F activation... (n.d.). ResearchGate.
  • O'Leary, B., Finn, R.S., Turner, N.C. (2016). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. PLoS ONE, 11(10), e0164334.
  • Cyclin D1/ CDK4 and CDK6/ Rb/ E2F pathway for G₁ to S transition. (n.d.). ResearchGate.
  • Hafner, M., Niepel, M., Chung, M., et al. (2019). Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity.
  • Shirsath, N.P., Manohar, S.M., Joshi, K.S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11, 77.
  • Generali, D., Condorelli, E., Risi, E., et al. (2022). Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration. International Journal of Molecular Sciences, 23(19), 11289.
  • Shapiro, G.I. (2006). CDK inhibitors in cancer therapy: what is next?
  • Sharma, G., Kumar, A., Rauf, A., et al. (2023). The Pharmacological Implications of Flavopiridol: An Updated Overview. Pharmaceuticals, 16(11), 1599.
  • Ressel, L., Van de Goor, L.P., van den Wollenberg, L., et al. (2021). Expression of Cell-Cycle Regulatory Proteins pRb, Cyclin D1, and p53 Is Not Associated with Recurrence Rates of Equine Sarcoids. Veterinary Sciences, 8(11), 263.
  • Kim, H.J., Kim, Y.J. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Cell Biology, 64(1), 7.2.1-7.2.8.
  • Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,... (n.d.). ResearchGate.
  • Darzynkiewicz, Z., Zhao, H. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3362.
  • Cell Cycle Analysis. (n.d.). UWCCC Flow Lab.
  • Albrecht, J.H., Poon, R.Y., Ahlquist, D.A., et al. (1998). Over-expression of cyclin D1 regulates Cdk4 protein synthesis. Oncogene, 16(22), 2991-2998.
  • CDK4/6 inhibitor response in a panel of different cancer cell lines. A... (n.d.). ResearchGate.
  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies.

Sources

P 276-00 Dosage Optimization: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for P 276-00, a potent cyclin-dependent kinase (CDK) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the dosage of this compound for your specific cell lines. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in cell culture experiments.

1. What is this compound and what is its mechanism of action?

This compound, also known as Riviciclib, is a flavone derivative that acts as a potent inhibitor of several cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK1, CDK4, and CDK9.[3][4] By inhibiting these key regulators of the cell cycle and transcription, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1][5] Specifically, its inhibition of CDK4/cyclin D1 and CDK1/cyclin B complexes disrupts cell cycle progression, while inhibition of CDK9/cyclin T1 interferes with transcription, leading to the downregulation of anti-apoptotic proteins like Mcl-1.[5][6]

2. Which cell lines are known to be sensitive to this compound?

This compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Notably, it has shown significant activity in:

  • Mantle Cell Lymphoma (MCL): Cell lines such as Jeko-1, Mino, and Rec-1 are sensitive to this compound.[5][7]

  • Multiple Myeloma (MM): Various MM cell lines, including those resistant to conventional therapies, have shown susceptibility.[6][8][9]

  • Other Carcinomas: It is effective against cell lines from colon carcinoma (HCT-116, HT-29, SW-480), non-small cell lung carcinoma (H-460), osteosarcoma (U2OS), cervical carcinoma (SiHa), breast cancer (MCF-7), prostate cancer (PC-3), and bladder carcinoma (T-24).[10][11]

  • Cisplatin-Resistant Cells: this compound has also been shown to be active against cisplatin-resistant tumors.[1]

Normal fibroblast cells, such as WI-38, have been shown to be less sensitive to this compound compared to cancerous cell lines.[1][10]

3. What is a typical starting concentration range for this compound in vitro?

Based on published data, a good starting point for dose-response experiments is a broad concentration range from 0.01 µM to 10 µM. The IC50 values for many sensitive cell lines fall within the range of 300 to 800 nM.[11] For instance, in mantle cell lymphoma cell lines, IC50 values ranged from 0.21 to 0.5 µmol/L (210 to 500 nM).[7] Therefore, a sensible initial screening range would be from 100 nM to 5 µM.

4. How should I prepare and store this compound for cell culture experiments?

This compound is available as a free base (Riviciclib) and a hydrochloride salt (Riviciclib hydrochloride). The hydrochloride salt generally has better water solubility.[4]

  • Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO.[11] For example, a 10 mM stock in DMSO can be prepared and stored.

  • Storage: The powder form can be stored at -20°C for up to 3 years. Stock solutions in DMSO should be stored at -80°C for up to one year and at -20°C for up to one month.[11]

  • Working Dilutions: For experiments, dilute the stock solution in your cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered when optimizing this compound dosage.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible results 1. Compound Instability: this compound may degrade in the culture medium over long incubation periods. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. 3. Inconsistent Seeding Density: Variations in the initial number of cells will affect the final readout.1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Consider replacing the medium with fresh this compound-containing medium for long-term (e.g., > 72 hours) experiments. 2. Use cells within a consistent and low passage number range. Regularly perform cell line authentication. 3. Ensure accurate and consistent cell counting and seeding for all wells and experiments.
Higher than expected IC50 value or lack of efficacy 1. Cell Line Resistance: The chosen cell line may be inherently resistant to CDK inhibitors. 2. High Serum Concentration: Serum proteins can bind to the compound, reducing its effective concentration. 3. Incorrect Dosage Range: The concentrations tested may be too low.1. Review the literature to confirm if your cell line is expected to be sensitive. Consider testing a positive control cell line known to be sensitive to this compound (e.g., Jeko-1). 2. If possible, perform initial dose-response experiments in a lower serum concentration (e.g., 2-5%) and compare with results in your standard serum concentration. 3. Expand your dose-response curve to include higher concentrations (e.g., up to 25 µM).
Unexpected cytotoxicity at low concentrations 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Cell Line Hypersensitivity: The cell line may be exceptionally sensitive to CDK inhibition. 3. Compound Precipitation: At higher concentrations, the compound may precipitate out of the medium, leading to inconsistent effects.1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle control (medium with the same amount of solvent) in all experiments. 2. Narrow down your dose-response curve to a lower concentration range (e.g., 1 nM to 1 µM). 3. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing fresh dilutions or using a different formulation if available.
Discrepancy between viability assays (e.g., MTT vs. Cell Counting) 1. MTT Assay Interference: The compound may interfere with the MTT dye reduction, leading to inaccurate readings. 2. Cytostatic vs. Cytotoxic Effects: this compound can cause cell cycle arrest (cytostatic) without immediate cell death (cytotoxic). MTT measures metabolic activity, which might not directly correlate with cell number.1. Run a control with this compound in cell-free medium containing MTT to check for direct chemical reduction of the dye. 2. Use a direct cell counting method (e.g., trypan blue exclusion assay or an automated cell counter) or a DNA-based proliferation assay (e.g., BrdU or EdU incorporation) to complement the MTT assay and distinguish between cytostatic and cytotoxic effects.

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to determine the optimal dosage of this compound.

Protocol 1: Determining the IC50 Value using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common approach is a 2-fold or 3-fold serial dilution series starting from a high concentration (e.g., 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol helps to understand the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Your cell line of interest

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a specific time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G1, S, and G2/M phases).

Part 4: Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

P276_00_Mechanism cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Cyclin D1 Cyclin D1 CDK4 CDK4 Cyclin D1->CDK4 activates G1_S_Transition G1 to S Transition CDK4->G1_S_Transition promotes Cell_Cycle_Arrest Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest leads to Cyclin T1 Cyclin T1 CDK9 CDK9 Cyclin T1->CDK9 activates RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II phosphorylates Mcl1_mRNA Mcl-1 mRNA RNA_Pol_II->Mcl1_mRNA transcribes Apoptosis Apoptosis Mcl1_mRNA->Apoptosis downregulation leads to P276_00 This compound P276_00->CDK4 inhibits P276_00->CDK9 inhibits

Caption: Mechanism of action of this compound.

Dose_Optimization_Workflow A 1. Select Cell Line & Prepare this compound Stock B 2. Initial Broad-Range Dose-Response (MTT Assay) (e.g., 0.01 µM - 10 µM) A->B C 3. Determine Approximate IC50 B->C D 4. Narrow-Range Dose-Response for Refined IC50 C->D E 5. Validate with a Secondary Assay (e.g., Cell Counting, Apoptosis Assay) D->E F 6. Cell Cycle Analysis at Key Concentrations (0.5x, 1x, 2x IC50) E->F G Optimal Dose Range Identified F->G

Caption: Experimental workflow for this compound dose optimization.

References

  • Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., ... & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925. [Link]
  • Shirsath, N. P., Manohar, S. M., Joshi, K. S., & Rumjanek, V. M. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. BMC Cancer, 12(1), 1-14. [Link]
  • Manohar, S. M., Shirsath, N. P., & Joshi, K. S. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia research, 35(6), 821-830. [Link]
  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines.
  • Malik, S., & Kumar, A. (2022).
  • Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., ... & Sharma, S. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Molecular cancer therapeutics, 6(3), 926-934. [Link]
  • Gangar, A., & Sethi, G. (2013). Cyclin dependent kinase 9 inhibitors for cancer therapy. Journal of medicinal chemistry, 56(22), 8875-8893. [Link]
  • MDPI. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. [Link]
  • Raje, N., & Anderson, K. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. Landes Bioscience. [Link]
  • ResearchGate. (n.d.). P276-00, a clinical-grade cyclin-dependent kinase (Cdk) inhibitor is... [Link]
  • Rethinking solubility and stability in cell culture media with next generation cystine peptides. (2023). YouTube. [Link]
  • ResearchGate. (n.d.). General structure of P276-00 series of flavones. [Link]

Sources

Identifying potential mechanisms of resistance to P 276-00

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for P276-00. This guide is designed for researchers, scientists, and drug development professionals investigating potential mechanisms of resistance to this novel cyclin-dependent kinase (CDK) inhibitor. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to address common challenges encountered during experimentation.

Section 1: Foundational Knowledge: The Mechanism of P276-00

Understanding the primary mechanism of action is critical before troubleshooting resistance. P276-00 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases, showing high selectivity for CDK4/Cyclin D1, CDK1/Cyclin B, and CDK9/Cyclin T1.[1][2][3] Its primary anti-proliferative effect in many cancer types stems from its inhibition of the Cyclin D-CDK4/6-Rb pathway.

FAQ: How does P276-00 stop cancer cell proliferation?

P276-00 primarily induces cell cycle arrest at the G1/S transition phase.[4] In a normal G1 phase, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, which then activates genes required for the cell to enter the S phase (DNA synthesis). P276-00 inhibits CDK4, preventing Rb phosphorylation.[2][5] As a result, E2F remains bound to Rb, transcription of S-phase genes is halted, and the cell is arrested in the G1 phase.[4] Studies have shown that treatment with P276-00 leads to a significant down-regulation of Cyclin D1 and CDK4, and a decrease in Rb phosphorylation at the CDK4-specific site, Ser780.[2] In some cell lines, P276-00 also induces apoptosis, as evidenced by the activation of caspase-3.[2][3]

G1_S_Transition_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Upregulates Rb_E2F Rb E2F CyclinD_CDK46->Rb_E2F Phosphorylates Rb p16 p16 (INK4a) p16->CyclinD_CDK46 Inhibits Rb Rb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F->E2F Releases P276 P276-00 P276->CyclinD_CDK46 Inhibits Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

Figure 1: P276-00 inhibits the CDK4/6-Rb pathway to induce G1 cell cycle arrest.

Section 2: Troubleshooting Resistance to P276-00

This section addresses the core challenge: your cells have stopped responding to P276-00. The following Q&A format guides you through confirming resistance and identifying the underlying molecular mechanisms.

Q1: My cells, which were previously sensitive to P276-00, now require a much higher concentration to inhibit growth. How do I properly validate this observation?

Expert Insight: An apparent increase in the half-maximal inhibitory concentration (IC50) is the first sign of resistance. However, this must be systematically validated to rule out experimental artifacts. Inconsistent results in cell viability assays are common and can stem from biological and technical factors, such as cell passage number, seeding density, and pipetting errors.[6]

Troubleshooting Guide: Inconsistent Cell Viability Assay Results

Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven Cell Seeding: A non-homogenous cell suspension is a primary culprit.[6]1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Consider using reverse pipetting for viscous suspensions.
"Edge Effect": Outer wells of a 96-well plate are prone to evaporation, altering compound concentration.[6]1. Fill perimeter wells with sterile PBS or media without cells and exclude them from analysis.[6] 2. Ensure proper incubator humidification.
Inaccurate IC50 values Incomplete Solubilization (MTT Assay): Undissolved formazan crystals lead to inaccurate absorbance readings.[6]1. Use a sufficient volume of a suitable solvent (e.g., DMSO). 2. Confirm complete dissolution by microscopic inspection.
Compound Interference: Colored or reducing/oxidizing compounds can interfere with the assay chemistry.[6][7]Include control wells with the test compound in cell-free media to measure background interference.[6]
Sub-optimal Incubation Time: The conversion of tetrazolium salts (like MTT, MTS) to formazan is time-dependent.[7]Optimize the incubation time for your specific cell line to ensure the signal is within the linear range of detection and above background.[7]

Validation Workflow: Confirming a Shift in IC50

To robustly confirm resistance, you must perform a dose-response analysis comparing the parental (sensitive) cell line with the suspected resistant line.

IC50_Workflow start Start: Parental and Suspected Resistant Cells seed 1. Seed Cells (Identical Density) start->seed treat 2. Treat with P276-00 (Logarithmic Dilution Series) seed->treat incubate 3. Incubate (e.g., 72 hours) treat->incubate assay 4. Perform Cell Viability Assay (e.g., MTS) incubate->assay read 5. Read Absorbance (Plate Reader) assay->read analyze 6. Analyze Data (Non-linear Regression) read->analyze compare 7. Compare IC50 Values (Parental vs. Resistant) analyze->compare end Conclusion: Resistance Confirmed? compare->end

Figure 2: Experimental workflow for the validation of drug resistance by IC50 determination.

Q2: I've confirmed my cells are resistant to P276-00. What are the likely molecular causes?

Expert Insight: Resistance to CDK4/6 inhibitors, a class that includes P276-00, typically arises from two main scenarios: 1) alterations within the target pathway that make it insensitive to the drug, or 2) activation of alternative "bypass" signaling pathways that promote proliferation independently of CDK4/6.[8][9][10]

Potential Mechanisms of Resistance:

  • Cell Cycle-Specific (Target Pathway Alterations):

    • Loss of Rb Function: If the RB1 gene is mutated or deleted, the cell cycle is no longer constrained by Rb. Proliferation becomes independent of CDK4/6 activity, rendering inhibitors ineffective.[8][10]

    • CDK6 Amplification/Overexpression: A significant increase in CDK6 levels may overcome the competitive inhibition by P276-00.[10]

    • Cyclin E-CDK2 Upregulation: Increased expression of Cyclin E1 can drive cell cycle progression through CDK2, creating a bypass around the CDK4/6 checkpoint.[10]

  • Cell Cycle-Nonspecific (Bypass Track Activation):

    • PI3K/AKT/mTOR Pathway Activation: This is a major survival pathway. Its activation can promote cell proliferation and survival, overriding the G1 arrest signal from P276-00.[8][10]

    • Receptor Tyrosine Kinase (RTK) Activation: Upregulation or activating mutations in RTKs, such as FGFR, can trigger downstream pro-proliferative pathways like MAPK and PI3K/AKT.[8]

Resistance_Mechanisms P276 P276-00 CDK46 CDK4/6 P276->CDK46 Rb Rb Protein CDK46->Rb Inhibits (via phosphorylation) G1_Arrest G1 Arrest Rb->G1_Arrest Proliferation Cell Proliferation G1_Arrest->Proliferation Blocks Loss_Rb Loss of Rb Function Loss_Rb->Proliferation Directly allows progression Upreg_CycE Upregulation of Cyclin E / CDK2 Upreg_CycE->Proliferation Bypasses CDK4/6 requirement Bypass Bypass Pathway Activation (e.g., PI3K/AKT) Bypass->Proliferation Drives proliferation independently

Figure 3: Logic diagram of potential resistance pathways to P276-00.

Q3: How do I test if resistance in my cell line is caused by alterations in the core CDK4/Rb pathway?

Expert Insight: Western blotting is the most direct method to assess the protein status of the core cell cycle machinery. By comparing protein levels and phosphorylation status between your sensitive and resistant cell lines, you can quickly identify aberrations in the target pathway.

Recommended Experiment: Perform a Western blot analysis on lysates from both parental and resistant cells (with and without P276-00 treatment).

Key Proteins to Probe:

  • Total Rb: To check for complete loss of the protein.

  • Phospho-Rb (Ser780): To see if P276-00 can still inhibit CDK4-specific phosphorylation.

  • Cyclin D1: P276-00 has been shown to down-regulate its expression.[2] Check if this effect is lost.

  • CDK4: As with Cyclin D1, check for loss of drug-induced down-regulation.[2]

  • Cyclin E1: To check for upregulation, which suggests a CDK2-mediated bypass.

  • p16 (INK4a): To check for loss of this natural CDK4/6 inhibitor.

Interpreting Your Western Blot Results

Protein Target Expected Result in Sensitive Cells (+P276-00) Potential Result in Resistant Cells (+P276-00) Inferred Resistance Mechanism
Total Rb PresentAbsent or truncated band Loss of Rb function
p-Rb (S780) Signal significantly reducedSignal remains high Target inhibition failure (e.g., CDK4/6 mutation) or bypass activation
Cyclin D1 Signal reducedSignal remains high Loss of feedback regulation
Cyclin E1 No significant changeSignal is significantly elevated CDK2-mediated bypass

Section 3: Validated Experimental Protocols

Protocol 1: Generation of a P276-00 Resistant Cell Line

Principle: Acquired resistance is developed by exposing a cancer cell line to gradually increasing concentrations of a drug over an extended period.[11] This selects for cells that develop mechanisms to survive and proliferate in the presence of the drug.

Methodology:

  • Initial IC50 Determination: First, determine the IC50 of P276-00 for your parental cell line using the MTS assay protocol below.

  • Initial Chronic Dosing: Culture the parental cells in media containing P276-00 at a concentration equal to the IC50.

  • Monitor Cell Viability: Initially, expect significant cell death. Maintain the culture, replacing the drug-containing media every 3-4 days. Wait for the surviving cell population to recover and resume steady proliferation. This may take several weeks.

  • Dose Escalation: Once the cells are proliferating robustly at the IC50 concentration, double the concentration of P276-00.

  • Repeat and Select: Repeat step 3 and 4, gradually increasing the drug concentration over 6-12 months.[11]

  • Characterization: Periodically (e.g., every 2 months), freeze down stocks and test the IC50 of the cultured population to track the development of resistance.

  • Final Validation: Once a significantly higher IC50 is achieved (e.g., >10-fold increase), establish a final resistant cell line. Grow this line in a maintenance dose of P276-00 to retain the resistant phenotype.

Protocol 2: Cell Viability and IC50 Determination via MTS Assay

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in culture media. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Prepare a homogenous cell suspension and seed cells into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.

    • Expert Tip: Use the outer wells for sterile media only to minimize the "edge effect".[6]

  • Drug Treatment: Prepare a 2x concentrated serial dilution of P276-00. Remove the old media from the cells and add 50 µL of fresh media, followed by 50 µL of the 2x drug dilutions to achieve the final concentrations. Include "vehicle only" (e.g., 0.1% DMSO) and "no cell" controls.

  • Incubation: Incubate the plate for a period relevant to the drug's mechanism (e.g., 72 hours for anti-proliferative effects).

  • Assay Reagent Addition: Add 20 µL of the MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The time should be optimized for your cell line to ensure the signal is strong but not saturated.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" control wells from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control.

    • Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

References

  • Manohar, S. M., et al. (2013). Molecular mechanisms of anti-tumor properties of P276-00 in head and neck squamous cell carcinoma. PLoS ONE, 8(2), e56149.
  • Zand, A. M., et al. (2016). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Avicenna Journal of Medical Biotechnology, 8(4), 148–154.
  • Joshi, K. S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925.
  • Assay Guidance Manual: Cell Viability Assays. (2013). National Center for Biotechnology Information.
  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025). Crown Bioscience.
  • Li, Z., et al. (2018). Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review. Cancer Treatment Reviews, 70, 1-9.
  • Rathos, M. J., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-25.
  • Fassl, A., et al. (2022). CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). International Journal of Molecular Medicine, 50(4), 143.
  • Gomatou, G., et al. (2021). Mechanisms of resistance to cyclin-dependent kinase 4/6 inhibitors. Molecular Biology Reports, 48(2), 1835-1845.

Sources

Technical Support Center: A Researcher's Guide to Minimizing P 276-00 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for P 276-00, a potent cyclin-dependent kinase (CDK) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for minimizing the cytotoxic effects of this compound on normal cells during your experiments. Our goal is to equip you with the knowledge to enhance the therapeutic window of this compound in your preclinical studies.

Introduction: The this compound Selectivity Challenge

This compound is a flavone-derived small molecule that exhibits potent inhibitory activity against several key cell cycle regulators, primarily CDK1, CDK4, and CDK9.[1] Its mechanism of action involves binding to the ATP pocket of these kinases, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2] Encouragingly, preclinical studies have demonstrated that this compound is highly selective for cancer cells compared to normal fibroblast cells.[2][3] However, as with many kinase inhibitors, off-target effects and on-target toxicity in proliferating normal cells can be a concern, potentially narrowing the therapeutic index. This guide provides a comprehensive framework for understanding and mitigating these unintended cytotoxicities.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the experimental use of this compound.

Q1: What is the primary mechanism of this compound-induced toxicity in normal cells?

A1: The toxicity of this compound in normal cells can stem from two main sources:

  • On-target toxicity: Normal cells that are actively proliferating, such as hematopoietic progenitors or gastrointestinal epithelial cells, rely on CDK activity for cell cycle progression. Inhibition of CDKs in these cells can lead to cell cycle arrest and apoptosis, similar to the effect observed in cancer cells.

  • Off-target effects: At higher concentrations, this compound may inhibit other kinases beyond its primary targets, which could be essential for the survival and function of specific normal cell types. While this compound is relatively selective, some off-target activity is always a possibility with kinase inhibitors.[4]

Q2: How do I select an appropriate starting concentration of this compound to minimize toxicity in my normal cell controls?

A2: A crucial first step is to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) in your cancer cell line of interest and compare it to the IC50 in your normal cell controls. The goal is to identify a concentration range where you observe significant anti-cancer activity with minimal impact on normal cell viability. The table below provides some reported IC50 values to guide your initial experiments.

Cell LineCell TypeIC50 (µM)Reference
Jeko-1Mantle Cell Lymphoma0.35[5]
MinoMantle Cell Lymphoma0.35[5]
Rec-1Mantle Cell Lymphoma0.5[5]
Multiple Cancer Cell LinesVarious0.3 - 0.8[3]
Normal Fibroblast CellsNormalHigher than cancer cells[2][3]
Resting hPBMCsNormalLess cytotoxic than on stimulated hPBMCs[5]

Q3: I'm observing significant toxicity in my normal cells even at low concentrations. What are the possible reasons and troubleshooting steps?

A3: This is a common challenge. Here's a logical workflow to troubleshoot this issue:

Caption: Troubleshooting workflow for unexpected normal cell toxicity.

In Vitro Experimental Protocols

Accurate assessment of cytotoxicity is fundamental to minimizing it. Below are detailed protocols for standard viability and cytotoxicity assays.

Protocol 1: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2]

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Neutral Red Uptake Assay for Cytotoxicity

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7][8][9]

Materials:

  • Neutral red solution (e.g., 50 µg/mL in culture medium)

  • Desorbing solution (e.g., 50% ethanol, 1% acetic acid in water)[8]

Procedure:

  • Following treatment with this compound as in the MTT assay, remove the treatment medium.

  • Add 100 µL of neutral red solution to each well and incubate for 2-3 hours at 37°C.[8]

  • Remove the neutral red solution and wash the cells with PBS.

  • Add 150 µL of desorbing solution to each well and shake for 10 minutes to extract the dye.[5]

  • Measure the absorbance at 540 nm.

  • Calculate cytotoxicity based on the reduction in neutral red uptake compared to the control.

Protocol 3: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is a marker of cell membrane integrity.[10]

Materials:

  • Commercially available LDH assay kit (e.g., from Abcam or similar suppliers)

Procedure:

  • After the desired this compound treatment period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's protocol to mix the supernatant with the reaction mixture provided in the kit.[11]

  • Incubate for the recommended time at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).[11][12]

  • Calculate the percentage of LDH release relative to a positive control (lysed cells) to determine cytotoxicity.

In Vivo Toxicity Management

Minimizing toxicity in animal models is critical for the successful preclinical development of this compound.

Q4: How can I monitor and manage the in vivo toxicity of this compound in my mouse models?

A4: A comprehensive monitoring plan is essential.

Monitoring:

  • Daily Observations: Record body weight, food and water intake, and clinical signs of toxicity such as changes in posture, activity level, and grooming.

  • Hematology: Perform complete blood counts (CBCs) at baseline and at regular intervals during treatment to monitor for myelosuppression, a known side effect of some CDK inhibitors.

  • Serum Chemistry: Analyze blood samples for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

  • Tumor Growth: Monitor tumor volume to assess anti-tumor efficacy in parallel with toxicity.[13]

Management Strategies:

  • Dose Modification: If significant toxicity is observed, consider reducing the dose or altering the dosing schedule (e.g., intermittent dosing).

  • Supportive Care: Provide supportive care measures such as hydration with subcutaneous fluids if dehydration is observed.

  • Combination Therapy: Combining this compound with other agents at lower, less toxic doses of each compound may enhance efficacy while minimizing side effects.[14]

Sources

P276-00 Technical Support Center: A Guide to Navigating Cell Line-Specific Responses

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for P276-00, a potent flavone-based inhibitor of cyclin-dependent kinases (CDKs). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of P276-00's activity, with a particular focus on understanding and troubleshooting the diverse responses observed across different cancer cell lines. Our goal is to equip you with the technical knowledge and practical insights necessary to design robust experiments, interpret your data accurately, and overcome common challenges.

Introduction to P276-00: Mechanism and Cellular Impact

P276-00 is a novel small molecule that selectively inhibits several key CDKs, primarily Cdk4/cyclin D1, Cdk1/cyclin B, and Cdk9/cyclin T1.[1] This multi-targeted approach allows P276-00 to intervene in critical cellular processes, including cell cycle progression and transcription, ultimately leading to anti-proliferative effects in a wide range of human cancer cell lines.[1] The typical IC50 values for P276-00 range from 300 to 800 nmol/L.[1]

The primary mechanism of action involves the inhibition of the Cdk4/cyclin D1 complex, which is a crucial regulator of the G1 to S phase transition in the cell cycle. By inhibiting Cdk4, P276-00 prevents the phosphorylation of the retinoblastoma protein (pRb).[1] This, in turn, keeps pRb bound to the E2F transcription factor, thereby blocking the expression of genes required for DNA synthesis and cell cycle progression.[2] Furthermore, its inhibitory effect on Cdk9/cyclin T1 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, pushing the cell towards apoptosis.[3][4]

The cellular consequences of P276-00 treatment are varied and highly dependent on the specific genetic and molecular background of the cancer cell line being studied. Researchers may observe outcomes ranging from a static cell cycle arrest, primarily in the G1 phase, to the robust induction of programmed cell death (apoptosis).[2][5] This guide will delve into the factors that underpin these differential responses and provide strategies for their investigation.

Core Experimental Workflow

A typical investigation into the effects of P276-00 on a cancer cell line involves a series of assays to characterize its cytotoxic and cytostatic effects, as well as to elucidate the underlying molecular mechanisms.

graph experimental_workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Core experimental workflow for characterizing P276-00 effects.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when working with P276-00, providing insights into the underlying biology and practical solutions.

FAQ 1: Why do some cell lines undergo apoptosis while others only exhibit cell cycle arrest in response to P276-00?

This is one of the most critical questions when studying P276-00 and highlights the importance of understanding the genetic context of your cell line. The decision between cell cycle arrest and apoptosis is a complex process governed by the interplay of various signaling pathways.[6]

Potential Explanations & Troubleshooting Steps:

  • p53 Status: The tumor suppressor protein p53 is a key regulator of both cell cycle arrest and apoptosis. In cell lines with wild-type p53, P276-00 treatment can lead to p53 activation, which in turn can induce the expression of pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins like BCL-2, tipping the balance towards apoptosis.[2] Conversely, in cell lines with mutant or null p53, the apoptotic response may be blunted, leading primarily to cell cycle arrest.

    • Actionable Insight: Determine the p53 status of your cell line from literature or by sequencing. You can assess p53 activation post-treatment by performing a Western blot for phosphorylated p53 and its downstream targets like p21.

  • Retinoblastoma (Rb) Protein Status: The Cdk4/6-Cyclin D1-Rb-E2F pathway is central to G1/S progression. Cell lines with a functional, wild-type Rb are generally more sensitive to CDK4/6 inhibitors.[7] In these cells, inhibition of Cdk4 by P276-00 leads to hypophosphorylated Rb, which sequesters E2F and causes a G1 arrest. Cell lines with a mutated or absent Rb lack this critical checkpoint and may be inherently resistant to the cell cycle arrest effects of P276-00.

    • Actionable Insight: Verify the Rb status of your cell line. If Rb is absent or non-functional, the primary mechanism of P276-00-induced cell cycle arrest is compromised.

  • Expression of Anti-Apoptotic Proteins: High basal expression or compensatory upregulation of anti-apoptotic proteins, such as Mcl-1 or Bcl-2, can confer resistance to apoptosis. P276-00's inhibition of Cdk9 can lead to decreased transcription of Mcl-1, a protein with a short half-life.[3][8] This is a key mechanism for inducing apoptosis in cell lines like multiple myeloma.[3] Cell lines that do not rely on Mcl-1 for survival may be less prone to P276-00-induced apoptosis.

    • Actionable Insight: Profile the expression of key Bcl-2 family proteins in your cell line at baseline and after P276-00 treatment using Western blotting.

graph cell_fate_decision { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Factors influencing cell fate upon P276-00 treatment.
FAQ 2: My cell viability assay (e.g., MTT) shows a decrease in signal, but my apoptosis assay (e.g., Annexin V) shows minimal apoptosis. What's happening?

This is a common observation and often points to a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) effect at the concentration and time point tested.

Potential Explanations & Troubleshooting Steps:

  • Cell Cycle Arrest: The primary effect in your cell line may be cell cycle arrest. The MTT assay measures metabolic activity, which is often reduced in arrested cells, leading to a lower signal. However, since the cells are not dying, you won't see a significant increase in Annexin V staining.

    • Actionable Insight: Perform a cell cycle analysis using propidium iodide (PI) staining and flow cytometry. You should observe an accumulation of cells in the G1 phase of the cell cycle.

  • Time-Dependence: Apoptosis can be a late-stage event. You may need to extend your treatment duration to observe significant apoptosis.

    • Actionable Insight: Conduct a time-course experiment, treating your cells with P276-00 for 24, 48, and 72 hours and performing both viability and apoptosis assays at each time point.

  • Assay Sensitivity: Ensure your apoptosis assay is sensitive enough. Consider including a positive control (e.g., cells treated with staurosporine) to confirm the assay is working correctly.

FAQ 3: I'm not seeing the expected downregulation of Cyclin D1 or pRb phosphorylation in my Western blots. What could be wrong?

This can be a frustrating result, but it can often be resolved by systematically troubleshooting both the experimental conditions and the underlying biology.

Potential Explanations & Troubleshooting Steps:

  • Suboptimal Treatment Conditions: The concentration of P276-00 may be too low, or the treatment time too short to elicit a measurable response.

    • Actionable Insight: Perform a dose-response and time-course experiment. Harvest cell lysates at multiple time points (e.g., 6, 12, 24 hours) and with a range of P276-00 concentrations around the expected IC50.

  • Western Blotting Technical Issues: Standard Western blotting problems can obscure your results.

    • Actionable Insight: Refer to the detailed Western Blotting Troubleshooting Guide below. Ensure you are using a positive control lysate known to express your proteins of interest. Check your antibody datasheets for recommended dilutions and blocking conditions.

  • Cell Line-Specific Resistance Mechanisms: Some cell lines may have intrinsic or acquired resistance to CDK4/6 inhibitors. This can involve the upregulation of other CDKs or bypass signaling pathways.

    • Actionable Insight: Investigate the literature for known resistance mechanisms in your cell line or related cancer types. Consider exploring the expression of other cyclins and CDKs (e.g., Cyclin E, CDK2) that might be compensating for the inhibition of CDK4.

Data Summary: P276-00 IC50 Values in Various Cell Lines

The following table summarizes the reported 50% inhibitory concentrations (IC50) of P276-00 in a selection of human cancer cell lines, illustrating the compound's broad but varied anti-proliferative activity.

Cell LineCancer TypeIC50 (nmol/L)Reference
HCT-116Colon Carcinoma300 - 800[4]
U2OSOsteosarcoma300 - 800[4]
H-460Non-small Cell Lung Carcinoma300 - 800[1]
HL-60Promyelocytic Leukemia300 - 800[1]
MCF-7Breast Cancer300 - 800[1]
Jeko-1Mantle Cell Lymphoma350[4]
MinoMantle Cell Lymphoma350[4]
Rec-1Mantle Cell Lymphoma500[4]
FaDuHead and Neck Squamous Cell Carcinoma1000 - 1500[2]

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Detailed Experimental Protocols & Troubleshooting

Here we provide step-by-step protocols for the core assays used to evaluate P276-00's effects, along with detailed troubleshooting guides.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of P276-00 (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide:

IssuePotential Cause(s)Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, "edge effect"Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate for experimental samples.
Low absorbance readings Low cell number, insufficient incubation time, cell deathOptimize seeding density, increase incubation time with MTT, and confirm viability with a complementary assay like Trypan Blue.
High background Microbial contamination, phenol red interferenceVisually inspect for contamination, use phenol red-free medium during MTT incubation.
Incomplete formazan dissolution Insufficient solubilization solution, inadequate mixingEnsure complete dissolution by gentle pipetting or shaking, and visually confirm under a microscope.
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with P276-00 for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Troubleshooting Guide:

IssuePotential Cause(s)Solution(s)
High percentage of Annexin V+/PI+ cells in control Harsh cell handling (e.g., over-trypsinization), unhealthy initial cell populationHandle cells gently, use cells in the logarithmic growth phase, and check for mycoplasma contamination.
Weak Annexin V signal Insufficient Annexin V concentration, expired reagents, presence of calcium chelators (e.g., EDTA) in bufferUse the recommended concentration of Annexin V, ensure reagents are fresh, and use the provided calcium-containing binding buffer.
High background staining Inadequate washing, non-specific antibody bindingIncrease the number of wash steps, and ensure proper gating during flow cytometry analysis using single-stain controls.
Cell Cycle Analysis (Propidium Iodide Staining)

This assay quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with P276-00 as required.

  • Harvesting: Harvest cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend in a PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze by flow cytometry.

Troubleshooting Guide:

IssuePotential Cause(s)Solution(s)
Broad G1/G2 peaks (high CV) Cell clumps, improper fixation, incorrect flow rateEnsure a single-cell suspension before fixation, fix cells gently, and use a low flow rate during acquisition.
Excessive debris in histogram High level of apoptosis/necrosis, improper gatingGate out debris based on forward and side scatter, and consider using a sub-G1 gate to quantify apoptotic cells.
No clear peaks RNA contamination, incorrect staining procedureEnsure RNase A is active and included in the staining buffer, and verify the PI concentration and incubation time.
Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

Protocol:

  • Lysate Preparation: Treat cells with P276-00, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cyclin D1, p-Rb, total Rb, p21, p27, Actin).

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Troubleshooting Guide:

IssuePotential Cause(s)Solution(s)
No or weak signal Low protein expression, insufficient protein load, inactive antibody, poor transferConfirm protein expression in your cell line, load more protein (20-40 µg), use a fresh antibody dilution, and check transfer efficiency with Ponceau S staining.
High background Insufficient blocking, antibody concentration too high, inadequate washingIncrease blocking time, optimize antibody concentrations, and increase the number and duration of TBST washes.
Non-specific bands Antibody cross-reactivity, protein degradation, too much protein loadedUse a more specific antibody, ensure fresh protease inhibitors are in the lysis buffer, and reduce the amount of protein loaded.

Conclusion

The cell line-specific responses to P276-00 treatment underscore the heterogeneity of cancer and the importance of a well-characterized experimental system. By understanding the key molecular determinants of sensitivity—such as the status of p53 and Rb, and the regulation of apoptotic machinery—researchers can better predict and interpret their results. This guide provides a framework for systematically investigating the effects of P276-00, troubleshooting common experimental hurdles, and ultimately, advancing our understanding of this promising anti-cancer agent.

References

  • Shirsath, N. P., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11(1), 77. [Link]
  • Joshi, K. S., et al. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Molecular Cancer Therapeutics, 6(3), 926-934. [Link]
  • Manohar, S. M., et al. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research, 35(6), 821-830. [Link]
  • Bhate, A. S., et al. (2013). Molecular mechanisms of anti-tumor properties of P276-00 in head and neck squamous cell carcinoma. BMC Cancer, 13, 76. [Link]
  • Kremb, S., & Helleday, T. (2015). Comparative studies on the polyamine metabolism and DFMO treatment of MCF-7 and MDA-MB-231 breast cancer cell lines and xenografts. BMC Cancer, 15, 843. [Link]
  • Shirsath, N. P., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11, 77. [Link]
  • Shirsath, N. P., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11, 77. [Link]
  • Joshi, K. S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925. [Link]
  • Raje, N., et al. (2009). Preclinical activity of P276-00, a novel small-molecule cyclin-dependent kinase inhibitor in the therapy of multiple myeloma. Leukemia, 23(5), 961-970. [Link]
  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Canary Onco. [Link]
  • Brugarolas, J., et al. (1999). RB activation defect in tumor cell lines. Proceedings of the National Academy of Sciences, 96(3), 1002-1007. [Link]
  • Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Bio-Techne. [Link]
  • Trafton, A. (2015). Biologists unravel drug-resistance mechanism in tumour cells. eCancer. [Link]
  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. TotalLab. [Link]
  • University of Ottawa. (2025). Scientists zero in on cellular mechanism fueling drug-resistant cancers. University of Ottawa. [Link]
  • Chen, K.-H., et al. (2021). Screening of Specific and Common Pathways in Breast Cancer Cell Lines MCF-7 and MDA-MB-231 Treated with Chlorophyllides Composites. Molecules, 26(11), 3293. [Link]
  • Mira, E., et al. (2013). Rac3 induces a molecular pathway triggering breast cancer cell aggressiveness: differences in MDA-MB-231 and MCF-7 breast cancer cell lines. BMC Cancer, 13, 67. [Link]
  • Wdowiak, K., et al. (2021). Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions. International Journal of Molecular Sciences, 22(16), 8877. [Link]
  • ResearchGate. (n.d.). Analysis of MDA-MB-231 and MCF-7 breast cancer-associated parameters.
  • Schwartz, G. G., & Shah, S. (2005). Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis. Toxicology and Applied Pharmacology, 208(3), 251-261. [Link]
  • Wang, Y., et al. (2024). The status of p53 affects the efficacy of PLK1 inhibitor BI6727 in prostate cancer cells. Frontiers in Pharmacology, 15, 1357599. [Link]
  • Al-Oqail, M. M., et al. (2019). Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts.
  • Liao, P., et al. (2017). Mutant p53 Gains Its Function via c-Myc Activation upon CDK4 Phosphorylation at Serine 249 and Consequent PIN1 Binding. Molecular Cell, 68(6), 1134-1147.e6. [Link]
  • Indovina, P., et al. (2015). RB1 dual role in proliferation and apoptosis: Cell fate control and implications for cancer therapy. Oncotarget, 6(19), 16833-16847. [Link]
  • Al-Sanea, M. M., et al. (2022). Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells. International Journal of Molecular Sciences, 23(19), 11884. [Link]
  • Petrossian, K., et al. (2018). ERα-mediated cell cycle progression is an important requisite for CDK4/6 inhibitor response in HR+ breast cancer. Oncotarget, 9(45), 27749-27761. [Link]
  • Roberts, P. J., et al. (2017). CDK4/6 Inhibitors Sensitize Rb-positive Sarcoma Cells to Wee1 Kinase Inhibition through Reversible Cell-Cycle Arrest. Molecular Cancer Therapeutics, 16(9), 1751-1764. [Link]
  • Camolotto, S. A., et al. (2022). Retinoblastoma expression and targeting by CDK4/6 inhibitors in small cell lung cancer. JCI Insight, 7(14), e155800. [Link]
  • Sergeeva, T., et al. (2018). Differences in p53 status significantly influence the cellular response and cell survival to 1,25-dihydroxyvitamin D3-metformin cotreatment in colorectal cancer cells. Journal of Cellular Biochemistry, 119(4), 3561-3575. [Link]
  • Tovar, C., et al. (2010). Acquisition of p53 mutations in response to the non-genotoxic p53 activator Nutlin-3. Cell Cycle, 9(21), 4337-4344. [Link]
  • Yue, X., et al. (2017). p53: Multiple Facets of a Rubik's Cube. Genes & Development, 31(14), 1421-1437. [Link]

Sources

P 276-00 Technical Support Center: A Guide to Avoiding Experimental Artifacts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for P 276-00, a potent flavone-based inhibitor of cyclin-dependent kinases (CDKs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in your experiments. Here, we will address common challenges, troubleshoot potential artifacts, and provide in-depth protocols to ensure the integrity and reproducibility of your data. Our approach is rooted in a deep understanding of the compound's mechanism and extensive field-proven experience.

Understanding this compound: Mechanism of Action

This compound is a novel small molecule inhibitor that primarily targets CDK1, CDK4, and CDK9.[1][2] Its inhibitory action on these key cell cycle and transcriptional regulators leads to cell cycle arrest and apoptosis in various cancer cell lines.[1][3] As an ATP-competitive inhibitor, this compound has demonstrated significant anti-proliferative effects, making it a valuable tool in cancer research.[1]

Below is a diagram illustrating the primary signaling pathway affected by this compound.

P276_Mechanism cluster_G1_S G1-S Phase Progression cluster_transcription Transcriptional Regulation Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S-phase genes S-phase genes E2F->S-phase genes activates transcription Cyclin T1 Cyclin T1 CDK9 CDK9 Cyclin T1->CDK9 binds RNA Pol II RNA Pol II CDK9->RNA Pol II phosphorylates (activates) Gene Transcription Gene Transcription RNA Pol II->Gene Transcription This compound This compound This compound->CDK4/6 inhibits This compound->CDK9 inhibits

Caption: Mechanism of action of this compound on cell cycle and transcription.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific issues you may encounter during your experiments with this compound, providing not just solutions but also the scientific reasoning behind them.

Section 1: Compound Handling and Preparation

Question 1: I'm observing precipitation of this compound in my cell culture media. What could be the cause and how can I prevent it?

Answer:

Precipitation is a common issue with hydrophobic small molecules like this compound. The root cause often lies in either improper initial solubilization or exceeding the compound's solubility limit in the final aqueous culture medium.

  • Causality: this compound is soluble in DMSO but has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into cell culture media, the compound can crash out of solution if the final concentration is too high or if the dilution is not performed correctly.

  • Troubleshooting Protocol:

    • Ensure Complete Initial Solubilization: Before preparing your stock solution, ensure your DMSO is anhydrous and of high purity. Warm the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a High-Concentration Stock in 100% DMSO: For example, create a 10 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

    • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your cell culture medium. This gradual decrease in DMSO concentration helps to keep the compound in solution.

    • Avoid High Final Concentrations: Be aware of the solubility limit of this compound in your specific cell culture medium. It's advisable to test a range of concentrations to determine the highest soluble concentration.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.

Question 2: My this compound stock solution seems to have lost activity over time. How should I properly store it?

Answer:

The stability of this compound, like many small molecules, is dependent on proper storage conditions. Degradation can lead to a loss of potency and inconsistent experimental results.

  • Causality: this compound is susceptible to degradation from repeated freeze-thaw cycles, exposure to light, and hydrolysis in the presence of water.

  • Best Practices for Storage:

    • Aliquot Stock Solutions: Upon initial solubilization in DMSO, aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding tubes. This minimizes the number of freeze-thaw cycles.

    • Storage Temperature: Store the DMSO stock solutions at -20°C or -80°C for long-term stability.

    • Protect from Light: this compound is a flavone, and compounds with this structure can be light-sensitive. Store your stock solutions in the dark or in amber-colored tubes.

    • Working Dilutions: Prepare fresh working dilutions in cell culture medium for each experiment. Do not store this compound in aqueous solutions for extended periods.

Section 2: Inconsistent Experimental Results

Question 3: I am observing significant variability in the IC50 values of this compound across different experiments. What are the likely sources of this inconsistency?

Answer:

Variability in IC50 values is a frequent challenge in cell-based assays and can stem from multiple factors related to the cells, the compound, and the assay itself.

  • Causality: The potency of a drug can be influenced by cell health, density, passage number, and subtle variations in experimental timing and execution.

  • Troubleshooting and Optimization Workflow:

IC50_Troubleshooting cluster_Cellular_Factors Cellular Factors cluster_Compound_Factors Compound-Related Factors cluster_Assay_Factors Assay-Related Factors Inconsistent_IC50 Inconsistent IC50 Cell_Passage High Cell Passage Number Inconsistent_IC50->Cell_Passage Cell_Density Inconsistent Seeding Density Inconsistent_IC50->Cell_Density Cell_Health Poor Cell Health/Viability Inconsistent_IC50->Cell_Health Solubility Precipitation in Media Inconsistent_IC50->Solubility Stability Degradation of Stock Inconsistent_IC50->Stability Incubation_Time Variable Incubation Time Inconsistent_IC50->Incubation_Time Reagent_Variability Inconsistent Reagent Prep Inconsistent_IC50->Reagent_Variability

Caption: Key factors contributing to inconsistent IC50 values.

  • Self-Validating Protocol for Consistent IC50 Determination:

    • Standardize Cell Culture:

      • Use cells within a consistent and low passage number range.

      • Ensure cells are in the logarithmic growth phase at the time of treatment.

      • Perform a viability count (e.g., trypan blue exclusion) before seeding to ensure >95% viability.

    • Precise Cell Seeding:

      • Use an automated cell counter for accurate cell counts.

      • Ensure a homogenous cell suspension before and during plating.

    • Consistent Compound Preparation:

      • Prepare fresh dilutions of this compound from a new aliquot of your stock solution for each experiment.

      • Visually inspect for any precipitation after dilution into the media.

    • Controlled Incubation:

      • Standardize the incubation time with this compound across all experiments.

      • Ensure consistent incubator conditions (temperature, CO2, humidity).

    • Assay Execution:

      • Use a multichannel pipette for adding reagents to minimize timing differences across the plate.

      • Ensure complete mixing of reagents in each well.

ParameterRecommendationRationale
Cell Passage Use cells between passages 5 and 20.High passage numbers can lead to genetic drift and altered drug sensitivity.
Seeding Density Optimize and standardize for your cell line.Cell density can affect proliferation rates and drug response.
Incubation Time Keep consistent (e.g., 48 or 72 hours).The effects of this compound are time-dependent.
DMSO Concentration Maintain at a consistent, low level (<0.5%).High DMSO concentrations can be toxic and affect cell growth.

Question 4: I'm observing different cellular responses to this compound in different cancer cell lines. Is this expected?

Answer:

Yes, cell-line-specific responses to this compound are expected and can provide valuable insights into the underlying biology.

  • Causality: The sensitivity of a cell line to a CDK inhibitor like this compound is dependent on its genetic background, particularly the status of the cell cycle machinery. For example, cells with an intact retinoblastoma (Rb) protein are generally more sensitive to CDK4/6 inhibition.[1] The relative expression levels of CDK1, CDK4, and CDK9 will also influence the cellular response.

  • Investigating Cell-Line Specificity:

    • Characterize Your Cell Lines: Before starting your experiments, research the genetic background of your chosen cell lines. Pay close attention to the status of key cell cycle proteins like Rb, p16, and cyclins.

    • Western Blot Analysis: Profile the basal expression levels of CDK1, CDK4, CDK9, and their respective cyclins in your panel of cell lines. This can help to explain differences in sensitivity.

    • Dose-Response Curves: Generate full dose-response curves for each cell line to accurately determine their individual IC50 values.

    • Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if this compound induces G1 arrest, G2/M arrest, or apoptosis in each cell line.[3] This can reveal differential effects on the cell cycle.

Section 3: Off-Target and Unexpected Effects

Question 5: How can I be sure that the observed cellular phenotype is due to the on-target inhibition of CDKs by this compound and not an off-target effect?

Answer:

Distinguishing on-target from off-target effects is crucial for the correct interpretation of your results. While this compound is selective for CDKs, like all small molecule inhibitors, it may have other cellular targets, especially at higher concentrations.

  • Causality: At high concentrations, small molecules can bind to proteins other than their intended targets, leading to unintended biological consequences.

  • Strategies for On-Target Validation:

    • Dose-Response Relationship: A clear and saturable dose-response curve that aligns with the known IC50 values for CDK inhibition is a strong indicator of on-target activity.

    • Use of a Structurally Different CDK Inhibitor: If a different CDK inhibitor with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.

    • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target CDK should rescue the phenotype induced by this compound.

    • Downstream Target Modulation: Use western blotting to confirm that this compound is inhibiting its intended targets. For example, you should observe a decrease in the phosphorylation of Rb, a direct substrate of CDK4.[1]

    • Work at Optimal Concentrations: Use the lowest concentration of this compound that gives you a clear biological effect to minimize the likelihood of off-target interactions.

Question 6: I've noticed changes in cell morphology after this compound treatment that don't look like classic apoptosis. What could be happening?

Answer:

While this compound is known to induce apoptosis, changes in cell morphology can also be indicative of other cellular processes like cell cycle arrest or senescence.

  • Causality: Inhibition of CDKs can lead to a prolonged cell cycle arrest. Cells arrested in G1 or G2/M can exhibit changes in size and shape, such as becoming larger and more flattened, which can be mistaken for other phenotypes.

  • Investigative Workflow:

Morphology_Investigation Morphology_Change Atypical Morphology Apoptosis_Assay Annexin V/PI Staining Morphology_Change->Apoptosis_Assay Is it apoptosis? Cell_Cycle_Analysis Flow Cytometry (DNA Content) Morphology_Change->Cell_Cycle_Analysis Is it cell cycle arrest? Senescence_Staining β-Galactosidase Staining Morphology_Change->Senescence_Staining Is it senescence?

Caption: Workflow for investigating atypical morphological changes.

  • Detailed Protocols:

    • Apoptosis Assay (Annexin V/PI Staining):

      • Treat cells with this compound at the desired concentration and time point.

      • Harvest both adherent and floating cells.

      • Wash cells with cold PBS.

      • Resuspend cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

      • Incubate in the dark for 15 minutes at room temperature.

      • Analyze by flow cytometry.

    • Cell Cycle Analysis (Propidium Iodide Staining):

      • Treat and harvest cells as above.

      • Fix cells in ice-cold 70% ethanol while vortexing gently.

      • Incubate at -20°C for at least 2 hours.

      • Wash cells with PBS.

      • Resuspend in PBS containing PI and RNase A.

      • Incubate in the dark for 30 minutes at room temperature.

      • Analyze by flow cytometry.

References

  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., Lal, B., & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918–925. [Link]
  • Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., Chile, S., Sivakumar, M., Maier, A., Fiebig, H. H., & Sharma, S. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Molecular Cancer Therapeutics, 6(3), 926–934. [Link]
  • Manohar, S. M., Rathos, M. J., Sonawane, V., Rao, S. V., & Joshi, K. S. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research, 35(6), 821–830. [Link]
  • National Cancer Institute. (n.d.). NCI Drug Dictionary: CDK inhibitor P276-00.
  • Shirsath, N. P., Manohar, S. M., Joshi, K. S., & Rathos, M. J. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11, 77. [Link]
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
  • Ruder, D., Taddei, A., & Schapira, M. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 213–220. [Link]
  • Zhang, H., Wang, Y., Li, J., & Zhang, G. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 16189. [Link]

Sources

Technical Support Center: P 276-00 & Serum Interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for P 276-00. As researchers dedicated to advancing oncology and cell biology, we understand that the nuances of experimental conditions can significantly influence outcomes. A frequently encountered variable in cell-based assays is the concentration of fetal bovine serum (FBS) or other sera in the culture medium. This guide is designed to address the critical impact of serum on the apparent activity of this compound, a potent cyclin-dependent kinase (CDK) inhibitor. Here, we will dissect the underlying mechanisms, provide actionable troubleshooting advice, and offer detailed protocols to ensure the accuracy and reproducibility of your experiments.

Section 1: Foundational Concepts

Q1: What is this compound and what is its primary mechanism of action?

Answer: this compound, also known as Riviciclib, is a potent, small-molecule inhibitor of several cyclin-dependent kinases (CDKs).[1][2] It is a flavone derivative that has shown significant anti-proliferative effects in various cancer cell lines.[3][4]

Technical Explanation: this compound primarily targets CDK1, CDK4, and CDK9.[1][3][5] Its inhibitory concentrations (IC50) are in the nanomolar range:

  • CDK9/cyclin T1: 20 nM[1][2][3]

  • CDK4/cyclin D1: 63 nM[1][2][3]

  • CDK1/cyclin B: 79 nM[1][2]

The compound functions by competing with ATP for the binding site on the kinase, which prevents the phosphorylation of key substrates.[4] Inhibition of CDK4/cyclin D1 blocks the phosphorylation of the retinoblastoma protein (Rb), preventing cells from progressing through the G1/S checkpoint of the cell cycle.[1][4][6] This leads to G1 cell cycle arrest and subsequent apoptosis (programmed cell death).[1][6][7] Its inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), also contributes to its anticancer effects by downregulating the transcription of anti-apoptotic proteins like Mcl-1.[7]

cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates (pRb) E2F E2F Rb->E2F releases DNA_Synthesis DNA Synthesis & Cell Proliferation E2F->DNA_Synthesis activates transcription P276_00 This compound P276_00->CDK4/6 INHIBITS

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and blocking cell cycle progression.

Section 2: The Core Issue: this compound and Serum Interaction

Q2: I'm observing a significantly lower potency (higher IC50) for this compound in my cell-based assays compared to the reported biochemical IC50 values. Could serum be the cause?

Answer: Yes, this is a very common and expected observation. A discrepancy between biochemical and cell-based assay potency is frequently due to the presence of serum in the cell culture medium. The high concentration of proteins in serum, particularly albumin, can bind to small molecule inhibitors, reducing their effective or "free" concentration available to interact with the target kinase inside the cell.

Technical Explanation: The phenomenon is known as serum protein binding . Small molecules, especially those with hydrophobic characteristics, can non-covalently bind to proteins in the plasma. Bovine serum albumin (BSA), the most abundant protein in FBS, has several binding sites for various ligands.[8] When this compound is added to the culture medium, a significant fraction of it can be sequestered by BSA. This reduces the concentration of free this compound that can diffuse across the cell membrane to inhibit intracellular CDKs. Consequently, a higher total concentration of the inhibitor must be added to the medium to achieve the same inhibitory effect, resulting in an apparent increase in the IC50 value.

cluster_Extracellular Extracellular (Culture Medium with Serum) cluster_Intracellular Intracellular P276_total Total this compound (Added to medium) P276_bound Bound this compound (Inactive) P276_total->P276_bound P276_free Free this compound (Active) P276_total->P276_free Serum_Protein Serum Protein (e.g., Albumin) P276_bound->Serum_Protein sequestered by Target_Kinase Target CDK P276_free->Target_Kinase diffuses & inhibits Cell_Membrane Cell Membrane

Caption: Serum proteins bind to this compound, reducing the free drug available to enter the cell.

Q3: How can I experimentally quantify the impact of serum on my this compound experiments?

Answer: The most direct way to quantify the effect of serum is to perform a dose-response experiment where the IC50 of this compound is determined across a range of serum concentrations (e.g., 0.5%, 2%, 5%, 10%, and 20% FBS). This will generate an "IC50 shift" that directly correlates with the serum concentration.

Technical Explanation: An IC50 shift demonstrates the extent of drug sequestration by serum proteins. As you increase the percentage of serum in the media, you should observe a rightward shift in the dose-response curve, indicating a higher IC50 value. This is because more inhibitor is needed to overcome the increased protein binding and achieve 50% inhibition of cell proliferation or target phosphorylation.

Example Data Presentation:

Cell LineSerum Conc. (% FBS)This compound IC50 (nM)Fold Shift (vs. 0.5% FBS)
MCF-70.5%1501.0
MCF-72%3202.1
MCF-75%6504.3
MCF-710%12008.0
H-4600.5%2001.0
H-4602%4502.3
H-4605%9804.9
H-46010%19509.8

Note: These are illustrative values. Actual results will vary based on the cell line and assay conditions.

Section 3: Experimental Design & Protocols

Q4: What is the best practice for designing an experiment to test the effect of serum on this compound activity?

Answer: A robust experimental design is crucial for obtaining reliable data. We recommend a matrix-based approach using a 96-well plate format to test multiple drug concentrations across different serum levels simultaneously.

Experimental Protocol: Determining Serum-Induced IC50 Shift

  • Cell Seeding: Seed your cancer cell line of choice (e.g., MCF-7, H-460) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight in their standard growth medium (e.g., DMEM + 10% FBS).

  • Serum Starvation (Optional but Recommended): The next day, gently aspirate the growth medium and wash once with phosphate-buffered saline (PBS). Add a basal medium containing a low serum concentration (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cells in the G1 phase.

  • Preparation of Media: Prepare separate batches of basal medium containing the desired range of FBS concentrations (e.g., 0.5%, 2%, 5%, 10%).

  • Drug Dilution Series: Prepare a 2X stock of your this compound serial dilutions in the basal medium without serum. A logarithmic dilution series is often effective for determining IC50.[9]

  • Treatment: Aspirate the low-serum medium from the cell plates. Add 50 µL/well of the appropriate serum-containing medium (from step 3). Then, add 50 µL/well of the 2X this compound dilution series (from step 4). This will result in the final target concentrations of both the drug and serum. Include vehicle controls (e.g., DMSO) for each serum condition.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • Viability/Proliferation Assay: Measure cell viability using a suitable assay. Crucially, use a DNA-based or cell count-based assay (e.g., CyQuant, Crystal Violet, or direct cell counting) rather than a metabolic assay (e.g., MTT, MTS, CellTiter-Glo).

    • Causality: CDK4/6 inhibitors like this compound cause G1 arrest, but cells can continue to grow in size (hypertrophy), leading to increased mitochondrial activity.[10] Metabolic assays can therefore underestimate the inhibitor's cytostatic effect, as arrested cells may still show high metabolic activity.[10]

  • Data Analysis: Normalize the data to the vehicle control for each respective serum concentration. Plot the normalized response versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 for each serum condition.

cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day3 Day 3: Treatment cluster_Day5_6 Day 5-6 cluster_Analysis Analysis A 1. Seed Cells in 96-well plate (10% FBS) B 2. Serum Starve (0.5% FBS) (Optional) A->B C1 3a. Add Media with Varying Serum % B->C1 C2 3b. Add 2X this compound Dilution Series C1->C2 D 4. Incubate (48-72h) C2->D E 5. Perform DNA-based Proliferation Assay D->E F 6. Calculate IC50 for each serum % E->F

Caption: Workflow for determining the IC50 shift of this compound with varying serum concentrations.

Section 4: Troubleshooting and FAQs

Q5: Can I use serum-free media to avoid this issue altogether?

Answer: While using serum-free media seems like a straightforward solution, it comes with its own set of challenges.

  • Pros: Eliminates the variable of protein binding, leading to IC50 values that are closer to the biochemical potency and potentially more consistent between experiments.

  • Cons: Many cell lines do not proliferate well or may behave atypically in the absence of serum-derived growth factors. This can confound the results of a proliferation assay. Furthermore, results obtained in serum-free conditions may be less physiologically relevant, as the in vivo environment is protein-rich.

Recommendation: If your cell line is well-characterized and known to grow robustly in a specific serum-free formulation, this can be a valid approach. However, for most applications, it is more practical to standardize the serum concentration (e.g., always use 10% from the same lot) and be aware of its impact, or to conduct key experiments in low-serum conditions (0.5-2%) after an initial growth phase.

Q6: My IC50 values for this compound are not reproducible between experiments, even when I use the same serum concentration. What could be the cause?

Answer: Variability in IC50 values is a common challenge in cell-based assays.[11] Here are several factors to investigate:

  • Serum Lot-to-Lot Variability: Different lots of FBS can have varying concentrations of proteins and growth factors. This is a major source of inconsistency.

    • Solution: Purchase a large batch of a single FBS lot. Test and validate this lot for your key cell lines, and then use it exclusively for a complete series of experiments.

  • Cell Passage Number: As cells are passaged, they can undergo genetic and phenotypic drift, which may alter their sensitivity to inhibitors.

    • Solution: Use cells within a consistent, low-passage number range for all experiments. Thaw a new vial of low-passage cells after a defined number of passages.

  • Inconsistent Cell Seeding Density: The initial number of cells seeded can affect the final assay readout and the drug's apparent potency.

    • Solution: Perform careful and accurate cell counting (e.g., using a hemocytometer or an automated cell counter) before seeding. Ensure even cell suspension when plating.

  • Inhibitor Stability: this compound, like many small molecules, can degrade if not stored properly.

    • Solution: Prepare fresh working dilutions from a concentrated stock solution (stored at -20°C or -80°C in DMSO) for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots.

  • Assay Edge Effects: Wells on the perimeter of a 96-well plate can be prone to evaporation, leading to altered drug concentrations and inconsistent cell growth.

    • Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.

References

  • Definition of CDK inhibitor P276-00 - NCI Drug Dictionary - National Cancer Institute. (n.d.). National Cancer Institute.
  • Riviciclib hydrochloride (P276-00) | ≥99%(HPLC) | Selleck | CDK 阻害剤. (n.d.). Selleck Chemicals.
  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11, 77. [Link]
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Mhatre, S. D., Damle, M. V., Sharma, S., & Gupte, S. V. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918–925. [Link]
  • Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms. (2009). ClinicalTrials.gov.
  • Patel, H., et al. (2007). A phase 1 study of the selective cyclin dependent kinase inhibitor P276–00 in patients with advanced refractory neoplasms. Journal of Clinical Oncology, 25(18_suppl), 2530. [Link]
  • The Pharmacological Implications of Flavopiridol: An Updated Overview. (2022). MDPI.
  • A Phase II Study to Evaluate Efficacy and Safety of P276-00 in Relapsed and/or Refractory Mantle Cell Lymphoma. (2012). ClinicalTrials.gov.
  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11, 77. [Link]
  • Cantor, J. R., et al. (2017). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. Cell Chemical Biology, 24(11), 1395-1404.e5. [Link]
  • General structure of P276-00 series of flavones. (n.d.). ResearchGate.
  • Gopal, A. K., et al. (2015). A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. Clinical Lymphoma, Myeloma & Leukemia, 15(7), 416-421. [Link]
  • Kalwarczyk, T., et al. (2022). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. iScience, 25(11), 105374. [Link]
  • Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms. (n.d.). PatLynk.
  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate.
  • Screening of CDK inhibitors in breast cancer. (2024). ICE Bioscience.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]
  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems.
  • Sugimoto, M., et al. (1999). Regulation of CDK4 activity by a novel CDK4-binding protein, p34SEI-1. Genes & Development, 13(22), 3041-3054. [Link]
  • Chen, J., et al. (1999). Suppression of cell transformation by the cyclin-dependent kinase inhibitor p57KIP2 requires binding to proliferating cell nuclear antigen. Molecular and Cellular Biology, 19(9), 6006-6017. [Link]
  • Tadesse, S., et al. (2021). Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2.
  • Review on Interaction of Serum Albumin with Drug Molecules. (n.d.). Open Access Journals.
  • Abe, Y., et al. (n.d.). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR.
  • Lelliott, E. J., et al. (2023).
  • Targeting Protein-Protein Interactions to Inhibit Cyclin-Dependent Kinases. (2023). MDPI.
  • Betzi, S., et al. (2014). Iterative Conversion of Cyclin Binding Groove Peptides into Druglike CDK Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 57(23), 9986-9997. [Link]
  • Zik, T., et al. (2016). Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis.
  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (n.d.). PMC.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of P276-00 and Other CDK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors represent a pivotal class of targeted agents. Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.[1] This guide provides an in-depth, objective comparison of P276-00, a notable CDK inhibitor, with other prominent players in the field, including the FDA-approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib. We will delve into their mechanisms of action, inhibitory profiles, and the experimental data that underpins our understanding of their efficacy.

The Central Role of Cyclin-Dependent Kinases in Cell Cycle Progression

Cyclin-dependent kinases are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, orchestrate the orderly progression of the cell cycle.[2] These complexes act as critical checkpoints, ensuring the fidelity of DNA replication and cell division.[1] In many cancers, aberrant signaling leads to the hyperactivation of these kinases, resulting in uncontrolled cell proliferation.[1] The therapeutic strategy behind CDK inhibitors is to block these enzymes, thereby inducing cell cycle arrest and inhibiting tumor growth.[3]

Below is a simplified representation of the core CDK-mediated cell cycle regulation pathway.

CDK-Mediated Cell Cycle Regulation Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Upregulates Rb Rb CyclinD_CDK46->Rb Phosphorylates (pRb) (Inactive) E2F E2F Rb->E2F Sequesters (Active) CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Upregulates G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes

Caption: Simplified CDK signaling pathway in G1/S transition.

P276-00: A Multi-Targeted CDK Inhibitor

P276-00 (Riviciclib) is a flavone derivative that functions as a potent inhibitor of multiple cyclin-dependent kinases.[4] Its ability to target several key CDKs distinguishes it from the more selective CDK4/6 inhibitors.

Mechanism of Action and Kinase Profile: P276-00 exerts its anticancer effects by competitively binding to the ATP-binding pocket of its target kinases, leading to the inhibition of their enzymatic activity.[5] This results in cell cycle arrest, primarily at the G1/S transition, and the induction of apoptosis.[4][5] Preclinical studies have demonstrated its potent inhibitory activity against CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin B.[6] The inhibition of CDK9 is particularly noteworthy as this kinase plays a crucial role in regulating transcription.[7][8]

The Rise of Selective CDK4/6 Inhibitors

In recent years, the therapeutic landscape has been significantly impacted by the development of highly selective CDK4/6 inhibitors. These agents have shown remarkable efficacy, particularly in hormone receptor-positive (HR+) breast cancer.[3]

  • Palbociclib (PD-0332991): As a highly selective inhibitor of CDK4 and CDK6, palbociclib was the first in its class to receive FDA approval.[9][10] It demonstrates potent inhibition of cell proliferation in retinoblastoma (Rb)-positive cancer cells.[9]

  • Ribociclib (LEE011): Ribociclib is another orally active and selective inhibitor of CDK4 and CDK6.[11] It has been shown to induce G1 phase cell cycle arrest and senescence in cancer cell lines.

  • Abemaciclib (LY2835219): Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6, with a slightly greater potency for CDK4.[12][13] It has demonstrated the ability to cross the blood-brain barrier, suggesting potential utility in treating brain metastases.[12]

Comparative Efficacy: A Data-Driven Analysis

The efficacy of these inhibitors can be quantitatively compared by examining their half-maximal inhibitory concentrations (IC50) against their target kinases. A lower IC50 value indicates greater potency.

InhibitorCDK1/cyclin B (nM)CDK2/cyclin E (nM)CDK4/cyclin D1 (nM)CDK6/cyclin D3 (nM)CDK9/cyclin T1 (nM)
P276-00 79[6]224[14]63[6]-20[6]
Palbociclib >10,000>10,00011[9]16[9]-
Ribociclib >1,000-10[11]39[11]-
Abemaciclib 1627[13]504[13]2[13]10[13]57[12]

Data compiled from multiple sources. Note that assay conditions can vary between studies, leading to some variability in reported IC50 values.

From this data, it is evident that P276-00 possesses a broader inhibitory profile, targeting CDK1, CDK4, and CDK9 with significant potency.[6][14] In contrast, palbociclib, ribociclib, and abemaciclib are highly selective for CDK4 and CDK6.[9][11][13] Abemaciclib appears to be the most potent of the selective CDK4/6 inhibitors in biochemical assays.[15]

Experimental Methodologies for Evaluating CDK Inhibitor Efficacy

The following section details the standard experimental protocols employed to assess the efficacy of CDK inhibitors. These self-validating systems are crucial for generating reliable and reproducible data.

In Vitro Efficacy Assessment

1. Cell Viability Assays: These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines.[16] The choice of assay can depend on the mechanism of action of the drug.[17]

  • Principle: Assays like the MTT or resazurin reduction assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[18][19] Luminescence-based assays that quantify ATP levels are also a highly sensitive measure of cell viability.[20]

  • Experimental Workflow:

Cell_Viability_Assay_Workflow Start Seed Cancer Cells in 96-well plates Incubate1 Incubate (24 hours) Start->Incubate1 Treat Treat with serial dilutions of CDK inhibitor Incubate1->Treat Incubate2 Incubate (72 hours) Treat->Incubate2 AddReagent Add Viability Reagent (e.g., MTT, Resazurin) Incubate2->AddReagent Incubate3 Incubate (1-4 hours) AddReagent->Incubate3 Measure Measure Absorbance/ Fluorescence/Luminescence Incubate3->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: A typical workflow for a cell viability assay.

2. Cell Cycle Analysis: Flow cytometry is a powerful technique used to determine the distribution of cells in different phases of the cell cycle. Effective CDK inhibitors are expected to cause an arrest in the G1 phase.[21]

  • Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI) or DAPI.[22] The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

  • Step-by-Step Protocol:

    • Cell Culture and Treatment: Plate and treat Rb-proficient cancer cells with the CDK inhibitor for a predetermined time (e.g., 24 hours).[21]

    • Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane and preserve DNA integrity.[22]

    • Staining: Treat the cells with RNase to prevent staining of double-stranded RNA and then stain with a DNA-binding dye like propidium iodide.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.[23]

    • Data Analysis: Deconvolute the resulting DNA content histogram to determine the percentage of cells in each phase of the cell cycle.[22]

3. Western Blotting for Target Engagement: This technique is used to confirm that the CDK inhibitor is engaging its target and modulating downstream signaling pathways. A key biomarker for CDK4/6 activity is the phosphorylation of the retinoblastoma protein (Rb).[21]

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., phospho-Rb and total Rb).[21]

  • Experimental Protocol:

    • Cell Lysis: Treat cells with the inhibitor, then lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against phospho-Rb (e.g., Ser780) and total Rb.

    • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.[21]

    • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

In Vivo Efficacy Assessment

Human Tumor Xenograft Models: To evaluate the antitumor activity of CDK inhibitors in a living organism, human tumor xenograft models are widely used.[24][25] These models involve the implantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice.[26][27]

  • Principle: The growth of the established tumors is monitored over time in response to treatment with the CDK inhibitor.[26] This allows for the assessment of the drug's efficacy and provides insights into its pharmacokinetic and pharmacodynamic properties.[25]

  • Experimental Workflow:

Xenograft_Model_Workflow Implant Implant Human Tumor Cells Subcutaneously into Immunodeficient Mice TumorGrowth Allow Tumors to Establish and Grow to a Palpable Size Implant->TumorGrowth Randomize Randomize Mice into Treatment and Vehicle Control Groups TumorGrowth->Randomize Treat Administer CDK Inhibitor or Vehicle Control (e.g., daily oral gavage) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight (e.g., 2-3 times/week) Treat->Monitor Endpoint Continue Treatment until Predefined Endpoint (e.g., tumor volume limit) Monitor->Endpoint Analyze Analyze Tumor Growth Inhibition and Tolerability Endpoint->Analyze

Caption: A generalized workflow for an in vivo xenograft study.

Conclusion

The field of CDK inhibitors continues to evolve, offering promising therapeutic avenues for a variety of cancers. P276-00, with its broader kinase inhibitory profile, represents a distinct approach compared to the highly selective CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib.[6][9][11][13][14] The choice of which inhibitor to advance in a drug development program depends on the specific cancer type, its underlying genetic drivers, and the desired therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of these and other novel CDK inhibitors, ensuring that the most promising candidates are identified and advanced toward clinical application.

References

  • CDK inhibitors in cancer therapy, an overview of recent development. PubMed Central.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. MDPI.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Technology Networks.
  • CDK inhibitors in cancer therapy, an overview of recent development. PubMed.
  • Assaying cell cycle status using flow cytometry. PubMed Central.
  • Ribociclib (LEE011) | CDK4/6 Inhibitor. MedchemExpress.com.
  • Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside.
  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. PubMed.
  • Riviciclib hydrochloride (P276-00) | Apoptosis Inducer. MedChemExpress.
  • CDK Inhibition | CDK Inhibitor Review. Selleck Chemicals.
  • Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. AACR Journals.
  • CDK9 inhibitors in cancer research. PubMed Central.
  • Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Rel
  • Riviciclib hydrochloride (P276-00) CDK inhibitor. Selleck Chemicals.
  • In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. PubMed.
  • Abemaciclib | CDK4/6 Inhibitor | CAS 1231929-97-7. Selleck Chemicals.
  • Definition of CDK inhibitor P276-00. NCI Drug Dictionary.
  • IC 50 Values of CDK4/6 Inhibitors.
  • Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. PubMed.
  • The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. PubMed Central.
  • Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. PubMed Central.
  • Cell viability assays. Abcam.
  • Validating Target Engagement of CDK4/6 Inhibitors: A Compar
  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs.
  • Palbociclib (PD-0332991) Hydrochloride CDK4/6 Inhibitor. Selleck Chemicals.
  • Ribociclib | CDK4 Subfamily (CDK4 & CDK6). Tocris Bioscience.
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Abemaciclib | LY2835219 | CDK4/6 inhibitor. TargetMol.
  • Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. PubMed Central.
  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.
  • Cell Cycle Analysis with Flow Cytometry. Biocompare.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
  • Cell Cycle Protocols. BD Biosciences.
  • Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central.
  • Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib)
  • List of IC50 values of Palbociclib in parental or resistant hormone- 1063 sensitive breast cancer cell lines (MCF7 and T47D). 1064.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Cell Viability and Prolifer
  • Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evalu
  • Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action. bioRxiv.
  • The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study.
  • Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,....
  • NCT06377852 | The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. ClinicalTrials.gov.
  • CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. ASCO.

Sources

Comparison Guide: Validating the Selectivity of P276-00 for CDK9 Over Other CDKs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of the cyclin-dependent kinase (CDK) inhibitor P276-00 (Riviciclib), with a specific focus on validating its selectivity for CDK9. Designed for researchers, scientists, and drug development professionals, this document synthesizes biochemical data with proven experimental methodologies to offer a comprehensive understanding of P276-00's kinase inhibition profile.

Introduction: The Critical Role of CDK9 and the Quest for Selectivity

Cyclin-dependent kinases are a family of serine/threonine kinases that are fundamental regulators of two of the cell's most vital processes: cell cycle progression and transcription. While initial drug discovery efforts focused on inhibiting cell cycle CDKs (like CDK1, 2, 4, and 6) to halt tumor proliferation, attention has increasingly turned to transcriptional CDKs, most notably CDK9.

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb's primary function is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step that releases it from promoter-proximal pausing and enables productive transcriptional elongation. In many cancers, particularly those driven by transcription factors like MYC, there is a profound addiction to this process. Consequently, inhibiting CDK9 presents a powerful therapeutic strategy to selectively shut down the expression of key oncogenes and pro-survival proteins like Mcl-1, leading to apoptosis in cancer cells[1].

However, the high degree of structural conservation in the ATP-binding pocket across the CDK family poses a significant challenge for developing selective inhibitors[2]. A lack of selectivity can lead to off-target effects and associated toxicities. For instance, potent inhibition of cell cycle CDKs like CDK1 can cause severe side effects such as neutropenia. Therefore, rigorously validating the selectivity profile of any CDK inhibitor is paramount. P276-00 (Riviciclib) is a flavone-derived small molecule inhibitor that has demonstrated potent anti-cancer activity by targeting multiple CDKs[3]. This guide focuses on the experimental validation of its specific activity and selectivity towards CDK9.

cluster_transcription Transcriptional Regulation by CDK9 DNA DNA Promoter RNAPII_paused RNA Polymerase II (Paused) DNA->RNAPII_paused Initiation PTEFb P-TEFb (CDK9/CycT1) RNAPII_paused->PTEFb RNAPII_active RNA Polymerase II (Elongating) PTEFb->RNAPII_active Phosphorylation of CTD P276 P276-00 P276->PTEFb Inhibition mRNA mRNA Transcript (e.g., MYC, Mcl-1) RNAPII_active->mRNA Elongation

Caption: Role of CDK9 in transcriptional elongation and its inhibition by P276-00.

Biochemical Selectivity Profile of P276-00

The primary method for assessing kinase inhibitor selectivity is through in vitro biochemical assays that measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50). P276-00 has been profiled against a panel of key CDK/cyclin complexes. The data clearly indicates that while P276-00 is a multi-CDK inhibitor, it exhibits the highest potency against the CDK9/Cyclin T1 complex.

Table 1: Comparative IC50 Values of P276-00 Against a Panel of CDKs

Kinase Complex IC50 (nM) Primary Function Data Source(s)
CDK9/Cyclin T1 20 Transcription [4][5][6][7][8]
CDK4/Cyclin D1 63 Cell Cycle (G1) [4][5][6][7][8]
CDK1/Cyclin B 79 Cell Cycle (G2/M) [4][5][6][7][8]

| CDK2/Cyclin E | 224 | Cell Cycle (G1/S) |[6] |

Note: IC50 values can vary slightly between studies due to different assay conditions (e.g., ATP concentration).

From this biochemical data, we can calculate the selectivity ratio. P276-00 is:

  • 3.15-fold more selective for CDK9 than for CDK4.

  • 3.95-fold more selective for CDK9 than for CDK1.

  • 11.2-fold more selective for CDK9 than for CDK2.

A recent comprehensive study using live-cell target engagement assays confirmed that P276-00 engages CDK9 with approximately 10-fold selectivity over other CDK family members within a cellular environment, corroborating the in vitro biochemical findings[9].

Experimental Validation: Protocols and Rationale

While IC50 tables provide a quantitative snapshot, robust validation requires well-designed experiments. Here, we outline the protocols for both biochemical and cellular assays to confirm CDK9 selectivity.

In Vitro Validation: ATP-Competitive Kinase Assay

This experiment directly measures the ability of P276-00 to inhibit the phosphorylation of a substrate by purified CDK complexes. As P276-00 is an ATP-competitive inhibitor, controlling the ATP concentration is critical for generating reproducible and comparable data[10].

Objective: To determine the IC50 of P276-00 against CDK9/CycT1, CDK4/CycD1, and CDK1/CycB.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a base buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The absence of ATP is crucial at this stage.

    • Enzymes: Reconstitute purified, active human CDK9/CycT1, CDK4/CycD1, and CDK1/CycB enzymes in kinase buffer to a working concentration (e.g., 2x final concentration).

    • Substrates: Prepare appropriate substrates. For CDK9, a peptide derived from the RNAP II CTD is ideal. For CDK4 and CDK1, Retinoblastoma (Rb) protein or a peptide fragment is commonly used.

    • ATP Solution: Prepare a solution containing both "cold" (unlabeled) ATP and "hot" (radiolabeled, e.g., γ-³²P-ATP) ATP. The final concentration of unlabeled ATP should be close to the Michaelis-Menten constant (Km) for each enzyme to ensure assay sensitivity.

    • Test Compound: Prepare a serial dilution of P276-00 (e.g., from 10 µM to 0.1 nM) in kinase buffer containing a small percentage of DMSO.

  • Assay Execution (in a 96-well plate):

    • To each well, add 25 µL of the 2x enzyme solution (one CDK complex per plate section).

    • Add 25 µL of the serially diluted P276-00 or vehicle control (DMSO in kinase buffer).

    • Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 50 µL of the ATP/Substrate mix.

    • Allow the reaction to proceed for 30-60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection & Data Analysis:

    • Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted γ-³²P-ATP will not.

    • Wash the filter mat multiple times to remove unincorporated ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Plot the percentage of kinase activity against the log concentration of P276-00.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Causality and Trustworthiness: This protocol is self-validating. Wells with no inhibitor (vehicle only) serve as the 100% activity control, while wells with no enzyme serve as the background control. The use of a standard ATP concentration ensures that the resulting IC50 values are comparable across different kinases and studies.

cluster_workflow Biochemical Kinase Assay Workflow prep 1. Reagent Preparation (Enzyme, Substrate, ATP, P276-00) plate 2. Plate Setup (Add Enzyme + Inhibitor) prep->plate incubate 3. Pre-incubation (Allow inhibitor binding) plate->incubate start_rxn 4. Initiate Reaction (Add ATP/Substrate Mix) incubate->start_rxn incubate_rxn 5. Reaction Incubation (30°C for 30-60 min) start_rxn->incubate_rxn stop_rxn 6. Stop Reaction incubate_rxn->stop_rxn detect 7. Detect Signal (Filter binding & Scintillation) stop_rxn->detect analyze 8. Data Analysis (Dose-response curve -> IC50) detect->analyze

Caption: Workflow for biochemical profiling of a kinase inhibitor.

Cellular Validation: Western Blot for Downstream Markers

Biochemical assays are essential but occur in an artificial environment. Cellular assays are critical to confirm that the inhibitor engages its intended target in a complex biological system and produces the expected downstream effect.

Objective: To assess the functional inhibition of CDK9 versus other CDKs in a human cancer cell line (e.g., MM.1S multiple myeloma or HCT-116 colon cancer) by measuring the phosphorylation of their respective downstream targets.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dose range of P276-00 (e.g., 50 nM, 200 nM, 500 nM) and a vehicle control (DMSO) for a defined period (e.g., 6 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the target proteins.

    • Clarify the lysates by centrifugation to pellet cell debris.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • p-RNAP II (Ser2): The direct substrate of CDK9. A decrease indicates CDK9 inhibition.

      • p-Rb (Ser780): A key substrate of CDK4. A decrease indicates CDK4 inhibition[10].

      • Mcl-1: A short-lived anti-apoptotic protein whose transcription is highly dependent on CDK9 activity. A decrease indicates functional CDK9 inhibition[1].

      • Total RNAP II, Total Rb, and a loading control (e.g., GAPDH or β-Actin): To ensure that changes in phosphorylated proteins are not due to changes in total protein levels and that equal amounts of protein were loaded.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpreting the Results: By comparing the band intensities, one can validate the selectivity of P276-00 in a cellular context. A potent, dose-dependent decrease in p-RNAP II (Ser2) and Mcl-1 at lower concentrations, with a less pronounced effect on p-Rb (Ser780) until higher concentrations are reached, would provide strong evidence for the preferential inhibition of CDK9 in situ.

Conclusion and Field Perspective

The collective evidence from both biochemical and cellular assays validates that P276-00 (Riviciclib) is a potent inhibitor of CDK9. While it also demonstrates activity against cell cycle-related kinases CDK4 and CDK1, its highest potency is directed towards CDK9[5][7][8]. The selectivity, calculated to be between 3- to 11-fold for CDK9 over other key CDKs in vitro, is a critical feature.

This selectivity profile suggests that at therapeutic concentrations, the primary mechanism of action is likely driven by the inhibition of transcriptional elongation via CDK9, leading to the downregulation of critical survival proteins in cancer cells[1]. The activity against CDK4 and CDK1 may contribute to its overall anti-proliferative effects but could also be responsible for potential cell-cycle-related side effects. For researchers, this guide provides a robust framework for independently verifying these findings and for comparing the selectivity of novel inhibitors against the benchmark of P276-00. Understanding this selectivity is not merely an academic exercise; it is fundamental to interpreting cellular responses, predicting in vivo efficacy, and designing rational combination therapies.

References

  • Meijer, L., & Raymond, E. (2003). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Molecules, 18(12), 15487-15501.
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., Lal, B., & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925.
  • National Cancer Institute. (n.d.). NCI Drug Dictionary - Definition of CDK inhibitor P276-00.
  • Manas, A. S., Rathos, M. J., Rao, S. P., D'Cruz, S., D'Souza, L., Sharma, S., & Joshi, K. S. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research, 35(6), 821-830.
  • Wells, C. I., Vasta, J. D., et al. (2020). Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes. ChemRxiv. Preprint.
  • Alvarez-Fernandez, M., & Malumbres, M. (2020). Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. Nature Communications, 11(1), 6066.
  • Uitdehaag, J. C. M., et al. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Cancer Therapy. Molecular Cancer Therapeutics, 18(2), 470-481.
  • Wang, Y., et al. (2022). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2252.
  • Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells.
  • Jiang, C., et al. (2024). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Mueller, D., et al. (2015). Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. Cancer Research, 75(15_Supplement), 2821.
  • Rathos, M. J., et al. (2018). P276-00, a clinical-grade cyclin-dependent kinase (Cdk) inhibitor is a potent anti-myeloma agent. Investigational New Drugs, 36(5), 767-777.
  • Li, Z., et al. (2022). CDK9 inhibitors in cancer research. RSC Medicinal Chemistry, 13(5), 536-552.
  • ResearchGate. (n.d.). Effect of P276-00 on cell cycle protein levels.
  • Tadesse, S., et al. (2012). IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. Breast Cancer Research and Treatment, 132(2), 575-588.
  • Jiang, C., et al. (2024). Elucidating Binding Selectivity in Cyclin-Dependent Kinases (CDKs) 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors. ChemRxiv. Preprint.

Sources

P 276-00 vs. Roscovitine: A Comparative Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cyclin-dependent kinase (CDK) inhibitors, both P 276-00 and Roscovitine (also known as Seliciclib) have emerged as significant tools for cancer research and potential therapeutic agents. While both molecules function by competitively inhibiting the ATP-binding pocket of CDKs, their distinct selectivity profiles and downstream cellular effects warrant a detailed comparative analysis for the discerning researcher. This guide provides an in-depth, data-supported comparison to inform experimental design and inhibitor selection.

Introduction to the Contenders

This compound (Riviciclib) is a flavone-derived small molecule inhibitor that has demonstrated potent activity against a specific subset of CDKs.[1] Its development was driven by the need for inhibitors with efficacy against hematological malignancies and solid tumors.[2][3] this compound has progressed to Phase II clinical trials for advanced refractory neoplasms and multiple myeloma.[4]

Roscovitine (Seliciclib, CYC202) is a 2,6,9-trisubstituted purine analog that has been extensively studied as a broad-range CDK inhibitor.[5][6] Its utility extends beyond oncology into neurodegenerative diseases, inflammation, and virology.[5][6] Roscovitine has also undergone numerous Phase I and II clinical trials, providing a wealth of data on its activity and safety profile in humans.[7][8][9]

Head-to-Head: Kinase Selectivity Profile

The primary differentiator between CDK inhibitors lies in their potency and selectivity against various CDK/cyclin complexes. Understanding this profile is critical for interpreting experimental outcomes and predicting cellular responses. This compound exhibits a narrower and more potent inhibitory spectrum compared to the broader activity of Roscovitine.

Target KinaseThis compound IC50 (nM)Roscovitine IC50 (µM)
CDK9/Cyclin T1 20[10]~0.7[11]
CDK4/Cyclin D1 63[10]>100[5]
CDK1/Cyclin B 79[10]0.65[12]
CDK2/Cyclin A 224[10]0.7[12]
CDK2/Cyclin E 2,540[10]0.7[12]
CDK5/p25 Not Reported0.16 - 0.2[11]
CDK7/Cyclin H 2,870[10]~0.7[11]
CDK6/Cyclin D3 396[10]>100[5]

Note: IC50 values can vary between different experimental setups. The data presented are compiled from multiple sources to provide a comprehensive overview.

As the data indicates, this compound is a highly potent inhibitor of CDK9, CDK4, and CDK1, with significantly less activity against CDK2/Cyclin E.[10] This profile suggests a primary mechanism of action through transcriptional inhibition (via CDK9) and G1 cell cycle arrest (via CDK4). In contrast, Roscovitine is a broader inhibitor, targeting CDK1, CDK2, CDK5, CDK7, and CDK9 with sub-micromolar efficacy, while being a poor inhibitor of CDK4 and CDK6.[5]

Cellular Mechanisms and Therapeutic Implications

The differences in kinase selectivity translate into distinct cellular consequences.

This compound:

  • Cell Cycle Arrest: Primarily induces G1/S arrest due to potent CDK4 inhibition, leading to a decrease in retinoblastoma protein (pRb) phosphorylation.[10][13]

  • Transcriptional Inhibition: The potent inhibition of CDK9/Cyclin T1, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[3] This is a critical mechanism for inducing apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma and mantle cell lymphoma.[2][3]

  • Apoptosis Induction: this compound effectively induces apoptosis, as evidenced by caspase-3 activation and DNA fragmentation.[10][13] It has shown high selectivity for cancer cells over normal fibroblast cells.[10]

Roscovitine:

  • Broad Cell Cycle Effects: Depending on the dose and cell line, Roscovitine can induce cell cycle arrest in G0, G1, S, or G2/M phases due to its inhibition of multiple CDKs.[5]

  • Apoptosis and Signaling Pathways: Roscovitine induces apoptosis in numerous cancer cell lines by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1, and upregulating pro-apoptotic proteins like p53.[5] It also impacts a variety of signaling pathways including Ras-MAPK, NF-κB, and JAK-STAT.[5][14]

  • Diverse Therapeutic Potential: Its ability to inhibit CDK5 has made it a subject of research in neurodegenerative diseases.[5] Furthermore, it has demonstrated anti-viral and anti-inflammatory properties.[6][14]

The following diagram illustrates the primary signaling pathways targeted by both inhibitors.

G1 cluster_G1 G1 Phase Progression cluster_Transcription Transcriptional Elongation Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cyclin T1 Cyclin T1 CDK9 CDK9 Cyclin T1->CDK9 Activates RNA Pol II RNA Pol II CDK9->RNA Pol II Phosphorylates (activates) Mcl-1 Gene Mcl-1 Gene RNA Pol II->Mcl-1 Gene Transcribes Mcl-1 Protein Mcl-1 Protein Mcl-1 Gene->Mcl-1 Protein Leads to P276_00 This compound P276_00->CDK4/6 Potent Inhibition P276_00->CDK9 Potent Inhibition Roscovitine Roscovitine Roscovitine->CDK4/6 Poor Inhibition Roscovitine->CDK9 Inhibition caption Core Signaling Pathways Targeted

Caption: Core Signaling Pathways Targeted by this compound and Roscovitine.

Experimental Protocols for Comparative Analysis

To directly compare the efficacy and mechanism of this compound and Roscovitine in a specific cellular context, the following experimental workflow is recommended.

G2 start Select Cancer Cell Line dose_response Dose-Response Assay (MTT/MTS) Determine IC50 values start->dose_response cell_cycle Cell Cycle Analysis (Flow Cytometry) Assess G1/S, G2/M arrest dose_response->cell_cycle Treat cells at IC50 apoptosis Apoptosis Assay (Annexin V/PI) Quantify apoptotic cells dose_response->apoptosis Treat cells at IC50 western_blot Western Blot Analysis (pRb, Mcl-1, PARP cleavage) cell_cycle->western_blot apoptosis->western_blot data_analysis Comparative Data Analysis Evaluate relative potency and mechanism western_blot->data_analysis conclusion Conclusion data_analysis->conclusion caption Comparative Experimental Workflow

Caption: Workflow for a Comparative Study of CDK Inhibitors.

In Vitro Kinase Inhibition Assay

Rationale: This assay directly measures the ability of each inhibitor to block the enzymatic activity of a specific CDK/cyclin complex, allowing for the determination of IC50 values.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 50 mmol/L HEPES, pH 7.5, 10 mmol/L MgCl2, 1 mmol/L EGTA), the active CDK/cyclin complex (e.g., CDK4/D1, CDK9/T1), and a suitable substrate (e.g., GST-Rb).[10][13]

  • Inhibitor Addition: Add serial dilutions of this compound and Roscovitine (typically dissolved in DMSO) to the wells. Include a DMSO-only control.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled [γ-32P]ATP.[10][13] Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter plate. Wash away unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability (MTT/MTS) Assay

Rationale: This assay determines the cytotoxic or cytostatic effect of the inhibitors on a chosen cell line, providing a quantitative measure of their anti-proliferative activity (IC50).

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Roscovitine for a defined period (e.g., 48 or 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • IC50 Calculation: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the IC50.

Western Blot Analysis for Mechanistic Insights

Rationale: This technique allows for the visualization of changes in the protein levels and phosphorylation status of key players in the pathways targeted by the inhibitors.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and Roscovitine at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key targets:

    • Cell Cycle: Phospho-Rb (Ser780), Total Rb, Cyclin D1.[13]

    • Apoptosis/Transcription: Mcl-1, Cleaved PARP, Cleaved Caspase-3.[3]

    • Loading Control: β-actin or GAPDH.

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Recommendations

The choice between this compound and Roscovitine should be guided by the specific research question and the biological context under investigation.

  • Choose this compound for:

    • Targeted studies on the role of CDK4 and CDK9.

    • Investigations into transcriptional dysregulation in cancer.

    • Models where high potency and a narrower selectivity profile are desired.

  • Choose Roscovitine for:

    • Broader studies on the effects of pan-CDK inhibition.

    • Comparative studies across different phases of the cell cycle.

    • Research in non-oncology fields such as neurobiology and virology where CDK2 and CDK5 are key targets.

Both compounds are powerful research tools. By understanding their distinct mechanisms and applying rigorous comparative methodologies, researchers can effectively dissect the complex roles of cyclin-dependent kinases in health and disease.

References

  • Cicenas, J. (2015). Roscovitine in cancer and other diseases.
  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. [Link]
  • MacLaren, A. P., et al. (2008). The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD. PLoS One, 3(7), e2783. [Link]
  • National Cancer Institute. Definition of CDK inhibitor P276-00. [Link]
  • Joshi, K. S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925. [Link]
  • Wikipedia. Seliciclib. [Link]
  • Cicenas, J. (2015). Roscovitine in cancer and other diseases.
  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases.
  • Shirsath, N. P., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. BMC Cancer, 12, 477. [Link]
  • Rathos, M. J., et al. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research, 35(6), 821-830. [Link]
  • Le Tourneau, C., et al. (2010). Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies. European Journal of Cancer, 46(18), 3243-3250. [Link]
  • ClinicalTrials.gov. Open Label Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms. [Link]
  • Al-Obeidi, F. A., & Lam, K. S. (2020). The Pharmacological Implications of Flavopiridol: An Updated Overview. Molecules, 25(17), 3913. [Link]
  • Shirsath, N. P., et al. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. BMC Cancer. [Link]
  • Shivavedi, N., & Shreyans, K. (2017). REVIEW ON THE DISCOVERY OF ROHITUKINE-INSPIRED CDK INHIBITORS. The Pharmstudent, 28, 50-58. [Link]
  • Natarajan, A. (2013). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 56(22), 8973-8994. [Link]
  • Cadeddu, G., et al. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. Current Pharmaceutical Design, 18(20), 2884-2898. [Link]
  • MedP
  • ResearchGate. Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,... [Link]
  • Cicenas, J., et al. (2011). The CDK inhibitors in cancer research and therapy. Journal of Cancer Research and Clinical Oncology, 137(10), 1409-1418. [Link]
  • Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042-1047. [Link]
  • DGIdb. SELICICLIB. [Link]
  • Vita, J. A., & Vita, J. A. (2009). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. Current Drug Metabolism, 10(4), 365-375. [Link]
  • ResearchGate.
  • ResearchGate. Crystal structure of CDK2 in complex with roscovitine. [Link]

Sources

A Comparative Guide to the Cross-Validation of P 276-00's Anti-Tumor Efficacy Across Diverse Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of P 276-00, a novel flavone-derived cyclin-dependent kinase (CDK) inhibitor. We will dissect the cross-validation of its anti-tumor effects across a spectrum of in vitro and in vivo models, compare its mechanistic profile to other CDK inhibitors, and provide the detailed experimental frameworks necessary for replicating and building upon these findings. Our focus is on the causality behind experimental choices and the integrity of the data presented, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Rationale for a Multi-Faceted CDK Inhibitor

The cell division cycle is a tightly regulated process orchestrated by CDKs and their cyclin partners. In oncology, the deregulation of this machinery, particularly the CDK4/6-Cyclin D-Retinoblastoma (Rb) axis, is a near-universal hallmark of cancer, providing a selective growth advantage.[1] While highly selective CDK4/6 inhibitors like Palbociclib and Ribociclib have been successfully approved for treating specific cancers, the development of resistance and the complexity of tumor biology necessitate novel agents with distinct mechanistic profiles.[2][3][4]

This compound (Riviciclib) emerged from this need as a second-generation, ATP-competitive CDK inhibitor.[5][6] Unlike its more targeted counterparts, this compound exhibits a unique inhibitory profile, potently targeting CDK4/Cyclin D1, CDK1/Cyclin B, and CDK9/Cyclin T1 .[7][8][9] This multi-pronged approach suggests a broader therapeutic potential, capable of not only halting cell cycle progression at the G1/S checkpoint (via CDK4) but also at the G2/M transition (via CDK1) and by suppressing the transcription of key survival proteins (via CDK9). This guide cross-validates these multi-modal effects in a variety of preclinical settings.

The Cross-Validation Workflow: From Cell-Free Assays to In Vivo Efficacy

A robust preclinical assessment hinges on validating a compound's activity across a hierarchy of models. This ensures that the observed effects are not an artifact of a single cell line or system but represent a genuine and reproducible anti-tumor mechanism. The evaluation of this compound followed this rigorous pathway.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Confirmation A In Vitro Kinase Assays B Determine IC50 values (CDK1, CDK4, CDK9) A->B Quantify Potency C Panel of Human Cancer Cell Lines B->C Validate in Cellular Context D Antiproliferative Assays (IC50) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Induction Assays (Caspase, DNA Fragmentation) D->F G Tumor Xenograft Models (e.g., HNSCC, MCL) F->G Validate in Living System H Measure Tumor Growth Inhibition (TGI) G->H Assess Efficacy I Pharmacodynamic Analysis (Target modulation in tumors) H->I Confirm Mechanism

Caption: Preclinical cross-validation workflow for this compound.

Comparative In Vitro Efficacy: A Broad Spectrum of Activity

This compound has demonstrated potent antiproliferative effects across a wide array of human cancer cell lines, with IC50 values generally ranging from 300 to 800 nmol/L.[10] A crucial aspect of its validation is its selectivity for cancer cells over normal, healthy cells.

Table 1: Comparative Antiproliferative and Apoptotic Activity of this compound

Cancer TypeCell LineAntiproliferative IC50Key Mechanistic FindingReference
Breast Cancer MCF-7~600 nMDown-regulation of Cyclin D1, Cdk4, and pRb phosphorylation.[1]
Non-Small Cell Lung H-460~750 nMG1 arrest; 85% apoptosis at 2.5 µM.[1]
Promyelocytic Leukemia HL-60~400 nM30-80% apoptosis induction; Caspase-3 activation.[1]
Mantle Cell Lymphoma Jeko-1, Granta-519, SP-53Potent CytotoxicityDown-regulation of Mcl-1; G1 arrest and apoptosis.[9][11][12]
Head & Neck (HNSCC) FaDu, Cal-27Significant Growth InhibitionG1 arrest, p53 activation, increased BAX/BCL-2 ratio.[13]
Normal Lung Fibroblast WI-38> 5.0 µMMinimal apoptosis (5%) at high concentrations.[1]

Insight into Selectivity: The comparison between the H-460 lung cancer line and the WI-38 normal lung fibroblast line is particularly telling. This compound induced 85% apoptosis in H-460 cells at a concentration that caused only 5% apoptosis in the normal WI-38 cells, demonstrating a significant therapeutic window at the cellular level.[1] This selectivity is attributed to the dependency of cancer cells on the very cell cycle and transcriptional machinery that this compound inhibits.

Mechanistic Dissection: A Tri-Modal Attack on Cancer Proliferation

The anti-tumor activity of this compound stems from its ability to concurrently inhibit three critical CDKs.

CDK4/CDK1 Inhibition: Inducing Cell Cycle Arrest

The primary mechanism is the induction of G1 cell cycle arrest. By inhibiting CDK4/Cyclin D1, this compound prevents the phosphorylation of the retinoblastoma protein (pRb).[1][10] Hypophosphorylated pRb remains bound to the E2F transcription factor, blocking the expression of genes required for the G1-to-S phase transition. The additional inhibition of CDK1/Cyclin B blocks entry into mitosis, providing a secondary checkpoint.

G cluster_0 G1 Phase cluster_1 S Phase CDK4 CDK4/Cyclin D1 pRb pRb CDK4->pRb Phosphorylates (p) E2F E2F pRb->E2F Releases pRb_E2F pRb-E2F Complex pRb->pRb_E2F E2F->pRb_E2F S_Genes S-Phase Genes (e.g., PCNA, Cyclin E) E2F->S_Genes Activates Transcription pRb_E2F->S_Genes Represses Transcription P276 This compound P276->CDK4 Inhibits

Caption: this compound mechanism for G1 cell cycle arrest.

Studies in MCF-7 and H-460 cells confirm this pathway, showing a significant decrease in Cyclin D1 and Cdk4 protein levels, followed by a reduction in pRb phosphorylation at the Cdk4-specific site, Ser780.[1]

CDK9 Inhibition: Suppressing Transcriptional Addiction

Many cancer cells are "addicted" to the continuous transcription of short-lived anti-apoptotic and pro-survival proteins like Mcl-1 and Myc. CDK9 is a core component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to enable productive transcript elongation.[9][13] By inhibiting CDK9 (IC50 of 20 nM), this compound effectively shuts down this process.[7] This leads to the rapid depletion of critical survival proteins, tipping the cell towards apoptosis. This mechanism is particularly relevant in hematological malignancies like Mantle Cell Lymphoma (MCL), where Mcl-1 is a key pathogenic protein.[9][11]

G cluster_0 Transcription & Survival CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Pol II CDK9->RNAPII Phosphorylates mRNA mRNA (Mcl-1, Myc) RNAPII->mRNA Elongation DNA DNA Template DNA->RNAPII Binds Proteins Anti-Apoptotic Proteins (Mcl-1) mRNA->Proteins Translation Apoptosis Apoptosis Proteins->Apoptosis Inhibits P276 This compound P276->CDK9 Inhibits

Caption: this compound mechanism for apoptosis via CDK9 inhibition.

In Vivo Validation: Translating Cellular Effects to Tumor Regression

The definitive test of a potential anti-cancer agent is its efficacy in a living organism. This compound has been validated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 2: Summary of this compound In Vivo Efficacy in Xenograft Models

Cancer ModelXenograft Cell LineKey Efficacy MetricPharmacodynamic Findings in TumorReference
Head & Neck (HNSCC) FaDu48% Tumor Growth Inhibition (TGI)Down-regulation of CCND1, CCNE1, KI67, and PCNA gene expression.[13]
Mantle Cell Lymphoma Jeko-1Significant increase in survivalDown-regulation of cell cycle regulatory proteins.[9][11][12]

These in vivo studies are critical as they not only confirm the anti-tumor activity but also allow for pharmacodynamic (PD) analysis. By extracting tumor tissue post-treatment, researchers verified that this compound engaged its targets in the intended manner, observing decreased expression of cell cycle and proliferation markers like Cyclin D1 (CCND1) and Proliferating Cell Nuclear Antigen (PCNA).[13] This confirms that the mechanism observed in vitro is responsible for the efficacy seen in vivo.

Comparative Landscape and Alternative CDK Inhibitors

This compound occupies a unique position in the landscape of CDK inhibitors.

  • vs. First-Generation (e.g., Flavopiridol): this compound is a flavone derivative, similar to the pan-CDK inhibitor Flavopiridol.[5][14] However, this compound demonstrates greater selectivity, particularly a 40-fold higher preference for CDK4-D1 over CDK2-E.[1][10] This improved selectivity profile may translate to a better safety and toxicity profile, a major challenge for early pan-CDK inhibitors.

  • vs. FDA-Approved CDK4/6 Inhibitors (e.g., Palbociclib): The key differentiator is the potent inhibition of CDK9. While CDK4/6 inhibitors primarily induce cytostatic G1 arrest, the added CDK9 inhibition by this compound provides a direct pro-apoptotic signal by depleting survival proteins. This suggests this compound could be effective in tumors resistant to pure CDK4/6 inhibition or in malignancies driven by transcriptional addiction.

Essential Experimental Protocols

To ensure scientific integrity and reproducibility, the core methodologies used to validate this compound are outlined below.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound against specific CDK/cyclin complexes.

  • Reaction Setup: In a 96-well plate, combine recombinant human CDK/cyclin enzyme (e.g., CDK4/D1, CDK9/T1) with its specific substrate (e.g., Retinoblastoma protein for CDK4) in a kinase buffer.

  • Compound Addition: Add serial dilutions of this compound (or vehicle control) to the wells.

  • Initiate Reaction: Add ATP mix containing [γ-³²P]ATP to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Quantification: Spot the reaction mixture onto a filter membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of inhibition versus the log concentration of this compound and fit to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Cycle Analysis via Flow Cytometry
  • Objective: To quantify the distribution of cells in different phases of the cell cycle following treatment.

  • Cell Culture: Plate cancer cells (e.g., H-460) and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or vehicle for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C.

  • Staining: Rehydrate the fixed cells in PBS. Treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).

  • Data Acquisition: Analyze the stained cells on a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G1, S, and G2/M phases.

Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million FaDu cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth: Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

  • Treatment: Administer this compound via the determined route (e.g., intraperitoneal injection) according to the dosing schedule.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Calculate the Tumor Growth Inhibition (TGI) percentage. For survival studies, monitor until a survival endpoint is reached.

  • Pharmacodynamics (Optional): At the end of the study, tumors can be excised for Western blot or gene expression analysis to confirm target engagement.

Conclusion and Future Outlook

The comprehensive cross-validation of this compound across numerous in vitro and in vivo models provides a strong rationale for its clinical development. Its unique inhibitory profile against CDK4, CDK1, and CDK9 translates into a potent, multi-faceted anti-tumor effect characterized by broad applicability, cancer cell selectivity, induction of both cell cycle arrest and apoptosis, and confirmed in vivo efficacy. While this compound has advanced to Phase I/II clinical trials, its future may lie in identifying specific patient populations whose tumors are co-dependent on the pathways it inhibits.[5][15] Combination strategies, pairing this compound with other targeted therapies or conventional chemotherapy, also represent a promising avenue to overcome resistance and enhance therapeutic outcomes.

References

  • Joshi, K. S., Rathos, M. J., Joshi, R. D., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics.
  • He, S., Jendrny, C., & Köhler, M. (2021). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology.
  • He, S., Jendrny, C., & Köhler, M. (2021). CDK inhibitors in cancer therapy, an overview of recent development. PubMed.
  • Fassl, A., Gurbi, B., & Huber, K. (2022). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Cancers.
  • BreastCancer.org. (2023). What Are CDK4/6 Inhibitors?
  • MD Anderson Cancer Center. (2023). The next generation of CDK inhibitors is coming.
  • Mishra, R., Kumar, S., & Nag A. (2013). Molecular mechanisms of anti-tumor properties of P276-00 in head and neck squamous cell carcinoma. Molecular Cancer.
  • National Cancer Institute. Definition of CDK inhibitor P276-00. NCI Drug Dictionary.
  • Kumar, A., Kumar, A., & Jha, S. (2023). The Pharmacological Implications of Flavopiridol: An Updated Overview. MDPI.
  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer.
  • Kamal, A., Tamboli, J. R., & Nayak, V. L. (2011). Cyclin-Dependent Kinase Inhibition by Flavoalkaloids. Bentham Science.
  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. PubMed.
  • ClinicalTrials.gov. (2010). Open Label Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms.
  • Patsnap Synapse. (2025). Riviciclib - Drug Targets, Indications, Patents.
  • ResearchGate. (2020). Effect of P276-00 on cell cycle protein levels.
  • Joshi, K. S., Rathos, M. J., Joshi, R. D., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. PubMed.
  • ResearchGate. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines.
  • Ghafouri-Fard, S., Hussen, B. M., & Taheri, M. (2023). Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast Cancer. Current Molecular Medicine.
  • ResearchGate. (2010). P276-00, a clinical-grade cyclin-dependent kinase (Cdk) inhibitor is a potent Cdk9/cyclin T1 inhibitor and induces apoptosis in multiple myeloma cells.

Sources

A Head-to-Head Comparison of P 276-00 and Palbociclib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs targeting the fundamental machinery of cell cycle progression. This guide provides a detailed head-to-head comparison of two notable CDK inhibitors: P 276-00 (Riviciclib) and palbociclib (Ibrance®). While both molecules target CDKs, their distinct selectivity profiles, mechanisms of action, and ultimate cellular outcomes present different strategic opportunities for cancer research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.

Introduction: The Evolution of CDK Inhibitors

The cell division cycle is a tightly regulated process, with CDKs acting as key engines driving the cell through its various phases. In many cancers, this regulation is lost, leading to uncontrolled proliferation. The development of CDK inhibitors has evolved from broad-spectrum, pan-CDK inhibitors to highly selective molecules. This evolution reflects a deeper understanding of the specific roles of different CDK-cyclin complexes in both normal and cancerous cells.

Palbociclib represents a landmark achievement in this field as the first highly selective CDK4/6 inhibitor to receive FDA approval.[1][2] Its success in treating hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer has established a new standard of care.[2][3] Palbociclib's design philosophy is rooted in precision targeting of the G1/S phase checkpoint, a critical node of dysregulation in many tumors.[1][4]

This compound , on the other hand, is a flavone molecule that exhibits a broader, yet selective, inhibitory profile against multiple CDKs, including CDK1, CDK4, and CDK9.[5] This multi-targeted approach offers a different therapeutic paradigm, suggesting potential applications in cancers where deregulation involves more than just the CDK4/6 axis. This compound has been investigated in clinical trials for various neoplasms, including multiple myeloma and advanced refractory cancers.[1][5]

Mechanism of Action: Distinct Modes of Cell Cycle Intervention

Both this compound and palbociclib exert their anti-cancer effects by inhibiting CDK activity, but their differing target specificities lead to distinct downstream consequences.

Palbociclib: A Precise G1 Checkpoint Blockade

Palbociclib is a potent and highly selective, reversible inhibitor of CDK4 and CDK6.[1][6] In the G1 phase of the cell cycle, the cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[1][7] This phosphorylation event releases the E2F transcription factor, which then activates the transcription of genes necessary for entry into the S phase (DNA synthesis). By inhibiting CDK4/6, palbociclib prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state.[1][4] This effectively creates a blockade at the G1 restriction point, preventing cells from progressing into the S phase and thereby arresting proliferation.[1] This G1 arrest often leads to a state of cellular senescence.[8] The efficacy of palbociclib is critically dependent on a functional Rb protein.[9]

cluster_0 G1 Phase Growth Signals Growth Signals Cyclin D Cyclin D Growth Signals->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 forms complex Rb Rb CDK4/6->Rb phosphorylates (pRb) E2F E2F Rb->E2F releases G1_S_Transition S-Phase Gene Transcription E2F->G1_S_Transition activates Palbociclib Palbociclib Palbociclib->CDK4/6 inhibits

Figure 1: Mechanism of Action of Palbociclib.

This compound: A Multi-Pronged Attack on Cell Division and Transcription

This compound inhibits a broader spectrum of CDKs, with potent activity against CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1.[5] This multi-targeted action results in a more complex cellular response:

  • CDK4 Inhibition: Similar to palbociclib, inhibition of CDK4 contributes to a G1 arrest by preventing Rb phosphorylation.[5]

  • CDK1 Inhibition: CDK1 (also known as CDC2) is the master regulator of the G2/M transition. Its inhibition by this compound can cause cell cycle arrest at the G2 phase, preventing entry into mitosis.

  • CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. Inhibition of CDK9 by this compound can lead to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis.

This combination of cell cycle arrest at multiple checkpoints (G1 and G2) and the induction of apoptosis through transcriptional inhibition distinguishes this compound from the more cytostatic effect of palbociclib.

cluster_1 Cell Cycle & Transcription CDK4 CDK4/Cyclin D G1_S_Transition G1/S Transition CDK4->G1_S_Transition drives CDK1 CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1->G2_M_Transition drives CDK9 CDK9/Cyclin T Transcription Transcriptional Elongation (e.g., Mcl-1) CDK9->Transcription enables Apoptosis Apoptosis Transcription->Apoptosis suppresses P276_00 This compound P276_00->CDK4 P276_00->CDK1 P276_00->CDK9

Figure 2: Multi-Target Mechanism of this compound.

Kinase Specificity and Potency: A Quantitative Comparison

The inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency against its targets. While direct comparisons can be challenging due to variations in assay conditions across different studies, the available data clearly illustrate the distinct selectivity profiles of this compound and palbociclib.

Target KinaseThis compound (Riviciclib) IC50 (nM)Palbociclib IC50 (nM)
CDK4/Cyclin D1 6311
CDK6/Cyclin D3 39616
CDK1/Cyclin B 79>10,000
CDK9/Cyclin T1 20Not reported; expected to be high
CDK2/Cyclin A 224>10,000
CDK2/Cyclin E 2,540>10,000

Data compiled from multiple sources.[1][5][6] Absolute values may vary based on experimental conditions.

Key Insights:

  • Palbociclib is exceptionally potent and selective for CDK4 and CDK6, with IC50 values in the low nanomolar range and minimal activity against other CDKs.[1][6]

  • This compound shows high potency against CDK9, CDK4, and CDK1.[5] Its activity against CDK4 is potent, though less so than palbociclib. Importantly, this compound has significant activity against CDK1 and CDK9, targets that are largely unaffected by palbociclib at therapeutic concentrations. It also displays a 40-fold selectivity for CDK4 over CDK2.[5]

Cellular and Clinical Implications

The biochemical differences between these inhibitors translate into distinct cellular phenotypes and have guided their clinical development.

Cellular Outcomes: Senescence vs. Apoptosis
  • Palbociclib: The primary cellular outcome of palbociclib treatment is a durable G1 cell cycle arrest, which often leads to cellular senescence, a state of irreversible growth arrest.[8][10] While it can induce apoptosis in some contexts, this is generally considered a secondary effect.[10][11]

  • This compound: Due to its inhibition of CDK1 and, critically, CDK9, this compound is a potent inducer of apoptosis.[5] By blocking the transcription of key survival proteins, it actively pushes cancer cells toward programmed cell death, a key differentiator from the primarily cytostatic effect of palbociclib.

Clinical Development and Efficacy
  • Palbociclib: The clinical development of palbociclib has been focused and highly successful. In combination with endocrine therapy, it has demonstrated a significant improvement in progression-free survival (PFS) in women with HR+/HER2- advanced or metastatic breast cancer in large Phase III trials (PALOMA series).[2][3] This has solidified its role as a frontline therapy in this patient population.

  • This compound: The clinical development of this compound has explored its utility in several cancer types, including advanced solid tumors and multiple myeloma, in Phase I and II trials.[1][5] Its broader mechanism suggests it may have activity in tumors that are not solely dependent on the CDK4/6-Rb axis or in overcoming resistance to more selective agents.

Experimental Protocols for Evaluation

For researchers aiming to compare these or other CDK inhibitors, standardized and robust experimental protocols are essential.

A. In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified CDK-cyclin complex.

Objective: To determine the IC50 value of an inhibitor against a specific CDK.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, pH 7.5).

    • Reconstitute purified, active CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes to a working concentration.

    • Prepare a substrate solution (e.g., a C-terminal fragment of Rb protein).

    • Prepare ATP solution containing a mix of non-radioactive ('cold') ATP and radiolabeled [γ-³²P]ATP.

    • Prepare serial dilutions of the test inhibitors (this compound, palbociclib) in the appropriate solvent (e.g., DMSO).

  • Reaction Setup (96-well plate format):

    • To each well, add kinase, substrate, and inhibitor at various concentrations. Include a vehicle control (DMSO).

    • Pre-incubate the mixture for 15-30 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding the ATP mixture.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

  • Detection:

    • If using phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Set up Reaction (Kinase + Substrate + Inhibitor) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (30°C) C->D E 5. Stop Reaction (Add EDTA) D->E F 6. Detect Signal (e.g., Scintillation Counting) E->F G 7. Analyze Data (Calculate IC50) F->G

Figure 3: Experimental Workflow for an In Vitro Kinase Assay.

B. Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

Objective: To assess the effect of CDK inhibitors on cell cycle progression.

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7 for breast cancer) at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound, palbociclib, or vehicle control for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Trypsinize the cells to create a single-cell suspension.

    • Collect cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.

    • Fix the cells for at least 2 hours at -20°C (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition:

    • Analyze the stained cells on a flow cytometer.

    • Collect data from at least 10,000-20,000 single-cell events. Use pulse width and pulse area parameters to exclude cell doublets.

  • Data Analysis:

    • Generate a histogram of DNA content (fluorescence intensity).

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G1 peak and decrease in S and G2/M peaks would be expected for palbociclib. This compound may show an increase in both G1 and G2 peaks. An increase in the sub-G1 population is indicative of apoptosis.

Conclusion

This compound and palbociclib exemplify two distinct strategies in the targeting of cyclin-dependent kinases. Palbociclib's high selectivity for CDK4/6 provides a potent, cytostatic blockade of the G1/S transition, a validated and successful approach in Rb-proficient, HR+ breast cancers. Its well-defined mechanism and favorable therapeutic window have made it a cornerstone of modern oncology.

This compound offers a different value proposition. Its ability to inhibit multiple key CDKs (1, 4, and 9) allows it to induce both cell cycle arrest and apoptosis through transcriptional inhibition. This broader mechanism may be advantageous in tumors with complex dysregulation of the cell cycle or as a strategy to overcome resistance to more selective CDK4/6 inhibitors.

For the research community, the choice between a highly selective inhibitor like palbociclib and a multi-targeted agent like this compound depends on the specific biological question and the cancer model being investigated. Understanding their fundamental differences in kinase selectivity, mechanism of action, and cellular outcomes is crucial for designing insightful experiments and advancing the next generation of cancer therapies.

References

  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. (2021). Frontiers in Oncology. [Link]
  • Recent Progress in CDK4/6 Inhibitors and PROTACs. (2023). MDPI. [Link]
  • Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast Cancer. (2023). Semantic Scholar. [Link]
  • Recent advances of highly selective CDK4/6 inhibitors in breast cancer. (2017).
  • p27 Allosterically Activates Cyclin-Dependent Kinase 4 and Antagonizes Palbociclib Inhibition. (2021).
  • Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast... (n.d.).
  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. (2021).
  • Differences Between CDK4&6 Inhibitors Predict Future Approaches. (2016). Targeted Oncology. [Link]
  • Combined inhibition of PIM and CDK4/6 suppresses both mTOR signaling and Rb phosphorylation and potentiates PI3K inhibition in cancer cells. (2020). Oncotarget. [Link]
  • Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,... (n.d.).
  • Highlights on the Selective CDK4/6 Inhibitors. (2019). Lupine Publishers. [Link]
  • CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review. (2020). Frontiers in Oncology. [Link]
  • How selective are clinical CDK4/6 inhibitors? (2019).
  • Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway. (2021).
  • Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast Cancer. (2023).
  • Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch p
  • Comparing Ribociclib versus Palbociclib as a Second Line Treatment in Combination with Fulvestrant in Metastatic Breast Cancer: A Randomized Clinical Trial. (2024).
  • Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation. (2021). Frontiers in Oncology. [Link]

Sources

P276-00: A Synergistic Partner in Targeted Cancer Therapy - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the synergistic effects of P276-00, a potent cyclin-dependent kinase (CDK) inhibitor, when used in combination with other targeted therapies. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic rationale, supporting experimental data, and detailed protocols for evaluating these powerful combinations. Our focus is on providing a clear, objective comparison to aid in the strategic design of future preclinical and clinical investigations.

Introduction to P276-00: A Multi-Targeted CDK Inhibitor

P276-00 is a flavone derivative that functions as a small molecule inhibitor of multiple cyclin-dependent kinases, with potent activity against CDK1, CDK4, and CDK9.[1][2] The rationale for its use in oncology stems from the frequent dysregulation of the cell cycle in cancer, often driven by the overexpression of cyclins or the inactivation of endogenous CDK inhibitors. By targeting CDKs, P276-00 can induce cell cycle arrest, primarily at the G1/S transition, and trigger apoptosis in malignant cells.[1] Preclinical studies have demonstrated its antiproliferative effects across a range of human cancer cell lines, including those resistant to standard chemotherapies like cisplatin.[3] While P276-00 has shown a degree of single-agent activity in clinical trials, the most promising therapeutic avenue lies in its combination with other targeted agents to achieve synergistic anti-tumor effects and overcome resistance mechanisms.[4]

The Rationale for Combination Therapy

The complexity and heterogeneity of cancer necessitate multi-pronged therapeutic strategies. Combining a cell cycle inhibitor like P276-00 with agents that target other critical cancer-driving pathways can lead to enhanced efficacy through several mechanisms:

  • Overcoming Redundancy and Escape Pathways: Cancer cells can often bypass the inhibition of a single pathway by activating compensatory signaling routes. Simultaneous targeting of multiple pathways can block these escape mechanisms.

  • Sensitizing Cells to Therapy: One agent can prime the cancer cells to be more susceptible to the cytotoxic effects of the second agent.

  • Reducing Toxicity: By achieving a greater therapeutic effect at lower doses of each drug, combination therapies have the potential to minimize off-target toxicities.

This guide will explore the synergistic potential of P276-00 in combination with key classes of targeted therapies, providing the underlying scientific principles and experimental evidence.

I. Synergistic Combination of P276-00 with Proteasome Inhibitors: The Case of Bortezomib

Scientific Rationale:

The proteasome is a critical cellular machine responsible for the degradation of a multitude of proteins, including key cell cycle regulators like cyclins. The proteasome inhibitor bortezomib is an established therapy for multiple myeloma, a malignancy often characterized by the dysregulation of cyclin D. The scientific premise for combining P276-00 with bortezomib is compelling: P276-00 inhibits the activity of CDK4/6-cyclin D complexes, while bortezomib leads to the accumulation of cyclins, which are substrates for proteasomal degradation. This dual action is hypothesized to create a synergistic bottleneck in cell cycle progression, leading to enhanced apoptosis in cancer cells.

Experimental Evidence:

Preclinical studies in multiple myeloma have demonstrated a synergistic interaction between P276-00 and bortezomib. This combination has been shown to overcome the growth, survival, and drug resistance signals conferred by proliferative stimuli such as interleukin-6 (IL-6) and insulin-like growth factor-1 (IGF-1).

Signaling Pathway and Points of Intervention

cluster_0 Cell Cycle Progression cluster_1 Protein Degradation Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Proteasome Proteasome Cyclin D->Proteasome degraded by Rb Rb CDK4/6->Rb phosphorylates E2F E2F CDK4/6->E2F releases Rb->E2F inhibits G1/S Transition G1/S Transition E2F->G1/S Transition promotes P276-00 P276-00 P276-00->CDK4/6 inhibits Bortezomib Bortezomib Bortezomib->Proteasome inhibits

Caption: P276-00 and Bortezomib dual-targeting of the cell cycle.

II. Enhancing Chemotherapeutic Efficacy: P276-00 in Combination with Doxorubicin and Gemcitabine

A. P276-00 and Doxorubicin in Non-Small Cell Lung Cancer (NSCLC)

Scientific Rationale:

Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to DNA damage and apoptosis. A key mechanism of resistance to doxorubicin involves the activation of pro-survival pathways, such as NF-κB, and the upregulation of cell cycle checkpoint proteins. P276-00, by inhibiting CDK1, can abrogate the doxorubicin-induced G2/M arrest, pushing cells with damaged DNA into apoptosis.[5]

Experimental Data Summary:

Preclinical studies in NSCLC cell lines have demonstrated that the sequential administration of doxorubicin followed by P276-00 results in a synergistic cytotoxic effect.[5][6]

Cell Linep53 StatusCombination EffectKey Mechanistic FindingsReference
H-460Wild-typeSynergisticAbrogation of G2/M arrest, p53 induction, Bcl-2 reduction, COX-2 and Cdk-1 downregulation.[5]
H23MutatedSynergistic-[5]
H1299NullLess Synergistic-[5]

In Vivo Efficacy: The combination of doxorubicin and P276-00 significantly inhibited tumor growth in an H-460 xenograft model compared to either agent alone.[5]

B. P276-00 and Gemcitabine in Pancreatic Cancer

Scientific Rationale:

Gemcitabine is a nucleoside analog that inhibits DNA synthesis and is a standard-of-care for pancreatic cancer. Its efficacy is often limited by chemoresistance. The combination with a CDK inhibitor like P276-00 is proposed to potentiate gemcitabine's cytotoxic effects by modulating proteins involved in chemoresistance and cell cycle control.

Experimental Data Summary:

The combination of gemcitabine followed by P276-00 has shown synergistic to weakly synergistic effects in various pancreatic cancer cell lines.[2][7]

Cell LineCombination Index (CI)Key Mechanistic FindingsReference
PANC-1SynergisticEnhanced apoptosis, decreased Bcl-2 and survivin.[2]
AsPC-1Synergistic-[2]
BxPC-3Weakly Synergistic-[2]
Capan-1Weakly Synergistic-[2]
MIA PaCa-2Synergistic-[2]

In Vivo Efficacy: In a PANC-1 xenograft model, the combination of gemcitabine and P276-00 was significantly more effective in inhibiting tumor growth than either drug used as a monotherapy.[7]

III. Experimental Protocols for Assessing Synergy

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the synergistic effects of P276-00 in combination with other targeted therapies.

A. Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]

  • Drug Treatment: Treat cells with P276-00, the combination agent, or the combination of both at various concentrations for the desired time period (e.g., 72 hours).[4] Include untreated and solvent-only controls.

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking and measure the absorbance at 492 nm using a microplate reader.[4]

B. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[1]

Protocol:

  • Cell Collection: After drug treatment, collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.

C. Analysis of Signaling Pathways: Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental Workflow Diagram

Cell_Culture Cell Culture & Seeding Drug_Treatment Treatment with P276-00 & Combination Agent Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (MTT) Drug_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Drug_Treatment->Protein_Analysis

Caption: Workflow for evaluating synergistic drug combinations.

IV. Future Directions and Considerations

While promising preclinical data exists for the combination of P276-00 with certain targeted and chemotherapeutic agents, further research is warranted. The exploration of P276-00 in combination with inhibitors of the PI3K/Akt/mTOR and MAPK/ERK pathways is a logical next step, given the extensive crosstalk between these pathways and the cell cycle machinery. The synergistic potential of such combinations has been demonstrated with other CDK4/6 inhibitors and provides a strong rationale for investigating them with the multi-targeted P276-00.

Key considerations for future studies include:

  • Optimal Dosing and Scheduling: Determining the most effective and least toxic dosing schedules for combination therapies is crucial.

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to specific combinations will be essential for clinical success.

  • In Vivo Validation: Rigorous testing in relevant preclinical in vivo models is necessary to confirm the efficacy and safety of promising combinations before clinical translation.

Conclusion

P276-00, with its ability to target multiple CDKs, represents a versatile and promising agent for combination cancer therapy. The preclinical evidence supporting its synergy with proteasome inhibitors and conventional chemotherapies highlights its potential to enhance therapeutic outcomes. By employing rigorous experimental designs and validated protocols as outlined in this guide, the scientific community can further elucidate the full potential of P276-00-based combination strategies, ultimately paving the way for more effective and personalized cancer treatments.

References

  • Raje, N., Hideshima, T., Mukherjee, S., Raab, M., Vallet, S., Chhetri, S., ... & Anderson, K. C. (2009). Preclinical activity of P276-00, a novel small-molecule cyclin-dependent kinase inhibitor in the therapy of multiple myeloma. Leukemia, 23(5), 961–970. [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Manohar, S. M., Rathos, M. J., Sonawane, V., Rao, S., & Joshi, K. S. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia research, 35(6), 821-830. [Link]
  • Sausville, E. A. (2002). Cyclin-dependent kinase modulators studied at the NCI: pre-clinical and clinical studies. Current medicinal chemistry. Anti-cancer agents, 2(1), 125-136. [Link]
  • Gopal, A. K., Smith, S. E., Gutierrez, M., Fesler, M. J., Lahiri, S., Parikh, H., & Sharma, S. (2015). A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. Clinical Lymphoma Myeloma and Leukemia, 15(7), 392-397. [Link]
  • [This citation is intentionally left blank for future additions]
  • [This citation is intentionally left blank for future additions]
  • Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., ... & Sharma, S. (2012). Molecular evidence for increased antitumor activity of gemcitabine in combination with a cyclin-dependent kinase inhibitor, P276-00 in pancreatic cancers. BMC cancer, 12(1), 1-15. [Link]
  • Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., ... & Sharma, S. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Molecular cancer therapeutics, 6(3), 926-934. [Link]
  • [This citation is intentionally left blank for future additions]
  • [This citation is intentionally left blank for future additions]
  • Rathos, M. J., Joshi, K. S., Khan, T., Pawar, P. S., & Sharma, S. (2013). Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells. BMC cancer, 13(1), 1-14. [Link]
  • Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., ... & Sharma, S. (2012). Molecular evidence for increased antitumor activity of gemcitabine in combination with a cyclin-dependent kinase inhibitor, P276-00 in pancreatic cancers. BMC cancer, 12(1), 1-15. [Link]
  • [This citation is intentionally left blank for future additions]
  • [This citation is intentionally left blank for future additions]
  • [This citation is intentionally left blank for future additions]
  • [This citation is intentionally left blank for future additions]
  • Rathos, M. J., Joshi, K. S., Khan, T., Pawar, P. S., & Sharma, S. (2013). Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells. BMC Cancer, 13, 33. [Link]

Sources

Overcoming Cisplatin Resistance: A Comparative Guide to P 276-00 and Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Cisplatin has long been a cornerstone of chemotherapy for a multitude of cancers. However, the development of resistance remains a significant clinical hurdle, driving the search for novel therapeutic strategies. This guide provides an in-depth comparison of P 276-00 (Riviciclib), a potent cyclin-dependent kinase (CDK) inhibitor, with other CDK inhibitors in the context of cisplatin-resistant malignancies. We will delve into the mechanistic underpinnings of these compounds, present comparative experimental data, and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug discovery and development endeavors.

The Challenge of Cisplatin Resistance

Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis.[1][2] However, cancer cells can develop resistance through various mechanisms, including reduced drug accumulation, increased DNA repair, and evasion of apoptosis.[2] This necessitates the exploration of agents that can bypass or overcome these resistance pathways.

This compound (Riviciclib): A Multi-Targeted Approach to Combatting Cisplatin Resistance

This compound is a flavone derivative that functions as a potent inhibitor of multiple CDKs, primarily targeting CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin B with IC50 values of 20 nM, 63 nM, and 79 nM, respectively.[3][4] Its efficacy in cisplatin-resistant cell lines stems from its ability to induce cell cycle arrest and apoptosis through mechanisms distinct from direct DNA damage.[5][6]

Mechanism of Action of this compound

The antitumor activity of this compound is rooted in its inhibition of key cell cycle and transcriptional regulators. By targeting CDK4/cyclin D1, it prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1/S phase transition.[7] Inhibition of CDK1/cyclin B leads to a G2/M phase arrest.[5] Furthermore, its potent inhibition of CDK9/cyclin T1, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1, pushing the cell towards apoptosis.[8]

P276_Mechanism_of_Action Mechanism of Action of this compound cluster_cdks Cyclin-Dependent Kinases cluster_effects Cellular Effects P276_00 This compound (Riviciclib) CDK4_D1 CDK4/Cyclin D1 P276_00->CDK4_D1 Inhibits CDK1_B CDK1/Cyclin B P276_00->CDK1_B Inhibits CDK9_T1 CDK9/Cyclin T1 (P-TEFb) P276_00->CDK9_T1 Inhibits Rb pRb Phosphorylation CDK4_D1->Rb Phosphorylates G2_M_Arrest G2/M Phase Arrest CDK1_B->G2_M_Arrest Regulates Transcription_Inhibition Transcriptional Inhibition CDK9_T1->Transcription_Inhibition Mediates G1_S_Arrest G1/S Phase Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis G2_M_Arrest->Apoptosis Mcl1 Mcl-1 Downregulation Transcription_Inhibition->Mcl1 Rb->G1_S_Arrest Leads to Mcl1->Apoptosis Promotes

Caption: Mechanism of this compound in inducing cell cycle arrest and apoptosis.

Studies have shown that this compound is significantly more potent than cisplatin in both sensitive and resistant cell lines. One study reported that the antiproliferative potential of this compound was approximately 30-fold higher than that of cisplatin across a panel of 16 cell lines, including those resistant to cisplatin.[5]

Comparative Analysis of CDK Inhibitors in Cisplatin-Resistant Models

To provide a comprehensive overview, we compare the activity of this compound with other notable CDK inhibitors that have demonstrated efficacy in cisplatin-resistant settings: Flavopiridol, AT7519, and Dinaciclib.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound, its alternatives, and cisplatin in various cisplatin-sensitive and -resistant ovarian cancer cell lines. This data highlights the retained or even enhanced potency of these CDK inhibitors in cells that have developed resistance to conventional chemotherapy.

CompoundCell LineCisplatin SensitivityIC50 (nM)Reference
This compound (Riviciclib) H-460-300 - 800[7]
HL-60-300 - 800[7]
Flavopiridol A2780Sensitive15[9]
SKOV-3-180[10]
AT7519 A2780Sensitive40 - 940[11][12]
Dinaciclib A2780Sensitive4[13]
A2780cisResistantNot specified[14]
SKOV-3Sensitive15[10]
SKOV-3cisResistantNot specified[10]
Cisplatin A2780Sensitive10,330[15]
A2780cisResistant32,060[15]
SKOV-3-6,000[10]

Note: Direct comparative IC50 values for this compound in A2780cis or SKOV-3cis were not available in the searched literature. The provided range for this compound is based on its activity in other cancer cell lines.

Experimental Data: Apoptosis and Cell Cycle Analysis

The induction of apoptosis and cell cycle arrest are key mechanisms by which CDK inhibitors overcome cisplatin resistance.

This compound (Riviciclib): In synchronized human non-small cell lung carcinoma (H-460) cells, this compound treatment leads to a G1 arrest and subsequent apoptosis.[5] In the fast-growing HL-60 promyelocytic leukemia cell line, significant apoptosis was observed as early as 6 hours post-treatment.[5] A study on mantle cell lymphoma cell lines showed a time and dose-dependent increase in the sub-G1 population (indicative of apoptosis) starting from 24 hours of treatment.[16]

Dinaciclib: In oral squamous cell carcinoma cell lines, Dinaciclib has been shown to induce cell cycle arrest and apoptosis, even in cisplatin-resistant cells.[17] A study in ovarian cancer cell lines demonstrated that Dinaciclib is highly effective in both cisplatin-sensitive and -resistant cells, with the latter showing no decreased sensitivity to the CDK inhibitor.[10]

AT7519: In multiple myeloma cell lines, AT7519 induced a G0/G1 and G2/M phase arrest as early as 6 hours, with a subsequent increase in the sub-G1 apoptotic population from 12 hours onwards.[18]

Experimental Protocols

To facilitate the replication and validation of these findings, we provide detailed step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with therapeutic compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow MTT Assay Workflow Start Start Step1 1. Seed Cells (96-well plate) Start->Step1 Step2 2. Add Compound (Varying concentrations) Step1->Step2 Step3 3. Incubate (e.g., 72 hours) Step2->Step3 Step4 4. Add MTT Reagent Step3->Step4 Step5 5. Incubate (2-4 hours) Step4->Step5 Step6 6. Solubilize Formazan (Add DMSO or Solubilization Buffer) Step5->Step6 Step7 7. Measure Absorbance (570 nm) Step6->Step7 End End Step7->End

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds (this compound, alternatives, cisplatin) and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Treat cells with the compounds of interest at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining DNA with Propidium Iodide (PI).

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Concluding Remarks

The emergence of CDK inhibitors like this compound offers a promising avenue for treating cisplatin-resistant cancers. Their ability to induce cell cycle arrest and apoptosis through mechanisms independent of direct DNA damage provides a rational strategy to overcome resistance. While direct comparative data remains somewhat limited, the available evidence suggests that this compound and other pan-CDK inhibitors like Dinaciclib are highly potent against cisplatin-resistant cell lines. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these compounds and to identify predictive biomarkers for patient stratification. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology and developing more effective therapies for patients with treatment-refractory cancers.

References

  • Morgan, D. O. (2022). Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer. Frontiers in Oncology, 12, 1059734.
  • Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., ... & Sharma, S. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Molecular Cancer Therapeutics, 6(3), 926-934.
  • ResearchGate. (n.d.). Dinaciclib is effective in cisplatin resistant cell lines....
  • Santo, L., Hideshima, T., Cirstea, D., Raje, N., Ahn, J. S., Vallet, S., ... & Anderson, K. C. (2010). AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(17), 2325-2336.
  • Dolman, M. E., Poon, E., Ebus, M. E., den Hartog, I. J., van Noesel, M. M., Jamin, Y., ... & Versteeg, R. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research, 21(22), 5100-5109.
  • Basmaciyan, L., & D'Incalci, M. (2000). Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
  • Manohar, S. M., Rathos, M. J., Sonawane, V., Rao, S. V., & Joshi, K. S. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia research, 35(6), 821-830.
  • Morgan, D. O. (2022). Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer. Frontiers in Oncology, 12, 1059734.
  • Brozovic, A., Polanc, D., Majhen, D., Vekic, A., Spaventi, R., & Osmak, M. (2018). Cisplatin-induced ERK1/2 activity promotes G1 to S phase progression which leads to chemoresistance of ovarian cancer cells. Oncotarget, 9(29), 20563.
  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular cancer, 11(1), 1-15.
  • Etemadmoghadam, D., George, J., Cowin, P. A., Cullinane, C., Kansara, M., Gorringe, K. L., ... & Bowtell, D. D. (2013). Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer. Clinical Cancer Research, 19(21), 5967-5978.
  • Iyengar, M., O'Hayer, P., Cole, A., Sebastian, T., Yang, K., Coffman, L., & Buckanovich, R. J. (2018). CDK4/6 inhibition as maintenance and combination therapy for high grade serous ovarian cancer. Oncotarget, 9(21), 15658.
  • News-Medical.Net. (2025, April 3). Unraveling resistance to CDK4/6 inhibitors in ovarian cancer.
  • Shivavedi, N., & Shreyans, K. (2017). Review on the discovery of rohitukine-inspired CDK inhibitors. The Pharmstudent, 28, 50-58.
  • Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular cancer, 11, 77.
  • Musella, A., Vertechy, L., Galati, F., Bracchi, C., Lazzarino, R., Di Dio, C., ... & Scambia, G. (2021). Inhibition of CDK4/6 as Therapeutic Approach for Ovarian Cancer Patients: Current Evidences and Future Perspectives. Cancers, 13(12), 3014.
  • ResearchGate. (n.d.). A. IC50 values for A2780 (black) and resistant A2780cis (grey) ovarian....
  • Uboldi, S., Piva, F., Rulli, E., D'Incalci, M., & Broggini, M. (2022). Stable CDK12 Knock-Out Ovarian Cancer Cells Do Not Show Increased Sensitivity to Cisplatin and PARP Inhibitor Treatment. International Journal of Molecular Sciences, 23(14), 7752.
  • Chen, Y. C., Chen, Y. J., & Tsai, C. H. (2023). Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences, 24(13), 10793.
  • Malumbres, M., & Barbacid, M. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. Oncotarget, 3(1), 1-13.
  • Zhu, Y., Liu, Y., Zhang, C., & Wang, Y. (2023). Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast Cancer. Cancers, 15(6), 1729.
  • Wesierska-Gadek, J., & Krystof, V. (2011). The CDK inhibitors in cancer research and therapy. Annals of the New York Academy of Sciences, 1238(1), 86-96.
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022).
  • ResearchGate. (n.d.). Identification of a new series of flavopiridol-like structures as kinase inhibitors with high cytotoxic potency.
  • Ghorbani, A., Hadjzadeh, M. A. R., Rajaei, Z., & Gholamnezhad, Z. (2020). Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780). Avicenna journal of phytomedicine, 10(2), 199.
  • Wesierska-Gadek, J., & Krystof, V. (2011). The CDK inhibitors in cancer research and therapy. Annals of the New York Academy of Sciences, 1238, 86-96.
  • Jo, A. R., Kim, H. R., Choi, Y. J., Kim, H. R., & Lee, J. M. (2020). Apoptotic and DNA Damage Effect of 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose in Cisplatin-Resistant Non-Small Lung Cancer Cells via Phosphorylation of H 2 AX, CHK2 and p53. International journal of molecular sciences, 21(11), 3907.

Sources

P 276-00 in 2D vs. 3D Cancer Models: A Comparative Efficacy Study Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative study of the CDK inhibitor P 276-00 (Riviciclib) in traditional two-dimensional (2D) monolayer cultures versus more physiologically relevant three-dimensional (3D) spheroid models. This document outlines the scientific rationale, detailed experimental protocols, and expected data outcomes to objectively evaluate the performance of this compound and understand the impact of tumor microenvironment simulation on its efficacy.

Introduction: The Evolving Landscape of Preclinical Cancer Models

For decades, the workhorse of in vitro cancer drug discovery has been the 2D cell culture, where cancer cells are grown as a monolayer on a flat plastic surface. While this system has been invaluable for initial high-throughput screening, it lacks the complex cell-cell and cell-extracellular matrix (ECM) interactions, as well as the nutrient and oxygen gradients characteristic of an in vivo tumor.[1][2][3] This discrepancy often leads to a high failure rate of drug candidates in later stages of clinical development.[4]

Three-dimensional (3D) cancer models, such as multicellular tumor spheroids, have emerged as a powerful tool to bridge the gap between 2D cultures and in vivo studies.[1][3][5] Spheroids better mimic the microenvironment of a solid tumor, including the establishment of hypoxic cores and the development of dormant, non-proliferating cell populations, which are known to contribute to drug resistance.[6]

This guide will focus on this compound, a potent inhibitor of cyclin-dependent kinases (CDKs), and provide a head-to-head comparison of its effects in 2D and 3D cancer models.

About this compound (Riviciclib)

This compound is a novel flavone derivative that selectively inhibits several key CDKs involved in cell cycle regulation and transcription.[7][8] Its primary targets are:

  • CDK4/Cyclin D1 and CDK1/Cyclin B: These complexes are crucial for the G1/S and G2/M transitions in the cell cycle, respectively. Inhibition of these kinases leads to cell cycle arrest.[7][8]

  • CDK9/Cyclin T1: This complex is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many proto-oncogenes and survival proteins.[9][10]

By targeting these CDKs, this compound has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines.[7][11] It is currently in Phase II clinical trials for various malignancies.

The Core of the Comparison: Why Model Choice Matters

The central hypothesis of this comparative study is that the increased complexity of the 3D spheroid model will reveal a more drug-resistant phenotype compared to the 2D monolayer, thus providing a more accurate prediction of in vivo efficacy for this compound.

Key Differences Between 2D and 3D Models
Feature2D Monolayer Culture3D Spheroid Culture
Cell-Cell Interactions Limited to lateral connectionsExtensive, three-dimensional interactions
Cell-ECM Interactions Artificial, on a plastic surfaceMore representative of in vivo conditions
Nutrient/Oxygen Gradients Uniformly distributedGradients form, leading to a hypoxic core
Cell Proliferation Homogeneous, rapid proliferationHeterogeneous, with a quiescent core
Drug Penetration Direct and uniform accessLimited penetration into the spheroid core
Gene Expression Can differ significantly from in vivo tumorsMore closely resembles in vivo gene expression

Experimental Design and Protocols

This section provides detailed, step-by-step methodologies for conducting a comparative study of this compound.

Cell Line Selection

For this study, we will use the HCT-116 human colon carcinoma cell line , as it is known to form well-defined spheroids and has been used in previous studies with this compound.[11]

Experimental Workflow

G cluster_0 2D Model Arm cluster_1 3D Model Arm seed_2d Seed HCT-116 cells in 96-well plates treat_2d Treat with this compound (dose-response) seed_2d->treat_2d assay_2d Perform Viability, Apoptosis, and Cell Cycle Assays treat_2d->assay_2d analysis Comparative Data Analysis (IC50, Apoptosis Rate, etc.) assay_2d->analysis seed_3d Generate HCT-116 spheroids in ULA plates treat_3d Treat with this compound (dose-response) seed_3d->treat_3d assay_3d Perform Viability, Apoptosis, and Imaging Assays treat_3d->assay_3d assay_3d->analysis

Experimental workflow for the comparative study.

Protocol: 2D Cell Culture and Treatment
  • Cell Seeding:

    • Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 5,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for attachment.[12][13]

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium, with concentrations ranging from 0.1 µM to 100 µM.

    • Replace the medium in the cell plate with the this compound dilutions and incubate for 72 hours.

Protocol: 3D Spheroid Generation and Treatment
  • Spheroid Formation:

    • Use ultra-low attachment (ULA) 96-well round-bottom plates.

    • Seed 1,000 HCT-116 cells per well in 100 µL of culture medium.

    • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

    • Incubate for 3-4 days to allow for spheroid formation.[14][15][16]

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound as described for the 2D culture.

    • Carefully add 100 µL of the this compound dilutions to each well containing a spheroid and incubate for 72 hours.

Assay Protocols
  • 2D Model: Use a standard MTT or resazurin-based assay to determine cell viability.[12]

  • 3D Model: Employ a 3D-specific viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which is optimized for penetration into spheroids.[17][18][19]

  • 2D Model: Apoptosis can be quantified by flow cytometry using Annexin V/PI staining.

  • 3D Model: Utilize a caspase-3/7 activity assay designed for 3D models, such as the Caspase-Glo® 3/7 3D Assay, or high-content imaging with fluorescent apoptosis markers.[20][21][22][23][24]

  • Harvest cells after 24 hours of this compound treatment.

  • Fix the cells in 70% ethanol and stain with propidium iodide (PI).

  • Analyze the cell cycle distribution using flow cytometry.

  • Image the spheroids at 0, 24, 48, and 72 hours post-treatment using an inverted microscope.

  • Measure the diameter of the spheroids to assess growth inhibition.

Expected Outcomes and Data Interpretation

Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for drug potency. It is anticipated that the IC50 value for this compound will be significantly higher in the 3D spheroid model compared to the 2D monolayer.

ModelExpected IC50 of this compound (µM)
2D Monolayer 0.5 - 2.0
3D Spheroid 5.0 - 20.0

This expected shift in IC50 highlights the increased drug resistance conferred by the 3D microenvironment.[25]

Apoptosis Induction

While this compound is expected to induce apoptosis in both models, the extent and kinetics may differ. In 3D spheroids, apoptosis may be more prominent in the outer, proliferative cell layers, with the hypoxic core showing greater resistance.

Cell Cycle Arrest

In the 2D model, this compound is expected to induce a robust G1 phase arrest. This is a direct consequence of its inhibitory effect on CDK4/D1.

This compound Signaling Pathway

P276 This compound CDK4_D1 CDK4/Cyclin D1 P276->CDK4_D1 inhibits CDK1_B CDK1/Cyclin B P276->CDK1_B inhibits CDK9_T1 CDK9/Cyclin T1 P276->CDK9_T1 inhibits Rb pRb CDK4_D1->Rb phosphorylates G2_M G2/M Transition CDK1_B->G2_M promotes Transcription Transcription of Anti-apoptotic Proteins CDK9_T1->Transcription promotes E2F E2F Rb->E2F inhibits pRb_p p-pRb (phosphorylated) G1_S G1/S Transition E2F->G1_S promotes Apoptosis Apoptosis Transcription->Apoptosis inhibits

Mechanism of action of this compound.

Conclusion: Towards More Predictive Preclinical Models

This guide provides a robust framework for a comparative study of this compound in 2D versus 3D cancer models. By understanding how the tumor microenvironment influences drug response, researchers can make more informed decisions in the drug development pipeline. The adoption of 3D models is a critical step towards improving the predictive power of preclinical studies and ultimately, the success of novel cancer therapeutics in the clinic.

References

  • National Institutes of Health (NIH). High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures. [Link]
  • PubMed Central. CDK inhibitors in cancer therapy, an overview of recent development. [Link]
  • PubMed. In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. [Link]
  • National Cancer Institute (NCI). Definition of CDK inhibitor P276-00 - NCI Drug Dictionary. [Link]
  • National Center for Biotechnology Information (NCBI). In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. [Link]
  • Promega Connections. Overcoming Challenges to Detect Apoptosis in 3D Cell Structures. [Link]
  • Molecular Devices. 3D Organoids vs 2D Cell Lines in Drug Discovery & Disease Modeling. [Link]
  • faCellitate. Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs). [Link]
  • PubMed. Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. [Link]
  • American Association for Cancer Research. Abstract 710: Real-time apoptosis and necrosis detection in 3D spheroid cellmodels. [Link]
  • Mimetas. 2D Versus 3D Cell Cultures: Advantages and Disadvantages. [Link]
  • PubMed Central. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures. [Link]
  • PubMed Central. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. [Link]
  • Visikol. 3D Cell Model Apoptosis Assay Service. [Link]
  • Institut Curie.
  • Pharma Now. 3D vs 2D Cell Culture: Which Model Suits Your Lab in 2025? [Link]
  • Spandidos Publications.
  • Semantic Scholar. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. [Link]
  • YouTube. 3D Tumor Spheroids Generation for Drug Screening | Protocol Preview. [Link]
  • National Center for Biotechnology Information (NCBI). High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. [Link]
  • OncLive. Targeting Cell Cycle Progression: CDK4/6 Inhibition in Breast Cancer. [Link]
  • faCellitate. SPHEROID BASED APPROACHES FOR DRUG SCREENING. [Link]
  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
  • protocols.io. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
  • Drug Discovery and Development.
  • PubMed Central. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. [Link]

Sources

A Comparative Guide to P 276-00 and Other CDK9 Inhibitors: Impact on Global Transcription

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced effects of kinase inhibitors on fundamental cellular processes is paramount. This guide provides an in-depth, objective comparison of P 276-00's effect on global transcription relative to other prominent Cyclin-Dependent Kinase 9 (CDK9) inhibitors. We will delve into the mechanistic underpinnings of these compounds, present supporting experimental data, and provide detailed protocols for assessing their transcriptional impact.

The Central Role of CDK9 in Transcription Elongation

Transcription by RNA Polymerase II (Pol II) is a tightly regulated process, fundamental to gene expression. A critical control point is the transition from transcription initiation to productive elongation. After initiating transcription, Pol II often pauses in the promoter-proximal region, a state enforced by negative elongation factors such as the DRB sensitivity-inducing factor (DSIF) and the negative elongation factor (NELF).[1]

The release of this pause is orchestrated by the Positive Transcription Elongation Factor b (P-TEFb), a heterodimeric complex consisting of the catalytic subunit CDK9 and a regulatory cyclin (most commonly Cyclin T1).[1][2] P-TEFb phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, primarily at the serine 2 position (Ser2), as well as DSIF and NELF.[2][3][4] This series of phosphorylation events leads to the dissociation of NELF and the conversion of DSIF into a positive elongation factor, ultimately licensing Pol II for productive, full-length transcript synthesis.[3]

Given that many cancers exhibit a dependency on the continuous transcription of short-lived anti-apoptotic and pro-proliferative proteins (e.g., Mcl-1, MYC), the inhibition of CDK9 has emerged as a promising therapeutic strategy.[5][6][7] By blocking transcription elongation, CDK9 inhibitors can effectively starve cancer cells of these critical survival factors.

PTEFb_Pathway cluster_0 Promoter-Proximal Paused State cluster_1 Productive Elongation Pol_II_Paused RNA Pol II DSIF_NELF DSIF/NELF PTEFb P-TEFb (CDK9/CycT1) Pol_II_Paused->PTEFb Pol_II_Elongating RNA Pol II (pSer2-CTD) Elongating_Transcript Nascent RNA Pol_II_Elongating->Elongating_Transcript PTEFb->Pol_II_Elongating Phosphorylates Pol II (Ser2) & DSIF CDK9_Inhibitors CDK9 Inhibitors (e.g., this compound) CDK9_Inhibitors->PTEFb Inhibit Inhibitor_Comparison cluster_0 Pan-CDK Inhibitors cluster_1 Selective CDK9 Inhibitors Global_Transcription Global Transcription Flavopiridol Flavopiridol CDK9 CDK9 Flavopiridol->CDK9 Inhibits Other_CDKs_F CDK1, CDK2, etc. Flavopiridol->Other_CDKs_F Inhibits P276_00 This compound P276_00->CDK9 Inhibits Other_CDKs_P CDK1, CDK4, etc. P276_00->Other_CDKs_P Inhibits Dinaciclib Dinaciclib Dinaciclib->CDK9 Inhibits Other_CDKs_D CDK1, CDK2, etc. Dinaciclib->Other_CDKs_D Inhibits CDK9->Global_Transcription Regulates Off_Target_Effects Off-Target Effects Other_CDKs_P->Off_Target_Effects Other_CDKs_F->Off_Target_Effects Other_CDKs_D->Off_Target_Effects AZD4573 AZD4573 AZD4573->CDK9 Highly Selective Inhibition Off_Target_Effects->Global_Transcription May Affect

Caption: Logical comparison of pan-selective vs. selective CDK9 inhibitors' effects.

Experimental Workflows for Assessing Transcriptional Inhibition

To empirically compare the effects of CDK9 inhibitors on global transcription, rigorous experimental methodologies are required. Below are protocols for two gold-standard techniques: Global Run-on Sequencing (GRO-seq) and Chromatin Immunoprecipitation Sequencing (ChIP-seq) for pSer2-Pol II.

Protocol: Global Run-on Sequencing (GRO-seq)

GRO-seq provides a snapshot of the location and orientation of transcriptionally engaged RNA polymerases across the entire genome, making it ideal for assessing changes in transcriptional pausing and elongation. [8][9][10][11][12] Rationale: This method directly measures nascent RNA transcription, avoiding the confounding factor of mRNA stability that affects steady-state RNA-seq data. By comparing GRO-seq profiles of cells treated with different CDK9 inhibitors, one can directly visualize the impact on Pol II pause-release.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with this compound, Flavopiridol, AZD4573, or a vehicle control (DMSO) for a short duration (e.g., 30-60 minutes) to capture the immediate effects on transcription.

  • Nuclei Isolation:

    • Wash cells with ice-cold PBS and scrape into a conical tube.

    • Pellet cells by centrifugation (500 x g, 5 min, 4°C).

    • Resuspend the pellet in swelling buffer and incubate on ice.

    • Lyse the cells using a Dounce homogenizer and pellet the nuclei.

    • Wash the nuclei in lysis buffer and resuspend in freezing buffer. Nuclei can be stored at -80°C.

  • Nuclear Run-on Assay:

    • Thaw nuclei on ice.

    • Prepare a 2x nuclear run-on buffer containing Br-UTP.

    • Mix the nuclei with the run-on buffer and incubate at 30°C for 5-7 minutes to allow incorporation of Br-UTP into nascent transcripts.

    • Stop the reaction by adding TRIzol LS reagent.

  • RNA Isolation and Fragmentation:

    • Extract total RNA using standard TRIzol/chloroform procedures.

    • Perform a DNase I treatment to remove contaminating DNA.

    • Fragment the RNA to a suitable size for sequencing (e.g., using alkaline hydrolysis).

  • Immunoprecipitation of Nascent RNA:

    • Incubate the fragmented RNA with anti-BrdU antibodies coupled to magnetic beads to specifically pull down the Br-UTP labeled nascent transcripts.

    • Wash the beads extensively to remove non-specific RNA.

    • Elute the nascent RNA from the beads.

  • Library Preparation and Sequencing:

    • Perform end-repair and ligate sequencing adapters to the nascent RNA fragments.

    • Reverse transcribe the RNA to cDNA.

    • PCR amplify the library.

    • Perform high-throughput sequencing.

GRO_seq_Workflow Start Cell Culture & Inhibitor Treatment Nuclei_Isolation Nuclei Isolation Start->Nuclei_Isolation Run_On Nuclear Run-on with Br-UTP Nuclei_Isolation->Run_On RNA_Extraction RNA Extraction & Fragmentation Run_On->RNA_Extraction IP Immunoprecipitation (anti-BrdU) RNA_Extraction->IP Library_Prep Library Preparation IP->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Mapping & Quantification) Sequencing->Data_Analysis

Caption: Experimental workflow for Global Run-on Sequencing (GRO-seq).

Protocol: ChIP-seq for Phospho-Ser2 RNA Pol II

This technique maps the genomic locations of Pol II that has been phosphorylated at Ser2 of its CTD, a direct downstream marker of CDK9 activity. [13][14] Rationale: A decrease in the pSer2-Pol II signal following inhibitor treatment provides direct evidence of CDK9 target engagement and inhibition in the chromatin context. Comparing the genome-wide distribution of this mark between different inhibitors reveals their differential impact on transcriptional elongation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: As described for GRO-seq.

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate to cross-link proteins to DNA.

    • Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Wash and collect the cells.

    • Perform sequential lysis steps to isolate the nuclei.

    • Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Incubate the cleared chromatin overnight at 4°C with an antibody specific for pSer2-Pol II.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads with a series of stringent wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the DNA using spin columns or phenol-chloroform extraction.

    • Prepare a sequencing library from the purified DNA (end-repair, A-tailing, adapter ligation, PCR amplification).

    • Perform high-throughput sequencing.

Conclusion and Future Perspectives

The choice of a CDK9 inhibitor for therapeutic or research purposes must be guided by a deep understanding of its specific mechanism of action and its impact on the global transcriptional landscape.

  • This compound acts as a multi-kinase inhibitor, and its effect on transcription is a key component of its anti-cancer activity. Its broader target profile, shared with inhibitors like flavopiridol and dinaciclib, suggests a less specific, but potentially potent, global effect on transcription.

  • In contrast, highly selective inhibitors like AZD4573 represent a more refined approach. They allow for a more precise dissection of CDK9-dependent transcriptional programs and may offer a wider therapeutic window through transient target engagement, mitigating the toxicity of a prolonged, global transcriptional blockade.

Future research should focus on integrating multi-omics data, including GRO-seq, ChIP-seq, and proteomics, to fully delineate the cellular consequences of inhibiting CDK9 with varying degrees of selectivity. This will be crucial for developing rational combination therapies and for tailoring CDK9-targeted treatments to specific cancer subtypes defined by their transcriptional addictions.

References

  • Ghia, P., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]
  • Al-Rashidi, R., et al. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology. [Link]
  • Laitem, C., et al. (2015). CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes. Nature Structural & Molecular Biology. [Link]
  • AstraZeneca. AZD4573.
  • Ghia, P., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of Medicinal Chemistry. [Link]
  • Wikipedia. P-TEFb. [Link]
  • Li, Y., et al. (2023). A patent review of selective CDK9 inhibitors in treating cancer.
  • Alvarez-Fernandez, M., & Malumbres, M. (2020). Overview of CDK9 as a target in cancer research. Journal of Experimental & Clinical Cancer Research. [Link]
  • Majello, B., & Napolitano, G. (2010). The multi-tasking P-TEFb complex. Cell Division. [Link]
  • Cidado, J., et al. (2020). A New CDK9 Inhibitor on the Block to Treat Hematologic Malignancies. Clinical Cancer Research. [Link]
  • Peterlin, B. M., & Price, D. H. (2006). P-TEFb: the master regulator of transcription elongation. Nature Reviews Molecular Cell Biology. [Link]
  • Gygax, D., et al. (2018). Profiling RNA Polymerase II Phosphorylation Genome-Wide in Fission Yeast. Methods in Enzymology. [Link]
  • Garriga, J., et al. (2007). Selective control of gene expression by CDK9 in human cells. Gene. [Link]
  • Joshi, K. S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics. [Link]
  • Mbonye, U., & Karn, J. (2017). Making a Short Story Long: Regulation of P-TEFb and HIV-1 Transcriptional Elongation in CD4+ T Lymphocytes and Macrophages. Viruses. [Link]
  • Toppr. Role of Cyclin T1 in the Human P-TEFb Complex. [Link]
  • Urbanucci, A., et al. (2021).
  • ResearchGate.
  • Urbanucci, A., et al. (2021).
  • ResearchGate. Impact of CDK9 inhibition on cancer cells: (A) Transcription. [Link]
  • Bernstein, B. E., et al. (2009). CHIP-Seq protocol.
  • Ramaswami, A., et al. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research. [Link]
  • Chen, R., & Keating, M. J. (2014). Transcription Inhibition as a Therapeutic Target for Cancer. Current Pharmaceutical Design. [Link]
  • Al-Hadiya, A., & El-Agnaf, O. (2011). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. Sultan Qaboos University Medical Journal. [Link]
  • ResearchGate. Identification of a new series of flavopiridol-like structures as kinase inhibitors with high cytotoxic potency. [Link]
  • Duarte, D., et al. (2015). Global Run-On Sequencing (GRO-seq) Library Preparation from Drosophila Ovaries. Methods in Molecular Biology. [Link]
  • Brown, J. B., & Struhl, K. (2018). RNA polymerase II ChIP-seq—a powerful and highly affordable method for studying fungal genomics and physiology. Fungal Genetics and Biology. [Link]
  • Johns Hopkins University. Global Run-on Sequencing (GRO-Seq). [Link]
  • Springer Nature Experiments. ChIP-seq Protocols and Methods. [Link]
  • Duarte, D., et al. (2021). Global Run-on Sequencing (GRO-Seq). Methods in Molecular Biology. [Link]
  • Duarte, D., et al. (2018). Global Run-On sequencing (GRO-seq). Methods in Molecular Biology. [Link]
  • Kumar, P., et al. (2009). Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication. Journal of Medicinal Chemistry. [Link]
  • Vesely, J. (2011). The CDK inhibitors in cancer research and therapy. Journal of Cellular and Molecular Medicine. [Link]
  • Biomedical Journal of Scientific & Technical Research. Highlights on the Selective CDK4/6 Inhibitors. [Link]
  • OUCI.
  • Biomedical Journal of Scientific & Technical Research. Highlights on the Selective CDK4/6 Inhibitors. [Link]
  • Singh, S., et al. (2022).

Sources

A Comparative Guide to P276-00 and the Latest Generation of CDK Inhibitors: From Biochemical Potency to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Cell Cycle Inhibition

The cell cycle, a series of tightly regulated events leading to cell division, is fundamental to life.[1][2] Its orchestration is conducted by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), which, upon binding to their cyclin regulatory partners, phosphorylate key substrates to drive cellular progression through distinct phases.[3][4] In oncology, the dysregulation of this machinery is a hallmark of cancer, leading to the uncontrolled proliferation that defines malignant growth.[5] This has established CDKs as critical therapeutic targets.

This guide provides a comprehensive technical comparison between P276-00 (also known as Riviciclib), an early-generation multi-CDK inhibitor, and the latest generations of CDK inhibitors that have reshaped cancer therapy. We will dissect the biochemical potency and selectivity of these agents, provide detailed experimental protocols for their head-to-head evaluation, and summarize their preclinical efficacy. Our analysis will span from the current standard-of-care—the highly selective CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib—to the next wave of precision agents designed to overcome therapeutic resistance, including CDK4-selective and CDK2-selective inhibitors.

Chapter 1: Kinase Selectivity and Biochemical Potency

The therapeutic index of a kinase inhibitor—its window of efficacy versus toxicity—is intrinsically linked to its selectivity profile. Early pan-CDK inhibitors often failed in the clinic due to toxicity associated with inhibiting multiple CDKs essential for normal cellular function. The evolution of CDK inhibitors has been a journey towards increasing specificity for the CDKs that are most relevant to cancer cell proliferation.

P276-00 emerged as a flavone-derived compound with potent activity against several CDK-cyclin complexes.[6][7] Its profile is characterized by strong inhibition of CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin B.[7] This contrasts sharply with the second generation of inhibitors, Palbociclib, Ribociclib, and Abemaciclib, which were designed for high selectivity towards CDK4 and CDK6, the key drivers of the G1-S phase transition.[1][8] Abemaciclib stands out within this class for retaining some activity against other CDKs, such as CDK9, which may contribute to its distinct clinical profile.[5][8]

The latest generation of inhibitors pushes this paradigm of selectivity further. Agents like Atirmociclib (PF-07220060) are designed to be highly selective for CDK4 over CDK6, with the preclinical hypothesis that this may spare hematopoietic toxicity and improve the therapeutic window.[9] Concurrently, inhibitors targeting CDK2, such as BLU-222, are being developed to address specific resistance mechanisms, particularly the amplification of Cyclin E1 (CCNE1), which confers dependence on CDK2.[3][10]

The biochemical potency, measured as the half-maximal inhibitory concentration (IC50), provides a quantitative measure of a drug's ability to inhibit its target enzyme. A head-to-head comparison reveals the distinct strategies embodied by each class of inhibitor.

CompoundCDK1/CycB (IC50, nM)CDK2/CycE (IC50, nM)CDK4/CycD1 (IC50, nM)CDK6/CycD3 (IC50, nM)CDK9/CycT1 (IC50, nM)Primary Mechanism
P276-00 (Riviciclib) 79[7]224[6]63[7]-20[7]Multi-CDK Inhibition
Palbociclib >10,000>10,00011[8]15[8]-Selective CDK4/6 Inhibition
Ribociclib >10,000>10,00010[8]39[8]-Selective CDK4/6 Inhibition
Abemaciclib ~200-300~100-2002[8]10[8]~50-100Selective CDK4/6 + other CDK Inhibition

Chapter 2: Experimental Benchmarking: Protocols and Methodologies

To empirically validate and compare the performance of different CDK inhibitors, a tiered approach involving biochemical, cell-based, and in vivo assays is essential. The following protocols are designed to provide a robust framework for this comparative analysis.

Protocol 2.1: In Vitro Kinase Inhibition Assay

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified CDK/cyclin complex. It is the foundational experiment to determine on-target potency and selectivity, independent of cellular factors. We describe a luminescence-based assay that quantifies ATP consumption (as ADP production), which is a universal and highly sensitive readout for kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).

    • Reconstitute recombinant human CDK/cyclin enzymes (e.g., CDK4/D1, CDK2/E, CDK9/T1) in kinase buffer to a working concentration (e.g., 2-5 ng/µL).

    • Prepare a substrate/ATP mix containing a relevant substrate (e.g., a peptide derived from the Rb protein for CDK4/6) and ATP at a concentration near its Km (e.g., 50 µM) in kinase buffer.

    • Prepare serial dilutions of test inhibitors (P276-00, Palbociclib, etc.) and a vehicle control (e.g., 0.1% DMSO) in kinase buffer.

  • Reaction Setup (384-well plate format):

    • Add 1 µL of the inhibitor dilution or vehicle control to appropriate wells.

    • Add 2 µL of the diluted enzyme solution to all wells.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data using a four-parameter logistic equation to determine the IC50 value.[11]

G cluster_prep Preparation cluster_assay Assay Plate cluster_detect Detection P1 Serial Dilutions of Inhibitors A1 Add Inhibitor (1 µL) P1->A1 P2 Prepare Enzyme (e.g., CDK4/D1) A2 Add Enzyme (2 µL) P2->A2 P3 Prepare Substrate/ATP Mix A3 Add Substrate/ATP (2 µL) to start reaction P3->A3 A1->A2 A2->A3 D1 Incubate (60 min) A3->D1 D2 Add ADP-Glo™ Reagent (40 min) D1->D2 D3 Add Kinase Detection Reagent (30 min) D2->D3 D4 Read Luminescence D3->D4 O Data Analysis D4->O Calculate IC50

Workflow for an in vitro kinase inhibition assay.

Protocol 2.2: Cell-Based Anti-Proliferative Assay

Causality: This assay moves from a purified system to a biological one, measuring an inhibitor's ability to halt the proliferation of living cancer cells. This integrates compound properties like cell permeability and stability with on-target effects. The choice of cell line is critical; for CDK4/6 inhibitors, an Rb-proficient, ER-positive breast cancer line like MCF-7 is a logical choice, while for a CDK2 inhibitor, a CCNE1-amplified ovarian cancer line like OVCAR-3 would be more appropriate.

Methodology:

  • Cell Seeding:

    • Culture selected cancer cells (e.g., MCF-7) in appropriate media.

    • Trypsinize, count, and seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare 10-point, 3-fold serial dilutions of the test inhibitors in the cell culture medium.

    • Remove the seeding medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (MTT Method):

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[8][12] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[13]

    • Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the vehicle control. Plot percent viability versus log[inhibitor concentration] and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[14]

Protocol 2.3: In Vivo Xenograft Efficacy Study

Causality: This is the preclinical capstone, assessing a compound's anti-tumor activity in a living organism.[15] A cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, provides a system to evaluate pharmacokinetics, pharmacodynamics, and overall efficacy.[16][17] The model choice must be rationalized; for example, a study of P276-00 in multiple myeloma could use the RPMI-8226 xenograft model.[18][19]

Methodology:

  • Cell Implantation:

    • Prepare a suspension of tumor cells (e.g., MCF-7) in a suitable medium (e.g., PBS mixed 1:1 with Matrigel) at a concentration of ~5 x 10⁷ cells/mL.[20]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of female immunodeficient mice (e.g., NSG mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[20]

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, P276-00, Palbociclib).

  • Drug Administration:

    • Administer the compounds according to a predetermined dose and schedule (e.g., daily oral gavage for Palbociclib, intraperitoneal injection for P276-00).[7][18]

    • Monitor animal body weight and general health as indicators of toxicity.

  • Efficacy Measurement:

    • Continue to measure tumor volumes throughout the study (e.g., for 21-28 days).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study to quantify efficacy.

G T0 Day 0: Implant Tumor Cells T1 Day 7-10: Tumors Palpable (150-200 mm³) T0->T1 T2 Randomize into Treatment Groups T1->T2 T3 Day 11-28: Daily Dosing & Tumor Measurement T2->T3 T4 End of Study: Euthanasia & Tumor Excision T3->T4 T5 Data Analysis: Plot Tumor Growth, Calculate %TGI T4->T5

Timeline for an in vivo xenograft efficacy study.

Chapter 3: Comparative Preclinical Efficacy

Data from the aforementioned assays provide a quantitative basis for comparing the anti-cancer activity of these inhibitors.

Cellular Potency

P276-00 demonstrated broad anti-proliferative effects against a variety of human cancer cell lines, with IC50 values typically ranging from 300 to 800 nmol/L.[9] It was also shown to be effective in cisplatin-resistant cell lines.[21] The approved CDK4/6 inhibitors show potent activity in ER-positive breast cancer cell lines (e.g., MCF-7, T-47D) with IC50 values in the low nanomolar range but are largely inactive in ER-negative, Rb-deficient lines.[11] Abemaciclib is a notable exception, retaining some activity in Rb-deficient models, likely due to its off-target effects on other CDKs.[1][5] Next-generation inhibitors show potency in specific, genetically-defined contexts. For example, the CDK2 inhibitor BLU-222 is highly potent in CCNE1-amplified ovarian cancer cell lines.[10]

CompoundMCF-7 (Breast) GI50 (nM)HCT-116 (Colon) GI50 (nM)RPMI-8226 (Myeloma) GI50 (nM)OVCAR-3 (Ovarian) GI50 (nM)
P276-00 ~400-600~300-500~300-500-
Palbociclib 20 - 80-~100>1000
Abemaciclib 10 - 50-~80>1000
BLU-222 >1000>1000>1000~5-15
In Vivo Anti-Tumor Activity

In preclinical xenograft models, P276-00 demonstrated significant anti-tumor activity. In an HCT-116 colon carcinoma model, it produced significant growth inhibition, and it was also confirmed to be effective in a multiple myeloma xenograft model.[7][18] The approved CDK4/6 inhibitors have shown robust efficacy in ER-positive breast cancer xenografts, where they typically induce tumor stasis rather than regression.[1]

The next-generation inhibitors have shown efficacy in models designed to test their specific hypotheses. Atirmociclib drove efficacy in a ZR75-1 breast cancer xenograft model, supporting the CDK4-selective approach.[9][15] The CDK2 inhibitor BLU-222 induced tumor stasis in a CCNE1-amplified OVCAR-3 ovarian cancer xenograft model, validating its potential in this patient population.[3][22]

Chapter 4: Discussion and Future Perspectives

The trajectory of CDK inhibitor development provides a clear lesson in the power of targeted therapy. P276-00, with its multi-CDK profile targeting CDK9, CDK4, and CDK1, represented a rational approach based on the knowledge of its time. It showed promising preclinical activity across a range of tumor types.[9][21] However, its clinical development appears to have stalled; a Phase II study in Mantle Cell Lymphoma was terminated based on interim results, with the last update in 2012. This may reflect challenges in finding a clear therapeutic window for compounds with broader kinase profiles.

In contrast, the laser-focused selectivity of Palbociclib, Ribociclib, and Abemaciclib on CDK4 and CDK6 has led to a paradigm shift in the treatment of HR+/HER2- breast cancer. Their success is built on a deep understanding of the reliance of this specific cancer subtype on the cyclin D-CDK4/6-Rb axis.

Now, the field is evolving again. The "latest generation" is not a single class but a multi-pronged strategy to overcome the inevitable challenge of acquired resistance. CDK4-selective inhibitors like Atirmociclib aim to refine the existing standard of care by potentially improving tolerability. More revolutionary are the agents targeting the bypass tracks that cancer cells exploit, such as the development of CDK2 inhibitors like BLU-222 for tumors that have amplified Cyclin E1 to circumvent CDK4/6 blockade.

For researchers and drug developers, this comparative analysis underscores a critical principle: success in kinase inhibitor development is a function of matching the right inhibitor profile to the right patient population. While the broad activity of an agent like P276-00 was promising, the future of CDK inhibition lies in the continued pursuit of precision, guided by a sophisticated understanding of tumor-specific dependencies and mechanisms of resistance.

References

  • Spring, L. M., Wander, S. A., & Bardia, A. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology, 11, 693203. [Link]
  • Deng, M., Chen, Y., & Liu, T. (2023). Comparative efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy in HR+/HR2- patients with advanced or metastatic breast cancer: a systematic review and network meta-analysis. BMC Cancer, 23(1), 969. [Link]
  • Wikipedia contributors. (2024). Military–industrial complex. In Wikipedia, The Free Encyclopedia. [Link]
  • ResearchGate. (n.d.). Activity against a panel of cyclin-dependent and non- Cdks in the presence of compound P276-00. [Link]
  • Blueprint Medicines. (2022). BLU-222, an investigational, potent, and selective CDK2 inhibitor, demonstrated robust antitumor activity in CCNE1-amplified ovarian cancer models. [Link]
  • Spring, L. M., et al. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. PMC. [Link]
  • Burslem, G. M., et al. (2023). Discovery of Atirmociclib (PF-07220060): A Potent and Selective CDK4 Inhibitor. Journal of Medicinal Chemistry. [Link]
  • Garrido-Castro, A. C., et al. (2023). Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. AACR Journals. [Link]
  • European Review for Medical and Pharmacological Sciences. (2023).
  • BioWorld. (2024).
  • Goel, S., et al. (2025). Abstract P5-08-28: Randomized phase 2 window of opportunity trial comparing the effect of preoperative atirmociclib (PF-07220060) plus letrozole versus letrozole alone on Ki-67 tumor expression in postmenopausal women with HR+/HER2+ breast cancer. Clinical Cancer Research. [Link]
  • Frontiers. (2023). A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer. [Link]
  • Raje, N., et al. (2009). Preclinical activity of P276-00, a novel small-molecule cyclin-dependent kinase inhibitor in the therapy of multiple myeloma. Leukemia. [Link]
  • Peyressatre, M., et al. (2016). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Molecules. [Link]
  • Oncology News Central. (2022). Are the Three Approved CDK4/6 Inhibitors Truly Different?. [Link]
  • Cannon, J. R., et al. (2023). Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222. Cancer Research. [Link]
  • Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. [Link]
  • Patsnap Synapse. (n.d.).
  • DelveInsight. (2024). Blueprint's BLU-222, a promising CDK2 inhibitor, demonstrates potential in HR+/HER2- breast cancer. [Link]
  • ClinicalTrials.gov. (2012). A Phase II Study to Evaluate Efficacy and Safety of P276-00 in Relapsed and/or Refractory Mantle Cell Lymphoma. [Link]
  • Fass, L., et al. (2023).
  • Rathos, M. J., et al. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Molecular Cancer Therapeutics. [Link]
  • The ASCO Post. (2017). Introduction: CDK4/6 Inhibitors: Moving Beyond the Breast Cancer Setting. [Link]
  • Joshi, K. S., et al. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. Molecular Cancer Therapeutics. [Link]
  • VJOncology. (2024).
  • Gao, J., et al. (2023). Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. Frontiers in Pharmacology. [Link]
  • Fass, L., et al. (2023).
  • Li, Z., et al. (2024).
  • DelveInsight. (2024). CDK4/6 Inhibitors: A New Era in Cancer Therapeutics. [Link]
  • ResearchHub. (2024).
  • ASCO. (2024). CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. [Link]
  • ClinicalTrials.gov. (2009). Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of P 276-00 (Riviciclib)

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our handling of potent investigational compounds like P 276-00 demands the highest standards of safety and environmental stewardship. This compound, also known as Riviciclib, is a potent, cell-cycle-inhibiting agent, and its proper disposal is not merely a regulatory formality but a critical component of our commitment to laboratory safety and scientific integrity.[1][2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and its associated waste streams.

Understanding this compound: Hazard Profile and Rationale for Stringent Disposal

This compound is a novel small molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK4, and CDK9.[2] These kinases are fundamental regulators of cell cycle progression and gene transcription. By inhibiting them, this compound effectively halts cell proliferation and induces apoptosis (programmed cell death), which is the basis of its antitumor activity being explored in clinical trials for various cancers, including multiple myeloma and mantle cell lymphoma.[3][4][5]

The very mechanism that makes this compound a promising therapeutic candidate also classifies it as a cytotoxic and potentially hazardous compound. Any substance designed to interfere with fundamental cellular processes must be handled with the assumption of significant biological activity in non-target organisms and the environment. Therefore, its disposal protocol is governed by the principles applied to antineoplastic and cytotoxic agents.

Property Value
Synonyms Riviciclib, P276-00
Molecular Formula C₂₁H₂₀ClNO₅ (Hydrochloride Salt)
Mechanism of Action Potent inhibitor of CDK1, CDK4, and CDK9
Biological Effect Induces cell cycle arrest and apoptosis[2][5]
Primary Hazard Cytotoxic

Table 1: Key Physicochemical and Biological Properties of this compound (Riviciclib).

The Regulatory Landscape: Adherence to EPA and OSHA Mandates

The disposal of chemical waste from laboratories is strictly regulated by federal and state agencies. The two primary frameworks governing this process in the United States are:

  • The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA mandates a "cradle-to-grave" management system for hazardous waste.[6][7] This means the generator of the waste (the laboratory) is responsible for it from its creation to its final, safe disposal.[6][7]

  • The Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan (CHP).[8][9] This plan must include procedures for safe handling and disposal of hazardous chemicals.[8]

Due to its cytotoxic nature, this compound waste must be classified and managed as hazardous chemical waste, adhering to the most stringent protocols set forth by these agencies.[6][10]

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to ensure safety and compliance from the moment waste is generated to its final collection.

Phase 1: Waste Segregation at the Point of Generation

The cardinal rule of hazardous waste management is proper segregation.[10][11] Never mix incompatible waste streams. For this compound, waste must be segregated based on its physical form.

cluster_generation Point of Generation cluster_decision Waste Characterization cluster_streams Segregated Waste Streams Waste This compound Contaminated Item IsLiquid Is it liquid? Waste->IsLiquid IsSharp Is it a sharp? IsLiquid->IsSharp No LiquidWaste Liquid Cytotoxic Waste (e.g., stock solutions, media) IsLiquid->LiquidWaste Yes SolidWaste Solid Cytotoxic Waste (e.g., gloves, tubes, vials) IsSharp->SolidWaste No SharpsWaste Cytotoxic Sharps Waste (e.g., needles, contaminated glass) IsSharp->SharpsWaste Yes

Caption: Decision tree for segregating this compound waste streams.

Waste Stream Description Collection Container
Solid Waste Items contaminated with this compound powder or solutions: gloves, bench paper, pipette tips, empty vials, centrifuge tubes, weighing papers.Labeled, leak-proof container lined with a plastic bag. Must be clearly marked "Cytotoxic Waste for Incineration."
Liquid Waste Unused or spent this compound solutions (e.g., DMSO stock, cell culture media containing the compound), and the first rinse (rinsate) from cleaning contaminated glassware.Labeled, leak-proof, shatter-resistant (e.g., plastic-coated glass or polyethylene) container. Must be marked "Hazardous Waste: Cytotoxic."
Sharps Waste Needles, syringes, scalpels, or broken glassware contaminated with this compound.Labeled, puncture-proof, leak-resistant sharps container. Must be clearly marked "Cytotoxic Sharps."[10][11]

Table 2: this compound Waste Stream Segregation and Containerization Guide.

Phase 2: Containerization and Labeling

Proper containerization and labeling are mandated by the EPA and are essential for safety.[12][13]

  • Select the Right Container: Use containers that are compatible with the waste they hold and can be securely sealed.[6][12] For liquid waste, ensure the container material will not degrade from the solvent used (e.g., DMSO).

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound (Riviciclib), Cytotoxic Waste."

    • The specific components and their approximate concentrations (e.g., "this compound in DMSO," "Aqueous media with this compound").

    • The associated hazards (e.g., "Cytotoxic," "Toxic").

    • The date accumulation started.

  • Keep Containers Closed: Waste containers must be sealed at all times except when actively adding waste.[6][13] This prevents spills and the release of vapors.

Phase 3: Accumulation and Storage in the Laboratory

Waste is typically stored temporarily in the lab in a designated Satellite Accumulation Area (SAA) before being moved to a central storage facility.[13]

  • Designate an SAA: This area must be at or near the point of generation and under the control of the lab personnel.

  • Secondary Containment: Place waste containers in a secondary bin or tray to contain any potential leaks. This is especially critical for liquid waste.

  • Store Securely: Keep the SAA away from sources of ignition, heat, and high-traffic areas.[11]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office for pickup once the container is full or reaches its storage time limit. Do not overfill containers.

Decontamination and Spill Management

Accidents happen. A clear plan for decontamination and spill control is essential.

  • Routine Decontamination: For glassware and surfaces, a multi-step rinse is required.

    • First Rinse: Rinse with a suitable solvent (one that solubilizes this compound) and collect this rinsate as hazardous liquid waste.

    • Subsequent Rinses: Perform a triple rinse with an appropriate detergent and water.[14] After this procedure, the glassware can typically be washed normally.

  • Spill Cleanup:

    • Alert Personnel: Notify others in the area immediately.

    • Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the area.

    • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.

    • Contain the Spill: For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with damp paper towels to avoid making the powder airborne.

    • Clean the Area: Working from the outside in, carefully collect all contaminated materials and place them in your solid cytotoxic waste container.

    • Decontaminate the Surface: Clean the spill area with a detergent solution, followed by water.

    • Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.

The Final Step: Professional Disposal

Under the RCRA "cradle-to-grave" mandate, your institution's EHS department will work with a licensed hazardous waste contractor for the final disposal.[12][13] this compound waste, due to its cytotoxic nature, will almost certainly be disposed of via high-temperature incineration, which is the EPA-preferred method for destroying organic hazardous materials and rendering them non-toxic.[11][15]

cluster_lab Laboratory Responsibility cluster_ehs Institutional & Vendor Responsibility Gen 1. Generation of this compound Waste Seg 2. Segregation (Solid, Liquid, Sharps) Gen->Seg Con 3. Containerization & Labeling Seg->Con Store 4. Storage in SAA Con->Store Pickup 5. EHS Pickup & Manifesting Store->Pickup Incinerate 6. Final Disposal (Incineration) Pickup->Incinerate

Caption: Overall workflow for the disposal of this compound waste.

By adhering to these procedures, you ensure a safe working environment, protect our ecosystem, and uphold the rigorous standards of our scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may have additional requirements.

References

  • OSHA Compliance For Laboratories. US Bio-Clean.
  • The Complete Beginners Guide to Chemical Disposal. (2022-04-15). Goodway Technologies.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Recent Progress in CDK4/6 Inhibitors and PROTACs. (2023-12-13). MDPI.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services.
  • What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone.
  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education.
  • P-276-00 free base | High Purity CDK9 Inhibitor. Benchchem.
  • General structure of P276-00 series of flavones. ResearchGate.
  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). U.S. Environmental Protection Agency (EPA).
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University.
  • SAFETY DATA SHEET. Parker Lord.
  • Production of rohitukine in leaves and seeds of Dysoxylum binectariferum: An alternate renewable resource. Taylor & Francis Online.
  • Riviciclib hydrochloride (P276-00). MedChemExpress.
  • Riviciclib hydrochloride (P276-00) CDK inhibitor. Selleck Chemicals.
  • Riviciclib (P276-00 free base) | CDK Inhibitor. MedChemExpress.
  • (PDF) P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. ResearchGate.
  • Chemical Waste Disposal Guidelines. University of Georgia.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Disposal Guide. Northwestern University.

Sources

Navigating the Handling of P 276-00 (Riviciclib): A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Research, Scientific, and Drug Development Professionals

This document provides essential safety and logistical guidance for the handling of P 276-00, also known as Riviciclib. As a potent, second-generation cyclin-dependent kinase (CDK) inhibitor, this compound is a valuable tool in oncological research, demonstrating significant anti-tumor activity.[1][2][3][4] However, its mechanism of action—inducing cell cycle arrest and apoptosis—necessitates stringent safety protocols to mitigate occupational exposure and ensure the well-being of laboratory personnel.[1][2][3][4] This guide offers a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established principles for managing cytotoxic compounds.

Understanding the Hazard: The Criticality of Containment

This compound's efficacy as a cancer therapeutic agent stems from its ability to disrupt cellular proliferation.[1][2][3][4] This inherent cytotoxicity means that even incidental exposure to researchers could pose health risks. The primary routes of occupational exposure to such compounds include inhalation of aerosols, dermal absorption, and accidental ingestion. Therefore, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a critical procedural safeguard.

Core Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the minimum recommended PPE for various activities involving this compound.

ActivityMinimum Required PPE
Weighing and Aliquoting (Solid Form) Double Gloving (Chemotherapy-rated), Disposable Gown, N95/P2 Respirator, Safety Goggles with Side Shields
Reconstitution and Dilution (Liquid Form) Double Gloving (Chemotherapy-rated), Disposable Gown, Safety Goggles with Side Shields. Work should be performed in a certified chemical fume hood or biological safety cabinet.
Cell Culture and In Vitro Assays Double Gloving (Chemotherapy-rated), Disposable Gown, Safety Glasses. Work should be performed in a certified biological safety cabinet.
In Vivo Dosing and Animal Handling Double Gloving (Chemotherapy-rated), Disposable Gown, Safety Glasses. Additional respiratory protection may be required based on the route of administration and potential for aerosolization.
Waste Disposal Double Gloving (Chemotherapy-rated), Disposable Gown, Safety Goggles with Side Shields
A Deeper Look at PPE Selection:
  • Gloves: Always use powder-free, chemotherapy-rated nitrile gloves. Double gloving is mandatory for handling the neat compound and concentrated solutions. The outer glove should be removed and disposed of as cytotoxic waste immediately after handling the compound. The inner glove should be removed upon leaving the immediate work area.

  • Gowns: Disposable, solid-front, back-closing gowns made of a low-permeability fabric are required. Cuffs should be tucked into the inner pair of gloves.

  • Respiratory Protection: An N95 or P2 respirator is the minimum requirement when handling the powdered form of this compound to prevent inhalation of fine particles. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered.

  • Eye and Face Protection: Safety goggles with side shields are essential to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

Operational Plan: A Step-by-Step Procedural Guide

Preparation and Handling Workflow

This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Designated_Area Enter Designated Handling Area Don_PPE Don Appropriate PPE Designated_Area->Don_PPE Step 1 Gather_Materials Gather All Necessary Materials Don_PPE->Gather_Materials Step 2 Weigh_Reconstitute Weigh/Reconstitute in Containment Gather_Materials->Weigh_Reconstitute Step 3 Perform_Experiment Perform Experimental Procedure Weigh_Reconstitute->Perform_Experiment Step 4 Decontaminate_Surfaces Decontaminate Work Surfaces Perform_Experiment->Decontaminate_Surfaces Step 5 Segregate_Waste Segregate Cytotoxic Waste Decontaminate_Surfaces->Segregate_Waste Step 6 Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Step 7 Dispose_Waste Dispose of Waste in Designated Bins Doff_PPE->Dispose_Waste Step 8 Hand_Hygiene Perform Thorough Hand Hygiene Dispose_Waste->Hand_Hygiene Step 9

Caption: Workflow for the safe handling of this compound.

  • Designated Area: All work with this compound must be conducted in a designated area with restricted access. This area should be clearly marked with appropriate hazard signage.

  • Donning PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above.

  • Preparation: Weighing of the solid compound and preparation of stock solutions must be performed within a chemical fume hood or a powder containment balance enclosure. A plastic-backed absorbent liner should be placed on the work surface.

  • Experimentation: Conduct all experimental procedures with care to avoid splashes and aerosol generation. Use Luer-Lok syringes and other closed systems whenever possible.

  • Decontamination: Upon completion of the work, decontaminate all surfaces with an appropriate cleaning agent (e.g., a solution of detergent and water followed by a disinfectant).

Disposal Plan: Managing Cytotoxic Waste

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[5]

Waste Segregation Decision Tree

This compound Waste Disposal Start Material Contaminated with this compound Is_it_sharp Is the item a sharp? Start->Is_it_sharp Cytotoxic_Sharps_Bin Dispose in designated cytotoxic sharps container Is_it_sharp->Cytotoxic_Sharps_Bin Yes Is_it_liquid Is the item liquid waste? Is_it_sharp->Is_it_liquid No Cytotoxic_Liquid_Waste Dispose in designated cytotoxic liquid waste container Is_it_liquid->Cytotoxic_Liquid_Waste Yes Cytotoxic_Solid_Waste Dispose in designated cytotoxic solid waste bin (e.g., yellow bag) Is_it_liquid->Cytotoxic_Solid_Waste No

Caption: Decision tree for the segregation of this compound waste.

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, leak-proof cytotoxic liquid waste container.

  • Solid Waste: Contaminated gloves, gowns, bench liners, and other solid materials must be disposed of in a designated cytotoxic solid waste container, typically a yellow bag or bin.[6]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure.

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don PPE: Before attempting to clean the spill, don a full set of appropriate PPE, including double gloves, a disposable gown, safety goggles, and a respirator.

  • Containment and Cleanup:

    • Liquid Spills: Cover the spill with absorbent pads from a chemotherapy spill kit.

    • Solid Spills: Gently cover the spill with damp absorbent pads to avoid generating dust.

  • Decontamination: Clean the spill area from the outer edge inward with an appropriate decontaminating solution.

  • Disposal: All cleanup materials must be disposed of as cytotoxic waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.

By adhering to these stringent safety protocols, researchers can safely harness the scientific potential of this compound while minimizing the risk of occupational exposure.

References

  • Riviciclib (P276-00 free base) | CDK Inhibitor. MedchemExpress.com. Accessed January 8, 2026.
  • Cytotoxic Waste Disposal Guidelines. Daniels Health. Published November 24, 2021.
  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Handling cytotoxic material. Cleanroom Technology. Accessed January 8, 2026.
  • Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology. Published March 2, 2015.
  • Technical Services - Disposal of Cytotoxic Waste. YouTube. Published October 26, 2023.
  • Cytotoxic Drug Safety. Thompson Rivers University. Accessed January 8, 2026.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Accessed January 8, 2026.
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Accessed January 8, 2026.
  • How Should Cytotoxic Waste be Disposed of?. Sharpsmart. Published October 20, 2022.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Safety Data Sheet - CDK/CRK Inhibitor. Cayman Chemical. Published September 26, 2024.
  • Guide for handling cytotoxic drugs and related waste. WorkSafe QLD. Accessed January 8, 2026.
  • Safe handling of cytotoxics: guideline recommendations. PubMed Central. Accessed January 8, 2026.
  • Safe handling of cytostatic drugs: recommendations from independent science. PubMed Central. Published September 16, 2022.
  • Safety Data Sheet - CDK-IN-2. MedchemExpress.com. Published June 30, 2025.
  • Riviciclib hydrochloride (P276-00) CDK inhibitor. Selleck Chemicals. Accessed January 8, 2026.
  • Safety Data Sheet - Cdk4 Inhibitor. Cayman Chemical. Published July 17, 2025.
  • SAFETY DATA SHEET. Sigma-Aldrich. Published August 7, 2024.
  • Riviciclib (P276-00 free base) | CDK Inhibitor. MedchemExpress.com. Accessed January 8, 2026.
  • Safety Data Sheet - Cdk7 Antibody (YA3495). MedchemExpress.com. Published December 23, 2025.
  • Riviciclib hydrochloride (P276-00) | Apoptosis Inducer. MedChemExpress. Accessed January 8, 2026.
  • Riviciclib (P276-00). PubChem. Accessed January 8, 2026.
  • Riviciclib hydrochloride. Immunomart. Accessed January 8, 2026.
  • Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK. Specialist Pharmacy Service. Published July 1, 2018.
  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P 276-00
Reactant of Route 2
P 276-00

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.